molecular formula C14H13NO2 B041780 Benzyl p-aminobenzoate CAS No. 19008-43-6

Benzyl p-aminobenzoate

Cat. No.: B041780
CAS No.: 19008-43-6
M. Wt: 227.26 g/mol
InChI Key: DAOPOOMCXJPWPK-UHFFFAOYSA-N
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Description

Benzyl p-aminobenzoate is a versatile organic compound that serves as a valuable building block and intermediate in sophisticated chemical synthesis and research applications. Its structure incorporates both a protected amine functional group (as the p-amino benzoate) and a benzyl ester, making it a key precursor in pharmaceutical development, particularly for the synthesis of potential prodrugs and local anesthetic analogs. In materials science, it is investigated as a monomer or modifying agent for polymers, where its aromaticity can influence material properties like rigidity and UV absorption. The mechanism of action for this compound is primarily defined by its role as a synthetic intermediate; it can be deprotected or hydrolyzed to yield p-aminobenzoic acid (PABA) or other derivatives, or it can participate in further coupling reactions via its amine group. This flexibility allows researchers to explore structure-activity relationships in drug design and to create novel polymeric structures with tailored characteristics. Supplied with detailed analytical documentation, including HPLC and NMR data, this high-purity reagent is essential for advancing projects in medicinal chemistry and advanced material design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-aminobenzoate
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InChI

InChI=1S/C14H13NO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DAOPOOMCXJPWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N
Source PubChem
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Molecular Formula

C14H13NO2
Source PubChem
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DSSTOX Substance ID

DTXSID00172473
Record name Benzyl p-aminobenzoate
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Molecular Weight

227.26 g/mol
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CAS No.

19008-43-6
Record name Benzoic acid, 4-amino-, phenylmethyl ester
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Record name Benzyl p-aminobenzoate
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Record name Benzyl p-aminobenzoate
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Foundational & Exploratory

Benzyl p-aminobenzoate synthesis laboratory procedure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Laboratory Synthesis of Benzyl p-Aminobenzoate

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound

This compound, also known as benzyl 4-aminobenzoate, is a significant organic compound that serves as a versatile intermediate in various fields of chemical research and development.[1] Its molecular structure, featuring a benzyl ester protecting a p-aminobenzoic acid (PABA) core, makes it a valuable precursor in the synthesis of pharmaceuticals, including potential local anesthetic analogs and prodrugs.[1] It is also utilized in the development of potent inhibitors for enzymes like plasmin and plasma kallikrein.[2] In materials science, its aromatic nature is leveraged in creating novel polymers with specific properties such as enhanced rigidity and UV absorption.[1] This guide provides a comprehensive, in-depth exploration of the laboratory synthesis of this compound, focusing on the widely employed Fischer esterification method. It is designed for researchers, scientists, and professionals in drug development, offering not just a procedural outline but a deep dive into the chemical principles and practical considerations that ensure a successful synthesis.

Theoretical Framework: The Fischer-Speier Esterification

The synthesis of this compound is classically achieved through the Fischer-Speier esterification, or simply Fischer esterification. This is an acid-catalyzed condensation reaction between a carboxylic acid (p-aminobenzoic acid) and an alcohol (benzyl alcohol) to form an ester and water.[3] The reaction is reversible, and its equilibrium dynamics are a critical consideration for achieving a high yield of the desired ester.[3]

Reaction Mechanism

The Fischer esterification mechanism proceeds through several key steps, each facilitated by the acid catalyst (typically concentrated sulfuric acid or p-toluenesulfonic acid).[3][4]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of p-aminobenzoic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[3]

  • Deprotonation: The protonated ester is then deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product, this compound.[4]

It is important to note that because p-aminobenzoic acid contains a basic amino group, a stoichiometric amount of acid is required. The amino group will be protonated by the acid catalyst, effectively taking it out of the reaction in terms of catalysis.[3]

Governing Principles for Maximizing Yield

According to Le Châtelier's principle, the position of the equilibrium in this reversible reaction can be shifted toward the product side by two primary strategies:[3]

  • Using an Excess of a Reactant: Typically, the more economical and easily removable reactant, in this case, benzyl alcohol, is used in large excess to drive the reaction forward.[3]

  • Removing a Product as it Forms: The removal of water, for instance, through azeotropic distillation with a suitable solvent (like toluene) using a Dean-Stark apparatus, can also effectively shift the equilibrium towards the formation of the ester.

This guide will focus on the excess reactant methodology due to its common application in standard laboratory settings.

Experimental Protocol: Synthesis of this compound

This section details the step-by-step laboratory procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
p-Aminobenzoic Acid (PABA)C₇H₇NO₂137.145.0 gStarting material.[5]
Benzyl AlcoholC₇H₈O108.1425 mLReactant and solvent.
Concentrated Sulfuric AcidH₂SO₄98.083.0 mLCatalyst.[3]
10% Sodium Carbonate SolutionNa₂CO₃105.99~50 mLFor neutralization.[3]
Saturated Sodium Chloride SolutionNaCl58.4420 mLFor washing.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent.
Diethyl Ether (or Ethyl Acetate)(C₂H₅)₂O74.12100 mLExtraction solvent.
Round-bottom flask (100 mL)--1Reaction vessel.
Reflux condenser--1For heating.[6]
Separatory funnel (250 mL)--1For extraction.
Beakers, Erlenmeyer flasks--VariousGeneral glassware.
Magnetic stirrer and stir bar--1For mixing.
Heating mantle--1For heating.
Buchner funnel and filter flask--1For filtration.
Procedural Workflow

The synthesis can be broken down into three main stages: reaction setup and reflux, product isolation and work-up, and finally, purification.

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage A 1. Combine PABA and Benzyl Alcohol in RBF B 2. Slowly Add Conc. H₂SO₄ A->B C 3. Assemble Reflux Apparatus B->C D 4. Heat to Reflux (2-3 hours) C->D E 5. Cool Reaction Mixture D->E F 6. Pour into Ice Water E->F G 7. Neutralize with 10% Na₂CO₃ F->G H 8. Extract with Diethyl Ether G->H I 9. Wash Organic Layer with Brine H->I J 10. Dry with Anhydrous Na₂SO₄ I->J K 11. Filter off Drying Agent J->K L 12. Evaporate Solvent (Rotovap) K->L M 13. Recrystallize Crude Product L->M N 14. Dry Final Product M->N

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Methodology
  • Reaction Setup: Place 5.0 g of p-aminobenzoic acid and 25 mL of benzyl alcohol into a 100 mL round-bottom flask containing a magnetic stir bar.

  • Acid Addition: While stirring the mixture in an ice bath, slowly and carefully add 3.0 mL of concentrated sulfuric acid dropwise. A precipitate may form as the aminobenzoic acid salt is generated, but this will dissolve as the reaction proceeds.[3]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[7][8]

  • Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Isolation: Pour the cooled reaction mixture into a beaker containing approximately 100 mL of ice-cold water.

  • Neutralization: While stirring vigorously, slowly add a 10% aqueous solution of sodium carbonate to the mixture until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8. This step neutralizes the excess sulfuric acid and deprotonates the ammonium salt of the product, causing the free ester to precipitate or separate.[3]

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with two 50 mL portions of diethyl ether (or ethyl acetate). Combine the organic extracts.

  • Washing: Wash the combined organic layers with 20 mL of saturated sodium chloride (brine) solution to help remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product, an oil or solid, should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator. Record the final mass and calculate the percent yield.

Safety and Handling

Adherence to strict safety protocols is paramount during this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5] This procedure should be performed in a well-ventilated fume hood.[5]

  • Reagent Hazards:

    • p-Aminobenzoic Acid (PABA): May cause skin, eye, and respiratory irritation.[5] It can also cause an allergic skin reaction.[9] Avoid inhalation of dust.[5]

    • Benzyl Alcohol: Harmful if swallowed or inhaled. Causes serious eye irritation.[10]

    • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle with extreme care and add it slowly to the reaction mixture, preferably in an ice bath, to control the exothermic reaction.[3]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Aqueous waste should be neutralized before disposal.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂[11][12]
Molar Mass 227.26 g/mol [11][12]
Appearance White to off-white solid-
Melting Point 88-90 °C[4]
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural information. Expected signals include peaks for the aromatic protons on both the benzoate and benzyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons.[11][13]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon framework of the molecule.[11]

  • IR (Infrared) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-O stretches.[11][14]

G cluster_0 Mechanism Visualization Reactants p-Aminobenzoic Acid + Benzyl Alcohol Protonation Protonation of Carbonyl H⁺ Catalyst Reactants->Protonation Attack Nucleophilic Attack by Benzyl Alcohol Protonation->Attack Intermediate Tetrahedral Intermediate Formation Attack->Intermediate ProtonTransfer Proton Transfer Forms H₂O Leaving Group Intermediate->ProtonTransfer Elimination Elimination of H₂O Carbonyl Reforms ProtonTransfer->Elimination Deprotonation Deprotonation Regenerates Catalyst Elimination->Deprotonation Product This compound + Water Deprotonation->Product

Caption: Key steps in the Fischer esterification mechanism.

Conclusion

The Fischer esterification of p-aminobenzoic acid with benzyl alcohol is a robust and reliable method for synthesizing this compound in a laboratory setting. By understanding the underlying chemical principles, particularly the reversible nature of the reaction and the role of the acid catalyst, researchers can effectively manipulate the reaction conditions to achieve a high yield of the pure product. Careful execution of the work-up and purification steps, coupled with rigorous spectroscopic characterization, ensures the successful synthesis of this valuable chemical intermediate. This guide provides the necessary framework for scientists to not only perform this synthesis but also to appreciate the causality behind each procedural step, fostering a deeper understanding and promoting scientific integrity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - 4-Aminobenzoic acid. Durham Tech.
  • ResearchGate. (2003). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • Fitz, N. (2014, May 1). Synthesis of Benzocaine. Prezi.
  • Science Madness. (2010, October 20). Synthesis of p-aminobenzoic acid from benzyl alcohol.
  • ResearchGate. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • Slideshare. (n.d.). Practical Experiment 3: Benzocain.
  • YouTube. (2022, January 14). Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid.
  • American Society for Microbiology. (2008, March 7). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge.
  • CUTM Courseware. (n.d.). Preparation of Benzocaine.
  • SpectraBase. (n.d.). p-Aminobenzoic acid, benzyl ester - Optional[1H NMR] - Chemical Shifts.
  • Slideshare. (n.d.). Synthesis of benzocaine.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

Sources

Benzyl p-aminobenzoate CAS number 19008-43-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl p-Aminobenzoate (CAS 19008-43-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 19008-43-6), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, applications, and safety protocols associated with this compound, grounding all information in established scientific principles and methodologies.

Core Compound Identity and Properties

This compound, also known as benzyl 4-aminobenzoate or p-aminobenzoic acid benzyl ester, is an ester derivative of p-aminobenzoic acid (PABA).[1][2] PABA itself is a crucial building block in the pharmaceutical industry, found in numerous drug structures with a wide array of therapeutic applications, including local anesthetics and antibacterials.[3][4] The benzyl ester modification makes it a versatile intermediate for synthesizing more complex molecules.[5]

Structurally, the compound features a benzyl group attached to the carboxyl function of PABA. Its identity is definitively established by its CAS number, 19008-43-6.[1][6]

Physicochemical Data

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. It typically appears as a white to off-white crystalline solid or powder.[2][5][7] Key quantitative data are summarized below.

PropertyValueReference
CAS Number 19008-43-6[1][2][6]
Molecular Formula C₁₄H₁₃NO₂[1][6]
Molecular Weight 227.26 g/mol [1][2][6]
Melting Point 84.7 °C[2]
Boiling Point 411.8 ± 20.0 °C (Predicted)[2]
Physical Form Solid; White to Off-White Powder/Crystal[2][5][7]
Solubility Soluble in ethanol, methanol, ether, chloroform (slightly); Almost insoluble in water.[2][5]
IUPAC Name benzyl 4-aminobenzoate[6]
InChI Key DAOPOOMCXJPWPK-UHFFFAOYSA-N[6][7]

Synthesis and Mechanistic Insight

The principal and most direct route to synthesizing this compound is the Fischer esterification of p-aminobenzoic acid (PABA) with benzyl alcohol. This classic organic reaction is valued for its efficiency, though it requires careful control of equilibrium to achieve high yields.

The Fischer Esterification Mechanism

Fischer esterification is an acid-catalyzed, reversible reaction.[8] The causality behind its steps is crucial for optimizing the synthesis:

  • Protonation of the Carbonyl: A strong acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the p-aminobenzoic acid. This step is vital as it significantly increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.[8][9]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The departure of a water molecule and subsequent deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound.

A key challenge is the presence of the basic amino group on the PABA substrate, which consumes the acid catalyst. Therefore, a stoichiometric amount of acid, rather than a purely catalytic amount, is often necessary to ensure the reaction proceeds.[8] To drive the reaction to completion, an excess of one reactant (usually the alcohol) is used, or a product (water) is removed as it forms, in accordance with Le Châtelier's Principle.[8]

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system designed for reproducibility and high purity.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Benzyl alcohol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-aminobenzoic acid in a 10-20 fold molar excess of benzyl alcohol.[10]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 equivalents, adjusting for the basicity of PABA) to the mixture. A precipitate may form but will dissolve upon heating.[8][11]

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[10]

  • Work-up & Neutralization: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Continue washing until CO₂ evolution ceases.[10]

  • Extraction & Drying: Wash the organic layer with brine to remove residual water. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.[10]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ether) to yield pure this compound.[12]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification PABA p-Aminobenzoic Acid Mix Combine & Stir PABA->Mix BenzylOH Benzyl Alcohol BenzylOH->Mix H2SO4 Conc. H₂SO₄ (Catalyst) H2SO4->Mix Reflux Heat to Reflux (2-4h) Mix->Reflux Cool Cool to RT Reflux->Cool Extract Dilute & Extract (EtOAc) Cool->Extract Neutralize Neutralize (aq. NaHCO₃) Extract->Neutralize Dry Dry (Na₂SO₄) & Concentrate Neutralize->Dry Purify Recrystallize Dry->Purify Final Pure Benzyl p-Aminobenzoate Purify->Final

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Analytical Characterization Workflow

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of characterization.

Spectroscopic and Chromatographic Methods
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include two doublets in the aromatic region for the disubstituted benzene ring, a singlet for the benzylic (-CH₂-) protons, a broad singlet for the amine (-NH₂) protons, and a multiplet for the monosubstituted benzyl ring protons.[6][13]

  • Mass Spectrometry (MS): GC-MS or ESI-MS is used to confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ at m/z 227.[6] Analysis of fragmentation patterns can further corroborate the structure.[14]

  • Infrared (IR) Spectroscopy: FTIR analysis confirms the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine, a strong C=O stretching peak for the ester carbonyl group, and C-O stretching bands.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reversed-phase method is typically employed. While a specific validated method for this exact molecule is not widely published, methods for PABA and other benzoates serve as an excellent foundation.[15][16]

Protocol: HPLC Purity Analysis (Adapted Method)

This protocol is based on established methods for structurally related aromatic acids and esters.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent hydrophobic retention for aromatic compounds.[15]
Mobile Phase Acetonitrile:Phosphate or Acetate Buffer (pH 4.0-5.5)A buffered aqueous-organic mixture is ideal for ionizing the amine group slightly while maintaining good peak shape for the aromatic ester.[15][16]
Gradient/Isocratic Isocratic (e.g., 45:55 Acetonitrile:Buffer)For a single compound purity check, an isocratic method is often sufficient, simple, and robust.[15]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection UV at ~280 nmThe conjugated aromatic system provides strong UV absorbance.[16]
Injection Volume 10-20 µLStandard volume to avoid column overloading while ensuring a strong signal.
Analytical Workflow Diagram

G cluster_spectroscopy Structural Confirmation cluster_chromatography Purity Assessment Sample Synthesized Product NMR ¹H NMR Sample->NMR MS Mass Spec. Sample->MS IR FTIR Sample->IR HPLC RP-HPLC Sample->HPLC Identity Structure Verified NMR->Identity MS->Identity IR->Identity Purity Purity >98% HPLC->Purity

Caption: A comprehensive analytical workflow for the characterization of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate and a building block for more complex molecular targets.[2][5] Its structural features—an ester linkage susceptible to hydrolysis and an amine group available for derivatization—make it highly valuable.

  • Enzyme Inhibitor Synthesis: It has been used in the development of potent and selective inhibitors of plasmin and plasma kallikrein, enzymes involved in blood clotting and inflammation.[2]

  • Therapeutics for Genetic Diseases: The compound serves as a precursor in the synthesis of pyrrolinones, which are being investigated as potential therapeutics for Niemann-Pick type C disease, a rare lysosomal storage disorder.[2]

  • Scaffold for Bioactive Molecules: As a derivative of PABA, which is a core component of many drugs, this compound is an attractive starting point for creating libraries of new drug candidates.[4][17] Its structure is related to local anesthetics like Benzocaine (ethyl ester) and Butamben (butyl ester), suggesting its utility in synthesizing novel anesthetic agents.[18][19]

  • Material Science: The PABA moiety is known for its ability to absorb UV radiation, making its derivatives, including the benzyl ester, candidates for research into novel sunscreens, photostabilizers, and other materials.[3][5]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

Hazard Identification and Personal Protection

Based on available Safety Data Sheets (SDS), this compound presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[7]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[7]

  • Skin Sensitization: May cause an allergic skin reaction.[20][21]

Recommended Handling Procedures:

  • Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][20]

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

  • Wash hands thoroughly after handling.[7]

Storage and Stability

For long-term stability and to maintain purity, this compound should be stored under the following conditions:

  • Temperature: Room temperature or in a freezer at -20°C for long-term storage.[2][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the amine group.[2][7]

  • Light: Keep in a dark place, as compounds with PABA moieties can be light-sensitive.[7][22]

References

  • Title: this compound | C14H13NO2 | CID 98488. Source: PubChem. URL:[Link]
  • Title: 4-Aminobenzoic acid phenylmethyl ester. Source: ChemBK. URL:[Link]
  • Title: Benzyl-P-aminobenzoate, 25 g, CAS No. 19008-43-6. Source: Carl ROTH. URL:[Link]
  • Title: Safety Data Sheet - Benzyl p-aminobenzo
  • Title: Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Title: p-Aminobenzoic acid, benzyl ester - Optional[1H NMR] - Chemical Shifts. Source: SpectraBase. URL:[Link]
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  • Title: Butyl 4-aminobenzo
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A Technical Guide to the Solubility of Benzyl p-Aminobenzoate in Ethanol and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the solubility of benzyl p-aminobenzoate. As a compound of interest in pharmaceutical development, understanding its dissolution characteristics is fundamental for successful formulation, purification, and process design. This guide synthesizes core physicochemical principles with actionable experimental protocols, providing a comprehensive resource for laboratory and development settings.

Introduction: The Critical Role of Solubility in Development

This compound (CAS 19008-43-6) is an ester combining the structural features of p-aminobenzoic acid and benzyl alcohol.[1][2] Its utility, particularly in pharmaceutical applications, is contingent upon its ability to be dissolved and delivered effectively. Solubility is not merely a physical constant but a critical determinant of a drug substance's bioavailability and the feasibility of liquid dosage form development. Poor solubility can be a significant bottleneck, necessitating advanced formulation strategies. Therefore, a foundational understanding of this compound's behavior in various solvent systems is paramount for any research or development campaign.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂[1][3]
Molecular Weight 227.26 g/mol [1][3]
Appearance White to Off-White Solid/Powder[4][5]
Melting Point ~84.7 °C[4]
Predicted pKa 2.34 ± 0.10[4]

The molecule possesses both polar and non-polar characteristics. The amino (-NH₂) and ester (-COO-) groups provide sites for hydrogen bonding and dipole-dipole interactions, while the two aromatic rings (the aniline and benzyl moieties) contribute significant non-polar surface area, favoring interactions with less polar solvents. This amphiphilic nature suggests a complex solubility profile.

Principles of Dissolution in Organic Solvents

The adage "like dissolves like" is the guiding principle for solubility. Dissolution is a thermodynamic process governed by the free energy change of mixing, which involves breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

G Thermodynamic overview of the dissolution process. cluster_initial Initial State (ΔG > 0) cluster_final Final State (ΔG < 0) A Solute Crystal Lattice (Strong Solute-Solute Interactions) C Solvated Solute Molecules (Favorable Solute-Solvent Interactions) A->C ΔH_lattice (Endothermic) B Bulk Solvent (Solvent-Solvent Interactions) B->C ΔH_solvation (Exothermic)

Caption: Energetic contributions to the dissolution process.

  • Ethanol as a Solvent: Ethanol is a polar protic solvent. Its hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. This allows it to interact favorably with both the amino group (as an acceptor) and the carbonyl oxygen of the ester group (as a donor) in this compound, making it a generally effective solvent.[5]

  • Other Organic Solvents:

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds but cannot donate them. Their dipole moments allow for strong interactions with the polar regions of the solute.

    • Non-Polar Solvents (e.g., Toluene, Chloroform): These solvents interact primarily through weaker van der Waals forces. The large aromatic portions of this compound allow for favorable π-π stacking interactions with aromatic solvents like toluene.[4]

    • Alcohols: Longer-chain alcohols become progressively less polar, which can influence their solvating power for a molecule with mixed polarity like this compound.

Solubility Profile: An Illustrative Analysis

While extensive, publicly available quantitative solubility data for this compound is limited, we can analyze data from the closely related and well-studied analogue, ethyl p-aminobenzoate (Benzocaine) , to understand the expected trends. The principles governing its solubility are directly applicable to the benzyl ester.

Table 1: Illustrative Solubility of Ethyl p-Aminobenzoate in Various Alcohols

SolventTemperature (K)Mole Fraction Solubility (x10³)
Methanol 283.15114.3
298.15181.7
313.15275.9
Ethanol 283.1596.6
298.15154.9
313.15237.7
n-Propanol 283.1586.8
298.15140.7
313.15218.8

This data is for ethyl p-aminobenzoate and is presented for illustrative purposes.[6]

Key Insights and Extrapolations for this compound:

  • Temperature Dependence: As shown in the table, solubility in all solvents increases significantly with temperature. This indicates that the dissolution process is endothermic, which is typical for crystalline solids.[6][7] The added thermal energy is required to overcome the strong intermolecular forces within the crystal lattice. This trend is fully expected to hold for this compound.

  • Effect of Solvent Polarity: For the short-chain alcohols, solubility decreases as the alkyl chain length increases (Methanol > Ethanol > n-Propanol).[6] This suggests that the polarity and hydrogen bonding capacity of the solvent are dominant factors. We can predict a similar trend for this compound, with high solubility in polar protic solvents.

  • Trustworthiness of Predictions: While the absolute solubility values will differ due to the larger, more non-polar benzyl group compared to the ethyl group, the qualitative trends—increasing solubility with temperature and high solubility in polar organic solvents like ethanol—provide a reliable starting point for experimental design.

A Self-Validating Protocol for Experimental Solubility Determination

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][9] The following protocol is designed to be self-validating, ensuring the generation of reliable and reproducible data.

G cluster_prep Phase 1: Equilibration cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis A Add excess solid solute to solvent in sealed vials B Agitate in temperature-controlled shaker bath (e.g., 48-72h) A->B C Cease agitation, allow solids to sediment (e.g., 2-4h) B->C D Visually confirm excess solid remains (Validation Step 1) C->D E Withdraw supernatant using a pre-warmed/cooled syringe D->E F Immediately filter through 0.45µm syringe filter into tared vial E->F G Gravimetrically determine mass of the solution sample F->G H Quantitatively dilute for analysis (e.g., HPLC-UV, Spectrophotometry) G->H I Determine concentration against a valid calibration curve (Validation Step 2) H->I J Calculate solubility (mg/mL, mole fraction) I->J

Caption: Workflow for the isothermal equilibrium solubility method.

Step-by-Step Methodology
  • Preparation: Add an amount of this compound to a known volume of solvent (e.g., ethanol) in a glass vial, ensuring a visible excess of solid material will remain after equilibrium is reached. This is the first and most critical validation point: you cannot measure equilibrium solubility without a persistent solid phase.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate for a pre-determined period (typically 48-72 hours) to ensure equilibrium is reached.

    • Expertise Note: The time to reach equilibrium should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

  • Sedimentation: Turn off the agitation and allow the vials to rest in the temperature bath for at least 2-4 hours to allow fine particles to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant. Use a syringe that has been thermally equilibrated to the bath temperature to prevent precipitation or dissolution upon contact.

  • Filtration: Immediately pass the sample through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles. The filtrate is your saturated solution sample.

  • Analysis:

    • Accurately dilute a known volume or weight of the filtrate.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[10][11]

    • Trustworthiness Note: The analytical method must be validated with a calibration curve prepared from known standards of this compound. A correlation coefficient (R²) of >0.999 is required for the curve to be considered valid.

  • Calculation: Back-calculate the concentration of the original, undiluted saturated solution to determine the solubility at that specific temperature.

References

  • The Experimental Determination of Solubilities.
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  • Solution Thermodynamics of Alkyl P-Aminobenzo
  • Measuring Solubility. Alloprof. [Link]
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  • Benzocaine | C9H11NO2. PubChem. [Link]
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An In-depth Technical Guide to the Melting Point Determination of Benzyl p-Aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The melting point of an active pharmaceutical ingredient (API) is a critical physicochemical property, serving as a primary indicator of identity and purity. This guide provides a comprehensive technical overview of the principles and methodologies for the accurate determination of the melting point of benzyl p-aminobenzoate (also known as benzyl 4-aminobenzoate). Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of phase transitions, offers detailed, field-proven protocols for both capillary melting point apparatus and Differential Scanning Calorimetry (DSC), and discusses the critical factors influencing measurement accuracy. By integrating established pharmacopeial standards with advanced analytical techniques, this guide aims to equip the reader with the expertise to perform self-validating, reliable melting point determinations essential for quality control and regulatory compliance.

Introduction: The Criticality of Melting Point in Pharmaceutical Sciences

In the landscape of pharmaceutical development and manufacturing, the physical properties of an API are as crucial as its chemical reactivity. Among these, the melting point stands out as a fundamental, thermodynamically defined property. For a pure, crystalline solid, the transition from a highly ordered solid state to a liquid state occurs at a sharp, reproducible temperature. This transition temperature is highly sensitive to the presence of impurities, which disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[1][2]

This compound (C₁₄H₁₃NO₂), an ester of p-aminobenzoic acid, serves as a key intermediate and API in various applications. Its purity is paramount to the safety and efficacy of the final drug product. Therefore, accurate melting point determination is not merely a procedural step but a cornerstone of quality assessment, providing essential data for:

  • Identity Confirmation: Verifying that the synthesized or sourced material is indeed this compound by comparing its melting point to established reference values.

  • Purity Assessment: A sharp melting range close to the literature value indicates high purity, while a broad and depressed range suggests the presence of impurities.[1]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, solubilities, and bioavailabilities.[3][4] Melting point analysis is a primary tool for detecting and characterizing these forms.

This guide will explore the two most prevalent techniques for melting point determination: the traditional capillary method, grounded in pharmacopeial standards like USP General Chapter <741>, and the more advanced thermal analysis technique of Differential Scanning Calorimetry (DSC).[5][6]

Theoretical Principles of Melting

The melting of a crystalline solid is a first-order phase transition characterized by the absorption of energy (enthalpy of fusion) required to overcome the intermolecular forces holding the molecules in a fixed lattice.[7] For a pure substance at constant pressure, this transition occurs at a single, distinct temperature.

However, the presence of a soluble impurity disrupts the crystal structure and alters the thermodynamics of the melting process, a phenomenon described by Raoult's Law and the principles of freezing-point depression. The impurity introduces entropy into the system, lowering the chemical potential of the liquid phase relative to the solid phase, resulting in a lower melting temperature. As melting progresses, the concentration of the impurity in the remaining solid fraction changes, leading to a gradual increase in the melting temperature and thus a broadened melting range.

Physicochemical Properties of this compound

A precise determination requires a baseline understanding of the target analyte's properties.

PropertyValueSource(s)
Chemical Name Benzyl 4-aminobenzoate[8][9]
Synonyms This compound, p-Aminobenzoic Acid Benzyl Ester[8][9]
CAS Number 19008-43-6[8][10]
Molecular Formula C₁₄H₁₃NO₂[9][10]
Molecular Weight 227.26 g/mol [9][10]
Reported Melting Point 84.7 °C[8]

Note: The reported melting point should be considered a reference value. Experimental results will be influenced by purity and the specific analytical method used.

Method 1: Capillary Melting Point Determination (Compliant with USP <741>)

This method relies on visual observation of the sample as it is heated in a capillary tube. It is a widely accepted compendial method for its simplicity and reliability when performed correctly.[5][11]

Causality Behind the Protocol: Ensuring Accuracy

The accuracy of the capillary method is contingent on several critical factors that are controlled by the protocol.[1][12]

  • Sample Preparation: The sample must be completely dry and finely powdered. Moisture can act as an impurity, depressing the melting point. A uniform, fine powder ensures efficient and even heat transfer.[12]

  • Capillary Packing: A loosely packed sample can lead to poor heat conduction and shifting of the material, obscuring the exact point of melting. A densely packed column of 2-3 mm is optimal for clear observation and thermal equilibrium.[12]

  • Heating Rate: This is arguably the most critical parameter. If the heating rate is too fast, the temperature of the heating block will rise faster than the temperature of the sample and the thermometer can equilibrate, leading to an erroneously high and broad melting range. A slow ramp rate of approximately 1 °C/minute near the melting point is mandated by pharmacopeial standards to ensure thermal equilibrium is maintained.[13][14]

Experimental Workflow & Logic

G cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration Verification cluster_det Phase 3: Determination A Dry Benzyl p-Aminobenzoate (e.g., vacuum oven) B Gently pulverize to a fine powder A->B Eliminates solvent as impurity C Pack into capillary tube (2-3 mm height) B->C Ensures uniform heat transfer D Select Reference Standards bracketing 85°C (e.g., Vanillin, Acetanilide) E Determine melting point of standards D->E Traceability to primary standards F Verify instrument is within ±0.5°C of certified values E->F Confirms instrument accuracy G Place capillary in apparatus H Rapidly heat to ~10-15°C below expected MP (~70°C) G->H I Reduce ramp rate to 1-2°C per minute H->I Ensures thermal equilibrium J Record T1: Onset of melting (first liquid droplet) I->J Defines start of phase transition K Record T2: Clear point (all solid has melted) J->K L Report as Range: T1 - T2 K->L

Caption: Workflow for Capillary Melting Point Determination.

Detailed Step-by-Step Protocol
  • Apparatus Calibration:

    • Prior to sample analysis, verify the accuracy of the melting point apparatus using certified reference standards.[15][16] For this compound (MP ~85°C), suitable standards would include Vanillin (~81-83°C) and Acetanilide (~114-116°C).[12][17]

    • Follow the instrument's SOP to determine the melting point of the standards. The observed values should be within the tolerance specified by the standard's certificate (e.g., ±0.5°C).[18] If not, the instrument must be recalibrated.[18]

  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry under vacuum at a temperature well below the melting point.

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine, uniform powder with a spatula.[12]

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube (e.g., 0.8–1.2 mm internal diameter) into the powder until a small amount enters the tube.[5]

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to compact the powder into a dense column at the bottom.[14]

    • Repeat until the packed column height is 2-3 mm.

  • Melting Point Measurement (as per USP <741> Class I):

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Set the starting temperature to approximately 70°C (15°C below the expected MP).

    • Set a rapid ramp rate (e.g., 10°C/min) to reach the starting temperature.

    • Once at 70°C, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium during the melting phase.[14][17]

    • Observe the sample closely through the magnifying lens.

    • Record Temperature T1: The temperature at which the first drop of liquid becomes visible.

    • Record Temperature T2: The temperature at which the last solid particle melts, resulting in a completely clear liquid (the "clear point").

    • The melting range is reported as T1 – T2.

    • Perform the determination in triplicate to ensure reproducibility.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more quantitative and detailed information than the capillary method.[19] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][20]

Causality Behind the Protocol: Quantitative Thermal Analysis
  • Heat Flow Measurement: As the sample melts, it absorbs heat in an endothermic process. DSC quantifies this heat flow, resulting in a peak on the thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔH), while the peak's shape and position provide information about the melting process.[20]

  • Purity & Polymorphism: DSC is exceptionally sensitive to thermal events. It can distinguish between the melting of different polymorphs, which may appear as separate or overlapping peaks.[3][21] It can also be used to quantify purity, as impurities broaden the endothermic melting peak and lower the onset temperature.[6]

  • Inert Atmosphere: The analysis is conducted under a continuous purge of an inert gas (e.g., nitrogen) to prevent oxidative degradation of the sample at elevated temperatures.

Experimental Workflow & Logic

G cluster_prep Phase 1: Preparation & Calibration cluster_run Phase 2: Thermal Program cluster_analysis Phase 3: Data Analysis A Calibrate DSC with Indium standard (T_onset, ΔH) B Accurately weigh 2-5 mg of This compound into an aluminum pan A->B Ensures temp. & enthalpy accuracy C Hermetically seal the pan B->C Prevents sublimation/ degradation D Prepare an empty, sealed pan as the reference C->D E Place sample & reference pans in DSC cell F Equilibrate at 25°C E->F G Ramp temperature at a controlled rate (e.g., 10°C/min) under Nitrogen purge F->G Controlled heating ensures data quality H Heat to a temperature above melting (e.g., 120°C) G->H I Plot Heat Flow vs. Temperature J Identify endothermic melting peak I->J K Determine Onset Temperature (Extrapolated start of melting) J->K Correlates to MP M Integrate peak area to calculate Enthalpy of Fusion (ΔH) J->M Quantifies energy of melting L Determine Peak Temperature (T_peak) K->L

Caption: Workflow for Melting Point Determination by DSC.

Detailed Step-by-Step Protocol
  • Instrument Calibration:

    • Calibrate the DSC for temperature (onset) and enthalpy (cell constant) using a high-purity indium standard. The onset of melting for indium is a well-defined 156.6°C.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of finely powdered this compound into a standard aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • DSC Measurement:

    • Place the sample pan and the reference pan into their respective positions in the DSC autosampler or cell.

    • Initiate a nitrogen purge gas flow (e.g., 50 mL/min).

    • Set the thermal program:

        • Equilibrate at 25°C.

        • Ramp temperature from 25°C to 120°C at a rate of 10°C/min.

        • Hold at 120°C for 1 minute to ensure complete melting.

        • Cool back to 25°C.

  • Data Analysis:

    • The output is a thermogram of heat flow versus temperature.

    • The melting of this compound will appear as an endothermic peak.

    • Using the instrument's analysis software, determine the following:

      • Onset Temperature (T_onset): The extrapolated temperature at which melting begins. This is often considered the most comparable value to the capillary melting point.

      • Peak Temperature (T_peak): The temperature at which the rate of heat absorption is maximal.

      • Enthalpy of Fusion (ΔH): Calculated by integrating the area of the melting peak. This value is useful for polymorphism and purity studies.

Conclusion: A Synthesis of Methods for Authoritative Results

The determination of the melting point of this compound is a foundational assay in pharmaceutical quality control. While the USP <741> capillary method provides a reliable and accessible means for identity and purity screening, Differential Scanning Calorimetry offers a more comprehensive and quantitative analysis.[5][6] DSC not only provides a precise melting point but also yields valuable thermodynamic data, such as the enthalpy of fusion, and is the superior technique for investigating complex phenomena like polymorphism.[3][21]

For routine quality control, a properly calibrated capillary apparatus is sufficient. For drug development, characterization, and troubleshooting, DSC is the authoritative method. By understanding the causality behind each procedural step and adhering to rigorous calibration and operational protocols, researchers can ensure the generation of trustworthy, self-validating data critical for advancing drug development projects.

References

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). USP.
  • ChemicalBook. (n.d.). This compound.
  • News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals.
  • Reagecon. (n.d.). Melting Point Calibration Standards.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • Mettler Toledo. (n.d.). Melting Point Reference Standards.
  • USP-NF. (n.d.). 〈741〉 Melting Range or Temperature.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP.
  • Sigma-Aldrich. (n.d.). Melting Point Standards.
  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus.
  • Scribd. (n.d.). USP 741 Melting Point or Range.
  • ResearchGate. (2025, August 6). (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point.
  • Analytical Testing Labs. (n.d.). Melting Point Determination.
  • Hitachi High-Tech. (n.d.). DSC Measurement of Pharmaceuticals.
  • YouTube. (2021, June 12). Melting point testing as per USP 741.
  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC).
  • Carl ROTH. (n.d.). Benzyl-P-aminobenzoate, 50 g, CAS No. 19008-43-6.
  • ChemicalBook. (n.d.). Benzocaine.
  • Chem-Impex. (n.d.). Ethyl 4-aminobenzoate.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
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  • National Institute of Standards and Technology. (n.d.). Benzocaine.
  • FUJIFILM Wako Chemicals. (n.d.). Ethyl p-Aminobenzoate.
  • National Center for Biotechnology Information. (n.d.). Revealing Polymorphic Phase Transformations in Polymer-Based Hot Melt Extrusion Processes.
  • The Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate.
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An In-Depth Technical Guide to the UV-Vis Spectrum Analysis of Benzyl p-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practices of Ultraviolet-Visible (UV-Vis) spectroscopy as applied to Benzyl p-aminobenzoate. Moving beyond a simple procedural outline, this guide delves into the causal relationships between molecular structure, experimental conditions, and spectral output, ensuring a robust and scientifically grounded understanding.

Introduction: The Significance of this compound and Its Spectral Signature

This compound (C₁₄H₁₃NO₂) is an organic compound recognized for its role as a UV absorber and as a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its efficacy, particularly in applications like sunscreens, is directly linked to its ability to absorb ultraviolet radiation.[2] UV-Vis spectroscopy serves as a primary analytical tool for both qualitative and quantitative analysis of this molecule. It provides a rapid, non-destructive, and cost-effective method to determine its concentration, assess its purity, and understand its electronic properties.[3]

The fundamental principle of this technique lies in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[3][4] When a molecule like this compound is exposed to UV-Vis light, its electrons are promoted from a ground state to a higher energy state, resulting in the absorption of specific wavelengths of light.[5] This absorption pattern creates a unique spectral fingerprint that is invaluable for its characterization.

Molecular Structure and Its Influence on UV Absorption

The UV-Vis spectrum of this compound is dictated by its distinct molecular architecture. The molecule's ability to absorb UV light is not arbitrary; it is a direct consequence of its electronic structure, specifically the presence of a chromophore modified by an auxochrome.

  • Chromophore: The primary light-absorbing region of the molecule is the p-aminobenzoate moiety.[6] This system consists of a benzene ring conjugated with the carbonyl group (C=O) of the ester. This extended system of π-electrons lowers the energy required for electronic transitions, specifically π → π* transitions, pushing the absorption into the accessible UV range.[7]

  • Auxochrome: The amino group (-NH₂) attached to the benzene ring at the para position acts as a powerful auxochrome.[8][9] An auxochrome is a group that does not absorb significantly on its own but, when attached to a chromophore, modifies the wavelength and intensity of the absorption.[10] The lone pair of electrons on the nitrogen atom of the amino group enters into resonance with the π-electron system of the benzene ring, increasing the electron density and the extent of delocalization. This has two major effects:

    • Bathochromic Shift: It shifts the wavelength of maximum absorbance (λmax) to a longer wavelength (a "red shift") compared to an unsubstituted benzyl benzoate.[11]

    • Hyperchromic Effect: It increases the intensity of the absorption (molar absorptivity, ε).[11]

The benzyl group, while part of the ester linkage, is electronically isolated from the primary conjugated system and has a less direct impact on the main absorption band of the p-aminobenzoate chromophore.

A Validated Protocol for UV-Vis Spectrum Acquisition

The following protocol is designed as a self-validating system to ensure accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Instrumentation and Materials
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer is required for its stability and ability to simultaneously measure the sample and a reference, correcting for solvent absorbance and lamp fluctuations in real-time.

  • Solvent: Spectroscopic grade ethanol or methanol is recommended. These solvents are transparent in the near-UV region where this compound absorbs and are capable of dissolving the analyte.[12] The choice of solvent is critical as it can influence the spectrum (see Section 5).

  • Analyte: this compound, solid, white to off-white in color.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes are mandatory. Glass or plastic cuvettes are unsuitable as they absorb UV radiation below ~340 nm.[13]

Step-by-Step Experimental Workflow
  • Instrument Initialization: Power on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible). Allow a warm-up period of at least 20-30 minutes to ensure lamp stability and minimize thermal drift.[4]

  • Stock Solution Preparation:

    • Accurately weigh approximately 25 mg of this compound using an analytical balance.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve the compound in the chosen solvent (e.g., ethanol) and fill to the mark. This creates a stock solution of known concentration (~250 µg/mL). The precision of this step is paramount for accurate quantitative analysis.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a working solution. A typical target concentration is around 5-10 µg/mL.

    • Rationale: The goal is to achieve a maximum absorbance reading within the instrument's optimal dynamic range, typically between 0.2 and 1.0.[13] Absorbance values above 1.0 can be unreliable due to stray light and potential non-linearity.[13]

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent (e.g., ethanol).

    • Place them in the spectrophotometer.

    • Perform a baseline scan across the desired wavelength range (e.g., 200 nm to 400 nm). This procedure digitally subtracts the absorbance of the solvent and any optical imperfections in the cuvettes, establishing a true zero baseline.[14][15]

  • Sample Analysis:

    • Empty the sample cuvette and rinse it with a small amount of the prepared working solution before filling it. This prevents dilution errors.

    • Place the sample cuvette back into the sample holder. Keep the reference cuvette (containing pure solvent) in its holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample versus wavelength, automatically referencing it against the solvent blank.[16]

  • Data Processing:

    • Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

    • Record the absorbance value at this λmax.

    • If performing quantitative analysis, use the Beer-Lambert Law (A = εbc) to calculate the concentration or molar absorptivity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inst Instrumentation cluster_acq Acquisition & Analysis stock 1. Prepare Stock Solution (e.g., 250 µg/mL in Ethanol) work 2. Prepare Working Solution (e.g., 5-10 µg/mL) stock->work Serial Dilution measure 5. Measure Sample (Sample vs. Solvent) work->measure warmup 3. Instrument Warm-up (≥20 min) baseline 4. Baseline Correction (Solvent vs. Solvent) warmup->baseline analyze 6. Analyze Spectrum (Identify λmax) measure->analyze

Caption: Logical workflow for UV-Vis analysis of this compound.

Spectrum Interpretation and Data Analysis

Compoundλmax (nm)SolventReference
Benzocaine (Ethyl analog)291.4Methanol[12]
p-Aminobenzoic Acid (PABA)289Methanol/Ethanol[2]
This compound ~290-295 (Expected) Ethanol/Methanol Inferred

The primary absorption peak, corresponding to the π → π* transition of the conjugated system, is expected to be observed around 290-295 nm . The slight variation from PABA and Benzocaine would be due to the minor electronic influence of the different ester groups. Identifying this λmax is the first step in both qualitative identification and the development of quantitative methods, as measurements at this wavelength provide the highest sensitivity and adherence to the Beer-Lambert law.[13]

Critical Factors Influencing the UV-Vis Spectrum

The electronic transitions of this compound are sensitive to their local microenvironment. Understanding these influences is crucial for robust method development and accurate data interpretation.

Solvent Effects (Solvatochromism)

Solvatochromism describes the shift in the position of an absorption band due to the polarity of the solvent.[17] For the π → π* transition in this compound, the excited state is more polar than the ground state due to charge transfer from the amino group to the carbonyl group.[18]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can stabilize the more polar excited state through dipole-dipole interactions and hydrogen bonding. This stabilization lowers the energy of the excited state, reducing the energy gap for the transition. The result is a bathochromic (red) shift to longer wavelengths compared to nonpolar solvents.[18][19]

  • Nonpolar Aprotic Solvents (e.g., Cyclohexane, Toluene): In these solvents, the stabilization of the excited state is minimal, resulting in a higher transition energy and a hypsochromic (blue) shift to shorter wavelengths.

pH Effects

The pH of the solution can dramatically alter the spectrum by changing the ionization state of the amino group.

  • Neutral/Basic Conditions (pH > 4): The amino group (-NH₂) is in its neutral, unprotonated form. Its lone pair of electrons is available for resonance, acting as an effective auxochrome and resulting in the characteristic λmax around 290-295 nm.

  • Acidic Conditions (pH < 2): The amino group becomes protonated to form an anilinium ion (-NH₃⁺). This protonation sequesters the lone pair of electrons, preventing them from participating in resonance with the benzene ring.[20][21] This loss of the auxochromic effect causes a significant hypsochromic (blue) shift , and the spectrum will more closely resemble that of benzyl benzoate, which lacks the amino group.

G cluster_factors Influencing Factors cluster_effects Resulting Effects spectrum UV-Vis Spectrum (λmax, Absorbance) solvent Solvent Polarity (Solvatochromism) red_shift Bathochromic Shift (Red Shift) solvent->red_shift Increasing Polarity blue_shift Hypsochromic Shift (Blue Shift) solvent->blue_shift Decreasing Polarity ph Solution pH ph->blue_shift Acidic (Protonation of -NH2) conc Concentration beer_law Beer's Law Deviation conc->beer_law High Concentration red_shift->spectrum blue_shift->spectrum beer_law->spectrum

Caption: Key factors influencing the UV-Vis spectrum of this compound.

Conclusion

The UV-Vis spectrum of this compound is a powerful analytical signature governed by the interplay between its molecular structure and its chemical environment. The p-aminobenzoate moiety functions as a potent chromophore, with its characteristic π → π* transition giving rise to a strong absorption band around 290-295 nm. This absorption is highly sensitive to solvent polarity and pH, phenomena that must be carefully controlled and understood for the development of robust and reliable analytical methods. By following the validated protocols and considering the fundamental principles outlined in this guide, researchers and drug development professionals can effectively leverage UV-Vis spectroscopy for the accurate characterization and quantification of this important compound.

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Benzyl p-Aminobenzoate: A Mechanistic and Methodological Exploration of its Function as a UV Filter

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Benzyl p-aminobenzoate, an ester of para-aminobenzoic acid (PABA), functions as an effective Ultraviolet (UV) B filter, a critical component in photoprotective formulations. This technical guide provides a comprehensive examination of its core mechanism of action, from the fundamental photophysical processes of UV absorption and energy dissipation to the potential for photochemical degradation. We further present an integrated methodological framework for the evaluation of its efficacy and safety, grounded in authoritative regulatory standards. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the formulation and validation of sunscreen products, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Imperative for UVB Photoprotection

Solar ultraviolet radiation (UVR) is a primary environmental carcinogen, with the UVB spectrum (290-320 nm) being the most erythemogenic and directly damaging to cutaneous DNA. Chronic exposure is unequivocally linked to photoaging, immunosuppression, and the pathogenesis of skin cancers.[1] Organic UV filters, such as this compound, are cornerstone active ingredients in sunscreen formulations, designed to mitigate these deleterious effects.[2] These molecules are typically aromatic compounds with conjugated carbonyl groups that allow them to absorb high-energy UV photons.[2] Understanding the precise mechanism by which these filters function, as well as the robust methodologies required to validate their performance and safety, is paramount for the development of effective and compliant photoprotective products.

Core Mechanism of Action: Photophysics and Photochemistry

The efficacy of this compound as a UV filter is rooted in its molecular structure, which facilitates the absorption of UVB radiation and the subsequent dissipation of that energy through photophysical pathways that are largely non-destructive to the molecule and non-damaging to the skin.

UV Absorption and Electronic Excitation

The fundamental mechanism involves the absorption of a UV photon by the molecule.[3] this compound, like other PABA derivatives, possesses a conjugated π-electron system encompassing the benzene ring, the amino group (an electron-donating group), and the carbonyl group of the ester (an electron-withdrawing group). This structure is highly efficient at absorbing energy within the UVB range.[4][5]

Upon absorbing a photon of UVB radiation, a valence electron within the molecule is promoted from its highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁).[3][4]

G cluster_0 Electronic States S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Non-Radiative Decay Heat Heat (Vibrational Relaxation) UVB UVB Photon (hν)

Caption: Core photophysical mechanism of UV absorption and energy dissipation.

Energy Dissipation

For a UV filter to be effective and safe, the high-energy excited state must be transient.[4] The molecule must rapidly return to its ground state, releasing the absorbed energy in a harmless form. The primary mechanism for this is non-radiative decay, where the energy is dissipated as heat through vibrational relaxation.[3] This process is exceptionally fast, preventing the excited molecule from undergoing potentially harmful chemical reactions with surrounding biological tissues.[4]

Some PABA derivatives are also known to undergo a process called intramolecular charge transfer (ICT) in the excited state, which can influence the energy dissipation pathway.[6][7][8] This involves the transfer of electron density from the amino group to the carbonyl group, creating a more polarized excited state which can facilitate efficient non-radiative decay.[6]

Photostability and Degradation Pathways

An ideal UV filter would be completely photostable, capable of absorbing and dissipating UV energy indefinitely. However, in practice, all organic molecules have the potential for photodegradation. Studies on PABA have shown that irradiation in aqueous solutions can lead to the formation of various photoproducts, a process that is highly dependent on pH and the presence of oxygen.[9][10] While this compound is an ester derivative, the potential for similar degradation pathways exists.

Forced degradation studies are crucial to identify potential degradants, which could be less effective at UV absorption or, more critically, could be sensitizers or phototoxins.[11] The generation of reactive oxygen species (ROS) is another concern, as photo-unstable filters can transfer energy to molecular oxygen, creating singlet oxygen which is damaging to the skin.[12]

Efficacy Evaluation: A Validated Methodological Workflow

Substantiating the efficacy of this compound within a formulation requires a multi-stage approach, progressing from foundational spectroscopic analysis to standardized in vitro and in vivo testing. This workflow ensures both scientific rigor and regulatory compliance.

Caption: Integrated workflow for UV filter validation.

Protocol: UV-Vis Spectroscopic Analysis

This initial step is fundamental to confirming the primary UV-absorbing characteristics of the molecule.

  • Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

  • Materials:

    • Dual-beam UV-Vis Spectrophotometer

    • Matched quartz cuvettes (1 cm path length)

    • Spectroscopic grade ethanol

    • This compound reference standard

    • Analytical balance, volumetric flasks, pipettes

  • Methodology:

    • Solvent Blank: Fill both the reference and sample cuvettes with spectroscopic grade ethanol and run a baseline correction from 400 nm to 200 nm.

    • Standard Preparation: Prepare a stock solution of this compound in ethanol (e.g., 100 µg/mL). Create a series of dilutions to find a concentration that yields an absorbance between 0.5 and 1.5 AU.

    • Spectral Scan: Empty the sample cuvette, rinse with the prepared standard solution, and then fill it. Place it in the spectrophotometer.

    • Data Acquisition: Perform a spectral scan from 400 nm to 200 nm.

    • Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax. The UV absorption spectrum for p-aminobenzoic acid esters typically shows a maximum in the UVB range, between 280 nm and 290 nm in solvents like methanol and ethanol.[5][13]

Protocol: In Vitro Sun Protection Factor (SPF) Determination

In vitro methods are essential for formulation screening as they are rapid, cost-effective, and avoid the ethical considerations of human testing.[14] The goal is to measure the UV transmittance through a thin film of the sunscreen product applied to a substrate.

  • Governing Standard: ISO 24443:2021 (Determination of sunscreen UVA photoprotection in vitro).[15]

  • Objective: To obtain a preliminary, instrumental measure of the SPF and UVA Protection Factor (UVA-PF) of a formulation containing this compound.

  • Materials:

    • UV Transmittance Analyzer with an integrated solar simulator.

    • Polymethylmethacrylate (PMMA) plates (roughened surface to mimic skin topography).[16]

    • Positive displacement pipette or automated applicator.

    • Glycerol or other suitable blank.

  • Methodology:

    • Blank Measurement: Measure the transmittance of an untreated PMMA plate.

    • Product Application: Accurately apply the test formulation to the PMMA plate at a density of 1.3-2.0 mg/cm². The precise and even application is critical for reproducibility.[17]

    • Film Equilibration: Allow the film to dry and equilibrate in a dark environment for at least 15 minutes to form a stable film.

    • Pre-Irradiation Measurement: Measure the UV transmittance at multiple points across the plate.

    • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a standardized solar simulator to account for photodegradation.[17]

    • Post-Irradiation Measurement: Re-measure the UV transmittance across the plate.

    • Calculation: The SPF and UVA-PF are calculated from the transmittance data using standardized equations that factor in the erythemal action spectrum and the solar spectrum.[16]

ParameterIn Vitro TestingIn Vivo Testing
Test Substrate PMMA PlatesHuman Skin (Back)
Endpoint UV TransmittanceErythema (Reddening)
Governing Standard ISO 24443ISO 24444
Primary Use Formulation Screening, QA/QCLabel SPF Substantiation
Key Advantage Rapid, Cost-Effective, Ethical"Gold Standard", Real-World Relevance
Protocol: In Vivo Sun Protection Factor (SPF) Determination

The in vivo SPF test is the global gold standard for substantiating the SPF value claimed on a product label.[14][18] It directly measures the product's ability to protect human skin against sunburn.

  • Governing Standard: ISO 24444:2019.[19][20]

  • Objective: To determine the Sun Protection Factor of a final formulation on human subjects.

  • Methodology:

    • Subject Recruitment: Select a panel of 10-20 healthy volunteers with suitable skin types (Fitzpatrick types I, II, III). Ethical approval and informed consent are mandatory.

    • Test Site Demarcation: Mark out several small sub-sites (min. 30 cm²) on the subject's back.[21]

    • Determination of MEDu (Unprotected Minimal Erythema Dose): On an unprotected area of skin, expose small sites to a series of increasing UVB doses from a xenon arc solar simulator. The MEDu is the lowest dose of UV radiation that produces the first perceptible, unambiguous reddening of the skin 16-24 hours post-exposure.[19][22]

    • Product Application: Apply the test sunscreen and a standard reference sunscreen to their respective test sites at a controlled, uniform density of 2.0 mg/cm².[18][22] This application rate is a critical parameter for test validity.

    • Drying Time: Allow 15-30 minutes for the products to dry and form a protective film.[22]

    • Irradiation of Protected Sites (MEDp): Expose sub-sites within the protected areas to a series of increasing UV doses, centered around the expected SPF.

    • Erythema Assessment: 16-24 hours after irradiation, a trained evaluator visually assesses all test sites to determine the MED for the protected skin (MEDp).[19]

    • SPF Calculation: The SPF for each subject is the ratio of the MEDp to the MEDu (SPF = MEDp / MEDu). The final labeled SPF is the mean SPF value from the test panel, truncated to the nearest whole number.

Safety Evaluation: Assessing Photoreactivity

Beyond efficacy, ensuring the safety of a UV filter upon exposure to sunlight is a critical component of drug development. PABA and its esters have been identified as potential contact sensitizers capable of causing both allergic contact dermatitis and photoallergic reactions.[23][24]

Protocol: Photopatch Testing

This procedure is designed to differentiate between contact allergy and photoallergy.[25]

  • Objective: To determine if this compound elicits an allergic or photoallergic response.

  • Methodology:

    • Application: Apply two identical sets of test allergens, including this compound at a standardized concentration in a suitable vehicle (e.g., 10% in petrolatum), to the upper back of the patient using patch test chambers.[23][26] The patient's own product should also be tested.

    • Occlusion: The patches remain in place for 48 hours.

    • Irradiation: After 48 hours, the patches are removed. One of the two test sites is immediately covered with a UV-opaque material. The other site is irradiated with a sub-erythemal dose of UVA (typically 5 J/cm²).[23][25]

    • Reading: The sites are evaluated for a cutaneous reaction (e.g., erythema, papules, vesicles) at 48, 72, and 96 hours after the initial application.

    • Interpretation:

      • Photoallergic Reaction: A positive reaction occurs only on the UV-irradiated site.[25]

      • Contact Allergic Reaction: Positive reactions of equal intensity appear on both the irradiated and non-irradiated sites.

      • Contact and Photoallergic Reaction: Positive reactions occur on both sites, but the reaction is significantly more intense on the irradiated site.[25]

Conclusion and Future Perspectives

This compound provides effective UVB protection through a well-understood mechanism of photon absorption and rapid, non-radiative energy dissipation. Its utility in modern sunscreen formulations is contingent upon careful formulation to ensure photostability and comprehensive testing to validate both efficacy and safety. The methodological workflow presented in this guide, from basic spectroscopy to in vivo and photosafety studies, represents a self-validating system essential for regulatory approval and consumer trust.

Future research will likely focus on the development of novel PABA derivatives with enhanced photostability, broader UV spectrum coverage, and improved safety profiles. Furthermore, the refinement of in vitro testing methods that more accurately correlate with in vivo results remains a key objective in the field, aiming to reduce reliance on human testing while maintaining the highest standards of product validation.[16]

References

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  • SPF ISO 24444 Protocol Testing. (n.d.).
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  • What Is The Molecular Mechanism Of UV Filters In Sunscreen?. (2025). Chemistry For Everyone.
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Alternate names for Benzyl p-aminobenzoate like p-Aminobenzoic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl p-Aminobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It delves into the nomenclature, physicochemical properties, synthesis, applications, and analytical methodologies associated with this versatile compound.

Introduction and Nomenclature

This compound, a key organic compound, features a benzyl ester functional group attached to the carboxyl group of p-aminobenzoic acid (PABA). This structure makes it a valuable intermediate in organic synthesis and a building block in the development of various therapeutic agents.[1][2] Its dual functionality, possessing both a protected carboxylic acid and an amine group, allows for diverse chemical modifications.[1]

The compound is known by several alternate names, which are crucial for comprehensive literature searches and material sourcing. Consistent identification is most reliably achieved using its Chemical Abstracts Service (CAS) Registry Number.

Table 1: Nomenclature and Identifiers

Identifier TypeValue
IUPAC Name benzyl 4-aminobenzoate
Synonyms p-Aminobenzoic acid benzyl ester, Benzyl 4-aminobenzoate, 4-Aminobenzoic acid phenylmethyl ester, Phenylmethyl 4-aminobenzoate, p-(Benzyloxycarbonyl)aniline, NSC 30685
CAS Number 19008-43-6
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
InChIKey DAOPOOMCXJPWPK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N

Sources:[3][4][5][6][7][8]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data

PropertyValue
Melting Point 84.7 °C
Boiling Point 411.8 ± 20.0 °C (Predicted)
Density 1.194 ± 0.06 g/cm³ (Predicted)
Appearance Solid

Source:[4]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of p-aminobenzoic acid (PABA) with benzyl alcohol. This reaction is typically catalyzed by an acid. A common and effective method is the Fischer esterification.

Fischer Esterification Workflow

The causality behind this choice of reaction lies in its efficiency for forming esters from carboxylic acids and alcohols. The use of an acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products & Purification PABA p-Aminobenzoic Acid Reflux Reflux in Solvent (e.g., Toluene) PABA->Reflux BenzylOH Benzyl Alcohol BenzylOH->Reflux H2SO4 Sulfuric Acid (Catalyst) H2SO4->Reflux catalyzes Workup Neutralization & Extraction Reflux->Workup Reaction Mixture Crude Crude Benzyl p-aminobenzoate Workup->Crude Purified Purified Product Crude->Purified Recrystallization

Caption: Fischer Esterification workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system; completion of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by melting point determination and spectroscopic analysis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine p-aminobenzoic acid (1 eq.), benzyl alcohol (1.2 eq.), and a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reflux: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the PABA starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Applications in Drug Development and Research

This compound serves as a crucial building block in medicinal chemistry, primarily due to its relationship with p-aminobenzoic acid (PABA), a key moiety in numerous pharmaceuticals.[2][9] The benzyl group acts as a protecting group for the carboxylic acid, allowing for selective reactions at the amino group.

  • Precursor for Active Pharmaceutical Ingredients (APIs): It is used in the synthesis of more complex molecules. For instance, it is an intermediate in the development of potent and selective plasmin and plasma kallikrein inhibitors.[4]

  • Prodrug Synthesis: The ester can be designed as a prodrug, which may be hydrolyzed in vivo to release the active PABA or a related therapeutic agent.[1]

  • Local Anesthetic Analogs: PABA is the core structure of many local anesthetics like benzocaine (ethyl p-aminobenzoate).[10] this compound is used in research to synthesize analogs with potentially different pharmacokinetic profiles.

  • Therapeutics for Genetic Diseases: It has been utilized in the synthesis of pyrrolinones, which are being investigated as potential therapeutics for Niemann-Pick type C disease.[4]

  • Antimicrobial Agents: PABA derivatives have shown a range of pharmacological properties, including antimicrobial activity.[2][11] Research into new ester and amide derivatives of PABA continues to explore novel antibacterial and antifungal agents.[11]

Analytical and Quality Control Methods

Rigorous analytical testing is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic methods is typically employed.

Analytical Workflow

G cluster_tests Analytical Tests Sample Synthesized This compound TLC TLC (Purity Check) Sample->TLC MP Melting Point (Purity/Identity) Sample->MP HPLC HPLC (Quantitative Purity) Sample->HPLC NMR ¹H & ¹³C NMR (Structure Confirmation) Sample->NMR IR FTIR (Functional Groups) Sample->IR Report Certificate of Analysis TLC->Report MP->Report HPLC->Report NMR->Report IR->Report

Caption: Standard analytical workflow for this compound characterization.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of this compound with high accuracy. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer solution.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of both the benzyl and aminobenzoate moieties, as well as a singlet for the benzylic methylene protons.[1][7]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify key functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and C-O stretches.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[7]

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals for aromatic protons (approx. 6.6-7.9 ppm), singlet for benzylic CH₂ (approx. 5.3 ppm), broad singlet for NH₂ protons.
¹³C NMR Signals for ester carbonyl carbon (approx. 166 ppm), aromatic carbons, and benzylic carbon (approx. 66 ppm).
FTIR (KBr) N-H stretching (approx. 3300-3500 cm⁻¹), C=O stretching (approx. 1680-1710 cm⁻¹), C-O stretching (approx. 1100-1300 cm⁻¹).
MS (EI) Molecular ion peak (M⁺) at m/z = 227.

Source: Data compiled from typical values and PubChem.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place, away from light.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date safety information.

References

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Physical and chemical properties of Benzyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl 4-aminobenzoate

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-aminobenzoate, a significant chemical intermediate in organic synthesis and a molecule of interest for pharmaceutical and materials science research. This document details the compound's fundamental physicochemical properties, validated protocols for its synthesis and purification, and a thorough analytical characterization profile. We delve into its chemical reactivity, stability, and established applications, with a focus on its role in drug development as an analogue of other para-aminobenzoic acid (PABA) esters. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its effective use in a laboratory setting.

Introduction: The Scientific Context of Benzyl 4-aminobenzoate

Benzyl 4-aminobenzoate (also known as Benzyl p-aminobenzoate) is an organic compound featuring a benzyl ester functional group attached to the carboxylic acid of 4-aminobenzoic acid (PABA).[1][2] PABA and its derivatives are a well-established class of molecules with significant biological and commercial importance.[3] For instance, ethyl 4-aminobenzoate, commonly known as benzocaine, is a widely used topical anesthetic.[4][5] The structural similarity of Benzyl 4-aminobenzoate to these compounds makes it a valuable building block and research tool.

The unique structure of Benzyl 4-aminobenzoate, combining the aromatic amino functionality of PABA with the bulky, lipophilic benzyl ester, imparts specific properties that are of interest in medicinal chemistry and materials science.[3] The primary amino group and the ester linkage are key sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.[6] Understanding the core properties of this molecule is the first step toward unlocking its full potential in novel applications, from the development of new therapeutic agents to the creation of advanced polymers and UV-absorbing materials.[2][3]

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to all scientific work. Benzyl 4-aminobenzoate is systematically identified by its structure and internationally recognized chemical codes.

  • IUPAC Name: benzyl 4-aminobenzoate[1]

  • Synonyms: this compound, 4-Aminobenzoic acid benzyl ester, Phenylmethyl 4-aminobenzoate[1][2]

  • CAS Number: 19008-43-6[1][7]

  • Molecular Formula: C₁₄H₁₃NO₂[1][8]

  • Molecular Weight: 227.26 g/mol [1][7]

The molecule's structure is characterized by three key functional domains: the para-substituted benzene ring, the primary aromatic amine (-NH₂), and the benzyl ester (-COOCH₂C₆H₅).

Caption: Key functional groups of Benzyl 4-aminobenzoate.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various systems, influencing its solubility, reactivity, and handling requirements. These properties are summarized below.

PropertyValueSource(s)
Appearance White to Off-White Solid/Crystalline Powder[2]
Melting Point 84.7 °C[2]
Boiling Point 411.8 ± 20.0 °C (Predicted)[2]
Solubility Slightly soluble in Chloroform and Methanol.[2]
pKa 2.34 ± 0.10 (Predicted, for the protonated amine)[2]
Density 1.194 ± 0.06 g/cm³ (Predicted)[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[8]

Causality Insight: The crystalline solid form is typical for aromatic esters of this molecular weight. Its limited solubility in water is expected due to the two hydrophobic benzene rings, while solubility in organic solvents like methanol is facilitated by the polar amine and ester groups.[9]

Synthesis and Purification Workflow

Benzyl 4-aminobenzoate is most commonly synthesized via Fischer esterification, a robust and well-understood acid-catalyzed reaction between 4-aminobenzoic acid and benzyl alcohol.

Synthesis Protocol: Fischer Esterification

This protocol describes a standard laboratory-scale synthesis. The key principle is the reversible reaction between a carboxylic acid and an alcohol, driven to completion by removing the water byproduct.

Step-by-Step Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-aminobenzoic acid (1.0 eq), benzyl alcohol (1.5 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, typically para-toluenesulfonic acid (p-TSA) or sulfuric acid (0.05 eq).

    • Expertise Note: p-TSA is often preferred as it is a solid and easier to handle than sulfuric acid, and it is highly effective in promoting esterification while minimizing side reactions like dehydration of the benzyl alcohol.

  • Reaction & Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water and driving the equilibrium towards the product ester. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator. The result is the crude Benzyl 4-aminobenzoate.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying the crude product, leveraging differences in solubility between the desired compound and impurities.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the crude solid in a minimum amount of a hot solvent. A common and effective solvent system is ethanol/water.

    • Trustworthiness Note: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. This ensures maximum recovery of the pure product upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove residual solvent.

Caption: Workflow for Synthesis and Purification.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Standard spectroscopic techniques are employed for this purpose.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include:

    • A multiplet for the aromatic protons of the benzyl group (~7.3-7.5 ppm).

    • A singlet for the benzylic methylene (-CH₂-) protons (~5.3 ppm).

    • Two doublets in the aromatic region corresponding to the para-substituted aminobenzoate ring (~6.6 and 7.8 ppm).

    • A broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

    • N-H stretching bands for the primary amine (~3300-3500 cm⁻¹).

    • A strong C=O stretching band for the ester carbonyl (~1680-1710 cm⁻¹).

    • C-O stretching bands for the ester linkage (~1100-1300 cm⁻¹).[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The molecular ion peak (M+) would be expected at m/z = 227.

Chemical Reactivity and Stability

The reactivity of Benzyl 4-aminobenzoate is primarily governed by its two main functional groups: the aromatic amine and the benzyl ester.

  • Amine Group Reactivity: The primary amine is nucleophilic and can undergo a variety of reactions, such as:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups.

  • Ester Group Reactivity: The ester linkage is susceptible to hydrolysis under either acidic or basic conditions, yielding 4-aminobenzoic acid and benzyl alcohol. It can also be cleaved by strong reducing agents.

    • Expertise Insight: The benzyl ester group is particularly useful as a protecting group for the carboxylic acid. It is stable under many reaction conditions but can be readily removed by catalytic hydrogenolysis (H₂/Pd-C), a mild method that typically does not affect other functional groups.

  • Stability: The compound should be stored away from light, air, and strong oxidizing agents to prevent degradation.[8][12] The amine group is susceptible to oxidation, which can lead to discoloration over time.[13]

Applications in Research and Drug Development

Benzyl 4-aminobenzoate serves as a valuable intermediate and building block in several areas of scientific research.

  • Medicinal Chemistry: As an analogue of benzocaine and procaine, it is a key starting material for synthesizing new potential local anesthetics or other therapeutic agents.[2][5] Its structure is used in the development of potent and selective inhibitors of enzymes like plasmin and plasma kallikrein.[2]

  • Organic Synthesis: It is used in the synthesis of more complex heterocyclic structures, such as pyrrolinones, which have potential applications in treating diseases like Niemann-Pick type C.[2]

  • UV Absorbers: Like other PABA derivatives, Benzyl 4-aminobenzoate has UV-absorbing properties, making it a candidate for investigation in sunscreens and polymer stabilization applications.[3]

Safety and Handling

Adherence to standard laboratory safety practices is essential when handling Benzyl 4-aminobenzoate.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[14][15]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15] Avoid contact with skin, eyes, and clothing.[14]

  • Fire Safety: The compound is combustible. Keep away from sources of ignition.[16]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[17]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek medical advice.[14]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

Benzyl 4-aminobenzoate is a versatile and valuable chemical compound with well-defined physicochemical properties. Its straightforward synthesis, predictable reactivity, and structural similarity to biologically active molecules make it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. This guide has provided the core technical information and practical protocols necessary for its effective and safe utilization in a research and development setting.

References

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Technical Guide to Benzyl p-Aminobenzoate: Safety, Handling, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl p-aminobenzoate (CAS No. 19008-43-6), also known as Benzyl 4-aminobenzoate, is an ester of p-aminobenzoic acid and benzyl alcohol.[1][2] Its molecular structure lends it to applications in organic synthesis, including the development of selective enzyme inhibitors and potential therapeutics.[3] As with any specialized chemical reagent, a thorough understanding of its safety profile is paramount for researchers and drug development professionals to ensure safe handling, storage, and emergency preparedness.

Hazard Identification and GHS Classification

The primary hazards associated with this compound are related to skin and eye irritation. The available safety information indicates a GHS classification that warrants caution during handling.

GHS Pictogram:

&#x26A0;&#xFE0F;

Signal Word: Warning

Hazard Statements (H-Statements):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements (P-Statements):

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash it before reuse.

The causality behind these classifications lies in the chemical reactivity of the aminobenzoate structure, which can interact with biological macromolecules in the skin and eyes, leading to an inflammatory response.

Physical and Chemical Properties

Understanding the physical properties of this compound is crucial for designing experiments and for safe handling and storage.

PropertyValueSource
CAS Number 19008-43-6[1][2]
Molecular Formula C₁₄H₁₃NO₂[1][2]
Molecular Weight 227.26 g/mol [1]
Physical Form Solid, Powder[4]
Melting Point 84.7 °C[2]
Boiling Point 411.8 ± 20.0 °C (Predicted)[2]
Flash Point 242.1 °C[2]

Safe Handling and Storage

The established hazards of skin and eye irritation dictate stringent handling and storage protocols to minimize exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of minimizing exposure is a self-validating system; adherence to these measures inherently reduces the risk of the hazardous outcomes identified in Section 1.

  • Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.

  • Eye Protection: Chemical safety goggles or a face shield that conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards is mandatory.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. A lab coat or other protective clothing is required to prevent skin contact.[5]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.

Storage Conditions

Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure.

  • Container: Keep the container tightly closed in a dry place.

  • Atmosphere: Store in an inert atmosphere, in a dark place, at room temperature.

  • Incompatibilities: While specific incompatibility data for this compound is scarce, it is prudent to store it away from strong oxidizing agents, acids, and bases, which are common incompatibilities for aminobenzoate compounds.[6]

Emergency and First-Aid Procedures

A rapid and informed response to accidental exposure is critical. The following protocols are based on the known hazards of skin and eye irritation.

Exposure Response Workflow

The following diagram outlines the logical flow of actions in the event of an accidental exposure.

Exposure_Workflow cluster_scene Accidental Exposure Occurs cluster_response Immediate Response Protocol cluster_evaluation Symptom Evaluation & Medical Attention cluster_reporting Post-Incident Actions Start Exposure Event (Skin/Eye Contact, Inhalation, Ingestion) Assess Assess the Situation (Ensure scene is safe) Start->Assess Skin IF ON SKIN: Remove contaminated clothing. Wash with plenty of soap and water. Assess->Skin Skin Contact Eyes IF IN EYES: Rinse cautiously with water for 15 mins. Remove contact lenses. Assess->Eyes Eye Contact Inhalation IF INHALED: Move to fresh air. Assess->Inhalation Inhalation Ingestion IF SWALLOWED: Rinse mouth. Seek immediate medical attention. Assess->Ingestion Ingestion Eval_Skin Evaluate Skin: Does irritation persist? Skin->Eval_Skin Eval_Eyes Evaluate Eyes: Does irritation persist? Eyes->Eval_Eyes Monitor Monitor for delayed symptoms Inhalation->Monitor Medical Seek Medical Advice/Attention (Bring SDS/Chemical Info) Ingestion->Medical Eval_Skin->Medical Yes Eval_Skin->Monitor No Eval_Eyes->Medical Yes Eval_Eyes->Monitor No Report Report incident to supervisor/ EH&S department Medical->Report Monitor->Report Cleanup Decontaminate area and dispose of waste properly Report->Cleanup

Caption: Workflow for responding to accidental exposure to this compound.

Step-by-Step First-Aid Protocols
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Wash contaminated clothing before reuse.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7] If symptoms occur, get medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[7] Do NOT induce vomiting. Seek immediate medical attention.

Fire-Fighting and Spill-Response Measures

Fire-Fighting
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: The compound is likely combustible.[2] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[6][7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1) to avoid contact with the skin and eyes and to prevent inhalation of dust.[5]

  • Containment and Cleanup: Sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[7] Clean the spill area thoroughly with soap and water.

  • Environmental Precautions: Do not let the product enter drains or surface water.

Toxicological and Ecological Information

Toxicological Data

Specific quantitative toxicological data, such as LD50 (median lethal dose) values for this compound, are not available in the reviewed literature. The primary known toxicological effects are skin and serious eye irritation, as indicated by the GHS classification. No information was found to indicate that the substance is carcinogenic, mutagenic, or a reproductive toxicant.

Ecological Information

Detailed ecotoxicity data for this compound is not available. However, related aminobenzoate and benzoate compounds can be harmful or toxic to aquatic life.[6] Therefore, it is imperative to prevent the release of this chemical into the environment. Dispose of the substance and its container at an approved waste disposal plant.

Conclusion

References

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An In-Depth Technical Guide to the Discovery and History of Aminobenzoate Esters in Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminobenzoate esters represent a foundational class of compounds in the history of pharmacology, primarily recognized for their role as the first synthetic local anesthetics. Their discovery marked a pivotal moment in medicine, demonstrating the power of rational drug design to create safer, more effective therapeutic agents. This guide provides a comprehensive technical overview of the discovery, mechanism of action, structure-activity relationships, and key experimental methodologies that defined the research and development of these crucial molecules. It is intended for researchers, scientists, and drug development professionals seeking to understand the historical context and scientific principles that underpin modern local anesthesia.

Chapter 1: The Precursor Era: The Clinical Imperative to Replace Cocaine

The story of aminobenzoate esters begins with their natural predecessor, cocaine. In the late 19th century, cocaine was identified as the first effective local anesthetic, revolutionizing surgical and dental procedures by enabling localized pain control without loss of consciousness.[1][2][3] Its introduction into ophthalmology by Carl Koller in 1884, at the suggestion of Sigmund Freud, rapidly spread throughout Europe and America.[4]

However, the widespread clinical use of cocaine quickly revealed its significant dangers.[1] The primary drawbacks included:

  • High Toxicity: Systemic absorption could lead to severe cardiovascular effects, including hypertension and arrhythmias, as well as seizures.[1][4]

  • Addictive Properties: Cocaine's potent inhibition of dopamine reuptake in the central nervous system led to euphoria and a high potential for addiction, a risk not only to patients but also to the medical practitioners who experimented with the drug.[1][2][4]

  • Instability: As an ester, cocaine is prone to hydrolysis, making sterilization and storage of solutions problematic.

This pressing need for a substitute—one that retained the anesthetic properties of cocaine while eliminating its systemic toxicity and addictive potential—drove the first wave of rational drug design in this field.[1][3]

Chapter 2: The Breakthrough: Einhorn and the Synthesis of Procaine

The critical breakthrough came from the laboratory of German chemist Alfred Einhorn. In 1890, Einhorn astutely proposed that the local anesthetic activity of the cocaine molecule resided in its benzoate ester moiety.[5] This hypothesis launched a systematic investigation into synthetic analogs.

After synthesizing numerous variations, Einhorn's work culminated in 1905 with the successful synthesis of procaine, which he patented under the trade name Novocain.[6][7][8] Procaine was the first synthetic injectable local anesthetic designed to be a safe and effective alternative to cocaine.[1][5] It was introduced into medical practice by the surgeon Heinrich Braun, who recognized its immense clinical utility, particularly in dentistry.[5][6][8]

Einhorn's synthesis was a landmark achievement in medicinal chemistry. By identifying the essential structural components for anesthetic action, he was able to design a molecule that decoupled the desired therapeutic effect (nerve block) from the undesirable psychoactive and toxic effects of cocaine.[1] Procaine is a simple ester of para-aminobenzoic acid (PABA) and diethylaminoethanol, a structure that lacks the complex tropane ring of cocaine responsible for its addictive properties.[1]

Chapter 3: Mechanism of Action: Reversible Blockade of Voltage-Gated Sodium Channels

Aminobenzoate esters, like all local anesthetics, exert their effect by preventing the transmission of pain signals along nerve fibers.[9] The fundamental mechanism is the reversible blockade of voltage-gated sodium (Na+) channels within the neuronal cell membrane.[2][3][6][10][11]

The process can be broken down into the following steps:

  • Nerve Impulse Propagation: Pain signals are transmitted as electrical impulses, or action potentials, along a nerve. This process is dependent on the rapid influx of Na+ ions through voltage-gated channels, which causes depolarization of the nerve membrane.[9]

  • Anesthetic Diffusion: Local anesthetics are weak bases, typically formulated as water-soluble hydrochloride salts.[12] Upon injection into tissues (with a physiological pH of ~7.4), a portion of the anesthetic converts to its uncharged, lipid-soluble base form. This form is essential for diffusing across the lipid-rich nerve sheath and cell membrane.[11][12]

  • Intracellular Re-ionization: Once inside the neuron (axoplasm), the anesthetic re-equilibrates into its charged, cationic form.[11]

  • Sodium Channel Blockade: It is this intracellular, ionized form that binds to a specific site within the open voltage-gated sodium channel.[11] This binding stabilizes the channel in its inactivated state, physically obstructing it and preventing the influx of sodium ions.[2][9]

  • Inhibition of Action Potential: By blocking the necessary sodium influx, the anesthetic raises the threshold for electrical excitation. This slows the rate of depolarization and ultimately prevents the action potential from reaching the threshold required for propagation. The nerve signal is effectively stopped, resulting in a loss of sensation in the area supplied by the nerve.[2][10]

Mechanism_of_Action cluster_0 Extracellular Space (Tissue pH ~7.4) cluster_1 Nerve Membrane (Lipid Bilayer) cluster_2 Intracellular Space (Axoplasm) cluster_3 Result LA-H+ Local Anesthetic (Cationic Form) LA Local Anesthetic (Base Form) LA-H+->LA Equilibration Membrane Diffusion LA_in LA (Base) Membrane->LA_in Crosses Membrane LAH_in LA-H+ (Cationic) LA_in->LAH_in Re-equilibration Na_Channel Voltage-Gated Na+ Channel LAH_in->Na_Channel Binds to open channel Block Channel Blocked Na_Channel->Block Inactivation No_Na No Na+ Influx Block->No_Na No_AP No Action Potential No_Na->No_AP Anesthesia Anesthesia No_AP->Anesthesia

Mechanism of local anesthetic action.

Chapter 4: Structure-Activity Relationship (SAR) of Aminobenzoate Esters

The pharmacological properties of aminobenzoate esters are dictated by their three-part chemical structure: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group.[10][12][13] Modifications to any of these components systematically alter the anesthetic's potency, onset, and duration of action.

SAR_Structure Aromatic Lipophilic Group (Aromatic Ring) Linkage Intermediate Chain (Ester Linkage) Aromatic->Linkage Determines Potency & Lipid Solubility Amine Hydrophilic Group (Tertiary Amine) Linkage->Amine Determines Metabolism & Duration

Core structure of an aminobenzoate ester anesthetic.

1. Lipophilic Aromatic Ring:

  • Function: This portion is typically derived from PABA. Its primary role is to provide lipid solubility, which is essential for the anesthetic to penetrate the nerve membrane.[12]

  • SAR: Anesthetic potency is directly correlated with lipid solubility.[13][14][15] Adding electron-donating groups (e.g., alkoxy, alkylamino) to the ortho or para positions of the aromatic ring increases electron density and enhances potency.[14][16] For example, adding a butylamino group to the para position of procaine's PABA ring creates tetracaine, a significantly more potent and longer-acting agent.

2. Intermediate Ester Linkage:

  • Function: This chain connects the lipophilic and hydrophilic ends. Its nature determines the classification of the anesthetic (ester vs. amide) and its metabolic pathway.

  • SAR: Ester linkages are susceptible to rapid hydrolysis by plasma pseudocholinesterases.[11][12] This results in a generally shorter duration of action compared to amide-linked anesthetics. The length and branching of the intermediate chain can also influence duration and potency.[16]

3. Hydrophilic Amine Group:

  • Function: This "hydrophilic" end is typically a tertiary amine. It acts as the "on-off" switch. In the extracellular fluid, it exists in equilibrium between a charged cation and an uncharged base. The base form crosses the nerve membrane, while the cationic form is responsible for blocking the sodium channel.[12][13]

  • SAR: While not essential for anesthetic activity itself, the amine group is crucial for creating water-soluble salts for clinical formulation.[14][16] Tertiary amines generally yield the most effective agents. Secondary amines are often more irritating, and primary amines are not very active.[14][16] The pKa of this amine group determines the speed of onset. A lower pKa means a greater proportion of the drug is in the lipid-soluble base form at physiological pH, leading to a faster onset of action.[15][17]

Data Presentation: Physicochemical and Clinical Properties of Key Esters

The following table summarizes the key properties of common aminobenzoate esters and compares them to the amide standard, lidocaine.

CompoundpKaLipid Solubility (LogP)Relative PotencyDuration of Action (min)
Procaine 8.9[18]2.0[18]115–30[19]
Benzocaine 3.51.9[20](Topical Only)N/A (Topical)
Tetracaine 8.5[21]3.7[21]16120–180
Lidocaine (Amide)7.92.4470–140[19]

Note: Relative potency is benchmarked against procaine. Duration is for infiltration anesthesia and can be prolonged with vasoconstrictors.

Chapter 5: Key Experimental Protocols in Aminobenzoate Ester Research

The validation of new anesthetic compounds relies on standardized, reproducible experimental protocols. The following sections detail two seminal workflows: the chemical synthesis of procaine and a classic in vivo assay for determining anesthetic efficacy.

Experimental Protocol 1: Synthesis of Procaine Hydrochloride

This protocol describes a common laboratory-scale synthesis of procaine, starting from p-nitrobenzoyl chloride. This multi-step process is a self-validating system where the successful formation of the intermediate and final product can be confirmed at each stage through analytical methods like melting point determination and spectroscopy.

Causality: The synthesis starts with a nitro-substituted aromatic ring because the nitro group is an effective electron-withdrawing group that activates the acyl chloride for esterification. It is then reduced to the essential para-amino group, which is a key structural feature for anesthetic activity in this class. The final conversion to a hydrochloride salt is critical for enhancing water solubility and stability for clinical use.[6]

Synthesis_Workflow Start p-Nitrobenzoyl Chloride Step1 Step 1: Esterification (Nucleophilic Acyl Substitution) Start->Step1 Reagent1 2-(Diethylamino)ethanol Reagent1->Step1 Intermediate Intermediate: Nitrocaine Hydrochloride Step1->Intermediate Step2 Step 2: Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Base Procaine Base Step2->Base Step3 Step 3: Salt Formation (Neutralization) Base->Step3 Reagent2 Hydrochloric Acid Reagent2->Step3 Final Final Product: Procaine Hydrochloride Step3->Final

Experimental workflow for procaine synthesis.

Step 1: Esterification to form Nitrocaine Hydrochloride [4][8]

  • Reaction Setup: In a suitable round-bottom flask, combine 185.4 g of p-nitrobenzoyl chloride with 117 g of 2-(diethylamino)ethanol. The reaction is spontaneous and exothermic.

  • Completion: Once the initial reaction subsides, heat the mixture at 120°C for 2 hours to drive the reaction to completion.

  • Product: The resulting solid product is 4-nitrobenzoyl-2-(diethylamino)ethyl ester hydrochloride (nitrocaine hydrochloride). This intermediate is often carried to the next step without extensive purification.

Step 2: Reduction of Nitrocaine to Procaine Base [5][22] This protocol details catalytic hydrogenation, a common and clean reduction method.

  • Reactor Setup: In a hydrogenation reactor, dissolve the nitrocaine intermediate (53.3 g) in a suitable solvent like butyl acetate (450 mL). Add an amorphous nickel catalyst (e.g., Raney Nickel, 0.6 g).[6][22]

  • Hydrogenation: Purge the reactor with an inert gas, then pressurize with hydrogen to approximately 2 atmospheres.[5][22]

  • Reaction: Stir the mixture at 35°C for 12 hours.[6][22]

  • Workup: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the solid procaine base.[6][22]

  • Purification: The crude product can be recrystallized from a solvent such as dilute alcohol or dichloromethane to yield purified procaine base (melting point ~51°C).[8]

Step 3: Conversion to Procaine Hydrochloride [6][8]

  • Dissolution: Dissolve the purified procaine base in a suitable solvent like ethanol.

  • Neutralization: Carefully add one molecular equivalent of hydrochloric acid (e.g., by bubbling HCl gas or adding concentrated HCl) until the solution pH is 5.5-6.0.

  • Precipitation & Collection: The procaine hydrochloride will precipitate out of the solution. Collect the white crystalline powder by filtration.

  • Drying: Dry the final product under vacuum. The resulting procaine hydrochloride should have a melting point of approximately 156°C.[8]

Experimental Protocol 2: Plexus Anesthesia Assay (Frog Foot Withdrawal Reflex)

This classic in vivo model provides a reliable method for determining the onset of local anesthetic action.[2] The withdrawal of a frog's leg from a mild acidic stimulus is a spinal reflex that is abolished when the lumbar plexus is successfully anesthetized.

Causality: The experiment is designed to isolate the local action of the anesthetic. The frog is pithed (or decerebrated) to eliminate central nervous system input, ensuring that the observed withdrawal is a true peripheral reflex.[1] Applying the anesthetic directly to the exposed lumbar plexus ensures targeted delivery to the nerves controlling the hind limbs. The disappearance of the reflex is a direct and quantifiable measure of a successful nerve block.

Methodology: [1][2][11][23]

  • Animal Preparation: A frog is humanely sacrificed by pithing to destroy the brain and spinal cord, rendering it insensate.

  • Exposure of Lumbar Plexus: A midline abdominal incision is made. The abdominal viscera are carefully removed to expose the lumbar plexus, which innervates the hind limbs.

  • Mounting: The frog is suspended vertically on a stand, allowing its hind legs to hang freely.

  • Baseline Reflex Test: One foot is briefly immersed in a beaker of dilute acid (e.g., 0.1 N HCl). A healthy, unanesthetized nerve will elicit an immediate withdrawal reflex. The foot is immediately rinsed with saline.

  • Anesthetic Application: A solution of the test anesthetic (e.g., 1% procaine hydrochloride) is applied directly into the abdominal cavity, submerging the exposed lumbar plexus. The time is noted.

  • Assessment of Anesthesia Onset: At regular intervals (e.g., every 15-30 seconds), the foot is re-challenged with the dilute acid.

  • Endpoint: The "onset of action" is recorded as the time from anesthetic application to the complete abolition of the withdrawal reflex.[1]

Chapter 6: Metabolism and the Rise of Amides

A defining characteristic of aminobenzoate esters is their metabolism. They are rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase.[2][6][11] This metabolic pathway has two critical consequences:

  • Short Duration of Action: The rapid breakdown of the ester linkage generally leads to a shorter duration of anesthesia compared to other classes of local anesthetics.

  • Allergic Reactions: The primary metabolite of this hydrolysis is para-aminobenzoic acid (PABA).[12][24] PABA is a known allergen for a subset of the population and was the cause of most allergic reactions attributed to local anesthetics during the era when esters were predominant.[13][24]

These limitations, particularly the potential for allergic reactions, spurred further research. In 1943, the development of lidocaine, an amino amide local anesthetic, marked the next major shift in the field.[2] Amides are characterized by a more stable amide linkage, which is resistant to hydrolysis by plasma esterases. Instead, they are metabolized more slowly in the liver.[2][13][24] This conferred two major advantages:

  • A significantly lower incidence of allergic reactions, as they do not produce PABA.[24]

  • Greater chemical stability in solution.[24]

Consequently, while procaine remains a historically significant drug, its use has been largely superseded by amide anesthetics like lidocaine, which are now the standard of care in clinical practice.[7][8]

Conclusion

The discovery of aminobenzoate esters, spearheaded by Alfred Einhorn's synthesis of procaine, represents a triumph of early medicinal chemistry. It was a clear and successful application of rational drug design, which solved a critical clinical need for a safe alternative to cocaine. The study of these compounds laid the groundwork for our modern understanding of local anesthesia, from the mechanism of sodium channel blockade to the principles of structure-activity relationships. While their clinical use has diminished, the scientific journey of aminobenzoate esters remains a foundational chapter in the development of pharmacology, illustrating a paradigm of innovation that continues to drive drug discovery today.

References

  • JaypeeDigital. (n.d.). Chapter-06 Experiment to Evaluate Local Anesthetic Action. JaypeeDigital eBook Reader. [Link]
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  • Google Patents. (n.d.). CN104341314A - A synthetic method of procaine hydrochloride.
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A Spectroscopic Guide to Benzyl p-Aminobenzoate: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl p-aminobenzoate, a significant organic compound, finds applications in various fields, including the pharmaceutical and cosmetic industries. Its molecular structure, comprising a benzyl ester of p-aminobenzoic acid, gives rise to its unique chemical and physical properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and quality control in research and development. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the correlation between its molecular structure and spectral features.

Molecular Structure and Key Features

This compound (C₁₄H₁₃NO₂) has a molecular weight of approximately 227.26 g/mol .[1] The molecule consists of a p-aminobenzoic acid moiety esterified with benzyl alcohol. This structure contains several key features that are readily identifiable by spectroscopic methods: two aromatic rings (one from the benzoate and one from the benzyl group), an ester carbonyl group (C=O), a primary amine group (-NH₂), and a methylene bridge (-CH₂-).

Figure 1: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl group, and the amine protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The spectral width should be set to cover the expected chemical shift range (typically 0-12 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation:

While the full experimental spectrum is not publicly available without a subscription to certain databases, a predicted ¹H NMR spectrum and analysis of similar structures allow for a detailed interpretation.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0Doublet2HAromatic protons ortho to the ester group
~7.2-7.4Multiplet5HAromatic protons of the benzyl group
~6.6-6.8Doublet2HAromatic protons ortho to the amine group
~5.3Singlet2HMethylene protons (-CH₂-) of the benzyl group
~4.2Broad Singlet2HAmine protons (-NH₂)

The two doublets in the aromatic region with an integration of 2H each are characteristic of a para-substituted benzene ring. The downfield doublet corresponds to the protons ortho to the electron-withdrawing ester group, while the upfield doublet corresponds to the protons ortho to the electron-donating amine group. The multiplet integrating to 5H represents the five protons of the monosubstituted benzyl ring. The singlet at ~5.3 ppm is a key indicator of the benzylic methylene protons. The broad singlet for the amine protons is typical and its chemical shift can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Configure the spectrometer for ¹³C NMR acquisition. This typically involves using a broader spectral width and a proton-decoupled pulse sequence.

  • Data Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans may be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation:

Based on typical chemical shift values for similar functional groups, the following assignments can be made for the ¹³C NMR spectrum of this compound:

Chemical Shift (δ, ppm)Assignment
~166Ester Carbonyl Carbon (C=O)
~151Aromatic Carbon attached to the Amine group
~136Aromatic Carbon attached to the -CH₂- group
~131Aromatic Carbons ortho to the Ester group
~128.6Aromatic Carbons of the Benzyl group
~128.2Aromatic Carbons of the Benzyl group
~128.1Aromatic Carbon of the Benzyl group
~119Aromatic Carbon attached to the Ester group
~114Aromatic Carbons ortho to the Amine group
~66Methylene Carbon (-CH₂-)

The signal for the ester carbonyl carbon is characteristically downfield. The aromatic carbons show a range of chemical shifts depending on their electronic environment. The carbon attached to the electron-donating amine group is shielded and appears at a lower chemical shift, while the carbons in the benzyl ring are in a relatively neutral electronic environment. The methylene carbon signal appears in the typical range for a carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic C-H
~1715C=O stretchEster Carbonyl
~1600, ~1500C=C stretchAromatic Ring
~1270, ~1100C-O stretchEster

The presence of a primary amine is confirmed by the two N-H stretching bands in the 3400-3200 cm⁻¹ region. The strong absorption around 1715 cm⁻¹ is a clear indication of the ester carbonyl group. The bands in the 1600-1500 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. The C-O stretching vibrations of the ester group typically appear as two bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to elucidate its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Data Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (227). The fragmentation pattern will provide further structural information.

Key Fragmentation Pathways:

fragmentation M [C₁₄H₁₃NO₂]⁺˙ m/z = 227 (Molecular Ion) F1 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) M->F1 - C₇H₆NO₂ radical F2 [C₇H₆NO₂]⁺ m/z = 136 (p-Aminobenzoyl Cation) M->F2 - C₇H₇ radical (benzyl) F3 [C₆H₄NH₂]⁺ m/z = 92 (Anilinium Radical Cation) F2->F3 - CO F4 [C₇H₅O]⁺ m/z = 105 (Benzoyl Cation from rearrangement)

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway of this compound.

  • Molecular Ion (M⁺): The peak at m/z 227 corresponds to the intact ionized molecule.

  • Loss of the Benzyl Group: A common fragmentation pathway for benzyl esters is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation or, more likely, the tropylium ion at m/z 91. This is often the base peak in the spectrum. The other fragment would be the p-aminobenzoate radical.

  • Formation of the p-Aminobenzoyl Cation: Cleavage of the O-CH₂ bond can result in the formation of the p-aminobenzoyl cation at m/z 136.

  • Decarbonylation: The p-aminobenzoyl cation (m/z 136) can further fragment by losing a molecule of carbon monoxide (CO) to form the anilinium radical cation at m/z 92.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers unique and complementary information about the molecular structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon and hydrogen atoms, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This detailed spectroscopic analysis serves as a crucial reference for scientists and researchers working with this compound, ensuring its identity and purity in various applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98488, this compound.
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). p-Aminobenzoic acid, benzyl ester.
  • Carl ROTH. (n.d.). Benzyl-P-aminobenzoate.
  • BDSCi. (2021, April 13). BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube.
  • The Royal Society of Chemistry. (2016). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Activation.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Banerjee, B., Sharma, V., Sharma, A., Kaur, G., & Gupta, V. K. (2022). Synthesis, Characterization and Hirshfeld Surface Analysis of 2-Aminobenzothiazol With 4-Fluorobenzoic Acid Co-Crystal. European Journal of Chemistry, 13(2), 206-213.
  • ResearchGate. (2021). Synthesis and characterization of novel N-(phenyl, benzyl, hetaryl)-2-([2][3][4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides by spectral data, antimicrobial activity, molecular docking and qsar studies.

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Methodological & Application

Using Benzyl p-aminobenzoate in peptide synthesis as a protecting group

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of Benzyl Protecting Groups in Peptide Synthesis

This document provides researchers, scientists, and drug development professionals with a detailed guide to the application of benzyl-based protecting groups in peptide synthesis, a cornerstone of the Boc/Bzl strategy. While the specific compound Benzyl p-aminobenzoate is a useful chemical intermediate[1][2][3], its direct use as a protecting group is not a standard application in peptide synthesis. Instead, this guide will focus on the broader, more conventional, and critical role of the benzyl group (Bzl) as a robust protecting moiety for carboxyl and hydroxyl functionalities, which is central to the widely practiced Boc/Bzl solid-phase peptide synthesis (SPPS) methodology.

Effective peptide synthesis hinges on the precise and sequential formation of amide bonds. To prevent unwanted side reactions and ensure the correct amino acid sequence, reactive functional groups on the amino acid backbone and side chains must be temporarily masked with protecting groups.[4] The ideal protecting group strategy, known as an "orthogonal" system, allows for the selective removal of one type of protecting group under specific conditions while others remain intact.[5]

The Boc/Bzl strategy, pioneered by Bruce Merrifield, is a classic and powerful approach to SPPS.[6] It relies on a principle of graduated acid lability:

  • Temporary Nα-Protection: The tert-butyloxycarbonyl (Boc) group is used to protect the α-amino group of the incoming amino acid. It is labile to moderate acids, such as trifluoroacetic acid (TFA), and is removed at the beginning of each coupling cycle.[7]

  • "Permanent" Side-Chain Protection: Benzyl-based groups (Bzl) are used for the protection of side chains and for anchoring the C-terminal amino acid to the resin via a benzyl ester linkage.[5][8] These groups are stable to the repeated TFA treatments used for Boc removal but are cleaved at the end of the synthesis using a very strong acid, typically anhydrous hydrofluoric acid (HF).[6][9]

While not perfectly orthogonal because both groups are acid-labile, the significant difference in the required acid strength allows for its practical and effective use.[5]

The Role and Chemistry of Benzyl Protecting Groups

Benzyl groups are a cornerstone of the Boc/Bzl strategy, primarily used to protect carboxyl groups (as benzyl esters, OBzl) and hydroxyl groups (as benzyl ethers, Bzl).[8][10]

Why Benzyl Protection is Critical:

  • Stability: Benzyl esters and ethers are exceptionally stable under the moderately acidic conditions required for Boc group removal, preventing premature deprotection during the synthesis cycles.[10]

  • Racemization Prevention: Protection of the α-carboxyl group is essential to prevent racemization during the activation step of the subsequent amino acid.[7]

  • Side-Chain Reactivity: The side chains of amino acids like Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), and Threonine (Thr) are nucleophilic and must be protected to avoid side reactions.[7][8]

Chemical Properties of this compound

As the topic originator, it is pertinent to provide the specific properties of this compound, a compound that incorporates both the benzyl ester and an amino functionality.

PropertyValueSource
IUPAC Name benzyl 4-aminobenzoate[11]
CAS Number 19008-43-6[2]
Molecular Formula C₁₄H₁₃NO₂[2][11]
Molecular Weight 227.26 g/mol [2][11]
Appearance Solid[1]

Experimental Workflow and Protocols

The following section details the core protocols for implementing the Boc/Bzl strategy in manual solid-phase peptide synthesis.

Logical Workflow for Boc/Bzl Solid-Phase Peptide Synthesis

The entire process follows a logical, cyclical progression from resin preparation to final peptide cleavage.

SPPS_Workflow cluster_prep Phase 1: Preparation cluster_cycle Phase 2: Elongation Cycle (Repeat n-1 times) cluster_final Phase 3: Cleavage & Purification Resin Select Merrifield Resin Anchor Anchor First Boc-AA-OH (as Benzyl Ester) Resin->Anchor Cesium salt method Deprotection Boc Deprotection (TFA in DCM) Anchor->Deprotection Begin Synthesis Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Couple Next Boc-AA-OH (e.g., DCC/HOBt) Neutralization->Coupling Wash Wash Resin (DCM/DMF) Coupling->Wash Wash->Deprotection Start next cycle Cleavage Final Cleavage & Deprotection (Anhydrous HF + Scavengers) Purification Purify Crude Peptide (RP-HPLC) Cleavage->Purification Characterization Characterize (Mass Spec, etc.) Purification->Characterization

Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.

Protocol 1: Anchoring the First Amino Acid to Merrifield Resin

This protocol describes the formation of the initial benzyl ester bond between the C-terminal amino acid and the chloromethylated Merrifield resin.

Rationale: The cesium salt method is favored as it proceeds under mild conditions, minimizing racemization and side reactions like quaternary amine formation.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acid (e.g., Boc-Leu-OH)

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell 1.0 g of Merrifield resin in 10 mL of DMF for 1 hour in a reaction vessel.[6]

  • Cesium Salt Formation: In a separate flask, dissolve 2 equivalents (relative to resin capacity) of the Boc-amino acid in MeOH. Add 0.5 equivalents of Cs₂CO₃ dissolved in a minimal amount of water.

  • Solvent Removal: Remove the solvent from the cesium salt solution via rotary evaporation to obtain a dry, white powder (Boc-AA-OCs).

  • Anchoring Reaction: Dissolve the dried Boc-AA-OCs in 10 mL of DMF and add it to the swollen resin.

  • Incubation: Heat the mixture to 50°C and agitate for 12-24 hours.

  • Washing: Filter the resin and wash thoroughly with DMF (3x), DMF/H₂O (1:1, 3x), DMF (3x), and finally Methanol (3x).

  • Drying: Dry the resin under vacuum. Determine the substitution level via quantitative analysis (e.g., picric acid titration).

Protocol 2: A Single Coupling Cycle

This protocol outlines the steps for adding one amino acid to the growing peptide chain.

Rationale: Each step is followed by extensive washing to remove excess reagents and byproducts, which is a key advantage of SPPS.[12] In-situ neutralization is often used to minimize aggregation.

Materials:

  • Peptidyl-resin from the previous step

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Boc-protected amino acid

  • Coupling reagent (e.g., Dicyclohexylcarbodiimide - DCC)

  • HBTU/HOBt (optional, for improved coupling)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM (10 mL/g) for 20 minutes.

  • Boc Deprotection: Drain the DCM and add a solution of 25-50% TFA in DCM.[5] Agitate for 30 minutes. The resin may turn a different color.

  • Washing: Filter and wash the resin with DCM (5x) to completely remove TFA.

  • Neutralization: Add a 5-10% solution of DIEA in DCM or DMF and agitate for 10 minutes.[5] Wash again with DCM (3x) and DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate 3 equivalents of the next Boc-amino acid with 3 equivalents of a coupling reagent (e.g., DCC) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized peptidyl-resin.

    • Agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for reaction completion. If incomplete, repeat the coupling step.

  • Final Wash: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 3: Final Cleavage and Benzyl Group Deprotection

This final step uses strong acid to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.

CAUTION: Anhydrous Hydrofluoric Acid (HF) is extremely toxic, corrosive, and requires a specialized, dedicated apparatus and extensive safety precautions.[9]

Materials:

  • Dried peptidyl-resin

  • Anhydrous Hydrofluoric Acid (HF)

  • Scavengers (e.g., Anisole, cresol, or thioanisole)

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptidyl-resin (approx. 0.5 g) into the reaction vessel of a specialized HF cleavage apparatus.

  • Scavenger Addition: Add a scavenger cocktail (e.g., 1 mL of anisole) to the resin. Scavengers are critical to trap the highly reactive benzyl cations and other carbocations generated during cleavage, preventing side reactions like the alkylation of sensitive residues (e.g., Met, Trp).

  • HF Distillation: Cool the reaction vessel to -10°C. Carefully distill a pre-determined volume of anhydrous HF (approx. 10 mL) into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation: Wash the remaining resin-and-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers and cleaved protecting groups.

  • Extraction & Lyophilization: Extract the crude peptide from the resin using a suitable solvent (e.g., 10% acetic acid). Lyophilize the aqueous extract to obtain the crude peptide powder.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Deprotection

The cleavage of benzyl protecting groups by strong acid proceeds via an Sₙ1 mechanism.

Caption: Sₙ1 mechanism for acid-catalyzed benzyl ester cleavage.

The acid protonates the ester oxygen, making it a good leaving group. The bond cleaves to release the free carboxylic acid of the peptide and a highly stable benzyl carbocation. This carbocation is then quenched by a scavenger molecule present in the cleavage cocktail.

Summary and Outlook

Advantages and Disadvantages of the Boc/Bzl Strategy

AdvantagesDisadvantages
Robust Protection: Benzyl groups are very stable, preventing premature deprotection and minimizing side reactions during synthesis.Harsh Final Cleavage: The requirement for anhydrous HF is a significant drawback due to its high toxicity and the need for specialized equipment.[9]
Well-Established: A vast body of literature and decades of experience support this methodology.Potential for Side Reactions: Cationic species generated during cleavage can modify sensitive amino acids if scavenging is inefficient.
Effective for 'Difficult' Sequences: Can sometimes be more effective than the Fmoc/tBu strategy for sequences prone to aggregation.[13]Not Fully Orthogonal: Both protecting group classes are acid-labile, relying on graduated lability rather than true orthogonality.[5]

While the use of HF has led to the widespread adoption of the milder Fmoc/tBu strategy, the Boc/Bzl approach remains a powerful and relevant tool in peptide chemistry, particularly for specific sequences or large-scale synthesis where its robustness is an advantage. Understanding the principles and protocols outlined in this guide is essential for any scientist seeking to successfully synthesize complex peptides.

References

  • PubChem.
  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • Common Organic Chemistry. Benzyl Protection. [Link]
  • Isidro-Llobet, A., et al. Methods and protocols of modern solid phase peptide synthesis. Amino Acids. [Link]
  • National Institutes of Health (NIH). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
  • ResearchGate. Amino Acid-Protecting Groups. [Link]
  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • SpectraBase. p-Aminobenzoic acid, benzyl ester. [Link]
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
  • National Institutes of Health (NIH). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
  • Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
  • Polypeptide. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
  • Fields, G. B., & Noble, R. L. (1990). 2.4 Photocleavable Protecting Groups. International Journal of Peptide and Protein Research. [Link]
  • aapptec.
  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]
  • ScienceMadness.
  • National Institutes of Health (NIH). This compound | C14H13NO2 | CID 98488 - PubChem. [Link]
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzyl Protecting Groups in Organic Synthesis. [Link]
  • ResearchGate. Choosing benzyl as a protecting group. [Link]

Sources

Benzyl p-Aminobenzoate: A Novel Fluorescent Probe for In-Situ Biological Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide introduces Benzyl p-aminobenzoate, a derivative of p-aminobenzoic acid (PABA), as a promising candidate for a fluorescent probe in biological imaging. While traditionally utilized as a synthetic intermediate in pharmaceuticals and materials science, the inherent photophysical properties of the p-aminobenzoate core suggest its potential for development as a sensor for microenvironmental changes within cellular systems. This document provides a comprehensive overview of the theoretical framework for its application, hypothesized photophysical characteristics, and detailed protocols for its use in live-cell imaging. We will explore its potential as a sensor for intracellular pH and polarity, offering a novel tool for researchers in cell biology and drug development.

Introduction: The Untapped Potential of a Classic Molecule

This compound is a well-characterized organic compound, notable for its role as a precursor in the synthesis of various bioactive molecules.[1][2] However, its structural similarity to known environmentally sensitive fluorophores, particularly p-aminobenzoic acid (PABA), suggests a largely unexplored application in the realm of biological imaging. The fluorescence of PABA and its derivatives is known to be influenced by the surrounding environment, including pH and solvent polarity.[3][4] This sensitivity forms the basis of our proposal to repurpose this compound as a fluorescent probe for visualizing and quantifying subtle changes within the intricate landscape of living cells.

The benzyl ester modification of the PABA core is hypothesized to enhance cellular uptake due to increased lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, the probe's fluorescence could be modulated by the local intracellular environment, providing a dynamic readout of cellular processes. This guide will lay the groundwork for harnessing these properties, offering both the theoretical basis and practical methodologies for its application.

Principle of Action: A Tale of Two Environments

The proposed mechanism of action for this compound as a fluorescent probe is rooted in the phenomenon of intramolecular charge transfer (ICT). Upon photoexcitation, PABA derivatives can form a zwitterionic species, a process that is highly sensitive to the polarity and hydrogen-bonding capacity of the solvent.[3][4] In the case of this compound, we hypothesize that changes in the intracellular environment, such as variations in pH or lipid membrane association, will alter the electronic distribution within the molecule, leading to detectable shifts in its fluorescence emission.

For instance, in more acidic compartments of the cell, protonation of the amine group could alter the ICT character and, consequently, the fluorescence properties. Similarly, partitioning into nonpolar environments like lipid droplets could lead to changes in the emission spectrum, allowing for the visualization of these organelles.

Proposed Mechanism of Environmental Sensing

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Environment Probe_Ext This compound Probe_Int Intracellular Probe Probe_Ext->Probe_Int Cellular Uptake High_Polarity High Polarity / Aqueous (e.g., Cytosol) Probe_Int->High_Polarity Low_Polarity Low Polarity (e.g., Lipid Droplet) Probe_Int->Low_Polarity Acidic_pH Acidic pH (e.g., Lysosome) Probe_Int->Acidic_pH Fluorescence_Shift Altered Fluorescence (e.g., Emission Shift, Intensity Change) High_Polarity->Fluorescence_Shift Low_Polarity->Fluorescence_Shift Acidic_pH->Fluorescence_Shift

Caption: Proposed mechanism of this compound as an environmental sensor.

Photophysical Properties: A Hypothesized Profile

Direct experimental data on the photophysical properties of this compound in aqueous biological buffers is limited. However, based on studies of PABA and its derivatives, we can extrapolate a set of hypothesized characteristics that provide a starting point for experimental design.

PropertyHypothesized Value/CharacteristicRationale and Supporting Evidence
Excitation Maximum (λex) ~290 - 320 nmPABA exhibits an excitation maximum around 280 nm in neutral solution.[2] The benzyl ester group may cause a slight red-shift.
Emission Maximum (λem) ~350 - 450 nmPABA has an emission maximum around 340 nm.[2] The emission is expected to be sensitive to the environment, with potential shifts to longer wavelengths in more polar or protic environments.
Quantum Yield (Φ) Low to ModerateThe quantum yield of PABA is generally low and highly dependent on the solvent.[5] This may be a limitation but could be enhanced in specific intracellular microenvironments.
Photostability ModeratePABA is known to undergo photochemical reactions upon prolonged UV exposure.[6] Careful control of excitation light intensity and duration will be necessary to minimize photobleaching and phototoxicity.
Environmental Sensitivity HighThe fluorescence of aminobenzoate derivatives is known to be sensitive to solvent polarity and pH, which is the key feature for its proposed application as a probe.[3][4]

Protocols for Live-Cell Imaging

The following protocols are designed as a starting point for utilizing this compound as a fluorescent probe in cultured cells. Optimization for specific cell types and experimental questions is highly recommended.

Reagent Preparation
  • Stock Solution (10 mM): Dissolve 2.27 mg of this compound (MW: 227.26 g/mol ) in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light.

Live-Cell Staining Protocol
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of this compound in pre-warmed cell culture medium or a suitable imaging buffer (e.g., HBSS). A final concentration in the range of 1-10 µM is a good starting point for optimization.

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the cell type and should be determined experimentally.

  • Washing: Remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.[7]

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed with fluorescence microscopy.

Live-Cell Imaging Workflow

Start Start: Cultured Cells Prepare_Probe Prepare Working Solution (1-10 µM in medium) Start->Prepare_Probe Load_Cells Incubate Cells with Probe (15-60 min, 37°C) Prepare_Probe->Load_Cells Wash_Cells Wash 2-3x with Pre-warmed Buffer Load_Cells->Wash_Cells Image Fluorescence Microscopy Wash_Cells->Image Analyze Image Analysis Image->Analyze

Caption: A generalized workflow for live-cell imaging with this compound.

Imaging Parameters
  • Microscope: A fluorescence microscope equipped with a UV light source and appropriate filter sets.

  • Excitation: Use an excitation filter centered around the hypothesized excitation maximum (e.g., 320 nm).

  • Emission: Use an emission filter that captures the expected emission range (e.g., 350-450 nm).

  • Controls:

    • Unstained Cells: Image unstained cells under the same conditions to assess autofluorescence.

    • Vehicle Control: Treat cells with the same concentration of DMSO used for the probe to control for any solvent effects.

Potential Applications and Future Directions

The application of this compound as a fluorescent probe opens up several exciting avenues of research:

  • Mapping Intracellular Polarity: The sensitivity of the probe to the local environment could be used to map differences in polarity between the cytosol, organelle membranes, and lipid droplets.

  • Monitoring pH Changes: In conjunction with calibration experiments, the probe could be used to monitor pH changes in acidic organelles like lysosomes and endosomes.

  • Drug-Induced Cellular Changes: The probe could be used to study how therapeutic agents alter the intracellular environment.

Further research is needed to fully characterize the photophysical properties of this compound and to validate its use as a biological probe. This includes determining its precise excitation and emission spectra in various solvents, measuring its quantum yield and photostability, and assessing its cytotoxicity.

Conclusion

While this compound has a long history as a synthetic intermediate, its potential as a fluorescent probe for biological imaging is a new and exciting frontier. This guide provides the theoretical framework and initial protocols to encourage the exploration of this versatile molecule in a new context. With further validation, this compound could become a valuable addition to the toolkit of researchers seeking to unravel the complexities of the cellular world.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Fluorene-Based Probes in Cell Imaging.
  • Thayer, M. P., McGuire, C., Stennett, E. M. S., Lockhart, M. K., Canache, D., Novak, M., & Schmidtke, S. J. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227–232. [Link]
  • Abberior Instruments. (n.d.). Membrane labeling protocol for live-cell applications.
  • Promega Corporation. (n.d.). Cell Imaging Protocols and Applications Guide.
  • ChemicalBook. (n.d.). This compound CAS#: 19008-43-6.
  • Stennett, E. M. S., Lockhart, M. K., Canache, D., Novak, M., & Schmidtke, S. J. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 84(1), 227–232.
  • Chow, Y. L., Tu, S. C., & Yang, R. W. (1987). The photochemistry of p-aminobenzoic acid. Photochemistry and photobiology, 45(6), 737–746. [Link]
  • Sinha, H. K., & Dogra, S. K. (1986). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Physical Chemistry Chemical Physics, 22(14), 7474–7483. [Link]
  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
  • Ito, A. S., Turchiello, R. D., Hirata, I. Y., Cezari, M. H., Meldal, M., & Juliano, L. (1998). Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. Biospectroscopy, 4(6), 395–402. [Link]
  • ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?.
  • ResearchGate. (n.d.). The photophysics of p-aminobenzoic acid.
  • PubChem. (n.d.). This compound.

Sources

Application Notes & Protocols: Characterizing Enzyme Inhibition with Benzyl p-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Synthetic Intermediate

Benzyl p-aminobenzoate, a benzyl ester of p-aminobenzoic acid (PABA), is a versatile organic compound often recognized as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials.[1] However, its structural relationship to PABA—a key component in various biological processes and a known pharmacophore—positions this compound as an excellent candidate for direct application in biochemical research, particularly in the study of enzyme inhibition.[2] The PABA scaffold is present in drugs exhibiting a wide range of therapeutic effects, from local anesthetics to anticancer agents, often by targeting specific enzymes.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to utilize this compound as a model inhibitor in enzyme assays. We will move beyond simply listing procedural steps to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data. The focus will be on characterizing its inhibitory potential against a relevant enzyme class, cholinesterases, which are known to be targeted by PABA derivatives.[2][4]

Section 1: Scientific Foundations and Mechanism of Action

Physicochemical Properties of this compound

Understanding the fundamental properties of an inhibitor is critical for designing meaningful experiments. For instance, solubility dictates the choice of solvent for stock solutions and the maximum achievable concentration in an aqueous assay buffer, while molecular weight is essential for accurate concentration calculations.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₃NO₂[5][6]
Molecular Weight 227.26 g/mol [5][6]
IUPAC Name benzyl 4-aminobenzoate[1][5]
CAS Number 19008-43-6[5][7]
Melting Point 84.7 °C[8]
Solubility Slightly soluble in Chloroform and Methanol[8]
Appearance Solid[8]

Note: Due to its limited aqueous solubility, a stock solution in a solvent like DMSO is typically required. It is crucial to maintain a low final solvent concentration (e.g., ≤1%) in the assay to avoid effects on enzyme activity.

The PABA Scaffold: A Privileged Structure in Enzyme Inhibition

The p-aminobenzoic acid (PABA) moiety is not merely a passive molecular fragment; it is an active pharmacophore that mimics endogenous substrates or binds to allosteric sites on various enzymes. Its most classic role is as a competitive inhibitor of dihydropteroate synthase (DHPS) in bacteria.[9] Sulfonamide antibiotics, which are structural analogs of PABA, compete with it for the active site of DHPS, thereby blocking folate synthesis and arresting bacterial growth.[10]

This principle of competitive inhibition extends to other enzyme systems. Derivatives of PABA have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for regulating neurotransmission.[2][4] The aromatic ring, amino group, and carboxyl group (or its ester derivative in the case of this compound) can form key interactions—such as hydrogen bonds, pi-pi stacking, and electrostatic interactions—within the active or peripheral sites of these enzymes.[11]

Postulated Mechanism: Competitive Inhibition

For many enzymes, this compound is likely to act as a competitive inhibitor . In this model, the inhibitor possesses sufficient structural similarity to the natural substrate to bind to the enzyme's active site. This binding is reversible and effectively prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration.

Below is a conceptual diagram illustrating the principle of competitive inhibition, where this compound competes with the native substrate for the enzyme's active site.

G E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI p1 E->p1 S Substrate (S) S->ES Binds to Active Site I Inhibitor (I) (this compound) I->EI Binds to Active Site ES->E Dissociates P Product (P) ES->P Catalysis EI->E Reversible Dissociation p2

Caption: Competitive inhibition model for this compound.

Section 2: Experimental Design & Core Protocols

Preliminary Considerations & Assay Selection

The choice of assay is paramount for obtaining meaningful inhibition data. Spectrophotometric assays are often preferred due to their simplicity, low cost, and amenability to high-throughput screening in 96-well plate formats.[12][13]

For demonstrating the utility of this compound, we will use the inhibition of acetylcholinesterase (AChE) as a model system. The Ellman's assay is a classic and robust colorimetric method for measuring AChE activity.

Causality of Choice:

  • Enzyme: AChE is a well-characterized enzyme with significant therapeutic relevance.[4]

  • Substrate: Acetylthiocholine (ATCh) is used as a surrogate for acetylcholine. Its hydrolysis by AChE yields thiocholine.

  • Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with the free sulfhydryl group of thiocholine to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to enzyme activity.

Protocol 1: Determination of the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency. It represents the concentration of inhibitor required to reduce the enzyme's activity by 50%.[14] This protocol provides a framework for determining the IC₅₀ of this compound against AChE.

G prep 1. Prepare Solutions (Buffer, Enzyme, Substrate, DTNB, Inhibitor) plate 2. Plate Setup (Controls & Test Wells) prep->plate add_reagents 3. Add Reagents (Buffer, Inhibitor, DTNB, Enzyme) plate->add_reagents preincubate 4. Pre-incubate (Enzyme + Inhibitor) add_reagents->preincubate initiate 5. Initiate Reaction (Add Substrate) preincubate->initiate read 6. Kinetic Read (Absorbance at 412 nm) initiate->read analyze 7. Data Analysis (Calculate % Inhibition, Plot & Determine IC₅₀) read->analyze G cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive p1_y_int p1_x_int p1_y_int->p1_x_int No Inhibitor p1_x_int_app -1/Km_app p1_y_int->p1_x_int_app + Inhibitor p2_y_int p2_x_int p2_y_int->p2_x_int No Inhibitor p2_y_int_app p2_y_int_app->p2_x_int + Inhibitor p3_y_int p3_x_int p3_y_int->p3_x_int No Inhibitor p3_y_int_app p3_x_int_app p3_y_int_app->p3_x_int_app + Inhibitor

Sources

Application Notes and Protocols: Benzyl p-aminobenzoate as a Versatile Substrate for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Benzyl p-aminobenzoate as a versatile substrate for studying enzymatic reactions. We delve into the core principles of its use in both hydrolytic and synthetic assays, with a focus on two major enzyme classes: proteases (specifically α-Chymotrypsin) and lipases. This guide offers detailed, field-tested protocols, explains the causality behind experimental choices, and provides frameworks for robust data analysis, ensuring scientific integrity and reproducibility.

Introduction

This compound is an ester molecule that serves as an excellent model substrate for a variety of enzymatic studies.[1][2] Its chemical structure, featuring a benzyl ester linkage to a p-aminobenzoic acid (PABA) moiety, makes it susceptible to cleavage by a range of hydrolases. Conversely, it can be synthesized through esterification reactions, often catalyzed by lipases in non-aqueous environments.

The primary utility of this compound in enzymology stems from its ability to act as a chromogenic or fluorogenic precursor. The product of its hydrolysis, p-aminobenzoic acid (PABA), can be readily and sensitively detected using well-established analytical techniques.[3][4] This allows for precise monitoring of enzyme kinetics, inhibitor screening, and characterization of enzyme activity under various conditions. This application note provides detailed methodologies for leveraging this compound in both hydrolytic and synthetic enzymatic assays.

Chemical Properties of this compound: [1][5][6]

PropertyValue
CAS Number 19008-43-6
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Form Solid
Melting Point 84.7 °C
Solubility Slightly soluble in Chloroform, Methanol

Part 1: Enzymatic Hydrolysis of this compound

The hydrolysis of this compound involves the enzymatic cleavage of the ester bond to yield p-aminobenzoic acid (PABA) and benzyl alcohol. This reaction is catalyzed by enzymes such as proteases and lipases/esterases that exhibit esterase activity.

Hydrolysis sub This compound enzyme Hydrolase (e.g., Chymotrypsin, Lipase) sub->enzyme prod1 p-Aminobenzoic Acid (PABA) prod2 Benzyl Alcohol water H₂O water->enzyme enzyme->prod1 enzyme->prod2

Caption: Workflow for the chymotrypsin colorimetric assay.

C. Step-by-Step Procedure

  • Prepare PABA Standard Curve:

    • Prepare a series of dilutions from the PABA stock solution (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer.

    • Process these standards alongside the samples starting from step 6.

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture. For a 500 µL final volume:

    • 440 µL of Assay Buffer.

    • 10 µL of 10 mM this compound stock (final concentration: 200 µM).

    • Include a "No Enzyme" blank for each sample set.

  • Pre-incubation: Equilibrate the tubes at 25°C for 5 minutes.

  • Initiate Reaction: Add 50 µL of the chymotrypsin working solution to the sample tubes (add 50 µL of 1 mM HCl to the blank). Mix gently.

  • Incubation: Incubate at 25°C for a defined period (e.g., 10-30 minutes). The time should be chosen to ensure the reaction is in the initial linear range.

  • Stop Reaction: Terminate the reaction by adding 250 µL of 10% TCA. Vortex and let stand for 5 minutes.

  • Clarification: Centrifuge the tubes at >10,000 x g for 5 minutes to pellet the precipitated protein.

  • PABA Detection (Bratton-Marshall):

    • Transfer 500 µL of the clear supernatant to a new set of tubes or a 96-well plate.

    • Add 50 µL of 0.1% Sodium Nitrite. Mix and wait for 3 minutes.

    • Add 50 µL of 0.5% Ammonium Sulfamate to quench excess nitrite. Mix and wait for 2 minutes.

    • Add 50 µL of 0.1% Coupling Reagent. Mix and allow 10 minutes for color development. 9[4][7]. Measurement: Read the absorbance at 545 nm.

D. Calculation of Enzyme Activity

  • Use the PABA standard curve to determine the concentration of PABA produced ([PABA] in µM) in each sample.

  • Calculate the enzyme activity using the following formula:

    Activity (U/mg) = ([PABA] × Total Assay Volume) / (Incubation Time × Enzyme Mass in Assay)

    • Unit Definition (U): 1 µmol of PABA produced per minute.

    • Total Assay Volume: The volume before adding TCA (in L).

    • Incubation Time: In minutes.

    • Enzyme Mass: In mg.

Part 2: Lipase-Catalyzed Synthesis of this compound

Expertise & Experience: Lipases are remarkably versatile enzymes that can catalyze esterification in non-aqueous environments. B[8]y minimizing water content, the thermodynamic equilibrium of the hydrolysis reaction is shifted towards synthesis. Immobilized lipases, such as Candida antarctica Lipase B (CAL-B, often sold as Novozym 435), are widely used due to their high stability in organic solvents and ease of recovery and reuse, making them industrially valuable. T[9]his protocol outlines a typical synthesis reaction.

Synthesis sub1 p-Aminobenzoic Acid enzyme Immobilized Lipase (e.g., CAL-B) sub1->enzyme sub2 Benzyl Alcohol sub2->enzyme prod This compound water H₂O enzyme->prod enzyme->water - H₂O (removed)

Caption: Lipase-catalyzed synthesis of this compound.

Protocol 2: Lipase-Catalyzed Esterification

This protocol monitors the formation of the product over time using HPLC analysis.

A. Materials and Reagents

  • Immobilized Lipase: Candida antarctica Lipase B (e.g., Novozym 435).

  • Substrates: p-Aminobenzoic acid (PABA), Benzyl Alcohol.

  • Solvent: A non-polar organic solvent such as isooctane or hexane.

  • Molecular Sieves: 3Å, activated, to remove water produced during the reaction.

  • Equipment: Shaking incubator, HPLC system with a UV detector and a C18 column.

B. Step-by-Step Procedure

  • Reaction Setup: In a sealed glass vial, combine:

    • 1 mmol p-Aminobenzoic Acid.

    • 1.2 mmol Benzyl Alcohol (a slight excess of the alcohol can help drive the reaction).

    • 10 mL of isooctane.

    • 50-100 mg of immobilized lipase.

    • 1 g of activated molecular sieves.

  • Incubation: Place the sealed vial in a shaking incubator at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 200 rpm).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Sample Preparation: Dilute the aliquot in the mobile phase (e.g., 1:20 dilution in Acetonitrile/Water) and filter through a 0.22 µm syringe filter to remove enzyme particles before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and water.

    • Detection: UV detector set to a wavelength where both PABA and this compound absorb (e.g., 280 nm).

    • Quantification: Calculate the concentration of the product based on a standard curve prepared with pure this compound.

C. Data Analysis

  • Plot the concentration of this compound versus time to generate a reaction progress curve.

  • Calculate the initial reaction rate from the linear portion of this curve.

  • Determine the final conversion yield (%): ([Final Product] / [Initial Limiting Substrate]) × 100.

Data and Troubleshooting

Quantitative Data Summary

For kinetic studies, systematically vary the substrate concentration while keeping the enzyme concentration constant. Measure the initial velocity (v₀) for each substrate concentration [S].

[this compound] (µM)Initial Velocity (v₀) (µM/min)
[S]₁v₁
[S]₂v₂
[S]₃v₃
[S]₄v₄
[S]₅v₅

This data can be plotted (e.g., Michaelis-Menten or Lineweaver-Burk plot) to determine kinetic parameters like Km and Vmax.

Troubleshooting and Experimental Considerations

IssuePotential CauseRecommended Solution
Low Enzyme Activity Suboptimal pH or temperature; enzyme denaturation; inhibitor presence.Optimize reaction conditions (pH, temp). Ensure proper enzyme storage and handling. Check buffer components for inhibitors.
Poor Substrate Solubility This compound has limited aqueous solubility.The use of a co-solvent (e.g., DMF, Methanol) is necessary. Optimize the co-solvent concentration, as high levels can inhibit enzyme activity.
High Blank Reading Spontaneous, non-enzymatic hydrolysis of the substrate; contaminated reagents.Run a "no-enzyme" control for every experiment. Use high-purity reagents and fresh solutions.
Non-linear Reaction Progress Substrate depletion; product inhibition; enzyme instability over time.Measure only the initial reaction rate. Use a lower enzyme concentration or shorter incubation time.
Interference in PABA Assay Other aromatic amines in the sample matrix.This is a known issue in complex samples like biological fluids. F[3][10]or purified systems, this is less of a concern. Consider HPLC for higher specificity if needed.

References

  • Comparison of methods for determination of para-aminobenzoic acid (PABA).
  • Comparison of methods for determination of para-aminobenzoic acid (PABA). Europe PMC.
  • Determination of p-Aminobenzoic Acid in Feeds. Journal of the AOAC.
  • benzyl p-aminobenzo
  • Benzyl p-aminobenzo
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  • benzyl p-aminobenzo
  • Protocol for enzyme assays. The Royal Society of Chemistry.
  • Chymotrypsin- A Case Study. Chemistry LibreTexts.
  • This compound | CAS 19008-43-6. Santa Cruz Biotechnology.
  • Chymotrypsin - Assay. Worthington Biochemical.
  • How to improve sensitivity of chymotrypsin assay. Benchchem.
  • Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. PubMed.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
  • This compound. gsrs.
  • Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads.
  • Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. PubMed.

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Application Note: A Stability-Indicating HPLC Method for the Analysis of Benzyl p-Aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and reliable stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Benzyl p-aminobenzoate. The method is designed for the determination of the active pharmaceutical ingredient (API) in the presence of its potential degradation products and process-related impurities. The chromatographic separation was achieved on a C18 stationary phase with a gradient elution using a mobile phase composed of phosphate buffer and acetonitrile. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This protocol is suitable for routine quality control analysis and stability studies of this compound in drug substance and finished product.

Introduction

This compound is an ester of p-aminobenzoic acid and benzyl alcohol. It serves as a key intermediate in the synthesis of various organic molecules and has applications in the pharmaceutical and cosmetic industries. Structurally similar to the local anesthetic Benzocaine (ethyl p-aminobenzoate), this compound's ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. Furthermore, exposure to oxidative, thermal, and photolytic stress can lead to the formation of various degradation products.

To ensure the quality, safety, and efficacy of any pharmaceutical product containing this compound, a validated, stability-indicating analytical method is imperative. Such a method must be capable of accurately quantifying the API while simultaneously separating it from all potential degradation products and process impurities.[4][5][6] This document provides a comprehensive guide to a fully validated HPLC method, explaining the scientific rationale behind the chosen parameters and offering detailed protocols for its implementation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to rational method development.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem
Molecular Formula C₁₄H₁₃NO₂[7]
Molecular Weight 227.26 g/mol [7]
Melting Point 84.7 °CChemicalBook
Solubility Soluble in ethanol, methanol; slightly soluble in chloroform; practically insoluble in water.ChemBK
UV λmax ~289 nm (in methanol/ethanol)[8]

Rationale: The aromatic rings and conjugated ester carbonyl group form a strong chromophore, resulting in significant UV absorbance. Data for the parent p-aminobenzoic acid (PABA) shows a strong absorbance maximum around 289 nm in polar organic solvents.[8] This wavelength provides excellent sensitivity for the parent compound and its primary hydrolytic degradant, p-aminobenzoic acid. The molecule's overall non-polar character and its solubility in common organic solvents like methanol and acetonitrile make it an ideal candidate for reversed-phase chromatography.

Chromatographic Method and Rationale

The selection of chromatographic conditions was driven by the physicochemical properties of this compound and its expected degradation products.

Instrumentation and Consumables
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven versatility and retention of non-polar compounds.[9][10]

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), and Water (HPLC or Milli-Q grade).

  • Reference Standards: this compound, p-Aminobenzoic Acid, and Benzyl Alcohol of known purity.

Optimized Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric AcidProvides buffering capacity to maintain a consistent pH. A pH of 3.0 ensures the primary amine on the analyte and the p-aminobenzoic acid degradant is protonated, leading to consistent retention and sharp peak shapes.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC with a low UV cutoff.
Elution Mode GradientA gradient is employed to ensure elution of the more polar degradation products (like p-aminobenzoic acid) early in the run, while providing sufficient organic strength to elute the non-polar parent compound (this compound) with good peak shape and a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 289 nmThis wavelength is near the absorbance maximum for the p-aminobenzoate chromophore, offering high sensitivity for both the parent drug and its key degradant, p-aminobenzoic acid.[8][11]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Acetonitrile:Water (50:50, v/v)This mixture ensures the solubility of the analyte while being compatible with the initial mobile phase conditions to prevent peak distortion.

Experimental Protocols

Reagent Preparation
  • Mobile Phase A (0.02 M Phosphate Buffer, pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using Orthophosphoric Acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent (Acetonitrile:Water 50:50): Mix equal volumes of HPLC grade acetonitrile and HPLC grade water.

Standard Solution Preparation
  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assay and linearity studies.

Sample Preparation
  • Drug Substance: Accurately weigh approximately 25 mg of the this compound sample, transfer to a 50 mL volumetric flask, dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent to achieve a nominal concentration of 50 µg/mL.

HPLC System Setup and Execution

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A: Buffer, B: ACN) H1 Equilibrate System with Mobile Phase P1->H1 P2 Prepare Diluent (ACN:Water 50:50) P3 Prepare Standard & Sample Solutions P2->P3 H3 Inject Blank, Standard, and Samples P3->H3 H2 Perform System Suitability Test (SST) H1->H2 H2->H3 H4 Acquire Chromatographic Data H3->H4 D1 Integrate Peaks H4->D1 D2 Verify SST Results D1->D2 D3 Calculate Concentration & Purity D2->D3

  • System Equilibration: Set up the HPLC system with the conditions listed in Section 3.2. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject the Working Standard Solution (50 µg/mL) five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis: Inject the diluent (as a blank), followed by the Working Standard Solution and the prepared sample solutions.

Method Validation Protocol: A Stability-Indicating Approach

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][12]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][13] A stock solution of this compound is subjected to stress conditions to induce degradation of approximately 5-20%.

Forced_Degradation cluster_stress Stress Conditions API This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) API->Oxid Therm Thermal (Solid, 80°C) API->Therm Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Neutralize (if needed) Dilute to Target Conc. Inject into HPLC Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Result Evaluate Peak Purity & Resolution (Rs > 2) from Degradants Analysis->Result

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl and heat at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH at room temperature.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug substance to light as per ICH Q1B guidelines.

After degradation, samples are neutralized (if necessary), diluted to the target concentration, and analyzed. The method is considered specific if the this compound peak is resolved from all degradation product peaks (resolution > 2) and the peak purity is confirmed using a DAD detector. The primary degradation pathway is expected to be ester hydrolysis, yielding p-Aminobenzoic Acid and Benzyl Alcohol .

Linearity

Prepare a series of solutions from the stock solution ranging from 10% to 150% of the working standard concentration (e.g., 5 µg/mL to 75 µg/mL). A linear relationship should be established between the peak area and the concentration.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by analyzing samples of known concentration (spiked placebo or standard addition). The analysis should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.

  • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criterion: RSD ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Acceptance Criterion: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Conclusion

The RP-HPLC method described in this application note is rapid, precise, accurate, and specific for the quantitative analysis of this compound. The successful validation, including comprehensive forced degradation studies, confirms its stability-indicating characteristics. This method is a reliable tool for quality control laboratories to ensure the identity, purity, and potency of this compound in bulk drug and finished pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
  • SIELC Technologies. Separation of Benzocaine hydrochloride on Newcrom R1 HPLC column. [Link]
  • Tătaru, A. et al. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. PubMed; 2010. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]
  • International Council for Harmonis
  • Starodub. Revised ICH Guideline Q2(R1)
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Rivas, L. et al.
  • Araujo, G. et al. Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles.
  • Mulay, R. S. & Bachhav, R. S. Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development; 2021. [Link]
  • Shah, B. P. et al. Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research; 2012. [Link]
  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]
  • Sravani, G. et al.
  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PubChem. 4-Aminobenzoic Acid.
  • Al-Abachi, A. M. & Al-Ward, H. S. Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology; 2019. [Link]
  • Lin, Z. et al.

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Application Notes and Protocols for Benzyl p-Aminobenzoate as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the use of Benzyl p-aminobenzoate as a standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of substances using a well-characterized standard. The protocols herein are designed to be self-validating, with a focus on the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Role of a Standard in Chromatographic Analysis

In the landscape of analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. Chromatographic techniques, while powerful in their separatory capabilities, fundamentally rely on comparison to a known entity—a standard. An ideal analytical standard possesses high purity, is stable, and exhibits physicochemical properties that lend itself to consistent and predictable behavior within the chosen analytical system.

This compound, the benzyl ester of p-aminobenzoic acid, emerges as a suitable candidate for a chromatographic standard for several key reasons. Its aromatic nature provides strong chromophores for UV detection in HPLC, and its volatility allows for analysis by GC. The presence of both an ester and an amine functional group offers distinct chemical properties that can be leveraged for selective separation and detection. This guide will delve into the practical application of this compound as a standard, providing not just the "how," but also the critical "why" behind the methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is the bedrock upon which robust analytical methods are built. These properties dictate choices in solvent selection, chromatographic conditions, and sample handling.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Melting Point 84.7 °C
Boiling Point 411.8±20.0 °C (Predicted)
Appearance White to off-white solid
Solubility Slightly soluble in Chloroform and Methanol. Soluble in Ethanol and Ether. Almost insoluble in water.
pKa 2.34±0.10 (Predicted)

Causality Behind Experimental Choices: The limited aqueous solubility of this compound necessitates the use of organic solvents for the preparation of stock solutions. Its strong UV absorbance, a consequence of the aromatic rings and conjugated system, makes UV-Vis spectrophotometry an ideal detection method for HPLC. The compound's volatility at elevated temperatures allows for its analysis by gas chromatography.

Synthesis and Purity Considerations for a Standard

The reliability of a standard is directly proportional to its purity. While commercially available this compound is often of high purity (e.g., ≥95%), understanding its synthesis is crucial for identifying potential impurities that could interfere with chromatographic analysis.

A common laboratory-scale synthesis involves the Fischer esterification of p-aminobenzoic acid with benzyl alcohol in the presence of an acid catalyst.

PABA p-Aminobenzoic Acid Benzyl_p_aminobenzoate This compound PABA->Benzyl_p_aminobenzoate BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Benzyl_p_aminobenzoate AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Benzyl_p_aminobenzoate Heat Heat Heat->Benzyl_p_aminobenzoate Water Water Benzyl_p_aminobenzoate->Water

Figure 1: Fischer Esterification for this compound Synthesis.

Potential Impurities and Their Chromatographic Impact:

  • Unreacted p-Aminobenzoic Acid: Being more polar, it will have a significantly shorter retention time in reverse-phase HPLC and may not elute under typical non-polar GC conditions.

  • Unreacted Benzyl Alcohol: This is more volatile than the ester and will have a shorter retention time in both GC and reverse-phase HPLC.

  • Dibenzyl Ether: A potential side product from the self-condensation of benzyl alcohol, it is less polar and would likely have a longer retention time in reverse-phase HPLC.

Purification and Characterization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purifying the crude product. The purity of the standard should be confirmed by a combination of techniques such as melting point analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Application in High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a highly suitable method for the quantification of this compound. The following protocol is a robust starting point for method development and validation.

Rationale for Method Design
  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the relatively non-polar this compound.

  • Mobile Phase: A mixture of acetonitrile and water offers a good balance of solvent strength to achieve a reasonable retention time and peak shape. A phosphate buffer is included to maintain a consistent pH and improve peak symmetry, especially given the basicity of the amine group.

  • Detection: Based on the UV-absorbing properties of the aromatic rings, a wavelength of 275 nm is selected to provide good sensitivity.

Step-by-Step HPLC Protocol

Objective: To quantify this compound using an external standard calibration.

Materials:

  • This compound (analytical standard grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks and pipettes (Class A)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

Procedure:

  • Mobile Phase Preparation (Acetonitrile:Phosphate Buffer pH 5.5, 25:75, v/v):

    • Prepare a 25 mM phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of deionized water.

    • Adjust the pH of the buffer to 5.5 using orthophosphoric acid.

    • Mix 250 mL of acetonitrile with 750 mL of the phosphate buffer.

    • Degas the mobile phase before use.

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This is the stock solution.

  • Working Standard Solutions Preparation:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 25 mM KH₂PO₄ buffer pH 5.5 (25:75, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
  • Calibration Curve Construction:

    • Inject each working standard solution in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is generally considered acceptable.

  • Sample Analysis:

    • Prepare the unknown sample in the mobile phase, ensuring the final concentration falls within the range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample and determine the peak area.

    • Calculate the concentration of this compound in the sample using the calibration curve equation.

cluster_prep Preparation cluster_analysis Analysis MobilePhase Prepare Mobile Phase HPLC HPLC System (C18, 275 nm) MobilePhase->HPLC StockSolution Prepare Stock Solution WorkingStandards Prepare Working Standards StockSolution->WorkingStandards InjectStandards Inject Standards WorkingStandards->InjectStandards CalibrationCurve Construct Calibration Curve InjectStandards->CalibrationCurve Quantify Quantify Analyte CalibrationCurve->Quantify InjectSample Inject Sample InjectSample->Quantify

Figure 2: HPLC Workflow for Quantification using this compound.
Method Validation (ICH Guidelines)

To ensure the trustworthiness of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is demonstrated by the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies on spiked placebo samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Application in Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of this compound due to its volatility. A flame ionization detector (FID) is commonly used for its robustness and wide linear range.

Rationale for Method Design
  • Injector and Detector Temperature: The temperatures are set sufficiently high to ensure complete vaporization of the analyte and prevent condensation, but not so high as to cause thermal degradation.

  • Oven Temperature Program: A temperature program is employed to ensure good separation of the analyte from any potential impurities and to achieve a sharp peak shape.

  • Carrier Gas: Helium is a common and effective carrier gas for GC-FID.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent) is suitable for the separation of this compound.

Step-by-Step GC-FID Protocol

Objective: To quantify this compound using an internal standard method.

Materials:

  • This compound (analytical standard grade)

  • Internal Standard (IS), e.g., Methyl Benzoate (analytical standard grade)

  • Methanol (GC grade)

  • Volumetric flasks and pipettes (Class A)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Autosampler

Procedure:

  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of Methyl Benzoate into a 25 mL volumetric flask and dilute to volume with methanol.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by adding a fixed amount of the Internal Standard Stock Solution to varying amounts of the this compound Stock Solution and diluting to a final volume with methanol. Typical concentrations might range from 10 to 200 µg/mL for this compound with a constant IS concentration of 50 µg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Injection Volume 1 µL (split mode, e.g., 20:1)
  • Calibration:

    • Inject each calibration standard in triplicate.

    • Calculate the response factor (RF) for each standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS).

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression.

  • Sample Analysis:

    • Prepare the unknown sample in methanol, add the same fixed amount of the Internal Standard Stock Solution, and dilute to the same final volume as the calibration standards.

    • Inject the sample and determine the peak areas of the analyte and the internal standard.

    • Calculate the concentration of this compound in the sample using the response factor or the calibration curve.

cluster_prep_gc Preparation cluster_analysis_gc Analysis IS_Stock Prepare IS Stock Calibration_Stds Prepare Calibration Standards IS_Stock->Calibration_Stds Analyte_Stock Prepare Analyte Stock Analyte_Stock->Calibration_Stds Inject_Stds Inject Standards Calibration_Stds->Inject_Stds GC_FID GC-FID System GC_FID->Inject_Stds Calc_RF Calculate Response Factor Inject_Stds->Calc_RF Quantify_GC Quantify Analyte Calc_RF->Quantify_GC Inject_Sample Inject Sample Inject_Sample->Quantify_GC

Figure 3: GC-FID Workflow with Internal Standard for this compound.

Application in Thin-Layer Chromatography (TLC)

TLC is a valuable tool for rapid screening, purity checks, and reaction monitoring.

Rationale for Method Design
  • Stationary Phase: Silica gel is a polar stationary phase that is well-suited for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A mixture of a non-polar solvent (toluene) and a more polar solvent (ethyl acetate) allows for the adjustment of the solvent strength to achieve an optimal Rf value (typically between 0.3 and 0.7).

  • Visualization: The aromatic nature of this compound allows for visualization under UV light (254 nm). Staining with iodine vapor can also be used as a general method for visualizing organic compounds.

Step-by-Step TLC Protocol

Objective: To qualitatively assess the presence and purity of this compound.

Materials:

  • This compound

  • Toluene (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary spotters

  • Iodine crystals

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of this compound in methanol to make a solution of approximately 1 mg/mL.

  • TLC Plate Preparation:

    • Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.

    • Using a capillary spotter, apply a small spot of the sample solution to the starting line. Allow the solvent to evaporate completely.

  • Development:

    • Prepare the developing solvent: Toluene:Ethyl Acetate (8:2, v/v).

    • Pour a small amount of the developing solvent into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to aid in solvent vapor saturation. Close the chamber and allow it to equilibrate for at least 15 minutes.

    • Carefully place the TLC plate in the chamber, ensuring the starting line is above the solvent level.

    • Allow the solvent front to move up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp at 254 nm. The this compound spot should appear as a dark spot against a fluorescent background.

    • Iodine Staining: Place the dried plate in a chamber containing a few crystals of iodine. The spot will appear as a brown stain.

  • Rf Value Calculation:

    • Measure the distance from the starting line to the center of the spot and the distance from the starting line to the solvent front.

    • Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Stability of Standard Solutions

For reliable and reproducible results, the stability of the standard solutions must be considered. This compound is generally stable in organic solvents when stored under appropriate conditions.

  • Storage: Stock solutions prepared in methanol or acetonitrile should be stored in a refrigerator at 2-8 °C and protected from light.

  • Short-term Stability: For routine daily use, working solutions are typically stable at room temperature for at least 24 hours.

  • Long-term Stability: The stability of the stock solution should be periodically checked against a freshly prepared standard.

It is recommended to perform a formal stability study as part of the method validation process, assessing the stability of the analyte in the chosen solvent and under the intended storage conditions over a defined period.

Conclusion

This compound serves as a versatile and reliable standard for chromatographic applications. Its distinct physicochemical properties make it amenable to analysis by HPLC, GC, and TLC. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can develop and validate robust analytical methods for the accurate quantification of this and other related compounds. The emphasis on method validation and an understanding of potential impurities will ensure the generation of high-quality, trustworthy data in research and drug development settings.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemBK. (2024). 4-Aminobenzoic acid phenylmethyl ester.
  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry.
  • Shrivastava, V. S., & Chouhan, A. S. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225.
  • Nekkalapudi, A., Veldi, V., & Pippalla, S. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. American Journal of Analytical Chemistry, 13, 229-240. [Link]
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Application Note: Synthesis of Benzyl p-aminobenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of benzyl p-aminobenzoate, a valuable intermediate in medicinal chemistry and materials science.[1] The protocol employs the Fischer esterification, a classic and robust acid-catalyzed reaction between p-aminobenzoic acid (PABA) and benzyl alcohol. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide a framework for product characterization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for preparing this and analogous ester compounds.

Introduction and Scientific Rationale

This compound is an organic compound featuring a benzyl ester functional group and a p-substituted aniline moiety. This structure makes it a versatile building block for the synthesis of more complex molecules, including potential prodrugs, local anesthetic analogs, and UV-absorbing polymers.[1] It is used in the development of potent and selective plasmin and plasma kallikrein inhibitors and in the synthesis of potential therapeutics for treating Niemann-Pick type C disease.[2]

The chosen synthetic route, Fischer esterification, is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] It is a fundamentally important reaction in organic synthesis known for its utility and reliance on readily available materials.[4][5] The reaction is reversible, and its efficiency is governed by Le Châtelier's principle.[3][6] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one reactant (in this case, benzyl alcohol, which can also serve as the solvent) or by removing water as it is formed.[3]

Reaction Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The strong acid catalyst (concentrated sulfuric acid) plays a crucial role in activating the carboxylic acid toward nucleophilic attack.

The key mechanistic steps are as follows:

  • Protonation of the Carbonyl Oxygen: The sulfuric acid protonates the carbonyl oxygen of p-aminobenzoic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[3][7]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[5][7]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol group) to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[3][7]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.[7]

It is important to note that because p-aminobenzoic acid contains a basic amino group, a stoichiometric amount of the acid catalyst is consumed in an initial acid-base reaction. Therefore, slightly more than a catalytic amount is required for the esterification to proceed effectively.[3]

Fischer_Esterification_Mechanism PABA p-Aminobenzoic Acid (PABA) Protonated_PABA Protonated PABA (Activated Carbonyl) PABA->Protonated_PABA + H⁺ H_plus H⁺ (from H₂SO₄) Benzyl_OH Benzyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_PABA->Tetrahedral_Intermediate + Benzyl Alcohol Proton_Transfer Protonated Intermediate (Water as Leaving Group) Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water H₂O H_plus_regen H⁺ (Catalyst Regenerated) Experimental_Workflow A 1. Setup Add PABA and Benzyl Alcohol to Round-Bottom Flask B 2. Catalyst Addition Slowly add conc. H₂SO₄ (Exothermic, Precipitate Forms) A->B C 3. Reaction Reflux mixture for 60-90 min (Solid dissolves) B->C D 4. Workup - Quench Cool to RT Pour into ice-water C->D E 5. Workup - Neutralize Add 10% Na₂CO₃ until pH ~8 (Gas evolution, Product precipitates) D->E F 6. Isolation Collect crude solid via Vacuum Filtration E->F G 7. Purification Recrystallize from Ethanol/Water F->G H 8. Final Product Collect pure crystals via Vacuum Filtration, Dry G->H I 9. Characterization Melting Point, FTIR, NMR H->I

Caption: Experimental Workflow for Synthesis.

Product Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Analysis TechniqueExpected Result
Appearance White to off-white crystalline solid
Melting Point 110-112 °C
FTIR (KBr, cm⁻¹) ~3450-3350 (N-H stretch, two bands for primary amine), ~3030 (Aromatic C-H stretch), ~1710 (C=O ester stretch), ~1600 (Aromatic C=C bend), ~1270 & ~1100 (C-O stretch)
¹H NMR (CDCl₃, δ ppm) ~7.9 (d, 2H, Ar-H ortho to C=O), ~7.4-7.3 (m, 5H, Ar-H of benzyl), ~6.6 (d, 2H, Ar-H ortho to NH₂), ~5.3 (s, 2H, -O-CH₂-), ~4.1 (s, 2H, broad, -NH₂) [8]
¹³C NMR (CDCl₃, δ ppm) ~166 (C=O), ~151 (C-NH₂), ~136 (C-ipso of benzyl), ~131 (CH ortho to C=O), ~128.5, 128.2, 128.1 (CH of benzyl), ~119 (C-ipso of ester), ~114 (CH ortho to NH₂), ~66 (-O-CH₂-)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient reflux time. 2. Reagents are wet (water inhibits reaction). 3. Incomplete neutralization (product remains dissolved as salt).1. Increase reflux time; monitor by TLC. 2. Use anhydrous reagents and glassware. 3. Ensure pH is >8 during workup.
Product is Oily/Gummy 1. Impurities present (e.g., unreacted benzyl alcohol). 2. Incomplete drying.1. Ensure thorough washing of the crude product with water. Recrystallize carefully. 2. Dry the product under vacuum for an extended period.
Melting Point is Low/Broad Product is impure.Recrystallize the product again. Ensure the final product is completely dry.
Reaction Mixture Darkens Significantly Side reactions or decomposition occurred, possibly due to excessive heating.Reduce the temperature of the heating mantle to maintain a gentle, not vigorous, reflux.

References

  • University of Maryland. (2015). Material Safety Data Sheet: Sulfuric Acid.
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Application Notes and Protocols for the Use of Benzyl p-aminobenzoate in Cosmetic and Sunscreen Formulation Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Benzyl p-aminobenzoate is an organic compound, specifically the ester of benzyl alcohol and p-aminobenzoic acid (PABA). Historically, PABA and its derivatives were among the first commercially available chemical agents used in sunscreens for their ability to absorb ultraviolet (UV) radiation, particularly in the UVB range (290-320 nm), which is primarily responsible for sunburn. While its parent molecule, PABA, has fallen out of favor due to issues of allergic contact dermatitis and photosensitivity, this compound remains a molecule of interest for researchers exploring novel UV filter systems, delivery mechanisms, and photostability enhancers.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in cosmetic and sunscreen formulation research. It covers the molecule's fundamental properties, regulatory context, and detailed protocols for formulation and evaluation, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.

Section 1: Physicochemical Properties and UV Absorption Profile

Understanding the fundamental properties of this compound is critical for effective formulation development. As an ester, it possesses different solubility and stability characteristics compared to its parent acid, PABA.

Its primary function as a UVB absorber is dictated by the chromophore within the p-aminobenzoic acid moiety. Upon absorption of UV radiation, the molecule is promoted to an excited state, dissipating the energy through various photophysical processes, thereby preventing the radiation from reaching and damaging the skin.

PropertyValueSource
Chemical Name Benzyl 4-aminobenzoate[1]
CAS Number 19008-43-6[2]
Molecular Formula C₁₄H₁₃NO₂[3]
Molar Mass 227.26 g/mol [1]
Appearance White to Off-White Solid[4]
Melting Point 84.7 °C[4]
Solubility Slightly soluble in Chloroform, Methanol[4]

Section 2: Regulatory Status and Safety Considerations

A crucial aspect of any research involving cosmetic ingredients is a thorough understanding of the regulatory landscape and safety profile.

Regulatory Status:

  • United States: this compound is not an FDA-approved active sunscreen ingredient. Its parent molecule, PABA, was once approved but is now recognized as having safety concerns and is no longer generally recognized as safe and effective (GRASE).[5] Any new sunscreen formulation intended for the US market cannot use this compound as an active ingredient without undergoing the rigorous New Drug Application (NDA) process.

  • European Union: The EU maintains a positive list of approved UV filters in Annex VI of Regulation (EC) No 1223/2009. This compound is not currently on this list. The EU is continuously updating its regulations, with recent amendments banning or restricting other substances based on safety assessments.[6][7]

Safety Considerations: The primary safety concern with PABA and its derivatives has been photosensitization and contact dermatitis.[8] Research has shown that upon UV absorption, PABA can generate reactive species that may lead to DNA damage, raising concerns about its long-term use.[8][9] Therefore, a critical component of research with this compound must be a thorough evaluation of its phototoxicity potential.

Section 3: Formulation Development Protocols

The following protocols are designed for research and development purposes to create stable and effective test formulations.

Pre-formulation: Solubility and Compatibility

Rationale: Ensuring the UV filter is fully solubilized in the oil phase of an emulsion is critical for creating a uniform film on the skin, which is essential for predictable SPF performance. Poor solubility can lead to crystallization, reducing efficacy and potentially causing skin irritation.

Protocol:

  • Solvent Screening: Select a range of cosmetically acceptable emollients and solvents (e.g., C12-15 Alkyl Benzoate, Caprylic/Capric Triglyceride, Octyldodecanol).

  • Solubility Assessment:

    • Prepare saturated solutions of this compound in each solvent at room temperature (25°C) and elevated temperature (e.g., 75°C, typical for the oil phase in emulsion production).

    • Add an excess of this compound to a known volume of solvent in a sealed vial.

    • Agitate for 24 hours to ensure equilibrium.

    • Filter the saturated solution to remove undissolved solid.

    • Determine the concentration of the dissolved this compound via UV-Vis spectrophotometry or HPLC.

  • Compatibility: Observe mixtures for any signs of chemical reaction, color change, or precipitation over a period of 7 days at various temperatures (4°C, 25°C, 40°C).

Prototype Formulation: Oil-in-Water (O/W) Sunscreen Emulsion

Rationale: O/W emulsions are the most common chassis for sunscreen products due to their desirable aesthetics (non-greasy feel). This protocol provides a basic framework. The choice of emulsifiers is critical for long-term stability, and the emollients affect the sensory profile and solubility of the UV filter.

Methodology:

  • Phase Preparation:

    • Oil Phase (A): In a primary beaker, combine the chosen oil-phase ingredients. Heat to 75-80°C under gentle agitation until all components are melted and uniform. Add this compound and stir until fully dissolved.

    • Water Phase (B): In a separate beaker, combine the water-phase ingredients. Heat to 75-80°C under gentle agitation until all solids are dissolved.

  • Emulsification:

    • Slowly add the Oil Phase (A) to the Water Phase (B) under high-shear homogenization (e.g., using a rotor-stator homogenizer).

    • Homogenize for 3-5 minutes or until a fine, uniform emulsion is formed.

  • Cool Down:

    • Switch to gentle sweep agitation and begin cooling the emulsion.

    • Cool Down Phase (C): When the temperature is below 40°C, add heat-sensitive ingredients like preservatives and fragrance.

  • Finalization:

    • Adjust the pH to the desired range (typically 5.5-6.5 for skin compatibility) using a pH adjuster.

    • Continue stirring until the emulsion reaches room temperature.

PhaseIngredient (INCI Name)Function% w/w
A This compound UVB Filter X (e.g., 3-5%)
AC12-15 Alkyl BenzoateEmollient / Solvent10.0
ACetearyl Alcohol (and) Ceteareth-20Emulsifier4.0
AGlyceryl StearateEmulsifier / Thickener2.0
B Deionized WaterSolventq.s. to 100
BGlycerinHumectant3.0
BXanthan GumStabilizer0.2
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
CCitric Acid / Sodium HydroxidepH Adjusterq.s.
Photostability and Formulation Stability Testing

Rationale: A UV filter is only effective if it remains chemically stable upon exposure to UV radiation. Photodegradation can lead to a loss of SPF and the formation of potentially harmful byproducts. Formulation stability ensures the product maintains its physical and chemical integrity over its shelf life.

Protocol: Photostability (Adapted from ICH Q1B Guidelines) [10][11]

  • Sample Preparation: Apply a uniform film of the final formulation (e.g., 1.0-2.0 mg/cm²) onto an inert, transparent substrate (e.g., quartz plate).

  • Irradiation: Expose the samples to a controlled dose of UV radiation from a solar simulator. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[10][12]

  • Analysis:

    • Extract the this compound from the substrate before and after irradiation using a suitable solvent.

    • Quantify the remaining percentage of this compound using a validated HPLC-UV method. A significant decrease indicates photolability.

    • Analyze for the appearance of degradation peaks in the chromatogram.

Protocol: Formulation Stability

  • Sample Storage: Store samples of the final formulation in their intended packaging at various conditions:

    • Real-Time: 25°C / 60% RH

    • Accelerated: 40°C / 75% RH

    • Freeze-Thaw Cycling: e.g., 3 cycles of -10°C for 24h followed by 25°C for 24h.

  • Evaluation: At set time points (e.g., 1, 2, 3 months for accelerated), evaluate the samples for:

    • Physical Properties: Appearance, color, odor, pH, viscosity.

    • Microscopic Analysis: Check for changes in emulsion droplet size or crystallization.

    • Chemical Properties: Assay of this compound concentration via HPLC.

G cluster_prep Preparation & Storage cluster_eval Evaluation at Time Points (T=0, 1, 2, 3 mo) cluster_photo Photostability Formulation Prepare Formulation Batches Storage Store at Varied Conditions (25°C, 40°C, Freeze-Thaw) Formulation->Storage Irradiate Irradiate Sample (ICH Q1B Conditions) Formulation->Irradiate Physical Physical Tests (pH, Viscosity, Appearance) Storage->Physical Chemical Chemical Analysis (HPLC Assay) Storage->Chemical Microscopic Microscopic Exam (Droplet Size) Storage->Microscopic Result Assess Data & Determine Shelf-Life Physical->Result Chemical->Result Microscopic->Result HPLC_Photo HPLC Analysis (Pre vs. Post Irradiation) Irradiate->HPLC_Photo HPLC_Photo->Result

Caption: Workflow for Formulation and Photostability Testing.

Section 4: Efficacy and Safety Evaluation Protocols

In Vitro SPF Assessment

Rationale: In vitro SPF testing is an essential screening tool used during product development to estimate efficacy before proceeding to more complex and expensive in vivo human testing. The method involves measuring the UV transmittance through a thin film of the product applied to a substrate that mimics the surface of the skin.[13]

Protocol: PMMA Plate Method (Based on ISO 24443 and ISO 23675) [14][15]

  • Substrate Preparation: Use roughened polymethylmethacrylate (PMMA) plates, which provide a surface topography similar to skin.

  • Sample Application: Apply the sunscreen formulation to the PMMA plate at a precise concentration, typically 1.2-1.3 mg/cm².[14] Automated robotic spreading is recommended to ensure a uniform and reproducible film thickness.[15]

  • Drying/Settling: Allow the film to dry and equilibrate in the dark for a specified time (e.g., 15-30 minutes).

  • UV Transmittance Measurement: Place the plate in a spectrophotometer equipped with an integrating sphere. Measure the transmittance of UV light through the sunscreen film at defined wavelength intervals (typically 290-400 nm).

  • Calculation: The SPF value is calculated from the transmittance data using a standardized equation that takes into account the Erythemal Action Spectrum (how effectively UV radiation at each wavelength causes sunburn) and the solar emission spectrum.

G A Apply Sunscreen (1.2 mg/cm²) to PMMA Plate B Automated Spreading & Drying A->B C Measure UV Transmittance (290-400nm) with Spectrophotometer B->C D Calculate In Vitro SPF using Erythemal Action Spectrum Data C->D

Caption: Workflow for In Vitro SPF Determination.

In Vitro Phototoxicity Assessment

Rationale: Given the known photosensitizing potential of PABA, evaluating the phototoxicity of any new derivative is a mandatory safety step. The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Test Guideline 432) is the validated and internationally accepted in vitro method for this purpose.[16][17] It assesses whether a chemical becomes cytotoxic in the presence of UV light.

Protocol: 3T3 NRU Phototoxicity Test (OECD 432) [18][19][20]

  • Cell Culture: Culture Balb/c 3T3 mouse fibroblasts in 96-well plates for 24 hours to form a monolayer.

  • Treatment: Prepare two identical 96-well plates. Treat the cells in both plates with a series of concentrations of this compound for a set period (e.g., 1 hour).

  • Irradiation:

    • Plate 1 (+UVA): Expose this plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).

    • Plate 2 (-UVA): Keep this plate in the dark as a control.

  • Incubation & Staining: Wash the cells and incubate them in a fresh medium for 24 hours. Then, add Neutral Red, a vital dye that is taken up by living cells.

  • Measurement: After incubation with the dye, extract it from the cells and measure the absorbance using a spectrophotometer. Cell viability is directly proportional to the amount of Neutral Red absorbed.

  • Data Analysis:

    • For each plate (+UVA and -UVA), calculate the IC50 value (the concentration of the test substance that reduces cell viability by 50%).

    • Calculate the Photo Irritation Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA).

    • A PIF value significantly greater than a defined threshold (e.g., >5) indicates a potential for phototoxicity.

Conclusion

This compound, while not a mainstream UV filter in today's market, serves as a valuable model compound for research in dermatological and cosmetic science. Its study allows for the investigation of structure-activity relationships, photostability mechanisms, and the development of advanced safety assessment protocols. The methodologies outlined in this document provide a comprehensive framework for formulators and researchers to explore its properties in a scientifically rigorous and reproducible manner. Adherence to standardized protocols for efficacy and, most importantly, safety, is paramount for any research that could inform the development of future sun protection technologies.

References

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (n.d.). OECD.
  • 3T3 Phototoxicity (OECD 432). (n.d.). IIVS.org.
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  • Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). (n.d.). IVAMI.
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  • Powder SPF in-vitro method. (2024, March 11). COSSMA.
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  • 10 Restricted Ingredients Under EU Cosmetic Regulation. (2025, December 7). Allan Chemical Corporation.
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Benzyl p-aminobenzoate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl p-Aminobenzoate: A Versatile Building Block in Organic Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of this compound

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (BPAB) emerges as a distinguished synthon, offering a unique combination of a nucleophilic aromatic amine and a protected carboxylic acid. This bifunctionality allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of pharmaceuticals, advanced materials, and other high-value organic compounds.[1][2]

The core structure features a p-aminobenzoic acid (PABA) backbone, a moiety renowned for its biological significance and presence in a wide array of therapeutic agents.[3][4] The primary aromatic amine serves as a versatile handle for a multitude of chemical transformations, including acylation, alkylation, and diazotization. Concurrently, the carboxylic acid is masked as a benzyl ester. The benzyl group is a robust protecting group, stable to a wide range of reaction conditions, yet it can be selectively cleaved under mild conditions, typically through catalytic hydrogenation. This elegant protection-deprotection strategy is central to the utility of BPAB, enabling chemists to perform extensive modifications on the amino terminus without interference from the carboxylic acid, which can be unmasked in a later synthetic step.

This guide provides an in-depth exploration of this compound's applications, supported by detailed protocols and technical insights to empower researchers in leveraging this versatile building block for their synthetic campaigns.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.

PropertyValueSource
IUPAC Name benzyl 4-aminobenzoate[1][5]
CAS Number 19008-43-6[6][7]
Molecular Formula C₁₄H₁₃NO₂[5][7]
Molecular Weight 227.26 g/mol [5][8]
Appearance White to Off-White Solid[8]
Melting Point 84.7 °C[8]
Boiling Point 411.8 ± 20.0 °C (Predicted)[8]
Solubility Slightly soluble in Chloroform and Methanol[8]
Storage -20°C Freezer, Under inert atmosphere[8]
Spectroscopic Data Summary

Characterization is a cornerstone of synthetic chemistry. The following table summarizes key spectroscopic data for this compound.

Spectrum TypeKey Features / PeaksSource
¹H NMR (CDCl₃) Signals corresponding to the aromatic protons of both the aminobenzoyl and benzyl moieties, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons.[5][9]
¹³C NMR Resonances for the ester carbonyl carbon, and distinct aromatic carbons.[5]
FTIR (KBr Wafer) Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ester, and C-O stretching.[5]
GC-MS Molecular ion peak corresponding to the compound's molecular weight.[5]

Core Synthetic Applications

The unique structure of this compound makes it a precursor for a diverse range of molecules, particularly in medicinal and materials chemistry.

Pharmaceutical and Medicinal Chemistry

The PABA scaffold is a well-established pharmacophore.[2][10] BPAB serves as a critical starting material for derivatives with a wide spectrum of biological activities.

  • Enzyme Inhibitors: It is used in the development of potent and selective inhibitors of enzymes like plasmin and plasma kallikrein, which are involved in fibrinolysis and inflammation.[6][8]

  • Therapeutics for Genetic Diseases: BPAB is a key intermediate in the synthesis of novel pyrrolinones, which are being investigated as potential therapeutics for Niemann-Pick type C disease, a rare lysosomal storage disorder.[6][8]

  • Antimicrobial and Cytotoxic Agents: The primary amine of the PABA moiety can be readily converted into Schiff bases through condensation with various aldehydes.[11][12] This simple modification can transform the non-toxic PABA backbone into compounds with significant antibacterial, antifungal, and cytotoxic properties.[11][12]

  • Local Anesthetics: The PABA core is the foundational structure for many local anesthetics.[13] BPAB provides a protected starting point for synthesizing analogs where the amine is functionalized before revealing the carboxylic acid, if needed.

The general synthetic strategy involves leveraging the nucleophilicity of the 4-amino group for diversification, while the benzyl ester protects the carboxyl functionality.

G BPAB This compound (Starting Material) N_Func N-Functionalization (Acylation, Alkylation, etc.) BPAB->N_Func Polymerization Polymerization BPAB->Polymerization Intermediate N-Substituted Benzyl Ester Intermediate N_Func->Intermediate Debenzylation Debenzylation (Catalytic Hydrogenation) Intermediate->Debenzylation Final_Product Final Product (e.g., Bioactive Carboxylic Acid) Debenzylation->Final_Product Functional_Polymer Functional Polymer (e.g., for Drug Delivery) Polymerization->Functional_Polymer

Caption: General synthetic utility of this compound.

Polymer and Materials Science

The dual functionality of BPAB also makes it a valuable monomer in polymer chemistry.[1]

  • Functional Monomers: The presence of the polymerizable amine group (after modification, e.g., acrylation) and the aromatic core allows BPAB to be used in creating functional polymers.[10]

  • Influencing Material Properties: The rigid aromatic rings within the polymer backbone can enhance thermal stability and modify mechanical properties. The PABA moiety is also a known chromophore, capable of absorbing UV radiation, making these polymers potentially useful as UV-protective materials.[1][3]

  • Biomaterials and Drug Delivery: Polymers derived from PABA analogs are being explored for biomedical applications, such as targeted drug delivery systems.[10]

Detailed Application Protocols

The following protocols are designed to be self-validating, providing clear, step-by-step instructions for key transformations involving this compound.

Protocol 1: Synthesis of Benzyl 4-acetamidobenzoate (N-Acylation)

This protocol details the N-acetylation of BPAB using acetic anhydride, a fundamental transformation that protects the amine or adds a functional amide group. The causality for choosing acetic anhydride is its high reactivity and the ease of removing the acetic acid byproduct during workup.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard Supplier
Acetic AnhydrideReagent GradeStandard Supplier
PyridineAnhydrousStandard SupplierActs as a catalyst and base
Dichloromethane (DCM)AnhydrousStandard SupplierReaction Solvent
1 M Hydrochloric AcidACS GradeStandard SupplierFor workup
Saturated Sodium BicarbonateACS GradeStandard SupplierFor workup
Anhydrous Magnesium SulfateACS GradeStandard SupplierDrying agent
Round-bottom flask, magnetic stirrer, TLC plates, separation funnel, rotary evaporator

Experimental Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add anhydrous pyridine (1.2 eq) to the solution with stirring.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise over 5 minutes. The choice to add it slowly at 0 °C is to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3 v/v). The product spot should have a lower Rf than the starting material.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove pyridine), water, and saturated sodium bicarbonate solution (to remove excess acetic anhydride and acid).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the resulting white solid, Benzyl 4-acetamidobenzoate, using ¹H NMR, ¹³C NMR, and MS analysis.

Caption: Experimental workflow for the N-acylation of BPAB.

Protocol 2: Debenzylation via Catalytic Hydrogenation

This protocol describes the removal of the benzyl protecting group from an N-acylated BPAB derivative to yield the free carboxylic acid. Catalytic hydrogenation is the method of choice due to its mild conditions and high efficiency, which preserves the integrity of other functional groups like the newly formed amide.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
N-Substituted this compoundSynthesizedStarting material from Protocol 1
Palladium on Carbon (Pd/C)10 wt. %Standard SupplierCatalyst
Methanol or Ethyl AcetateACS GradeStandard SupplierReaction Solvent
Hydrogen Gas (H₂)High Purity
Celite®Standard SupplierFiltration aid
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Experimental Procedure

  • Vessel Preparation: Add the N-substituted this compound derivative (1.0 eq) and the reaction solvent (e.g., Methanol) to a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol %) to the vessel under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is pyrophoric and can ignite in the presence of solvents and air.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (typically 1-4 atm or 50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 2-16 hours.

  • Monitoring: Progress can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the deprotected carboxylic acid product.

  • Characterization: Confirm the structure via NMR and MS. The disappearance of the benzyl signals in the ¹H NMR spectrum is a key indicator of a successful reaction.

Safety and Handling

This compound, like all chemical reagents, must be handled with appropriate care.[14]

  • Hazards: The substance is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[14][15]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[15][16] Handle in a well-ventilated area or a chemical fume hood.[15]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14][16]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[14] Avoid release to the environment.[14][17]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • British Pharmacopoeia. (2013, October 9). Safety data sheet.
  • Haroon, M., Farwa, U., Asif, M., Sandhu, Z. A., & Raza, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(10), 1459.
  • Kasturi Aromatics. (n.d.). Benzyl Benzoate - Safety Data Sheet.
  • Techno PharmChem. (n.d.). BENZYL BENZOATE MATERIAL SAFETY DATA SHEET.
  • SpectraBase. (n.d.). p-Aminobenzoic acid, benzyl ester. John Wiley & Sons, Inc.
  • Walsh, C. T., & Tang, Y. (2012). Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports, 29(8), 855-871.
  • Silver Fern Chemical, Inc. (2020, August 24). Safety Data Sheet Benzyl Benzoate, Technical Grade.
  • ResearchGate. (n.d.). Aminobenzoates as building blocks for natural product assembly lines.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • Walsh, C. T., & Tang, Y. (2012). Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports, 29(8), 855-871.
  • Hraníček, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
  • Hraníček, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
  • ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.
  • Odion, E. E., et al. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. Journal of Pharmaceutical Research International, 33(46A), 256-263.
  • ResearchGate. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Chen, H., & Zhou, J. (2003). Drug evolution: p-aminobenzoic acid as a building block. Drug Discovery Today, 8(2), 87-95.
  • Curtis, G. H. (1950). Cutaneous hypersensitivity to monoglycerol para-aminobenzoate: cross-sensitization and bilateral eczematization. Cleveland Clinic Quarterly, 17(2), 90-95.

Sources

Protocol for the Purification of Benzyl p-Aminobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Benzyl p-aminobenzoate is a key intermediate in the synthesis of various organic molecules, including potent therapeutic agents.[1] The purity of this compound is critical for downstream applications in drug development and manufacturing. This application note provides a detailed, step-by-step protocol for the purification of crude this compound using the recrystallization technique. The protocol emphasizes the underlying scientific principles to ensure robust and reproducible results, yielding a final product of high purity.

Principle of Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. The method is based on the principle that the solubility of most solids in a given solvent increases with temperature.[2][3] In an ideal recrystallization, an impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (the mother liquor). The pure crystals are then isolated by filtration.[3]

The choice of solvent is the most critical parameter. An ideal solvent should:

  • Dissolve the target compound completely at its boiling point.

  • Dissolve the target compound sparingly or not at all at low temperatures.

  • Either not dissolve the impurities at all (allowing for hot filtration) or keep them fully dissolved even at low temperatures.

  • Be chemically inert with respect to the target compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Based on solubility data, this compound is slightly soluble in alcohols like methanol and ethanol and virtually insoluble in water.[1][4] This makes a mixed-solvent system of ethanol and water an excellent choice. The crude compound will be dissolved in hot ethanol, and water will be added as an "anti-solvent" to decrease the compound's solubility and induce crystallization upon cooling.

Materials and Equipment

Reagents
  • Crude this compound

  • Ethanol (95% or absolute), Reagent Grade

  • Activated Carbon (decolorizing charcoal), optional

  • Distilled or Deionized Water

Equipment
  • Erlenmeyer flasks (appropriate sizes for the scale of recrystallization)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Beakers

  • Graduated cylinders

  • Powder funnel

  • Stemless funnel (for hot filtration)

  • Fluted filter paper

  • Büchner funnel and flask (for vacuum filtration)

  • Vacuum source (e.g., water aspirator)

  • Watch glass

  • Spatula

  • Drying oven or desiccator

  • Melting point apparatus

Quantitative Data Summary

Compound / SolventPropertyValueSource(s)
This compound Molecular FormulaC₁₄H₁₃NO₂[1][5]
Molecular Weight227.26 g/mol [5][6]
AppearanceWhite to off-white solid[1]
Melting Point (pure)84.7 °C[1]
Ethanol Boiling Point78.37 °CSigma-Aldrich
SafetyFlammable liquid and vaporSigma-Aldrich
Water Boiling Point100 °CN/A
SafetyNon-hazardousN/A

Experimental Workflow Diagram

Recrystallization_Workflow Figure 1: Recrystallization Workflow cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_filtration Step 3: Hot Filtration (Optional) cluster_crystallization Step 4: Crystallization cluster_isolation Step 5: Isolation & Drying A Crude Benzyl p-aminobenzoate B Add minimum amount of hot Ethanol A->B C Saturated Solution (Impurities Dissolved) B->C D Add Activated Carbon C->D E Boil briefly D->E F Filter solution while hot E->F G Purified Filtrate F->G Collect H Insoluble Impurities (on filter paper) F->H Remove I Add hot Water dropwise until cloudy G->I J Cool slowly to room temperature I->J K Cool in ice bath J->K L Vacuum Filtration K->L M Wash with cold Ethanol/Water L->M N Dry Crystals M->N O Pure Benzyl p-aminobenzoate N->O

Caption: A flowchart illustrating the key stages of the purification process.

Detailed Recrystallization Protocol

Step 1: Dissolution of the Crude Solid

Causality: The goal is to create a saturated solution of the crude product in a minimum amount of hot solvent to maximize the recovery of the pure compound upon cooling.[7]

  • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • In a separate beaker, heat the primary solvent (95% ethanol) on a hot plate to a gentle boil.

  • Add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions while stirring. Continue adding solvent until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.

Step 2: Decolorization with Activated Carbon (Optional)

Causality: If the solution is colored by high-molecular-weight impurities, activated carbon can be used to adsorb them.[7] This step should be omitted if the solution is already colorless.

  • Remove the flask from the hot plate to allow the boiling to subside slightly.

  • Add a very small amount of activated carbon (a spatula tip's worth) to the solution. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.

  • Gently reheat the solution to a boil for 2-3 minutes to allow for complete adsorption of the impurities.

Step 3: Hot Filtration (Optional)

Causality: This step is necessary to remove any insoluble impurities or the activated carbon added in the previous step. The filtration must be performed quickly on the hot solution to prevent premature crystallization of the product in the funnel.

  • Set up a hot filtration apparatus by placing a stemless funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Heat the receiving flask on the hot plate so that the vapor from a small amount of boiling solvent keeps the funnel warm.

  • Once ready, remove the warming solvent and quickly pour the hot solution containing the dissolved product through the fluted filter paper.

  • Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure a complete transfer.

Step 4: Crystallization

Causality: The formation of pure crystals is induced by reducing the solubility of the target compound. Slow cooling is crucial for the growth of large, well-formed crystals, which tend to exclude impurities more effectively than the small crystals formed by rapid cooling.[2][8]

  • Heat the purified filtrate to boiling.

  • Add the anti-solvent (hot water) dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few drops of the primary solvent (hot ethanol) until the cloudiness just disappears, ensuring the solution is perfectly saturated at that temperature.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.

Step 5: Isolation and Washing of Crystals

Causality: Vacuum filtration is used to efficiently separate the solid crystals from the mother liquor, which contains the dissolved impurities. Washing the crystals with a small amount of cold solvent removes any adhering mother liquor.[2]

  • Set up a Büchner funnel with filter paper on a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the cold solvent mixture (e.g., a 50:50 ethanol/water mixture).

  • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold solvent mixture to rinse away any remaining impurities. Use a minimal amount to avoid redissolving the product.

  • Keep the vacuum on for several minutes to pull air through the crystals and help them dry.

Step 6: Drying the Purified Product

Causality: Any residual solvent must be removed to obtain an accurate yield and melting point.

  • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

  • Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. Alternatively, dry them in a desiccator under vacuum.

Characterization and Validation

To validate the success of the purification, the following should be performed:

  • Melting Point Determination: A pure compound exhibits a sharp melting point range (typically <1°C). Compare the experimental melting point to the literature value of 84.7°C.[1] A broad or depressed melting point indicates the presence of impurities.

  • Yield Calculation: Calculate the percentage recovery of the pure material.

  • Spectroscopic Analysis: Techniques like ¹H NMR or FTIR can be used to confirm the chemical identity and purity of the final product.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling Too much solvent was used; solution is not saturated.Reheat the solution and boil off some of the solvent. Retest for saturation by allowing it to cool again.
"Oiling out" occurs The boiling point of the solvent is higher than the melting point of the solute; solution is supersaturated.Reheat the solution to dissolve the oil. Add a slightly larger volume of hot solvent before attempting to cool again.
Low recovery of pure product Too much solvent was used; premature crystallization during hot filtration; excessive washing.Use the minimum amount of solvent. Ensure the filtration apparatus is hot. Wash crystals with minimal ice-cold solvent.
Colored crystals are obtained Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of an appropriate amount of activated carbon during the decolorization step.[7]

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handle this compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[9]

  • Ethanol is a flammable liquid. Keep it away from open flames and ignition sources. All heating should be performed using a hot plate.

  • In case of skin or eye contact, rinse the affected area immediately with copious amounts of water and seek medical advice if irritation persists.[10][11]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.

References

  • ChemBK. 4-Aminobenzoic acid phenylmethyl ester. [Link]
  • MP Biomedicals.
  • Solubility of Things. 4-Aminobenzoic acid. [Link]
  • Chemistry LibreTexts.
  • PubChem.
  • ResearchGate. Solubility of p ABA in several solvents. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • MIT Digital Lab Techniques Manual.
  • Google Patents.
  • PubChem. Benzocaine. [Link]
  • Tyler Parra via YouTube. How To Recrystallize A Solid. [Link]
  • Google Patents.
  • NIST WebBook. Benzocaine. [Link]
  • Google Patents. WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • ResearchGate. What is the best procedure to synthesize p-aminobenzyl alcohol?. [Link]

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Application Note: A Detailed Protocol for the Synthesis of Azo Dyes Using Benzyl p-Aminobenzoate as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Benzyl p-Aminobenzoate in Modern Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles to printing.[1] Their prominence is due to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[2] The core of their structure is the azo group (-N=N-), a chromophore that connects two aromatic rings.[1][3]

This application note focuses on the use of this compound as a key precursor, or diazo component, in the synthesis of azo dyes. While structurally similar to p-aminobenzoic acid (PABA), the presence of the benzyl ester group introduces unique properties. It modulates the molecule's solubility and can influence the final dye's affinity for specific substrates, such as hydrophobic fibers.[4] The synthesis follows a classic two-step electrophilic aromatic substitution pathway: the diazotization of the primary aromatic amine on this compound, followed by an azo coupling reaction with an electron-rich nucleophile.[1][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol, explains the causality behind critical experimental steps, and outlines essential safety and characterization techniques.

The Chemistry of Azo Dye Synthesis: Mechanism and Rationale

The synthesis is a robust and well-established process, hinging on two fundamental reactions.[4]

Step 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[6][7] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

Mechanism Rationale:

  • In Situ Generation: Nitrous acid is unstable and must be prepared fresh within the reaction mixture. The strong acid protonates sodium nitrite to form nitrous acid.

  • Electrophile Formation: The nitrous acid is further protonated by the excess strong acid and loses a water molecule to form the highly reactive nitrosonium ion (NO⁺), which is the key electrophile.

  • Nucleophilic Attack: The lone pair of electrons on the primary amine of this compound attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate.

  • Tautomerization & Dehydration: The N-nitrosamine undergoes tautomerization and subsequent dehydration in the acidic medium to yield the final, resonance-stabilized aryldiazonium salt.[7]

Causality of Experimental Conditions: The most critical parameter in this step is temperature . The reaction must be maintained between 0-5 °C .[1][8] Aryldiazonium salts are notoriously unstable at higher temperatures and will readily decompose, losing nitrogen gas (N₂) to form a carbocation that reacts with water, producing an undesired phenol byproduct and significantly reducing the yield.[9]

Step 2: Azo Coupling

The azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium salt acts as a weak electrophile.[5] It reacts with an activated, electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or anilines), to form the stable azo compound.[1][10]

Mechanism Rationale:

  • Activation of Coupling Component: For phenolic coupling components like 2-naphthol (β-naphthol), the reaction is performed under slightly alkaline or neutral conditions. The base deprotonates the hydroxyl group to form a highly activating phenoxide ion, which dramatically increases the nucleophilicity of the aromatic ring.

  • Electrophilic Attack: The diazonium cation attacks the electron-rich ring of the coupling component, typically at the para position due to steric hindrance, unless this position is already occupied.[5] For 2-naphthol, the coupling occurs at the C1 position.

Experimental Workflow and Protocol

The following section provides a detailed protocol for the synthesis of a vibrant orange-red azo dye, 1-(4-(benzyloxycarbonyl)phenylazo)naphthalen-2-ol, using this compound and 2-naphthol.

Overall Synthesis Workflow

SynthesisWorkflow cluster_prep Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_iso Part C: Isolation & Purification start Dissolve Benzyl p-aminobenzoate in HCl Solution cool1 Cool Mixture to 0-5 °C in Ice Bath start->cool1 add_nitrite Add NaNO₂ Solution Dropwise at < 5 °C cool1->add_nitrite stir1 Stir for 20-30 min at 0-5 °C add_nitrite->stir1 couple Add Diazonium Salt Slowly to Naphthol Solution stir1->couple Use Immediately prep_naphthol Prepare 2-Naphthol Solution in NaOH cool2 Cool Naphthol Solution to 0-5 °C prep_naphthol->cool2 stir2 Stir for 30 min Observe Precipitation couple->stir2 filter Vacuum Filter the Crude Dye stir2->filter wash Wash with Cold Deionized Water filter->wash dry Dry the Product in a Vacuum Oven wash->dry characterize Characterize Final Purified Dye dry->characterize

Caption: High-level workflow for azo dye synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )Moles (mmol)QuantityRole
This compound227.26102.27 gDiazo Component
Sodium Nitrite (NaNO₂)69.0010.50.72 gNitrous Acid Source
Hydrochloric Acid (conc.)36.46~403.5 mLAcid Catalyst
2-Naphthol (β-Naphthol)144.17101.44 gCoupling Component
Sodium Hydroxide (NaOH)40.00251.0 gActivator for Coupling
Deionized Water18.02-~200 mLSolvent
Ethanol46.07-As neededRecrystallization Solvent
Step-by-Step Protocol

Part A: Diazotization of this compound

  • Prepare Amine Solution: In a 100 mL beaker, add 2.27 g (10 mmol) of this compound. Add 25 mL of deionized water followed by the slow addition of 3.5 mL of concentrated hydrochloric acid while stirring. Gentle heating may be required to fully dissolve the amine salt.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial that the temperature does not exceed 5 °C.[9]

  • Prepare Nitrite Solution: In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold deionized water.

  • Form Diazonium Salt: Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes. Maintain vigorous stirring and ensure the temperature remains below 5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the solution in the ice bath for an additional 20-30 minutes. The resulting solution is the diazonium salt, which should be used immediately in the next step.[1]

Part B: Azo Coupling Reaction

  • Prepare Coupling Solution: In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 40 mL of a 2.5% aqueous sodium hydroxide solution (1.0 g NaOH in 40 mL water).

  • Cooling: Cool this solution in an ice bath to 0-5 °C.

  • Coupling: Slowly, and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution.

  • Precipitation: An intensely colored orange-red precipitate should form almost immediately.

  • Reaction Completion: Continue to stir the mixture in the ice bath for another 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

  • Filtration: Collect the solid azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate on the filter paper with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes any unreacted salts and base.

  • Drying: Transfer the solid product to a watch glass and dry in a vacuum oven at 60-70 °C.

  • Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

  • Final Yield: Weigh the final dried product and calculate the percentage yield.

Characterization of the Synthesized Azo Dye

Proper characterization is essential to confirm the structure and purity of the synthesized dye.

  • UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol) and record the absorption spectrum. The wavelength of maximum absorption (λ_max) is a key characteristic. The synthesized dye is expected to have a λ_max in the 480-500 nm range.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze the product using FT-IR to identify key functional groups. Look for the characteristic N=N stretch (azo group) which is typically weak and appears around 1450-1500 cm⁻¹. Also, confirm the presence of the C=O stretch from the ester group (~1720 cm⁻¹) and the O-H stretch from the naphthol group (~3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to fully elucidate the structure and confirm the successful coupling at the expected position.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11] All operations should be performed inside a certified chemical fume hood.

  • Chemical Hazards:

    • This compound: May cause skin and serious eye irritation. Avoid inhalation of dust.[11]

    • Sodium Nitrite: A strong oxidizing agent. Toxic if swallowed.

    • Concentrated HCl & NaOH: Highly corrosive and can cause severe skin burns and eye damage.[3] Handle with extreme care.

    • Diazonium Salts: Solid diazonium salts are highly unstable and can be explosive when dry.[1][9] NEVER isolate the diazonium salt intermediate. Always prepare it in a cold solution and use it immediately.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11] Neutralize acidic and basic solutions before disposal.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Dye Yield Diazonium salt decomposed (temperature too high).Ensure the temperature is strictly maintained at 0-5 °C during diazotization and coupling. Use an ice-salt bath for better temperature control.
Incorrect stoichiometry of reactants.Accurately weigh all reagents. Ensure a slight excess of sodium nitrite is not used, as it can lead to side reactions.
"Muddy" or Brownish Color Side reactions, particularly phenol formation from diazonium salt decomposition.Re-check temperature control. Ensure the in situ generation of nitrous acid is efficient by adding the acid first to the amine before cooling and adding nitrite.
Coupling occurred at the wrong position or polymerization.Ensure the coupling solution is sufficiently alkaline to activate the 2-naphthol.
Product is Gummy/Oily Impurities are present.Ensure thorough washing of the crude product. Recrystallize from a suitable solvent to purify.

Conclusion

This compound is a highly effective precursor for the synthesis of azo dyes. The two-step process of diazotization and azo coupling is a cornerstone of organic synthesis, providing a reliable pathway to a wide array of colorants. By carefully controlling key parameters, most notably temperature, and adhering to rigorous safety protocols, researchers can successfully synthesize and characterize novel azo dyes for various applications. This detailed protocol serves as a self-validating system, where the vibrant color formation itself is a primary indicator of a successful reaction, which can then be confirmed through robust analytical characterization.

References

  • Fisher Scientific. (2025).
  • Berradi, M., et al. (2020).
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methyl-4-(o-tolylazo)
  • BenchChem. (2025). Application Notes: The Role of 4-Aminobenzoic Acid in Azo Dye Synthesis.
  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8: Synthesis of an Azo Dye.
  • Quest Journals. (n.d.).
  • Wikipedia. (n.d.). Azo coupling.
  • RSC Publishing. (2022).
  • Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance.
  • Research Journal of Pharmacy and Technology. (n.d.).
  • Scribd. (n.d.).
  • BenchChem. (2025). Application Notes: Synthesis of Heterocyclic Azo Dyes Using 2-Aminobenzothiazole.
  • Sciendo. (2016).
  • SciSpace. (n.d.). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI.
  • ResearchGate. (2018). Reactive Chemical Hazards of Diazonium Salts.
  • IOSR Journal. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4- Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester.

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Application Notes and Protocols: Investigating the Biological Activity of Benzyl p-Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Para-aminobenzoic acid (PABA), a vital biomolecule, serves as a versatile scaffold in medicinal chemistry. Its derivatives, particularly esters like benzyl p-aminobenzoate, have garnered significant attention for their diverse pharmacological activities.[1][2] The structural flexibility of the PABA framework, allowing for modifications at both the amino and carboxyl groups, has led to the development of numerous compounds with potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and local anesthetic properties.[2][3][4] This guide provides a comprehensive overview and detailed protocols for investigating the multifaceted biological activities of this compound derivatives, tailored for researchers and professionals in drug discovery and development.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a crucial first step in their biological evaluation. A common and straightforward method involves the esterification of p-aminobenzoic acid with benzyl alcohol. For the synthesis of a broader range of derivatives, various aromatic halides can be reacted with aminobenzoic acids.[1][5]

General Synthesis Protocol: Esterification of p-Aminobenzoic Acid

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve p-aminobenzoic acid in an excess of benzyl alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Part 2: Evaluation of Antimicrobial Activity

This compound derivatives have shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6][7] The mechanism of action for PABA derivatives often involves the inhibition of folate synthesis in microorganisms, a pathway essential for their growth and replication.[8][9]

Experimental Workflow for Antimicrobial Screening

G cluster_0 Preparation cluster_1 Screening Assays cluster_2 Data Analysis prep_compound Prepare stock solutions of This compound derivatives disk_diffusion Disk Diffusion Assay prep_compound->disk_diffusion broth_dilution Broth Microdilution Assay (for MIC determination) prep_compound->broth_dilution prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) prep_inoculum->disk_diffusion prep_inoculum->broth_dilution measure_zones Measure zones of inhibition (mm) disk_diffusion->measure_zones determine_mic Determine Minimum Inhibitory Concentration (MIC) broth_dilution->determine_mic

Caption: Workflow for in vitro antimicrobial activity screening.

Protocol 1: Agar Disk Diffusion Assay

This method is a widely used preliminary screening tool to assess the antimicrobial activity of compounds.[10][11]

Materials:

  • Test microorganisms (bacterial and/or fungal strains)

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria)

  • Sterile filter paper discs (6 mm diameter)

  • Stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Sterile swabs

  • Petri dishes

Procedure:

  • Prepare agar plates with the appropriate medium.

  • Inoculate the agar plates uniformly with a standardized suspension of the test microorganism using a sterile swab.

  • Aseptically place sterile filter paper discs onto the surface of the inoculated agar plates.

  • Pipette a known volume (e.g., 10 µL) of each test compound solution onto a separate disc.

  • Also, prepare discs with the positive and negative controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

Materials:

  • 96-well microtiter plates

  • Test microorganisms

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of this compound derivatives

  • Positive control (standard antibiotic) and negative control (broth with solvent)

  • Growth control (broth with inoculum)

  • Sterility control (broth only)

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Add 100 µL of sterile broth to each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Add a standardized inoculum of the test microorganism to each well (except the sterility control).

  • Include appropriate controls on each plate.

  • Incubate the plate under suitable conditions.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, add a growth indicator like resazurin to aid in determining the endpoint.

Derivative Test Organism MIC (µg/mL) Reference
Schiff bases of PABAStaphylococcus aureus15.62 µM[6]
PABA-derived analogsE. coli60% activity (compared to Ciprofloxacin)[2]
PABA-derived analogsS. aureus90% activity (compared to Ciprofloxacin)[2]

Table 1: Example of antimicrobial activity data for PABA derivatives.

Part 3: Evaluation of Anticancer Activity

Derivatives of p-aminobenzoic acid have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[1][2][6] The MTT assay is a widely adopted colorimetric method to assess cell viability and the cytotoxic potential of compounds.[12][13][14][15]

Signaling Pathway: Intrinsic Apoptosis

Many chemotherapeutic agents induce cell death through apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism of action for anticancer drugs.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade stimulus This compound Derivative bax_bak Bax/Bak Activation stimulus->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Protocol 3: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][15][16]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Derivative Cell Line IC₅₀ (µM) Reference
Benzamide derivatives of PABAMCF-7 (Breast Cancer)28.3 ± 5.1[1]
Benzamide derivatives of PABAHCT-116 (Colon Cancer)21.3 ± 4.1[1]
Carboxamide derivative of PABAA549 (Lung Cancer)3.0[1]

Table 2: Example of cytotoxic activity data for PABA derivatives.

Part 4: Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and compounds with anti-inflammatory properties are of great therapeutic interest.[17] PABA derivatives have been reported to possess anti-inflammatory effects.[2][18]

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 Cell Culture & Treatment cluster_1 Assays for Inflammatory Mediators cluster_2 Data Analysis seed_cells Seed Macrophages (e.g., RAW 264.7) pre_treat Pre-treat with Benzyl p-aminobenzoate derivatives seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate griess_assay Nitric Oxide (NO) Assay (Griess Assay) stimulate->griess_assay protein_denaturation Inhibition of Protein Denaturation Assay stimulate->protein_denaturation quantify_no Quantify Nitrite Levels griess_assay->quantify_no calc_inhibition Calculate % Inhibition of Protein Denaturation protein_denaturation->calc_inhibition

Caption: Workflow for in vitro anti-inflammatory activity screening.

Protocol 4: Inhibition of Protein Denaturation Assay

This simple and cost-effective in vitro assay screens for anti-inflammatory activity by assessing the ability of a compound to inhibit heat-induced protein denaturation.[19][20]

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • This compound derivatives

  • Positive control (e.g., diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the test compound at various concentrations, albumin solution, and PBS.

  • A control group without the test compound should also be prepared.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce protein denaturation by heating at 70°C for 5 minutes.

  • After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Protocol 5: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[17][21]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • To a new 96-well plate, add the supernatant and an equal volume of Griess reagent.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration (a stable metabolite of NO) using a sodium nitrite standard curve. A decrease in nitrite concentration indicates inhibition of NO production.

Conclusion

The derivatives of this compound represent a promising class of compounds with a wide spectrum of biological activities. The protocols outlined in this guide provide a robust framework for the systematic investigation of their antimicrobial, anticancer, and anti-inflammatory potential. Through the application of these methodologies, researchers can effectively screen and characterize novel derivatives, contributing to the development of new therapeutic agents. It is imperative to perform these assays with appropriate controls and to validate any significant findings through further in-depth mechanistic studies and in vivo models.

References

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  • Zielińska-Pisklak, M., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(21), 7256.
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Application Notes and Protocols: Benzyl p-Aminobenzoate in Drug Delivery System Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Benzyl p-Aminobenzoate in Advanced Drug Delivery

This compound, an ester of benzyl alcohol and p-aminobenzoic acid (PABA), is a versatile organic molecule that holds significant promise in the field of drug delivery. While its parent molecule, PABA, is known for its role in folate synthesis and as a UV-absorbing agent, this compound's unique physicochemical properties make it an excellent candidate for research into novel drug delivery systems.[1] Its aromatic structure and ester linkage provide a scaffold for the design of prodrugs and controlled-release formulations.[2] This guide provides an in-depth exploration of this compound as a model compound for developing and characterizing sophisticated drug delivery platforms, including topical and injectable systems.

The core of its utility in advanced drug delivery, particularly in targeted therapies like antibody-drug conjugates (ADCs), lies in the related p-aminobenzyl group, which functions as a self-immolative spacer.[3] Upon specific enzymatic cleavage, this linker undergoes a cascade of electronic rearrangements, leading to the efficient and traceless release of a conjugated payload in its active form.[3] This mechanism is pivotal for minimizing off-target toxicity and enhancing therapeutic efficacy. While this compound itself may not be the active drug in such systems, its structural similarity and chemical handles make it an invaluable tool for researchers developing and optimizing such targeted delivery strategies.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the key properties of this compound, detailed protocols for its formulation into nanoparticles, and methodologies for characterizing its release profile from various delivery vehicles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to the rational design of a drug delivery system. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₃NO₂[4][5]
Molecular Weight 227.26 g/mol [4][5]
Melting Point 84.7 °C[6]
Boiling Point 411.8 ± 20.0 °C (Predicted)[6]
Density 1.194 ± 0.06 g/cm³ (Predicted)[6]
Solubility Slightly soluble in Chloroform and Methanol[6]
pKa 2.34 ± 0.10 (Predicted)[6]
Appearance White to Off-White Solid[6]
CAS Number 19008-43-6[4][5][6]

Application 1: Formulation of this compound Loaded Nanoparticles

Nanoparticles offer a versatile platform for the delivery of hydrophobic compounds like this compound, enhancing their bioavailability and enabling targeted delivery.[7] The following protocol details the formulation of polymeric nanoparticles encapsulating this compound using the nanoprecipitation method, a straightforward and widely used technique for preparing nanoparticles from pre-formed polymers.[8]

Experimental Workflow: Nanoparticle Formulation

G cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Concentration cluster_char Characterization prep_polymer Dissolve PLGA-b-PEG and This compound in Acetonitrile add_dropwise Add Organic Phase Dropwise to Aqueous Phase under Stirring prep_polymer->add_dropwise prep_aq Prepare Aqueous Phase (e.g., Deionized Water) prep_aq->add_dropwise evaporation Remove Organic Solvent (Rotary Evaporation) add_dropwise->evaporation concentration Concentrate Nanoparticles (e.g., Ultracentrifugation) evaporation->concentration wash Wash with Deionized Water concentration->wash dls Particle Size & Zeta Potential (DLS) wash->dls hplc Drug Loading & Encapsulation Efficiency (HPLC) wash->hplc G cluster_setup Setup cluster_release Release Study cluster_analysis Analysis prep_sample Prepare Nanoparticle Suspension prep_dialysis Load Sample into Dialysis Bag prep_sample->prep_dialysis incubate Incubate in Release Medium at 37°C with Agitation prep_dialysis->incubate prep_medium Prepare Release Medium (e.g., PBS with surfactant) prep_medium->incubate sampling Withdraw Aliquots at Predetermined Time Points incubate->sampling replenish Replenish with Fresh Medium sampling->replenish quantify Quantify this compound Concentration (HPLC) sampling->quantify replenish->incubate plot Plot Cumulative Release vs. Time quantify->plot G cluster_mechanisms Controlled Release Mechanisms diffusion Diffusion Drug molecules move through the polymer matrix release Drug Release diffusion->release erosion Polymer Erosion Polymer matrix degrades and releases the drug erosion->release swelling Swelling Polymer swells, increasing drug diffusion swelling->release nanoparticle {Nanoparticle with Encapsulated Drug} nanoparticle->diffusion nanoparticle->erosion nanoparticle->swelling

Sources

Quantitative Purity Determination of Benzyl p-Aminobenzoate by Proton Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AN-001

Audience: Researchers, scientists, and drug development professionals in the pharmaceutical and chemical industries.

Abstract: This application note presents a detailed, validated protocol for the quantitative analysis of Benzyl p-aminobenzoate using proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. By employing an internal standard method, this guide provides a robust and accurate procedure for determining the purity of this compound, a key intermediate in pharmaceutical synthesis. The causality behind experimental choices, from internal standard selection to acquisition parameter optimization, is thoroughly explained to ensure methodological transparency and reproducibility.

Introduction: The Power of qNMR in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount.[1][2] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity of chemical compounds.[1][3] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification; instead, it relies on the direct proportionality between the integrated NMR signal intensity and the number of nuclei responsible for that signal.[4]

This compound (FW: 227.26 g/mol ) is a significant organic intermediate used in the synthesis of various pharmaceutical agents.[5] Ensuring its purity is critical for the quality and safety of the final drug product. This application note details a ¹H-qNMR method for the accurate and precise purity assessment of this compound.

Principle of the ¹H-qNMR Assay

The fundamental principle of qNMR lies in the direct relationship between the integral of a resonance signal and the molar amount of the corresponding nuclei. By introducing a certified internal standard of known purity and accurately weighing both the analyte and the standard, the purity of the analyte can be determined using the following equation:

Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I : Integral of the quantification signal

  • N : Number of protons for the integrated signal

  • MW : Molar mass

  • m : Mass

  • P : Purity of the standard

Experimental Design: A Self-Validating System

The robustness of a qNMR method hinges on meticulous experimental design. Each parameter is chosen to minimize potential errors and ensure the integrity of the quantitative data.

Analyte ¹H NMR Spectrum and Selection of Quantification Signal

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to its different protons.

  • ~7.9 ppm (d, 2H): Protons on the p-aminobenzoate ring, ortho to the ester group.

  • ~7.4 ppm (m, 5H): Protons of the benzyl ring.

  • ~6.6 ppm (d, 2H): Protons on the p-aminobenzoate ring, meta to the ester group.

  • ~5.3 ppm (s, 2H): Methylene protons of the benzyl group.

  • ~4.1 ppm (br s, 2H): Amine protons.

For quantification, a well-resolved signal, free from overlap with other analyte or impurity signals, is crucial. The doublet at approximately 7.9 ppm , corresponding to the two aromatic protons ortho to the ester functionality, is an excellent candidate for quantification due to its clear separation and integration for two protons.

Selection of the Internal Standard

The choice of an internal standard is a critical decision in qNMR, directly impacting the accuracy and reliability of the results.[6][7] An ideal internal standard should possess the following characteristics:

  • High purity (certified reference material is preferred).

  • Chemical stability and non-reactivity with the analyte and solvent.

  • Good solubility in the chosen deuterated solvent.

  • A simple ¹H NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte signals.[6]

Based on these criteria and the ¹H NMR spectrum of this compound, two potential internal standards were considered:

Internal StandardChemical Shift (CDCl₃)Rationale for Selection/Rejection
Dimethyl Sulfone (DMSO₂) ~3.0 ppm (singlet, 6H)Rejected. While its singlet is in a clear region, its volatility and hygroscopicity can introduce weighing errors.
1,4-Dinitrobenzene ~8.4 ppm (singlet, 4H)Selected. The sharp singlet at ~8.4 ppm is in a clear spectral region, well-separated from the this compound signals. It is a stable, crystalline solid that is not volatile or overly hygroscopic, allowing for accurate weighing.

Therefore, 1,4-Dinitrobenzene is the recommended internal standard for this application.

Solvent Selection

Deuterated chloroform (CDCl₃) is an appropriate solvent as both this compound and 1,4-Dinitrobenzene are readily soluble in it. It is important to use a high-purity deuterated solvent to minimize interfering signals.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks and justifications for each step.

Materials and Equipment
Material/EquipmentSpecification
This compoundSample for analysis
1,4-DinitrobenzeneCertified Reference Material (CRM), purity ≥99.5%
Deuterated Chloroform (CDCl₃)≥99.8% D, with 0.03% (v/v) TMS
Analytical BalanceReadability of at least 0.01 mg
NMR Spectrometer≥400 MHz, equipped with a proton-sensitive probe
NMR Tubes5 mm, high precision
Volumetric FlaskClass A, 10 mL
Syringes/PipettesCalibrated
Sample Preparation Workflow

G cluster_0 Accurate Weighing cluster_1 Dissolution cluster_2 NMR Sample Preparation weigh_analyte Weigh ~20 mg of This compound dissolve Quantitatively transfer both to a 10 mL volumetric flask weigh_analyte->dissolve weigh_std Weigh ~10 mg of 1,4-Dinitrobenzene (CRM) weigh_std->dissolve add_solvent Add ~9 mL of CDCl3 and sonicate to dissolve dissolve->add_solvent make_to_volume Make up to the mark with CDCl3 and mix thoroughly add_solvent->make_to_volume transfer_to_tube Transfer ~0.7 mL of the solution to a 5 mm NMR tube make_to_volume->transfer_to_tube

Caption: Workflow for qNMR sample preparation.

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the mass to the nearest 0.01 mg.

  • Weighing Internal Standard: In a separate vial, accurately weigh approximately 10 mg of 1,4-Dinitrobenzene (CRM). Record the mass to the nearest 0.01 mg. The mass ratio is chosen to achieve comparable signal intensities for the quantification peaks.[2]

  • Dissolution: Quantitatively transfer both the analyte and the internal standard into the same 10 mL Class A volumetric flask.

  • Solvent Addition: Add approximately 9 mL of CDCl₃ to the volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution of both compounds.

  • Final Volume: Allow the solution to return to room temperature, then carefully add CDCl₃ to the 10 mL mark. Invert the flask 15-20 times to ensure a homogenous solution.

  • NMR Tube Preparation: Transfer approximately 0.7 mL of the final solution into a high-precision 5 mm NMR tube.

NMR Data Acquisition

Optimized acquisition parameters are crucial for obtaining accurate and reproducible quantitative results.[6]

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse ProgramStandard 1D proton (e.g., Bruker 'zg30')A simple pulse program without any solvent suppression is preferred to ensure uniform excitation.
Pulse Angle30°A smaller flip angle allows for a shorter relaxation delay, reducing the overall experiment time while maintaining quantitative accuracy if the delay is sufficient.
Relaxation Delay (D1)30 secondsThis should be at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and avoid signal saturation.[8][9] A conservative value of 30s is recommended.
Acquisition Time (AQ)≥ 3 secondsA longer acquisition time ensures that the FID has fully decayed, which is necessary for accurate integration and high resolution.
Number of Scans (NS)16This provides a good signal-to-noise ratio for accurate integration. The number of scans can be adjusted based on the sample concentration.
Temperature298 K (25 °C)A constant and controlled temperature is important for spectral consistency.

Data Processing and Analysis

Proper data processing is as critical as data acquisition for accurate quantification.

Processing Workflow

G fid Acquired FID ft Fourier Transform fid->ft phase Phase Correction (Manual, Zero and First Order) ft->phase baseline Baseline Correction (e.g., polynomial fit) phase->baseline integrate Integration of Signals baseline->integrate calculate Purity Calculation integrate->calculate

Caption: qNMR data processing workflow.

Step-by-Step Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly affecting the resolution.

  • Phase Correction: Manually perform zero-order and first-order phase correction to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Integration: Manually integrate the selected quantification signals for both this compound (~7.9 ppm, 2H) and 1,4-Dinitrobenzene (~8.4 ppm, 4H). The integration region should cover the entire peak, typically at least 20 times the peak width at half-height.

Calculation of Purity

Using the equation from Section 2 and the obtained integral values, calculate the purity of the this compound sample.

Example Calculation:

  • Mass of this compound (manalyte): 20.15 mg

  • Mass of 1,4-Dinitrobenzene (mstd): 10.05 mg

  • Purity of 1,4-Dinitrobenzene (Pstd): 99.8%

  • Integral of this compound signal at 7.9 ppm (Ianalyte): 1.00

  • Number of protons for analyte signal (Nanalyte): 2

  • Integral of 1,4-Dinitrobenzene signal at 8.4 ppm (Istd): 0.55

  • Number of protons for standard signal (Nstd): 4

  • MW of this compound (MWanalyte): 227.26 g/mol

  • MW of 1,4-Dinitrobenzene (MWstd): 168.11 g/mol

Purity (%w/w) = (1.00 / 0.55) * (4 / 2) * (227.26 / 168.11) * (10.05 / 20.15) * 99.8% = 98.9%

Method Validation

The developed qNMR method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the clear resolution of the analyte and internal standard signals.

  • Linearity: The method should be linear over a range of analyte concentrations. This can be assessed by preparing samples with varying analyte-to-standard ratios.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample of known purity or by spiking a sample with a known amount of analyte.

  • Precision (Repeatability and Intermediate Precision): The agreement between a series of measurements. Repeatability is assessed by multiple measurements of the same sample under the same conditions, while intermediate precision is assessed on different days or by different analysts.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of this compound by ¹H-qNMR. By carefully selecting the internal standard, optimizing experimental parameters, and following a rigorous data processing workflow, this method offers a reliable and accurate means of purity determination, making it a valuable tool for quality control in the pharmaceutical industry. The principles and methodologies described herein can be adapted for the qNMR analysis of other small molecules, underscoring the versatility of this powerful analytical technique.

References

  • [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. PubMed. [Link]
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  • An optimized combination of relaxation delay (d1) and number of scans....
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Troubleshooting & Optimization

Troubleshooting low yield in Benzyl p-aminobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Benzyl p-aminobenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. This compound is a valuable compound, often synthesized via the Fischer esterification of p-aminobenzoic acid (PABA) with benzyl alcohol. While theoretically straightforward, this reversible, acid-catalyzed reaction presents several practical hurdles that can lead to disappointingly low yields.

This guide provides in-depth, experience-based insights to not only identify the root causes of poor outcomes but also to implement robust solutions. We will explore the reaction mechanism, delve into common experimental pitfalls, and offer step-by-step protocols to optimize your synthesis for a successful, high-yield outcome.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low? A1: Low yield is the most common issue in this synthesis and typically stems from the reversible nature of the Fischer esterification.[1][2][3] The reaction between p-aminobenzoic acid and benzyl alcohol produces the ester and water.[2][4] If water is not removed or its effect is not minimized, it can hydrolyze the ester product back to the starting materials, shifting the equilibrium away from the desired product.[1][5] Other major causes include incomplete reaction, side reactions, and product loss during workup and purification.

Q2: What is the role of the strong acid catalyst (e.g., H₂SO₄)? A2: A strong acid catalyst, like concentrated sulfuric acid, is crucial for two reasons. First, it protonates the carbonyl oxygen of the p-aminobenzoic acid, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the benzyl alcohol.[1][2][6] Second, it acts as a dehydrating agent, sequestering the water produced during the reaction, which helps to drive the equilibrium toward the product side according to Le Châtelier's Principle.[3][4][7]

Q3: A white precipitate forms immediately after adding the sulfuric acid catalyst. Is this normal? A3: Yes, this is expected. p-Aminobenzoic acid has a basic amino group (-NH₂) which is readily protonated by the strong sulfuric acid to form the p-aminobenzoic acid hydrogen sulfate salt.[2][8] This salt is often insoluble in the initial reaction mixture and precipitates out. As the reaction is heated to reflux, the salt typically redissolves and proceeds to form the ester.[2][9]

Q4: How can I effectively shift the reaction equilibrium to favor product formation? A4: There are two primary strategies, both based on Le Châtelier's Principle.[5][10]

  • Use an Excess of a Reactant: The most common and practical method is to use a large excess of one of the reactants, usually the less expensive one.[1][5][11] In this synthesis, using excess benzyl alcohol is typical.

  • Remove a Product: Actively removing the water as it is formed is a highly effective method.[1][5] This can be accomplished by using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water or by adding a dehydrating agent (like molecular sieves) to the reaction mixture.[1][5]

Q5: My final product is difficult to purify. What are the likely impurities? A5: Common impurities include unreacted p-aminobenzoic acid, excess benzyl alcohol, and potential side products. One possible side reaction is the acid-catalyzed self-condensation of benzyl alcohol to form dibenzyl ether, especially if the reaction is overheated or run for an excessive amount of time.[12] Another is the potential for sulfonation of the aromatic ring if reaction temperatures are too high with concentrated sulfuric acid.[12]

In-Depth Troubleshooting Guide

Low product yield can arise at any stage of the synthesis. This guide breaks down potential issues by experimental phase to help you pinpoint and resolve the problem.

Phase 1: Pre-Reaction & Reagent Quality
Symptom Potential Cause Recommended Action & Scientific Rationale
Reaction fails to start or proceeds very slowly. Wet Reagents: p-Aminobenzoic acid or benzyl alcohol may have absorbed atmospheric moisture. Water is a product of the reaction; starting with it present will immediately inhibit the forward reaction.[1]Dry reagents before use. Benzyl alcohol can be distilled. Ensure all glassware is thoroughly dried in an oven before assembly.
Degraded Reagents: p-Aminobenzoic acid can degrade over time. Benzyl alcohol can oxidize to benzaldehyde and benzoic acid.Use reagents from a freshly opened bottle or verify their purity via melting point (for PABA) or analytical techniques (NMR, IR) before use.
Inactive Catalyst: The acid catalyst (e.g., H₂SO₄) may be old or diluted.Use a fresh, concentrated bottle of the acid catalyst.
Phase 2: Reaction Conditions
Symptom Potential Cause Recommended Action & Scientific Rationale
Low conversion after extended reflux (verified by TLC). Insufficient Catalyst: The amino group on PABA is basic and will consume one equivalent of the acid catalyst.[2] If only a catalytic amount is used, there may not be enough free acid to effectively catalyze the esterification.Ensure a stoichiometric amount of acid is used relative to the basic amino group, plus a catalytic amount to drive the esterification. A common approach is to use slightly more than one equivalent of H₂SO₄ relative to PABA.
Inadequate Temperature/Reflux: The reaction may not have reached a sufficient temperature to proceed at a reasonable rate.Ensure the reaction is heated to a steady reflux.[2] The temperature should be maintained at the boiling point of the solvent (typically the excess benzyl alcohol). Use a heating mantle with a controller for stable heating.
Reversible Reaction Equilibrium: The accumulation of water is pushing the reaction backward.[1][5]As mentioned in the FAQs, use a large excess of benzyl alcohol (e.g., 5-10 molar equivalents) to push the equilibrium forward.[1] For maximum yield, consider using a Dean-Stark apparatus to physically remove water.
Phase 3: Work-up and Purification
Symptom Potential Cause Recommended Action & Scientific Rationale
Product lost during neutralization/extraction. Incorrect pH during neutralization: After reflux, the product exists as a protonated salt. It must be neutralized to its free base form to become insoluble in water and precipitate out or be extracted.[2]Carefully add a base (e.g., 10% sodium carbonate solution) dropwise to the cooled reaction mixture until the solution is basic (pH > 8, check with pH paper).[8][9] Add the base slowly to control CO₂ evolution.[2][9]
Product is partially soluble in the aqueous layer. Before extraction or filtration, cool the neutralized mixture in an ice bath to maximize precipitation of the ester. If extracting, saturating the aqueous layer with sodium chloride ("salting out") will decrease the polarity of the aqueous phase and reduce the solubility of your organic product, driving more of it into the organic layer.[13]
Emulsion formation during extraction. If an emulsion forms between the aqueous and organic layers, it can be difficult to separate them, leading to product loss.
Final product is impure after purification. Ineffective Recrystallization: The chosen recrystallization solvent may not be optimal, leading to co-precipitation of impurities or low recovery.This compound can be recrystallized from aqueous ethanol or ether.[14] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

Visualizing the Chemistry

Fischer Esterification Mechanism

The following diagram illustrates the key steps in the acid-catalyzed synthesis of this compound. The process begins with the activation of the carboxylic acid by the catalyst, followed by nucleophilic attack from the alcohol, and finally, the elimination of water to form the ester.

FischerEsterification PABA p-Aminobenzoic Acid (PABA) Protonated_PABA Protonated Carbonyl (Activated) PABA->Protonated_PABA Protonation BenzylOH Benzyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H⁺ (Catalyst) Protonated_PABA->Tetrahedral_Intermediate Nucleophilic Attack Water_Elim Protonated Ester Tetrahedral_Intermediate->Water_Elim Proton Transfer & H₂O Elimination Ester This compound (Product) Water_Elim->Ester Deprotonation Water Water (Byproduct) Water_Elim->Water Ester->H_plus Regenerates Catalyst

Caption: Mechanism of Fischer Esterification for this compound synthesis.

Troubleshooting Workflow

This decision tree provides a logical pathway for diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC. Is starting material (PABA) present? Start->Check_TLC Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn Yes Workup_Loss Product Loss During Work-up/Purification Check_TLC->Workup_Loss No Catalyst_Check Check Catalyst: - Stoichiometry - Freshness Incomplete_Rxn->Catalyst_Check Possible Cause Conditions_Check Check Conditions: - Reflux Temp - Reaction Time Incomplete_Rxn->Conditions_Check Possible Cause Equilibrium_Check Shift Equilibrium: - Use excess Benzyl Alcohol - Remove Water Incomplete_Rxn->Equilibrium_Check Possible Cause pH_Check Verify pH > 8 during neutralization Workup_Loss->pH_Check Possible Cause Extraction_Check Optimize Extraction: - Cool mixture - 'Salt out' with NaCl Workup_Loss->Extraction_Check Possible Cause Purification_Check Optimize Recrystallization: - Correct solvent - Proper technique Workup_Loss->Purification_Check Possible Cause

Caption: A decision tree for troubleshooting low yields in esterification reactions.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of this compound.

Materials & Reagents:

  • p-Aminobenzoic acid (PABA)

  • Benzyl alcohol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Ethanol

  • Standard reflux apparatus, separatory funnel, filtration equipment, and magnetic stirrer.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add p-aminobenzoic acid (e.g., 2.0 g) and an excess of benzyl alcohol (e.g., 20 mL).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 2.0 mL) to the mixture. A precipitate of the PABA-hydrogen sulfate salt is expected to form.[2][8]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-90 minutes. The solid should dissolve as the reaction progresses.[2] Monitor the reaction's progress by TLC if desired.

  • Cooling and Neutralization: After the reflux period, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold water.

  • Precipitation: While stirring vigorously, slowly and carefully add 10% sodium carbonate solution dropwise until gas evolution ceases and the solution is basic (pH > 8).[2][8] The crude this compound will precipitate as a white or off-white solid.

  • Isolation: Cool the entire mixture in an ice bath for 15-20 minutes to maximize crystal formation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with three portions of cold water.

  • Purification (Recrystallization): Transfer the crude, dried solid to a clean flask. Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of ice-cold solvent, and dry thoroughly.

  • Characterization: Determine the mass of the final product and calculate the percent yield. Confirm the product's identity and purity by measuring its melting point (literature: 112-114 °C) and acquiring spectroscopic data (e.g., ¹H NMR, IR).

References

  • Google. (n.d.). Time in San Antonio, TX, US.
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  • JoVE. (2020, March 26). Esterification - Concept.
  • BenchChem. (n.d.). Troubleshooting common issues in Fischer esterification of cinnamic acid.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Quora. (2019, September 1). In Fischer esterification, is the presence of an acid necessary?
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Carl ROTH. (n.d.). Benzyl-P-aminobenzoate, 50 g, CAS No. 19008-43-6.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • ScienceMadness. (2010, October 20). Synthesis of p-aminobenzoic acid from benzyl alcohol.
  • University of Michigan. (2011, May 10). Experiment 3. Ester Formation: Preparation of Benzocaine.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Google Patents. (n.d.). US3681450A - Preparation of p-aminobenzoyl chloride salts.
  • ResearchGate. (2012, November 23). What is the best procedure to synthesize p-aminobenzyl alcohol?
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
  • Reddit. (2024, February 15). Esterification not Working (Separation) : r/OrganicChemistry.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: benzyl benzoate.
  • ChemicalBook. (n.d.). 4-Aminobenzoic acid synthesis.
  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Semantic Scholar. (2021, April 8). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Aminobenzoate Derivatives.
  • ResearchGate. (2021, December 6). (PDF) One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening.
  • Prezi. (n.d.). Synthesis of Benzocaine by Nicholas Fitz.
  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE.
  • YouTube. (2009, November 16). Synthesis of Benzocaine CHEM2050.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Google Patents. (n.d.). US6491795B2 - Process for recovering benzyl benzoate.

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Side products in the synthesis of Benzyl p-aminobenzoate and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Benzyl p-aminobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and nuances of this esterification reaction. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your synthesis for both yield and purity.

Introduction to the Synthesis

The most common and direct route to synthesizing this compound is the Fischer esterification of p-aminobenzoic acid (PABA) with benzyl alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). While seemingly straightforward, this reaction is not without its complexities. The equilibrium nature of the reaction and the potential for side reactions necessitate careful control of reaction conditions to achieve a high yield of the desired product with minimal impurities.

This guide will address the most frequently encountered issues, from identifying and mitigating side products to optimizing reaction parameters and purification strategies.

Troubleshooting Guide

This section is formatted to help you quickly diagnose and resolve specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound

Observed Issue: The isolated yield of the final product is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Incomplete Reaction Fischer esterification is a reversible reaction. Without measures to shift the equilibrium towards the products, the reaction will not proceed to completion.1. Use an Excess of a Reactant: Employ a significant molar excess of benzyl alcohol (e.g., 3-5 equivalents) to drive the reaction forward according to Le Châtelier's principle. 2. Remove Water: Water is a product of the reaction; its removal will shift the equilibrium to the product side. Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.
Insufficient Catalyst p-Aminobenzoic acid has a basic amino group that will react with the acid catalyst, rendering it inactive. Therefore, a catalytic amount of acid may not be sufficient.Use a stoichiometric amount of the acid catalyst (at least 1 equivalent) to ensure there is enough free acid to catalyze the esterification after neutralizing the amino group.[1]
Suboptimal Reaction Time or Temperature The reaction may be slow at lower temperatures, and insufficient reaction time will lead to incomplete conversion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to reflux and maintained for an adequate duration until the starting material (PABA) is consumed.
Product Loss During Workup This compound, while generally insoluble in water, can have some solubility, leading to losses during aqueous workup. Improper pH adjustment can also lead to the loss of product as the water-soluble ammonium salt.During the neutralization step with a base (e.g., sodium carbonate solution), ensure the pH is brought to slightly basic (pH 8-9) to precipitate the free base form of the ester. Cool the mixture in an ice bath to minimize the solubility of the product before filtration.[1]
Problem 2: Presence of an Oily Impurity in the Final Product

Observed Issue: The isolated product is an oil or a sticky solid, even after drying, indicating the presence of impurities.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Dibenzyl Ether Formation Under acidic conditions and at elevated temperatures, benzyl alcohol can undergo self-condensation to form dibenzyl ether, a common oily byproduct in reactions involving benzyl alcohol.1. Control Reaction Temperature: Avoid excessively high temperatures. Maintain a gentle reflux. 2. Use an Appropriate Amount of Catalyst: While a stoichiometric amount of acid is needed, a large excess can promote the dehydration of benzyl alcohol. 3. Purification: Dibenzyl ether can often be removed by column chromatography or careful recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Unreacted Benzyl Alcohol Due to its high boiling point, residual benzyl alcohol may be difficult to remove completely by simple evaporation.1. Vacuum Distillation: If possible, remove excess benzyl alcohol under reduced pressure after the reaction is complete. 2. Aqueous Washes: Perform thorough washes of the organic layer with water or brine during the workup to remove as much of the unreacted alcohol as possible. 3. Purification: Recrystallization is often effective in separating the solid ester from the liquid alcohol.
Problem 3: Multiple Spots on TLC After Reaction Completion

Observed Issue: The TLC plate of the crude reaction mixture shows the product spot, but also significant spots corresponding to starting materials and/or unknown byproducts.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Unreacted p-Aminobenzoic Acid PABA is a solid with limited solubility in some organic solvents, which can lead to a slower reaction rate if it is not fully dissolved.Ensure that the initial mixture of PABA and benzyl alcohol is stirred thoroughly to achieve maximum dissolution before and during the addition of the acid catalyst. The formation of the ammonium salt upon acid addition can also affect solubility, but this usually dissolves as the reaction proceeds and the ester is formed.[1]
N-Benzylation Although less common under these conditions, the amino group of PABA could potentially be benzylated by benzyl alcohol, leading to the formation of Benzyl 4-(benzylamino)benzoate.This side reaction is generally minimized by the protonation of the amino group by the acid catalyst, which deactivates it towards nucleophilic attack. Using a sufficient amount of acid catalyst is key. If N-benzylation is suspected, the byproduct can be separated by column chromatography.
Amide Formation (Self-Condensation) It is theoretically possible for the amino group of one PABA molecule to react with the carboxylic acid of another to form an amide linkage, leading to dimers or oligomers.This is highly unlikely to be a significant side reaction in the presence of a large excess of benzyl alcohol as the alcohol is a much more available nucleophile. This side reaction is more prevalent when heating PABA in the absence of other nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

A1: The acid catalyst, typically concentrated H₂SO₄, serves two primary functions in Fischer esterification. First, it protonates the carbonyl oxygen of the p-aminobenzoic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. Secondly, since p-aminobenzoic acid contains a basic amino group, a sufficient amount of acid is required to protonate this group, preventing it from interfering with the reaction and keeping it in solution.[1]

Q2: Why is it important to use an excess of benzyl alcohol?

A2: Fischer esterification is an equilibrium-limited reaction. According to Le Châtelier's principle, increasing the concentration of one of the reactants (in this case, benzyl alcohol) will shift the equilibrium position to the right, favoring the formation of the product (this compound) and water. This is a common strategy to maximize the yield of the desired ester.

Q3: Can I use other catalysts besides sulfuric acid?

A3: Yes, other strong acids like p-toluenesulfonic acid (PTSA) can be used. PTSA is a solid, which can make it easier to handle than liquid sulfuric acid. In some cases, solid acid catalysts or Lewis acids can also be employed. The choice of catalyst can sometimes influence the formation of side products.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (PABA and benzyl alcohol) on a TLC plate. The disappearance of the PABA spot is a good indication that the reaction is nearing completion. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

Q5: What is the best way to purify the crude this compound?

A5: The most common and effective method for purifying the crude product is recrystallization. A mixed solvent system, such as ethanol and water, is often effective. The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon cooling, pure crystals of this compound should form. If oily impurities like dibenzyl ether are present in significant amounts, column chromatography on silica gel may be necessary prior to recrystallization.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, designed to minimize side product formation.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Benzyl alcohol (reagent grade)

  • Concentrated sulfuric acid (98%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-aminobenzoic acid (13.7 g, 0.1 mol) and benzyl alcohol (32.4 g, 0.3 mol, 3 equivalents).

  • Solvent and Catalyst Addition: Add 100 mL of toluene to the flask. Begin stirring the mixture. Slowly and carefully, add concentrated sulfuric acid (5.4 mL, 0.1 mol) dropwise to the stirring mixture. The mixture may warm up, and a precipitate of the PABA salt may form.

  • Azeotropic Reflux: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to a gentle reflux using a heating mantle. Toluene and water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 3-5 hours). Monitor the reaction by TLC until the PABA spot is no longer visible.

  • Workup - Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Carefully add 100 mL of a saturated sodium bicarbonate solution in small portions to neutralize the excess acid (Caution: CO₂ evolution). Shake the funnel gently at first, venting frequently. Continue adding the bicarbonate solution until the aqueous layer is slightly basic (pH ~8).

  • Extraction: Separate the organic layer. Wash the organic layer with 100 mL of water, followed by 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess benzyl alcohol using a rotary evaporator. It may be necessary to use a high-vacuum pump to remove all the benzyl alcohol.

  • Purification - Recrystallization: Dissolve the crude solid residue in a minimum amount of hot ethanol. While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50% ethanol-water. Dry the purified this compound in a vacuum oven.

Visualizations

Reaction Pathway and Side Products

The following diagram illustrates the main reaction for the synthesis of this compound and the formation of the primary side product, dibenzyl ether.

G PABA p-Aminobenzoic Acid BenzylOH Benzyl Alcohol Product This compound PABA->Product BenzylOH->Product Water Water Product->Water DibenzylEther Dibenzyl Ether Water2 Water DibenzylEther->Water2 + H2O BenzylOH2 Benzyl Alcohol BenzylOH2->DibenzylEther BenzylOH3 Benzyl Alcohol BenzylOH3->DibenzylEther G decision decision process process issue issue start Start Synthesis check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No check_purity Check Purity (TLC/NMR) check_yield->check_purity Yes incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn impure Product Impure check_purity->impure No success Pure Product, Good Yield check_purity->success Yes oily_product Oily Product? impure->oily_product workup_loss Loss during workup? incomplete_rxn->workup_loss No add_excess_etoh Use excess Benzyl Alcohol / Remove H2O incomplete_rxn->add_excess_etoh Yes optimize_workup Optimize neutralization & extraction workup_loss->optimize_workup check_catalyst Increase catalyst amount add_excess_etoh->check_catalyst dibenzyl_ether Dibenzyl Ether present oily_product->dibenzyl_ether Yes unreacted_etoh Unreacted Benzyl Alcohol oily_product->unreacted_etoh No purify_column Purify by Column Chromatography dibenzyl_ether->purify_column purify_recrystallize Recrystallize carefully unreacted_etoh->purify_recrystallize

Caption: Troubleshooting decision tree.

References

  • Organic Syntheses Procedure. Ethyl 4-aminobenzoate.
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate.

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Technical Support Center: Optimizing Reaction Conditions for Benzyl p-aminobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl p-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of p-aminobenzoic acid (PABA) with benzyl alcohol.[1][2] This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, and is often carried out under reflux conditions.[1][3] The primary advantages of this method are the relatively inexpensive starting materials and the simplicity of the procedure.

Q2: Why is an acid catalyst necessary in the Fischer esterification for this synthesis?

The acid catalyst plays a crucial dual role in Fischer esterification.[3] Firstly, it protonates the carbonyl oxygen of the p-aminobenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the benzyl alcohol. Secondly, the catalyst facilitates the removal of a water molecule, which is formed as a byproduct, thereby driving the equilibrium towards the formation of the ester product.[1][4]

Q3: Can other methods be used to synthesize this compound?

Yes, alternative methods exist, though they are often more complex or require less common starting materials. One approach involves the reaction of p-nitrobenzoyl chloride with benzyl alcohol, followed by the reduction of the nitro group to an amine.[5] Another potential route, though less direct for this specific ester, involves the conversion of p-aminobenzoic acid to its acid chloride, which can then react with benzyl alcohol.[6] However, the amino group can complicate this process.

Q4: What are the key physical and chemical properties of this compound?

This compound is a solid at room temperature with a molecular formula of C₁₄H₁₃NO₂ and a molecular weight of approximately 227.26 g/mol .[7][8] It is important to be aware of its spectral properties for characterization, including ¹H NMR, ¹³C NMR, and IR spectra.[7] Safety considerations are also paramount; it is advisable to handle this compound in a well-ventilated area and use appropriate personal protective equipment.[9][10]

Q5: What are the primary applications of this compound?

This compound serves as a valuable building block in organic synthesis. It is utilized in the development of potent and selective inhibitors of plasmin and plasma kallikrein.[11] Additionally, it has been used in the synthesis of pyrrolinones, which are being investigated as potential therapeutic agents for Niemann-Pick type C disease.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via Fischer esterification, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired ester is one of the most common challenges in this synthesis.

Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction 1. Extend Reaction Time: Fischer esterification is a reversible equilibrium reaction.[1] Insufficient reaction time may not allow the equilibrium to be sufficiently shifted towards the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 2. Increase Reaction Temperature: While reflux is standard, ensuring a consistent and adequate temperature is crucial for the reaction rate. The temperature should be maintained at the boiling point of the solvent.[12] 3. Use Excess Benzyl Alcohol: Le Chatelier's principle dictates that using a large excess of one reactant (in this case, the less expensive benzyl alcohol) will drive the equilibrium towards the products.[1]
Insufficient Catalyst 1. Ensure Adequate Acid Concentration: The amino group of p-aminobenzoic acid is basic and will react with the acid catalyst.[1] Therefore, a stoichiometric amount of acid is required to both protonate the amino group and catalyze the esterification. 2. Catalyst Choice: While sulfuric acid is common, p-toluenesulfonic acid can also be an effective catalyst and is sometimes easier to handle.
Loss of Product During Workup 1. Optimize Neutralization: After the reaction, the mixture is typically neutralized with a base like sodium carbonate to deprotonate the aminobenzoate ester and remove the acid catalyst.[1] Add the base slowly and carefully to avoid hydrolysis of the ester product. Ensure the final pH is basic (around 8-9) to precipitate the free ester.[1] 2. Salting Out: this compound has some solubility in water. Before extraction, saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the organic product in the aqueous phase, leading to better recovery during extraction.[13]
Issue 2: Presence of Impurities in the Final Product

The isolation of a pure product is critical for subsequent applications.

Potential Cause Troubleshooting Steps & Scientific Rationale
Unreacted Starting Materials 1. Incomplete Reaction: As mentioned above, ensure the reaction goes to completion by optimizing time, temperature, and reactant ratios. 2. Purification: Unreacted p-aminobenzoic acid can often be removed during the basic workup, as it will form a water-soluble salt. Excess benzyl alcohol can typically be removed by vacuum distillation or during recrystallization.
Formation of Side Products 1. Dehydration of Benzyl Alcohol: Under strong acidic conditions and heat, benzyl alcohol can potentially dehydrate to form dibenzyl ether. Using the minimum effective amount of catalyst and avoiding excessively high temperatures can mitigate this. 2. Polymerization: p-Aminobenzoic acid can potentially undergo self-condensation, especially at high temperatures. Controlled heating is essential.
Contamination During Workup 1. Thorough Washing: During the workup, ensure the organic layer is thoroughly washed with a saturated sodium bicarbonate solution to remove all traces of the acid catalyst, followed by washing with brine to remove residual water-soluble impurities.[3] 2. Proper Drying: Use a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate to remove all traces of water from the organic layer before solvent evaporation.
Issue 3: Difficulty with Product Isolation and Purification

The final step of obtaining a pure, solid product can sometimes be challenging.

Potential Cause Troubleshooting Steps & Scientific Rationale
Product Oiling Out During Recrystallization 1. Solvent Choice: The choice of recrystallization solvent is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Ethanol/water or ethyl acetate/hexane mixtures are often good starting points. 2. Slow Cooling: Rapid cooling can cause the product to precipitate as an oil rather than forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product Remains in Solution 1. Insufficient Concentration: The solution may not be saturated enough for crystallization to occur. Carefully evaporate some of the solvent to increase the concentration. 2. Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product.

Experimental Protocols & Workflows

Detailed Protocol for this compound Synthesis via Fischer Esterification

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Benzyl alcohol (excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-aminobenzoic acid and an excess of benzyl alcohol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approximately 0.5-1 molar equivalent relative to PABA) to the mixture. A precipitate may form but should dissolve upon heating.[1]

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours. Monitor the reaction's progress by TLC (a suitable eluent system would be ethyl acetate/hexane).

  • Cooling and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the cooled mixture to a beaker containing ice water.[1]

  • Precipitation: Slowly add a 10% sodium carbonate solution with stirring until the evolution of carbon dioxide ceases and the pH of the solution is approximately 8-9. The crude this compound will precipitate as a solid.[1][14]

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water.[1]

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Workflow Diagrams

FischerEsterificationWorkflow start Start reactants Combine PABA and excess Benzyl Alcohol start->reactants catalyst Add H2SO4 Catalyst reactants->catalyst reflux Reflux for 2-4h catalyst->reflux cool Cool to RT reflux->cool neutralize Neutralize with Na2CO3 cool->neutralize filter Vacuum Filtration neutralize->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry end Characterize dry->end

Caption: A typical workflow for the synthesis of this compound.

TroubleshootingLogic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes workup_loss Loss during Workup? start->workup_loss No extend_time Increase Time/Temp incomplete_rxn->extend_time Yes add_alcohol Add Excess Alcohol incomplete_rxn->add_alcohol Yes optimize_neut Optimize Neutralization workup_loss->optimize_neut Yes salt_out Use 'Salting Out' workup_loss->salt_out Yes end Improved Yield extend_time->end add_alcohol->end optimize_neut->end salt_out->end

Caption: Troubleshooting logic for addressing low product yield.

References

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Synthesis of p-aminobenzoic acid from benzyl alcohol. (2010, October 20). ScienceMadness.
  • Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. (2022, January 14). YouTube.
  • Write the mechanism for the Fischer esterification of p-aminobenzoic acid with ethanol. (2017, April 13). Chegg.
  • Fischer Esterification. (n.d.). BYJU'S.
  • What is the best procedure to synthesize p-aminobenzyl alcohol? (2012, November 23). ResearchGate.
  • Preparation of p-aminobenzoyl chloride salts. (n.d.). Google Patents.
  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (n.d.). ResearchGate.
  • The preparation method of p-aminobenzoic acid. (n.d.). Google Patents.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). National Center for Biotechnology Information.
  • p-Aminobenzoic acid, benzyl ester. (n.d.). SpectraBase.
  • One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. (2021, December 6). ResearchGate.
  • Para-amino benzoic acid esters. (n.d.). Google Patents.
  • Safety Data Sheet Benzyl Benzoate, Technical Grade. (n.d.). Silver Fern Chemical Inc.
  • Safety Data Sheet: Benzyl benzoate. (n.d.). Chemos GmbH & Co.KG.
  • This compound. (n.d.). GSRS.
  • Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. (2008, March 7). American Society for Microbiology.
  • 3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts.
  • Safety Data Sheet: Benzyl benzoate. (n.d.). Carl ROTH.
  • Butyl-p-aminobenzoate. Preparation, characterization and quality control of a suspension injection for epidural analgesia. (n.d.). PubMed.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (n.d.). Scientific Research Publishing.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI.
  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). ACS Publications.
  • Preparation method of 4-aminobenzoic acid and derivatives thereof. (n.d.). Google Patents.
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Purification of Benzyl p-aminobenzoate from unreacted p-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzyl p-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this compound. Here, we address common challenges and frequently asked questions encountered during the separation of the desired ester product from unreacted p-aminobenzoic acid and other potential impurities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating this compound from p-aminobenzoic acid?

A1: The separation hinges on the significant difference in the acidity of the two compounds. p-Aminobenzoic acid possesses a carboxylic acid group (-COOH), which is acidic and readily deprotonated by a weak base.[1][2][3] this compound, an ester, is largely neutral. While its amino group (-NH2) can be protonated under strongly acidic conditions, it does not react with weak bases. This difference in chemical reactivity allows for a highly selective separation using liquid-liquid acid-base extraction.[4][5]

Q2: Why is using a weak base like sodium bicarbonate (NaHCO₃) preferred over a strong base like sodium hydroxide (NaOH) for the extraction?

A2: Using a strong base like sodium hydroxide poses a significant risk of saponification, which is the base-catalyzed hydrolysis of the ester (this compound) back to a carboxylate salt (p-aminobenzoate) and benzyl alcohol.[4][5] This would result in the loss of your desired product. Sodium bicarbonate is a weak base, sufficiently strong to deprotonate the more acidic p-aminobenzoic acid (pKa ≈ 4.8) but not strong enough to significantly hydrolyze the ester.[3][4] This selectivity is crucial for a clean and efficient purification.

Q3: What are the primary purification methods available for this separation?

A3: The three most common and effective methods are:

  • Acid-Base Extraction: This is the most direct and efficient method for removing the acidic starting material from the neutral ester product.[5][6]

  • Recrystallization: This technique purifies the crude solid product based on differences in solubility between the desired compound and impurities in a specific solvent system.[7][8] It is often used after an initial extraction to achieve higher purity.

  • Column Chromatography: For separations where impurities have similar properties to the product or for achieving very high purity, silica gel column chromatography is an excellent option.[8][9]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. By spotting the crude reaction mixture, the organic layer after extraction, and the purified product on a TLC plate, you can visually track the disappearance of the p-aminobenzoic acid spot and the isolation of the this compound spot. A co-spot (a lane where both the crude mixture and a standard are spotted) can help confirm the identity of the spots.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Emulsion Formation During Extraction A thick, milky layer forms between the organic and aqueous phases, making separation difficult.1. Vigorous shaking of the separatory funnel.2. High concentration of reactants or salts.1. Gently swirl or invert the separatory funnel instead of shaking vigorously.2. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.3. Allow the funnel to stand undisturbed for a longer period.4. If persistent, filter the entire mixture through a pad of Celite or glass wool.
Low Yield of this compound After Extraction 1. Incomplete reaction (esterification).2. Hydrolysis of the ester product due to using too strong a base or prolonged exposure.3. Incomplete extraction of the product from the aqueous layer.1. Before workup, check reaction completion with TLC. If incomplete, consider extending the reaction time or adding more catalyst.[10][11]2. Ensure you are using a weak base like NaHCO₃ or Na₂CO₃.[12][13]3. Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) rather than a single extraction with a large volume.
Product "Oils Out" During Recrystallization The product separates as an oil instead of forming solid crystals upon cooling.1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is supersaturated with impurities, inhibiting crystallization.3. Cooling the solution too rapidly.1. Choose a solvent or solvent pair with a lower boiling point.2. Perform a pre-purification step (like acid-base extraction) to remove the bulk of impurities.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.4. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.
Poor Separation on Column Chromatography TLC analysis of collected fractions shows significant overlap between the product and impurities.1. Improper choice of eluent (solvent system).2. Column was overloaded with the crude sample.3. Poorly packed column (air bubbles, cracks).1. Optimize the eluent system using TLC first. Aim for an Rf value of ~0.3 for your product.2. Use an appropriate amount of silica gel (typically a 30:1 to 50:1 ratio of silica to crude product by weight) and dissolve the sample in a minimal amount of eluent before loading.3. Pack the column carefully using a slurry method to ensure a uniform stationary phase.

Physicochemical Data for Key Compounds

CompoundMolar Mass ( g/mol )Melting Point (°C)pKaSolubility Profile
This compound 227.2684.7~2.34 (for the protonated amine)Soluble in many organic solvents (e.g., ethyl acetate, chloroform, alcohols); insoluble in water.[14][15]
p-Aminobenzoic Acid (PABA) 137.14187-189pKa₁ ≈ 2.4 (amine)pKa₂ ≈ 4.8 (acid)Sparingly soluble in cold water, more soluble in hot water and polar organic solvents like ethanol.[1][16][17] Its sodium salt is very water-soluble.

Experimental Protocols & Workflows

Workflow Decision Diagram

This diagram helps in selecting the appropriate purification strategy based on the initial purity of the crude product.

Purification_Decision_Tree start Crude Reaction Mixture check_purity Assess Purity (TLC) start->check_purity extraction Protocol 1: Acid-Base Extraction check_purity->extraction Major PABA spot and other impurities recrystallization Protocol 2: Recrystallization check_purity->recrystallization Minor PABA spot, mostly product check_purity_post_ext Assess Purity (TLC) extraction->check_purity_post_ext check_purity_post_ext->recrystallization Minor Impurities Remain chromatography Protocol 3: Column Chromatography check_purity_post_ext->chromatography Multiple Impurities or Requires High Purity final_product Pure Benzyl p-aminobenzoate check_purity_post_ext->final_product Sufficiently Pure recrystallization->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Acid-Base Extraction

This protocol is designed to remove unreacted p-aminobenzoic acid and the acid catalyst from the reaction mixture.

Acid_Base_Extraction_Workflow cluster_0 Separatory Funnel Operations cluster_1 Isolation of Product A 1. Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate) and add to separatory funnel. B 2. Add 5% aqueous NaHCO₃ solution. Cap and vent frequently. A->B C 3. Allow layers to separate. B->C D 4. Drain lower aqueous layer (contains sodium p-aminobenzoate). C->D E 5. Repeat wash with NaHCO₃ solution (2 more times). D->E F 6. Wash organic layer with brine (saturated NaCl solution). E->F G 7. Drain the organic layer into an Erlenmeyer flask. F->G H 8. Dry over anhydrous Na₂SO₄ or MgSO₄. G->H I 9. Filter or decant the solvent. H->I J 10. Evaporate the solvent under reduced pressure (rotary evaporator). I->J end Crude this compound (ready for recrystallization or analysis) J->end

Caption: Step-by-step workflow for acid-base extraction.

Detailed Steps:

  • Dissolution: After the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (CH₂Cl₂), and transfer it to a separatory funnel.[12]

  • First Wash (Neutralization): Add a volume of 5-10% aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer volume.[4] Stopper the funnel, invert it, and open the stopcock to vent the pressure from the CO₂ gas evolved. Close the stopcock and gently swirl or invert the funnel several times, venting frequently.

  • Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The organic layer (containing the ester) will typically be the top layer if using ethyl acetate, while the aqueous layer (containing the sodium salt of p-aminobenzoic acid) will be on the bottom.

  • Collection: Drain the lower aqueous layer.

  • Repeat Washes: Repeat the wash process (steps 2-4) two more times with fresh portions of NaHCO₃ solution to ensure all acidic components are removed. Check the pH of the final aqueous wash to ensure it is basic (pH > 8).[18][19]

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break any minor emulsions.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Isolation: Gravity filter or carefully decant the dried organic solution into a pre-weighed round-bottom flask.

  • Concentration: Remove the solvent using a rotary evaporator to yield the crude this compound as a solid or oil.

Protocol 2: Recrystallization

This protocol is used to purify the solid product obtained from the extraction.

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound well when hot but poorly when cold. For this compound, an ethanol/water mixture is often effective.[18][20] The impurities should ideally remain soluble in the cold solvent or be insoluble in the hot solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethanol) dropwise while heating (e.g., on a hot plate) until the solid just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (or if decolorizing carbon was used), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

  • Characterization: Determine the melting point and weigh the final product to calculate the percent yield. A sharp melting point close to the literature value (84.7 °C) indicates high purity.[15]

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  • Google Patents. (Date unavailable). US3523978A - Process for the purification of benzyl alcohol.

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Degradation of Benzyl p-aminobenzoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzyl p-aminobenzoate Stability

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide addresses the common stability challenges encountered with this compound, focusing on its degradation under acidic and basic conditions. The fundamental principles discussed here are based on the well-studied hydrolysis of its ethyl ester analog, Benzocaine, and are directly applicable.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when working with this compound.

Q1: What are the primary degradation products of this compound under acidic or basic conditions?

Under both acidic and basic hydrolytic stress, the ester bond is the primary site of degradation. The molecule cleaves into p-aminobenzoic acid (PABA) and benzyl alcohol .[1][2][3] This is a classic ester hydrolysis reaction. While other reactions like oxidation or photolysis can occur under different stress conditions, hydrolysis is the most common degradation pathway in aqueous acidic or basic solutions.[4][5]

Q2: I'm observing degradation in my formulation, but the pH is near neutral. Why is this happening?

While the rate of hydrolysis is significantly faster at pH extremes, it can still occur at neutral pH, albeit much more slowly. Several factors can accelerate this process:

  • Temperature: Increased temperature provides the activation energy needed for the hydrolysis reaction to proceed.

  • Excipients: Certain pharmaceutical excipients can contain reactive impurities or create micro-environments with different pH levels, promoting degradation.[6]

  • Enzymatic Activity: If your matrix is biological, plasma esterases can rapidly hydrolyze the ester bond.[7]

Q3: What is the recommended analytical technique for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for this purpose.[8][9] It is considered a "stability-indicating" method because it can separate the intact parent drug (this compound) from its primary degradation product (PABA), allowing for accurate quantification of both.[1][10]

Q4: How do I properly set up a forced degradation study for this molecule?

A forced degradation or stress testing study involves subjecting the drug to exaggerated storage conditions to accelerate degradation and identify potential degradation products.[11] A typical study involves exposing a solution of this compound to conditions such as:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60-80°C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60-80°C

  • Oxidation: e.g., 3-30% H₂O₂ at room temperature

  • Photolysis: Exposure to UV/Vis light as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradants.[11]

Troubleshooting Guide: Hydrolytic Degradation

This section provides in-depth answers and protocols for specific experimental challenges.

Problem: My degradation reaction is proceeding too quickly (or too slowly). How can I modulate the rate of hydrolysis?

Root Cause Analysis: The rate of ester hydrolysis is highly dependent on three factors: pH, temperature, and the concentration of the acid or base catalyst.

  • Under Basic Conditions (Saponification): The reaction is typically second-order, dependent on the concentration of both the ester and the hydroxide ion. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This is generally a faster and non-reversible process as the resulting carboxylic acid is deprotonated to a carboxylate salt.

  • Under Acidic Conditions: The reaction is acid-catalyzed and reversible. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. Because the p-amino group is basic, it will be protonated to an ammonium salt (-NH₃⁺) in strong acid. This electron-withdrawing group can slightly influence the reactivity of the ester, but the primary mechanism remains the same.

Solution & Protocol: To control the degradation, you must systematically control the reaction conditions. Start with milder conditions and increase the stress level if degradation is too slow.

Table 1: Recommended Starting Conditions for Forced Hydrolysis

ConditionReagentTemperatureTime Points for SamplingRationale
Mild Acid 0.01 M HCl40°C2, 4, 8, 24 hoursEstablishes a baseline degradation profile.
Standard Acid 0.1 M HCl60°C1, 2, 4, 8 hoursA common starting point for regulatory studies.
Aggressive Acid 1 M HCl80°C0.5, 1, 2, 4 hoursUsed if the molecule is highly stable.
Mild Base 0.001 M NaOH25°C (RT)0.5, 1, 2, 4 hoursBase-catalyzed hydrolysis is often much faster.
Standard Base 0.01 M NaOH40°C10, 20, 40, 60 minsIncreased temperature accelerates the fast reaction.
Aggressive Base 0.1 M NaOH60°C5, 10, 20, 30 minsFor highly stable esters or rapid screening.
Mechanism 1: Acid-Catalyzed Hydrolysis

Acid_Hydrolysis A This compound (Carbonyl Oxygen) B Protonated Intermediate (More Electrophilic) A->B Fast, Reversible A->B H_plus H⁺ C Tetrahedral Intermediate B->C B->C H2O H₂O D Protonated Tetrahedral Intermediate C->D Fast C->D E p-Aminobenzoic Acid + Benzyl Alcohol D->E Fast D->E

Caption: Acid-catalyzed hydrolysis of this compound.

Mechanism 2: Base-Catalyzed Hydrolysis (Saponification)

Base_Hydrolysis A This compound (Carbonyl Carbon) B Tetrahedral Intermediate (Alkoxide) A->B Slow (Rate-Determining) A->B OH_minus OH⁻ C p-Aminobenzoic Acid + Benzyl Alcoholate B->C Fast B->C D p-Aminobenzoate (Salt) + Benzyl Alcohol C->D Very Fast, Irreversible C->D

Caption: Base-catalyzed hydrolysis of this compound.

Problem: I am struggling to get good chromatographic separation between this compound and p-aminobenzoic acid (PABA).

Root Cause Analysis: Successful separation by reversed-phase HPLC depends on the differences in polarity between the analytes. This compound is a relatively nonpolar ester. Its degradation product, PABA, is significantly more polar due to the free carboxylic acid group. This large polarity difference is advantageous and should allow for easy separation. Poor resolution is often due to an unoptimized mobile phase or improper pH. The ionization state of PABA's carboxylic acid and amino groups is critical and must be controlled by the mobile phase pH.

Solution & Protocol: A validated, stability-indicating HPLC method is required. The following method is a robust starting point based on published literature.[9][10][12]

Table 2: Recommended HPLC Method for Stability Testing

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for the nonpolar parent drug, while allowing the polar degradant to elute earlier.
Mobile Phase Acetonitrile : Phosphate Buffer (pH ~3.0)The ratio will need optimization. Start with 40:60 (ACN:Buffer). The acidic pH ensures the carboxylic acid on PABA is protonated (-COOH), leading to consistent retention.
Buffer Prep 20 mM Potassium Dihydrogen Phosphate, adjust to pH 3.0 with Phosphoric Acid.A phosphate buffer is an excellent choice for this pH range and is UV-transparent at the required wavelengths.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection (UV) 292 nmThis wavelength provides good sensitivity for both this compound and PABA.[10] A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.
Expected Elution PABA (more polar) will elute first, followed by this compound (less polar).If peaks are too close, decrease the acetonitrile percentage to increase retention and improve resolution.

Workflow: A Guide to Your Forced Degradation Study

This workflow provides a self-validating system for investigating the degradation of this compound.

Step 1: Preparation

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare stress agents (e.g., 1.0 M HCl, 1.0 M NaOH).

  • Prepare neutralization agents (an equimolar amount of base/acid to stop the reaction).

Step 2: Stress Application

  • For a typical experiment, dilute the stock solution into the stress agent to a final concentration of ~1 mg/mL.

  • Place the stressed samples in a temperature-controlled bath.

  • Include a control sample (drug in solvent, no stress agent) kept at the same temperature.

Step 3: Sampling & Quenching

  • At each time point, withdraw an aliquot of the sample.

  • Immediately neutralize the aliquot with the corresponding quenching agent to stop the degradation.

  • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

Step 4: Analysis & Data Interpretation

  • Analyze the samples using the validated HPLC method.

  • Calculate the percentage of the parent drug remaining and the percentage of the degradation product formed.

  • Use a PDA detector to check for peak purity and identify any potential secondary degradants.

Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis prep_stock Prepare Drug Stock (e.g., 10 mg/mL) initiate Initiate Stress (Dilute Stock into Stress Agent) prep_stock->initiate prep_stress Prepare Stress Agents (HCl, NaOH, H₂O₂) prep_stress->initiate prep_quench Prepare Quenching Agents (NaOH, HCl) quench Quench Reaction (Neutralize Sample) prep_quench->quench incubate Incubate at Controlled Temperature initiate->incubate sample Sample at Time Points (e.g., t=0, 1, 2, 4h) incubate->sample sample->quench dilute Dilute for HPLC quench->dilute analyze HPLC Analysis dilute->analyze interpret Data Interpretation (% Degradation, Peak Purity) analyze->interpret

Caption: Experimental workflow for a forced degradation study.

References

  • K. A. Connors, G. L. Amidon, V. J. Stella. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons.
  • Narang, P. K., Bird, G., & Crouthamel, W. G. (1980). High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data. Journal of Pharmaceutical Sciences, 69(12), 1384–1387. [Link]
  • Smith, G. G., Kennedy, D. R., & Nairn, J. G. (1974). Hydrolysis kinetics of benzocaine and homologs in the presence of a nonionic surfactant. Journal of Pharmaceutical Sciences, 63(5), 712–716. [Link]
  • Telford, R. E., & G. R. Jones. (2024). Benzocaine. In StatPearls.
  • Narang, A. S., Desai, D., & Badawy, S. (2012). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. AAPS PharmSciTech, 13(4), 1094–1102. [Link]
  • Ekiert, R. J., & Krzek, J. (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Molecules, 23(7), 1746. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2337, Benzocaine. [Link]
  • Li, Y., et al. (2022). Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. Molecules, 27(14), 4505. [Link]
  • Narang, A. S., Desai, D., & Badawy, S. (2012). Stability of benzocaine formulated in commercial oral disintegrating tablet platforms. AAPS PharmSciTech, 13(4), 1094-1102. [Link]
  • Narang, A. S., Desai, D., & Badawy, S. (2012).
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. (Note: A general reference for the principle, specific link unavailable but concept is widely published). A representative article is: Der Pharma Chemica, 2015, 7(7):10-18. [Link]
  • Merey, H. A., & Zaazaa, H. E. (2015). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 7(18), 7591-7598. [Link]
  • de Oliveira, G. G., et al. (2015). Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles. Journal of Chromatographic Science, 53(8), 1349-1355. [Link]

Sources

Improving the solubility of Benzyl p-aminobenzoate for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzyl p-Aminobenzoate Solubility

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of this compound in in vitro assay systems. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop robust and reproducible protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

This compound is a hydrophobic molecule. Its chemical structure, characterized by two benzene rings, results in poor water solubility. The octanol-water partition coefficient (LogP) for this compound is estimated to be around 3.3, which indicates a strong preference for lipid-like (non-polar) environments over aqueous (polar) ones. Direct dissolution in phosphate-buffered saline (PBS), cell culture media, or other aqueous buffers will invariably lead to precipitation or the formation of a non-homogenous suspension.

Q2: What is the best starting solvent for creating a stock solution?

For hydrophobic compounds like this compound, a strong, water-miscible organic solvent is required to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its high solubilizing power and miscibility with aqueous media. Ethanol is a viable alternative, though it may be slightly less effective for highly concentrated solutions.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

The final concentration of the organic solvent in your assay medium is critical. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%. It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay endpoint.

Q4: I dissolved my compound in 100% DMSO, but it precipitated when I diluted it into my cell culture medium. What happened?

This is a common issue known as "fall-out" or precipitation upon dilution. While the compound is soluble in the high-concentration organic stock, adding it to a predominantly aqueous environment causes it to crash out of solution. This occurs because the overall solvent environment is no longer favorable for keeping the hydrophobic compound dissolved. The key is to ensure the final concentration of the compound in the assay medium is below its aqueous solubility limit, even in the presence of a small amount of co-solvent (like DMSO).

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you may encounter and provides a logical workflow for resolving them.

Problem 1: Compound precipitates immediately upon addition to aqueous media.

This indicates a severe solubility issue. The final concentration of your compound is far too high for the aqueous environment.

Workflow for Resolving Immediate Precipitation

G cluster_start Initial Observation cluster_actions Troubleshooting Steps cluster_outcome Expected Outcome start Compound precipitates in aqueous media action1 Step 1: Lower Final Concentration Decrease the final assay concentration of the compound by 5-10 fold. start->action1 Primary Cause: Concentration exceeds aqueous solubility limit action2 Step 2: Increase Co-Solvent (Carefully) Increase final DMSO to 0.5%. Verify cell tolerance. action1->action2 If precipitation persists... action3 Step 3: Use Solubility Enhancers Incorporate Pluronic® F-127. action2->action3 If precipitation persists... end Compound remains soluble in final assay media action3->end

Caption: Troubleshooting workflow for compound precipitation.

Problem 2: My stock solution in DMSO is cloudy or contains visible particles.

This suggests you have exceeded the solubility limit of this compound even in 100% DMSO, or the compound has low purity.

  • Solution A - Gentle Warming: Warm the solution to 37°C for 10-15 minutes. This can increase the solubility and help dissolve the compound. Do not overheat, as it may degrade the compound.

  • Solution B - Sonication: Place the vial in a bath sonicator for 5-10 minutes. The mechanical energy can help break up aggregates and facilitate dissolution.

  • Solution C - Dilution: If warming and sonication fail, your stock is too concentrated. Dilute it with additional DMSO to a concentration where everything dissolves completely. Remember to adjust your subsequent dilution calculations.

Problem 3: My cells are dying, and I suspect solvent toxicity.

This is a critical issue that requires immediate attention to ensure your experimental results are valid.

G start High Cell Death Observed decision1 Is a Vehicle Control Included? start->decision1 path1_yes Run Vehicle Control (Media + Max DMSO %) decision1->path1_yes No path1_no Analyze Vehicle Control Data decision1->path1_no Yes decision2 Does Vehicle Control Show Toxicity? path1_yes->decision2 path1_no->decision2 outcome1 Conclusion: Toxicity is from Compound decision2->outcome1 No outcome2 Conclusion: Toxicity is from Solvent decision2->outcome2 Yes action Action: Reduce final DMSO concentration to ≤0.1% and re-test. outcome2->action

Caption: Decision tree for troubleshooting cytotoxicity.

Key Steps:

  • Always Run a Vehicle Control: This is non-negotiable. Treat a set of cells with the highest concentration of DMSO (or other solvent) used in your experiment, but without your compound.

  • Compare Viability: If the vehicle control cells are healthy, the toxicity is likely due to your compound. If the vehicle control cells are also dying, the solvent concentration is too high.

  • Corrective Action: Reduce the final DMSO concentration. This may require making a more concentrated primary stock solution so that a smaller volume is needed for the final dilution into your assay medium. Most cell lines tolerate 0.5% DMSO, but sensitive or primary cells may require ≤0.1%.[1][2][3][4]

Detailed Protocols & Data

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₂PubChem[5][6]
Molecular Weight227.26 g/mol PubChem[5]
LogP (predicted)3.3PubChem[5]
Water SolubilityVery low / InsolubleChemBK[7]
Solubility in SolventsSlightly soluble in Methanol, ChloroformChemBK[7][8]
AppearanceWhite to Off-White SolidChemBK[7][8]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard method for creating a concentrated stock solution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene tube

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = (0.010 mol/L) x (0.001 L) x (227.26 g/mol ) = 0.00227 g = 2.27 mg

  • Weigh Compound: Carefully weigh out 2.27 mg of this compound and place it into the sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness.

  • Troubleshooting: If particles remain, proceed with gentle warming (37°C) or bath sonication as described in the troubleshooting section.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Advanced Solubilization Using Pluronic® F-127

For exceptionally difficult cases, a non-ionic surfactant like Pluronic® F-127 can be used to create stable micellar formulations that enhance aqueous solubility.[9][10][11][12] This is particularly useful for maintaining solubility after dilution into assay media.

Materials:

  • 10 mM this compound stock in DMSO (from Protocol 1)

  • Pluronic® F-127, 20% (w/v) in DMSO

Procedure:

  • Prepare Compound-Pluronic Mixture: Immediately before use, in a sterile microcentrifuge tube, mix equal volumes of your 10 mM compound stock and the 20% Pluronic® F-127 solution.[13] For example, mix 10 µL of the compound stock with 10 µL of the Pluronic® solution.

  • Vortex: Vortex the mixture briefly to ensure it is homogenous. This creates a 5 mM compound solution in a 10% Pluronic®/DMSO co-solvent.

  • Dilute into Assay Medium: Add this mixture to your final assay medium. The Pluronic® F-127 will form micelles that encapsulate the hydrophobic compound, preventing precipitation.[10]

  • Important Control: You MUST include an additional vehicle control containing the Pluronic®/DMSO mixture without the compound to account for any effects of the surfactant on your cells or assay.

References

  • What must be the maximum final DMSO % in a cell culture plate? ResearchGate.
  • What the concentration of DMSO you use in cell culture assays? ResearchGate.
  • DMSO usage in cell culture. LifeTein.
  • This compound | C14H13NO2. PubChem.
  • Maximum DMSO concentration in media for cell culture? Reddit.
  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. National Institutes of Health (NIH).
  • Pluronic F127 as Thermoreversible Polymer Gel Forming Agent for Delivery of Drugs. International Journal of Drug Development and Research.
  • Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. National Institutes of Health (NIH).
  • PLURONIC F127 AND ITS APPLICATIONS. PharmacologyOnLine.
  • Impact of pluronic F127 on aqueous solubility and membrane permeability of antirheumatic compounds of different structure and polarity. ResearchGate.
  • This compound. National Institutes of Health (NIH).
  • 4-Aminobenzoic acid phenylmethyl ester. ChemBK.
  • Benzyl-P-aminobenzoate, 50 g, CAS No. 19008-43-6. Carl ROTH.
  • 1 H NMR spectra (d 6-DMSO) and the assigned structures of (A) benzyl... ResearchGate.
  • Solubility of p ABA in several solvents (data in Table 1), from above:... ResearchGate.

Sources

Interpretation of Benzyl p-aminobenzoate mass spectrometry fragmentation patterns

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the interpretation of mass spectrometry data for benzyl p-aminobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the analysis of this compound. Here, we will delve into the intricacies of its fragmentation patterns, providing in-depth, field-proven insights to aid in your experimental analysis. Our goal is to move beyond simple procedural steps and explain the underlying principles that govern the fragmentation of this compound, ensuring a comprehensive understanding of your mass spectrometry results.

Frequently Asked Questions (FAQs)

What is the expected molecular ion peak for this compound and why might it be weak or absent in my spectrum?

The molecular formula for this compound is C₁₄H₁₃NO₂ which gives it a molecular weight of 227.26 g/mol . Therefore, you should look for the molecular ion peak (M⁺) at an m/z of 227.

It is not uncommon for the molecular ion peak of esters, especially under hard ionization techniques like Electron Ionization (EI), to be of low abundance or even absent.[1][2] This is because the high energy imparted during ionization (typically 70 eV) can cause rapid fragmentation of the unstable molecular ion.[3] The energy is often sufficient to break multiple bonds within the molecule, leading to the formation of more stable fragment ions.[4] Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are more likely to yield an observable molecular ion or a protonated molecule [M+H]⁺ at m/z 228.[1]

What are the primary fragmentation pathways for this compound in EI-MS?

In Electron Ionization Mass Spectrometry (EI-MS), the fragmentation of this compound is driven by the formation of the most stable cations. The primary fragmentation pathways involve cleavages at the ester linkage and within the benzyl and p-aminobenzoyl moieties.

Here is a logical breakdown of the expected fragmentation:

  • α-Cleavage: The initial ionization can occur on the oxygen atom of the carbonyl group. Subsequent cleavage of the bond between the carbonyl carbon and the benzylic oxygen is a common pathway for esters.[5][6]

  • Benzylic Cleavage: The benzyl group is prone to cleavage due to the high stability of the resulting benzyl cation or tropylium ion.[4][7]

  • Cleavage of the p-Aminobenzoyl Moiety: Fragmentation can also be initiated by the p-aminobenzoyl portion of the molecule.

The interplay of these pathways will dictate the final appearance of the mass spectrum.

Troubleshooting Common Spectral Interpretation Issues

Issue 1: I see a very prominent peak at m/z 91. What does this correspond to?

A strong peak at m/z 91 is highly characteristic of the tropylium cation ([C₇H₇]⁺).[7] This is a very stable aromatic cation formed by the cleavage of the benzyl group from the parent molecule. The formation of the tropylium ion is a common fragmentation pathway for compounds containing a benzyl group.[4]

Experimental Workflow for Confirming the m/z 91 Ion:

  • Acquire a Reference Spectrum: Obtain a mass spectrum of a known standard, such as benzyl alcohol or toluene, under the same analytical conditions. Both of these compounds will produce a prominent peak at m/z 91.[8][9][10]

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can confirm the elemental composition of the ion at m/z 91 as C₇H₇.

  • Tandem Mass Spectrometry (MS/MS): Isolate the m/z 91 ion and subject it to collision-induced dissociation (CID). The fragmentation pattern of the tropylium ion is well-characterized and can be compared to library data.

Logical Relationship of Tropylium Ion Formation:

This compound (M+) This compound (M+) Tropylium Ion (m/z 91) Tropylium Ion (m/z 91) This compound (M+)->Tropylium Ion (m/z 91) Benzylic Cleavage p-Aminobenzoic Acid Radical p-Aminobenzoic Acid Radical This compound (M+)->p-Aminobenzoic Acid Radical Benzylic Cleavage This compound (M+) This compound (M+) p-Aminobenzoyl Cation (m/z 120) p-Aminobenzoyl Cation (m/z 120) This compound (M+)->p-Aminobenzoyl Cation (m/z 120) α-Cleavage Benzyl Radical Benzyl Radical This compound (M+)->Benzyl Radical α-Cleavage

Sources

Stability testing of Benzyl p-aminobenzoate in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of Benzyl p-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges in your stability studies, ensuring the integrity and accuracy of your results.

Introduction: Understanding the Stability of this compound

This compound, an ester of p-aminobenzoic acid and benzyl alcohol, is susceptible to degradation through several pathways, primarily influenced by the solvent, temperature, and exposure to light. The ester linkage is prone to hydrolysis, while the aromatic amine group is susceptible to oxidation. A thorough understanding of these degradation pathways is crucial for developing stable formulations and accurate analytical methods.

This guide will walk you through the critical aspects of designing and executing a robust stability testing program for this compound, from setting up forced degradation studies to troubleshooting common analytical challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the stability testing of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The three primary degradation pathways for this compound are:

  • Hydrolysis: This is often the most significant degradation pathway, where the ester bond is cleaved to form p-aminobenzoic acid and benzyl alcohol. This reaction is catalyzed by both acidic and basic conditions.[1]

  • Oxidation: The primary aromatic amine group is susceptible to oxidation, which can lead to the formation of colored degradation products. Common oxidizing agents like hydrogen peroxide can induce this degradation.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of various photolytic degradation products. For p-aminobenzoic acid (PABA), a related compound, photodegradation in aqueous solutions is a known issue.

Q2: What are the expected degradation products of this compound?

A2: Based on its structure and known degradation pathways of similar compounds, the expected degradation products are:

  • From Hydrolysis: p-Aminobenzoic acid and Benzyl alcohol.

  • From Oxidation: N-Oxide derivatives and other colored compounds resulting from the oxidation of the aromatic amine.

  • From Photodegradation: A complex mixture of products can be formed. For the related compound p-aminobenzoic acid, irradiation in aqueous solutions can lead to various oxidation products.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, solutions of this compound should be:

  • Stored at refrigerated temperatures (2-8 °C).

  • Protected from light by using amber vials or storing them in the dark.

  • Prepared in aprotic solvents if hydrolysis is a major concern, and used as fresh as possible.

Q4: Which solvents are suitable for preparing this compound solutions for stability studies?

A4: this compound is soluble in organic solvents like ethanol, methanol, and chloroform, and sparingly soluble in water.[2] For stability studies, the choice of solvent is critical:

  • Methanol and Acetonitrile: Commonly used in HPLC analysis and are relatively inert. However, be aware of potential solvolysis (reaction with the solvent) at elevated temperatures.

  • Aqueous solutions: Should be buffered to control the pH, as hydrolysis rates are pH-dependent. Be aware that the solubility in purely aqueous media is low. A co-solvent system (e.g., water/acetonitrile or water/methanol) is often necessary.

Q5: What is a suitable starting point for an HPLC method to analyze this compound and its degradation products?

A5: A good starting point for a stability-indicating HPLC method would be:

  • Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or phosphate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol).[3][4]

  • Detection: UV detection at a wavelength where this compound and its key degradation products have significant absorbance (e.g., around 280-310 nm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the HPLC analysis of this compound.

Guide 1: Troubleshooting Peak Tailing

Peak tailing is a common issue when analyzing compounds with basic functional groups like the aromatic amine in this compound.[5][6]

Issue: The this compound peak shows significant tailing (Asymmetry factor > 1.5).

Root Cause Analysis and Solutions:

  • Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction between the analyte's amine group and acidic silanol groups on the silica-based stationary phase.[7]

    • Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5. At this pH, the silanol groups are protonated and less likely to interact with the protonated amine group of the analyte.[3]

    • Solution 2: Use a Mobile Phase Additive: Add a competitive base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[7]

    • Solution 3: Use a Modern, End-capped Column: Employ a high-purity silica column that is thoroughly end-capped to minimize the number of free silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or a void in the packing can cause peak distortion.[7]

    • Solution: Back-flush the column (if permitted by the manufacturer). If the problem persists, replace the column. Use a guard column to protect the analytical column.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.5) check_neutral Inject a Neutral Compound. Does it tail? start->check_neutral physical_problem Physical Problem: - Check for dead volume - Inspect fittings - Check for column void check_neutral->physical_problem Yes chemical_problem Chemical Problem: (Likely Silanol Interactions) check_neutral->chemical_problem No adjust_ph Adjust Mobile Phase pH (e.g., to pH 3.0) chemical_problem->adjust_ph add_additive Add Competitive Amine (e.g., 0.1% TEA) adjust_ph->add_additive Still Tailing resolved Peak Shape Improved adjust_ph->resolved Resolved change_column Use a High-Purity, End-capped Column add_additive->change_column Still Tailing add_additive->resolved Resolved change_column->resolved Resolved

Caption: A workflow for diagnosing and resolving peak tailing.

Guide 2: Troubleshooting Co-elution of Impurities

Ensuring the separation of this compound from its degradation products is critical for a stability-indicating method.

Issue: A known degradation product (e.g., p-aminobenzoic acid) co-elutes with the parent peak or another impurity.

Root Cause Analysis and Solutions:

  • Insufficient Chromatographic Resolution: The current mobile phase and stationary phase do not provide adequate selectivity.

    • Solution 1: Modify the Mobile Phase:

      • Change the Organic Modifier: Switch from acetonitrile to methanol or vice versa. This alters the selectivity of the separation.[4]

      • Adjust the Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.

      • Modify the pH: Changing the pH can alter the retention times of ionizable compounds like p-aminobenzoic acid differently than the parent ester.

    • Solution 2: Change the Stationary Phase: If mobile phase modifications are insufficient, try a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different retention mechanisms.[4]

  • Confirmation of Co-elution: It is important to confirm that co-elution is indeed occurring.

    • Solution: Use a photodiode array (PDA) detector to assess peak purity. If the spectra across the peak are not homogenous, co-elution is likely.[8] Mass spectrometry (MS) can also be used to identify multiple components under a single chromatographic peak.

Diagram: Decision Tree for Resolving Co-elution

G start Suspected Co-elution peak_purity Assess Peak Purity (PDA or MS) start->peak_purity is_pure Is the Peak Pure? peak_purity->is_pure adjust_mobile_phase Modify Mobile Phase: - Change organic modifier - Adjust gradient - Change pH is_pure->adjust_mobile_phase No end No Co-elution is_pure->end Yes resolved Resolution Achieved adjust_mobile_phase->resolved Resolved not_resolved Still Co-eluting adjust_mobile_phase->not_resolved change_column Change Column Chemistry (e.g., Phenyl-Hexyl) change_column->resolved Resolved not_resolved->change_column

Caption: A decision tree for troubleshooting co-eluting peaks.

Part 3: Experimental Protocols

This section provides detailed protocols for conducting stability studies on this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][9][10]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Solvents: Methanol, Acetonitrile (HPLC grade)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Ester hydrolysis is typically faster under basic conditions.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the solid drug substance at 80°C for 48 hours. Also, expose the stock solution to the same conditions.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

    • Prepare an unstressed control sample by diluting the stock solution to the same concentration.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Data Interpretation:

  • Aim for 5-20% degradation of the parent compound.[5] If degradation is too extensive, reduce the stress duration or temperature. If there is no degradation, increase the stress conditions.

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

  • Use a PDA detector to check for peak purity of the parent peak in the presence of degradation products.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 60°C) neutralize Neutralize/Dilute Samples acid->neutralize base Base Hydrolysis (0.1M NaOH, RT) base->neutralize oxidation Oxidation (3% H₂O₂, RT) oxidation->neutralize thermal Thermal (80°C) thermal->neutralize photo Photolytic (ICH Q1B) photo->neutralize start Prepare Stock Solution (1 mg/mL) start->acid start->base start->oxidation start->thermal start->photo analyze HPLC-PDA Analysis neutralize->analyze interpret Interpret Data: - Assess % Degradation - Identify Degradation Peaks - Check Peak Purity analyze->interpret

Caption: Workflow for a forced degradation study.

Data Presentation

The results of the stability studies should be presented in a clear and concise manner. Tables are an effective way to summarize quantitative data.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Assay of this compound% DegradationNumber of Degradation Peaks
Unstressed Control100.00.00
0.1 M HCl, 60°C, 24h85.214.82
0.1 M NaOH, RT, 4h80.519.52
3% H₂O₂, RT, 24h92.17.93
Thermal, 80°C, 48h98.51.51
Photolytic (ICH Q1B)94.35.74

Table 2: Effect of Temperature on the Rate of Hydrolysis of this compound in a Buffered Solution (pH 5)

Temperature (°C)Apparent First-Order Rate Constant (k, h⁻¹)Half-life (t½, h)
400.005138.6
500.01257.8
600.02824.8

References

  • BenchChem. (2025).
  • ChemBK. (2024). 4-Aminobenzoic acid phenylmethyl ester.
  • ResolveMass Laboratories Inc. (2025).
  • Merey, H. A., & Zaazaa, H. E. (n.d.).
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Arla Biopharmaceutical Solutions. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • BenchChem. (2025). Addressing co-eluting impurities in HPLC analysis of 4-oxobutanoic acid.
  • Axion Labs. (2025). HPLC Peak Tailing.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Fife, T. H. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(9), 2985–2991.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Axion Labs. (2025).
  • dos Santos, J. C., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(4), 763-769.
  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. [Video]. YouTube.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Wang, Y., et al. (2022). Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. Molecules, 27(14), 4521.
  • Sýkora, D., et al. (2002). Determination of Benzocaine Using HPLC and FIA with Amperometric Detection on a Carbon Paste Electrode.
  • Toral, M. I., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 955-961.
  • Klick, S., & McCalley, D. V. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America, 40(9), 414-420.
  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1079-1092.
  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • Park, J., et al. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
  • Yáñez, F., et al. (2005). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Journal of the Chilean Chemical Society, 50(4), 683-688.
  • Rokade, Y. P., & Mali, G. R. (2014). Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112. Journal of Microbiology and Biotechnology, 30(5), 827-833.
  • Skube, A., et al. (2023).
  • Nishimura, K., et al. (1995). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Chemical & Pharmaceutical Bulletin, 43(8), 1299-1303.
  • Gananadhamu, S., et al. (2014). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. Analytical Methods, 6(21), 8681-8691.

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Preventing hydrolysis of Benzyl p-aminobenzoate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis and purification of Benzyl p-aminobenzoate. This guide is designed to provide in-depth troubleshooting advice and practical, validated protocols to help you navigate the challenges of working with this molecule, specifically focusing on the prevention of hydrolysis during the workup phase. Our approach is grounded in chemical principles to not only offer solutions but also to explain the causality behind them, ensuring robust and reproducible outcomes in your research and development endeavors.

Troubleshooting Guide: Preventing Hydrolysis of this compound During Workup

The primary challenge in the isolation of this compound, particularly after syntheses like the Fischer esterification, is preventing the cleavage of the ester bond. Both acidic and basic conditions, if not carefully controlled, can lead to the hydrolysis of the desired product back to its starting materials: p-aminobenzoic acid (PABA) and benzyl alcohol.

Question 1: My final product is contaminated with p-aminobenzoic acid. What is causing this, and how can I prevent it?

Answer:

The presence of p-aminobenzoic acid in your final product is a clear indicator of ester hydrolysis. This can occur under both acidic and basic conditions during the aqueous workup.

Causality and Mechanism:

Ester hydrolysis is the reverse of esterification. In the context of a typical workup following an acid-catalyzed esterification (e.g., using H₂SO₄), there are two main scenarios for hydrolysis:

  • Acid-Catalyzed Hydrolysis: If the strong acid catalyst is not completely neutralized, the excess protons can catalyze the hydrolysis of the ester when water is introduced during the workup. The reaction is reversible, and the presence of a large volume of water can shift the equilibrium back towards the carboxylic acid and alcohol.[1][2]

  • Base-Mediated Hydrolysis (Saponification): The use of a strong base (like sodium hydroxide) to neutralize the acid catalyst can lead to saponification, an irreversible reaction that converts the ester to the carboxylate salt (sodium p-aminobenzoate) and benzyl alcohol.[3][4] While this is a common method for ester hydrolysis, it is undesirable when trying to isolate the ester.

The key to preventing hydrolysis is to neutralize the acid catalyst and any unreacted carboxylic acid with a base that is strong enough to deprotonate the acids but not so strong that it significantly promotes the hydrolysis of the ester.

Solution:

The recommended approach is to use a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) , to neutralize the reaction mixture.[5][6]

Why Sodium Bicarbonate is Preferred:

  • Mild Basicity: Sodium bicarbonate is a weak base that will effectively neutralize strong acids (like the H₂SO₄ catalyst) and unreacted p-aminobenzoic acid.[6] Its mildness minimizes the risk of saponification of the this compound product.[5]

  • Visual Indication of Neutralization: The reaction of bicarbonate with acid produces carbon dioxide gas, which is visible as effervescence.[5] This provides a clear visual cue that neutralization is occurring. The addition of bicarbonate should continue until this effervescence ceases, indicating that all the acid has been consumed.

  • Avoidance of Strong Nucleophiles: Unlike sodium hydroxide, which provides a high concentration of hydroxide ions (a strong nucleophile) that can attack the ester's carbonyl group, bicarbonate is a much weaker nucleophile, further reducing the risk of hydrolysis.

Question 2: During the sodium bicarbonate wash, my product seems to be dissolving in the aqueous layer. Am I losing my product?

Answer:

This is a valid concern and highlights the importance of pH control when working with amphoteric molecules like this compound. The molecule has both a basic amino group and the potential for the ester to be hydrolyzed to a carboxylic acid.

Causality and pH Control:

  • Acidic Conditions (Low pH): In a highly acidic solution, the amino group of this compound will be protonated (-NH₃⁺). This protonated form is a salt and will have significantly higher solubility in the aqueous layer.

  • Basic Conditions (High pH): While this compound itself does not have an acidic proton that is readily removed by bicarbonate, its hydrolysis product, p-aminobenzoic acid, does. The pKa of the carboxylic acid group of PABA is approximately 4.8.[7] Sodium bicarbonate solution has a pH of around 8.3, which is high enough to deprotonate the carboxylic acid of any hydrolyzed PABA, forming the water-soluble sodium p-aminobenzoate salt. This is beneficial for removing this impurity from the organic layer.

Solution:

The goal is to adjust the pH of the aqueous layer to a range where the this compound is in its neutral, less water-soluble form, while the p-aminobenzoic acid impurity is in its ionized, water-soluble form. A pH between 7 and 8 is generally ideal.

  • Careful Addition of Bicarbonate: Add the sodium bicarbonate solution portion-wise and monitor the pH of the aqueous layer. The goal is to neutralize the acid without making the solution excessively basic.

  • Extraction Efficiency: Ensure you are using an appropriate organic solvent for extraction in which this compound has high solubility and is immiscible with water. Ethyl acetate is a common and effective choice.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the aqueous wash during the workup of this compound?

A1: The optimal pH for the aqueous wash is in the neutral to slightly basic range, typically between pH 7 and 8 . In this range:

  • The amino group of this compound (predicted pKa of the conjugate acid is around 2.34) is in its neutral -NH₂ form, minimizing its solubility in the aqueous layer.[8]

  • Any unreacted p-aminobenzoic acid (pKa of the carboxylic acid is ~4.8) will be deprotonated to its carboxylate salt, making it highly soluble in the aqueous layer and thus easily removed from the organic product layer.[7]

  • The rate of base-catalyzed hydrolysis of the ester is minimized.

Q2: Can I use sodium hydroxide (NaOH) instead of sodium bicarbonate for neutralization?

A2: It is strongly discouraged to use sodium hydroxide. NaOH is a strong base that will significantly increase the rate of saponification (hydrolysis) of your ester product, leading to a lower yield.[9] Sodium bicarbonate is the preferred reagent because it is a weaker base and minimizes this unwanted side reaction.[5]

Q3: I've noticed an emulsion forming during the extraction. How can I resolve this?

A3: Emulsion formation is common when the densities of the organic and aqueous layers are similar and when salts are present. To break an emulsion:

  • Time: Allow the separatory funnel to stand undisturbed for a period.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and increasing the density difference between the two layers, which helps to break up the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can help to break the emulsion.

Q4: What are the key properties of this compound and its potential hydrolysis products that are relevant to the workup?

A4: Understanding the properties of these molecules is crucial for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Key Functional GroupsRelevant pKa ValuesExpected Solubility
This compound 227.26[10]Ester, Aromatic Amine~2.34 (for -NH₃⁺)[8]Soluble in organic solvents like ethyl acetate; low solubility in water.
p-Aminobenzoic Acid (PABA) 137.14[11]Carboxylic Acid, Aromatic Amine~2.4 (for -NH₃⁺), ~4.8 (for -COOH)[7]Slightly soluble in water; soluble in ethanol and ethyl acetate.[12] Its salts are very water-soluble.
Benzyl Alcohol 108.14Alcohol~15.4[13]Moderately soluble in water (approx. 4 g/100 mL).[13] Miscible with many organic solvents.

Visualizing the Hydrolysis Problem

To better understand the competing reactions during workup, the following diagram illustrates the hydrolysis pathways of this compound under both acidic and basic conditions.

Hydrolysis_Pathways Figure 1: Hydrolysis Pathways of this compound cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Mediated Hydrolysis (Irreversible) Ester_Acid This compound (in organic layer) Protonation Protonated Ester Ester_Acid->Protonation H⁺ (from catalyst) Hydrolysis_Products_Acid p-Aminobenzoic Acid + Benzyl Alcohol Protonation->Hydrolysis_Products_Acid H₂O (from wash) Hydrolysis_Products_Acid->Protonation H⁺ (reverse reaction) Ester_Base This compound (in organic layer) Attack Tetrahedral Intermediate Ester_Base->Attack OH⁻ (strong base) Hydrolysis_Products_Base p-Aminobenzoate Salt + Benzyl Alcohol (in aqueous layer) Attack->Hydrolysis_Products_Base Elimination of BnO⁻

Caption: Competing hydrolysis reactions during workup.

Recommended Experimental Protocol: Hydrolysis-Minimizing Workup

This protocol is designed for the workup of a Fischer esterification reaction mixture for the synthesis of this compound.

Objective: To isolate this compound while minimizing hydrolysis and effectively removing unreacted starting materials and the acid catalyst.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilution: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with a suitable organic solvent in which your product is soluble, such as ethyl acetate (EtOAc). A volume of EtOAc roughly 2-3 times the volume of the reaction mixture is a good starting point.

  • Initial Water Wash (Optional but Recommended): Add a volume of deionized water equal to the volume of the reaction mixture to the separatory funnel. Shake gently. This initial wash helps to remove the bulk of the highly water-soluble components, such as excess benzyl alcohol. Separate the layers and retain the organic layer.

  • Neutralization with Sodium Bicarbonate:

    • To the organic layer in the separatory funnel, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions.

    • Gently swirl and vent the separatory funnel frequently to release the carbon dioxide gas that evolves.

    • Continue adding the NaHCO₃ solution until effervescence is no longer observed. This indicates that all the acid has been neutralized.

    • Check the pH of the aqueous layer with pH paper; it should be between 7 and 8.

    • Separate the layers and retain the organic layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and break any emulsions that may have formed. Separate the layers and retain the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Further Purification (If Necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Workup_Protocol Figure 2: Recommended Workup Workflow Start Cool Reaction Mixture Dilute Dilute with Ethyl Acetate Start->Dilute Wash_H2O Optional Water Wash Dilute->Wash_H2O Neutralize Neutralize with sat. NaHCO₃ (aq) (until no more CO₂ evolves) Wash_H2O->Neutralize Wash_Brine Wash with Brine Neutralize->Wash_Brine Dry Dry over MgSO₄ or Na₂SO₄ Wash_Brine->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Recrystallization (if needed) Evaporate->Purify End Pure this compound Purify->End

Caption: Step-by-step workflow for the purification of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Butyl 4-aminobenzoate. National Center for Biotechnology Information.
  • PubChem. (n.d.). Benzyl 3-aminobenzoate. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Solubility of p ABA in several solvents.
  • PubChem. (n.d.). 4-Aminobenzoate. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Reaction of ester and aromatik amines.
  • GSRS. (n.d.). This compound.
  • IUCr Journals. (2022). Isopropyl 4-aminobenzoate. International Union of Crystallography.
  • ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels.
  • Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry.
  • Quora. (2020). Why do we add sodium carbonate at the end of esterification reactions? Can sodium bicarbonate work too?
  • Google Patents. (n.d.). Para-amino benzoic acid esters.
  • Sciencemadness. (2010). Synthesis of p-aminobenzoic acid from benzyl alcohol.
  • ResearchGate. (n.d.). Solubility of Ethyl p-Aminobenzoate in Six Alcohols within (283.15 to 327.15) K.
  • University of Canterbury. (2023). Solubility of Organic Compounds.
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.
  • EPA. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Google Patents. (n.d.). Process for the preparation of isobutyl p-aminobenzoate.
  • Google Patents. (n.d.). Process for the preparation of aminbenzylalcohol.
  • PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information.
  • ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?
  • RSC Publishing. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Reddit. (2015). Purpose of sodium bicarbonate and HCl in a Fischer esterification reaction?
  • Sciencemadness. (2017). Hydrolysis of amino-benzoate esters in Benzyl Benzoate.
  • ResearchGate. (n.d.). Amidation and esterification of carboxylic acids with amines and phenols by N,N′-diisopropylcarbodiimide.
  • Google Patents. (n.d.). Process for preparing aminobenzoate esters.
  • BYJU'S. (2020). Test for Carboxyl Group.
  • Google Patents. (n.d.). Preparation of p-aminobenzoyl chloride salts.

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Technical Support Center: Scaling Up the Synthesis of Benzyl p-Aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl p-aminobenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing this compound, from initial lab-scale experiments to a successful pilot-scale campaign. Here, we address common challenges, answer frequently asked questions, and provide detailed, field-proven protocols to ensure a robust and scalable process.

Introduction: The Chemistry and Its Challenges

The synthesis of this compound is typically achieved via a Fischer-Speier esterification. This acid-catalyzed reaction between p-aminobenzoic acid (PABA) and benzyl alcohol is an equilibrium-driven process. While straightforward in principle, scaling this reaction presents unique challenges, including managing reaction kinetics, ensuring efficient heat and mass transfer, and controlling product purity. This guide will provide the insights needed to overcome these hurdles.

Reaction Mechanism: Fischer-Speier Esterification

Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through several key steps, all of which are reversible.

Fischer_Esterification cluster_reactants Reactants cluster_products Products PABA p-Aminobenzoic Acid (PABA) Protonated_PABA Protonated Carbonyl PABA->Protonated_PABA + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_PABA->Tetrahedral_Intermediate + Benzyl Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Product This compound Protonated_Ester->Product - H+ Benzyl_Alcohol Benzyl Alcohol H2O Water Catalyst_In H+ (Catalyst) Catalyst_Out H+ (Catalyst)

Caption: Fischer-Speier esterification of PABA with benzyl alcohol.

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.

Issue 1: Low Reaction Yield or Conversion

  • Question: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted p-aminobenzoic acid, even after prolonged heating. What's going on?

  • Answer (Causality & Solution): This is a classic equilibrium problem inherent to Fischer esterification.[1] To achieve high conversion, the equilibrium must be shifted towards the product side. Here’s how to troubleshoot:

    • Excess Reagent: In the lab, using a large excess of benzyl alcohol (3-5 equivalents) can effectively drive the reaction forward. However, at the pilot scale, this can be costly and lead to difficulties in downstream purification. A more moderate excess (1.5-2 equivalents) is often a better compromise.

    • Water Removal: Water is a product of the reaction, and its presence will push the equilibrium back towards the starting materials.

      • Lab Scale: A Dean-Stark apparatus with a suitable solvent (like toluene or cyclohexane) is highly effective for azeotropically removing water as it forms.

      • Pilot Scale: In a large reactor, a Dean-Stark trap is still a viable option. Alternatively, operating the reactor under a slight vacuum (if the boiling points of the components allow) can facilitate water removal. Another approach is the use of molecular sieves, though this is more common in smaller-scale operations due to the logistics of handling large quantities of solids.

    • Catalyst Activity: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or hydrated. In some cases, increasing the catalyst loading from a catalytic amount (1-2 mol%) to a higher loading (up to 5 mol%) can improve the reaction rate.[2]

Issue 2: Formation of Impurities and Color

  • Question: My final product is off-color (yellow to brown), and I'm seeing unexpected peaks in my analytical data. What are the likely side reactions?

  • Answer (Causality & Solution): Color formation and impurities can arise from several side reactions, especially at elevated temperatures required for this esterification.

    • Benzyl Alcohol Polymerization/Etherification: Under strong acidic conditions and heat, benzyl alcohol can self-condense to form dibenzyl ether and other polymeric materials. This is a common issue with benzyl esters.

      • Mitigation: Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective amount of acid catalyst. A milder catalyst, such as an acidic ion-exchange resin (e.g., Amberlyst 15), can be beneficial, especially at the pilot scale, as it can be filtered off, simplifying the work-up and potentially reducing side reactions.[3]

    • Oxidation of p-Aminobenzoic Acid: The amino group in PABA is susceptible to oxidation, which can lead to colored impurities.

      • Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen) is crucial, especially at the pilot scale where reaction times may be longer and the surface area for air contact is larger.

    • Sulfonation: If using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic rings can occur.

      • Mitigation: Use p-toluenesulfonic acid (p-TSA) as an alternative, which is less prone to causing sulfonation.

Issue 3: Challenges in Product Isolation and Purification

  • Question: During the work-up, I'm struggling with emulsions, and my crystallization is not yielding a pure product. What are the best practices for isolation?

  • Answer (Causality & Solution): The work-up and purification of this compound require careful execution to ensure high purity and yield.

    • Neutralization and Extraction:

      • Emulsion Formation: After quenching the reaction with water, the neutralization of the acid catalyst with a base (e.g., sodium bicarbonate or sodium carbonate solution) can lead to emulsions, especially if unreacted PABA is present. To break emulsions, add a saturated brine solution during the extraction.

      • pH Control: Careful control of the pH during neutralization is critical. The amino group of the product is basic and will be protonated in acidic solution. The carboxylic acid group of unreacted PABA is acidic. Adjusting the pH to slightly basic (pH 8-9) will ensure the product is in its free base form and can be efficiently extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Crystallization:

      • Solvent Selection: Finding a suitable crystallization solvent is key to obtaining a high-purity product. A mixed solvent system is often effective. For this compound, consider solvent systems like ethanol/water, isopropanol/water, or toluene/heptane. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution or are removed in a hot filtration step.

      • Controlling Crystal Growth: At the pilot scale, controlling the cooling rate during crystallization is crucial for obtaining a consistent crystal size and morphology, which impacts filtration and drying performance. A slow, controlled cooling profile is generally preferred over rapid cooling.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal catalyst for this reaction?

    • A1: For lab-scale synthesis, concentrated sulfuric acid or p-toluenesulfonic acid (p-TSA) are common and effective choices. For pilot-scale, a solid acid catalyst like Amberlyst 15 can be advantageous due to its ease of separation (filtration) and potential for reuse, which simplifies the work-up and reduces waste streams.[3]

  • Q2: How do I monitor the reaction progress effectively?

    • A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction in the lab. A more quantitative approach, especially for pilot-scale, is high-performance liquid chromatography (HPLC), which can accurately track the consumption of starting materials and the formation of the product and any impurities.

  • Q3: What are the key safety precautions for this synthesis?

    • A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Concentrated sulfuric acid is highly corrosive. Benzyl alcohol can be harmful if swallowed or inhaled and may cause skin irritation.[4][5] P-aminobenzoic acid can cause skin and eye irritation.[1][6] Refer to the Safety Data Sheets (SDS) for all reagents before starting any work.

  • Q4: What are the most critical parameters to control during scale-up?

    • A4: The most critical parameters are:

      • Temperature Control: The reaction is typically run at elevated temperatures. In a large reactor, efficient heat removal is crucial to prevent runaway reactions and minimize side product formation. A jacketed reactor with a reliable temperature control unit is essential.

      • Mixing: Adequate mixing is vital to ensure good contact between the solid PABA, liquid benzyl alcohol, and the catalyst, and to maintain a uniform temperature throughout the reactor. Inadequate mixing can lead to localized hot spots and poor reaction rates.

      • Rate of Water Removal: As discussed, efficient water removal is key to driving the reaction to completion. The performance of the condenser and/or vacuum system is critical at the pilot scale.

Experimental Protocols

Lab-Scale Synthesis of this compound (10 g scale)

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
p-Aminobenzoic Acid137.1410.0 g0.0731.0
Benzyl Alcohol108.1423.7 g (22.8 mL)0.2193.0
p-Toluenesulfonic acid monohydrate190.221.39 g0.00730.1
Toluene-100 mL--
10% aq. Sodium Bicarbonate-As needed--
Ethyl Acetate-~200 mL--
Saturated Brine-~50 mL--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add p-aminobenzoic acid (10.0 g), benzyl alcohol (22.8 mL), p-toluenesulfonic acid monohydrate (1.39 g), and toluene (100 mL).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 10% aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the catalyst and remove any unreacted PABA. Wash with saturated brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess benzyl alcohol.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hot ethanol and water) to obtain pure this compound as a white to off-white solid.

  • Characterization: Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Pilot-Scale Synthesis of this compound (1 kg scale)

Equipment:

  • 10-20 L jacketed glass-lined reactor with overhead stirring, temperature probe, and reflux condenser.

  • Vacuum pump.

  • Receiving vessels.

  • Filtration and drying equipment (e.g., Nutsche filter-dryer).

Process Flow Diagram:

Pilot_Scale_Workflow Charge Charge Reactor: PABA, Benzyl Alcohol, Toluene, p-TSA Heat Heat to Reflux (e.g., 110-120°C) Charge->Heat Reflux Azeotropic Reflux & Water Removal Heat->Reflux Monitor Monitor Reaction (HPLC) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT Monitor->Cool Complete Quench Quench with Water Cool->Quench Neutralize Neutralize with NaHCO3 Solution Quench->Neutralize Separate Phase Separation Neutralize->Separate Distill Solvent Swap/ Concentration Separate->Distill Organic Phase Crystallize Crystallization (e.g., EtOH/Water) Distill->Crystallize Filter_Dry Filtration & Drying Crystallize->Filter_Dry Product Final Product: This compound Filter_Dry->Product

Caption: Pilot-scale workflow for this compound synthesis.

Procedure:

  • Reactor Charging: Under a nitrogen atmosphere, charge the reactor with p-aminobenzoic acid (1.0 kg), benzyl alcohol (2.0 kg), p-toluenesulfonic acid monohydrate (0.14 kg), and toluene (10 L).

  • Reaction: Start agitation and begin heating the reactor jacket to bring the batch to reflux (~110-120°C). Collect the water azeotropically.

  • Monitoring: Monitor the reaction by HPLC until the PABA content is <1%.

  • Cooling and Quenching: Cool the batch to 50-60°C. Add water (5 L) to the reactor.

  • Neutralization: Slowly add a 10% sodium bicarbonate solution until the pH of the aqueous layer is 8-9.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Solvent Distillation: Distill off the toluene under vacuum.

  • Crystallization: Add ethanol (e.g., 5 L) and heat to dissolve the crude product. Slowly add water until turbidity is observed, then cool the batch slowly to 0-5°C to induce crystallization.

  • Isolation: Filter the product and wash the cake with a cold ethanol/water mixture.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Scale-Up Data Comparison

ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
PABA:Benzyl Alcohol Ratio 1 : 3 (molar)1 : 1.5-2 (molar)Cost-effectiveness and downstream purification.
Catalyst Loading (p-TSA) 10 mol%10 mol%Can be optimized; solid catalysts offer advantages.
Solvent TolueneTolueneEnsures efficient azeotropic water removal.
Temperature Reflux (~110°C)Reflux (~110-120°C)Jacket temperature control is critical to manage heat transfer.
Reaction Time 4-6 hours6-10 hoursDependent on mixing and water removal efficiency.
Mixing Magnetic StirrerOverhead ImpellerImpeller design and speed are crucial for solid suspension and heat transfer.
Work-up Separatory FunnelJacketed ReactorPhase separation can be slower; interface detection is important.
Purification RecrystallizationControlled CrystallizationCooling profile and agitation control crystal size and purity.

Conclusion

Scaling the synthesis of this compound from the laboratory to a pilot plant is a challenging but manageable endeavor. A thorough understanding of the Fischer esterification equilibrium, proactive mitigation of side reactions, and careful attention to process engineering principles—particularly heat transfer and mixing—are the cornerstones of success. This guide provides a robust framework for developing a safe, efficient, and scalable process. For further assistance, please do not hesitate to reach out to our technical support team.

References

  • ROTH, C. Safety Data Sheet: Benzyl alcohol. Carl ROTH. [Link]
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Troubleshooting Common Scale-Up Issues. Union Kitchen. [Link]
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening.
  • Chemos GmbH & Co. KG.
  • Solid suspension and liquid phase mixing in solid-liquid stirred tanks. Queen's University Belfast. [Link]
  • POLYMERIZATION OF BENZYL ALCOHOL IN GASEOUS PHASE ON A Y ZEOLITE M. Universidad Complutense de Madrid. [Link]
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Solid Suspension and Liquid Phase Mixing in Solid−Liquid Stirred Tanks.
  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • Preparation of Para-Aminobenzoic Acid Esters of Monoalkylamino Alcohols. Journal of the American Chemical Society. [Link]
  • ethyl 4-aminobenzo
  • Synthesis of p-aminobenzoic acid from benzyl alcohol. Sciencemadness.org. [Link]

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Common impurities in commercial Benzyl p-aminobenzoate and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of Commercial Benzyl p-Aminobenzoate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurities in commercial batches of this active pharmaceutical ingredient (API). Here, we will delve into the likely impurities, their origins, and robust analytical strategies for their identification and quantification. Our goal is to provide you with the expertise and practical insights needed to ensure the quality and integrity of your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing an unexpected peak in our HPLC analysis of a new batch of commercial this compound. What are the most probable impurities we should consider?

When you encounter an unknown peak in your chromatogram, it's crucial to consider the entire lifecycle of the this compound molecule, from synthesis to storage. The most common impurities can be categorized into three main groups: process-related impurities, degradation products, and residual solvents.

Process-Related Impurities:

These impurities are introduced during the synthesis of this compound. The typical synthesis involves the esterification of p-aminobenzoic acid (PABA) with benzyl alcohol.

  • Unreacted Starting Materials: The most common process-related impurities are unreacted p-aminobenzoic acid and benzyl alcohol . Their presence indicates an incomplete reaction or inefficient purification.

  • Synthesis By-products: Under certain reaction conditions, side reactions can occur. For instance, the self-condensation of benzyl alcohol under acidic catalysis can form dibenzyl ether .

Degradation Products:

This compound can degrade when exposed to harsh conditions such as extreme pH, oxidative stress, or light.[1][2] Understanding these degradation pathways is critical for stability studies.

  • Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which cleaves the molecule back into p-aminobenzoic acid and benzyl alcohol . This is a common degradation pathway in the presence of moisture, acids, or bases.[3]

  • Oxidation: The benzylic position and the aromatic amine are susceptible to oxidation. Forced degradation studies may reveal impurities such as benzaldehyde and benzoic acid , arising from the oxidation of benzyl alcohol.[4]

Residual Solvents:

Organic solvents are often used during the synthesis and purification of APIs. Any remaining solvent is considered an impurity. Common solvents to look for include toluene, acetone, and methanol.[3]

Here is a summary of the most common impurities and their likely sources:

Impurity Chemical Structure Potential Source
p-Aminobenzoic Acid (PABA)C₇H₇NO₂Unreacted starting material, Hydrolysis
Benzyl AlcoholC₇H₈OUnreacted starting material, Hydrolysis
Dibenzyl EtherC₁₄H₁₄OSynthesis by-product
BenzaldehydeC₇H₆OOxidation of Benzyl Alcohol
Benzoic AcidC₇H₆O₂Oxidation of Benzaldehyde
Residual SolventsVariesManufacturing Process
Q2: What is the recommended analytical workflow for identifying an unknown impurity in our this compound sample?

A systematic approach is essential for the successful identification of an unknown impurity. We recommend a multi-step workflow that combines chromatographic separation with spectroscopic characterization.

Caption: Recommended workflow for impurity identification.

Step-by-Step Protocol for Impurity Identification:

  • High-Performance Liquid Chromatography (HPLC) Screening:

    • Objective: To obtain a purity profile of your this compound sample and determine the retention time of the unknown impurity.

    • Protocol:

      • Prepare a sample solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

      • Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Employ a gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 5.5) and an organic modifier (e.g., acetonitrile).[3]

      • Set the UV detector to a wavelength where both the API and potential impurities have good absorbance (e.g., 270 nm).[3]

      • Inject the sample and record the chromatogram.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • Objective: To determine the molecular weight of the unknown impurity.

    • Protocol:

      • Utilize an LC-MS system with the same chromatographic conditions as your HPLC screening method.

      • Analyze the mass spectrum of the peak corresponding to the unknown impurity. This will provide the molecular ion, which is a crucial piece of information for proposing a chemical structure.

  • Preparative HPLC for Impurity Isolation:

    • Objective: To isolate a sufficient quantity of the unknown impurity for further spectroscopic analysis.

    • Protocol:

      • Scale up your analytical HPLC method to a preparative scale by using a larger column and higher flow rate.

      • Inject a concentrated solution of your this compound sample.

      • Collect the fraction containing the unknown impurity as it elutes from the column.

      • Evaporate the solvent to obtain the isolated impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the chemical structure of the isolated impurity.[5]

    • Protocol:

      • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H NMR and ¹³C NMR spectra.

      • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms.

      • The spectral data will provide detailed information about the molecular structure.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify the functional groups present in the impurity.

    • Protocol:

      • Acquire an FTIR spectrum of the isolated impurity.

      • Analyze the spectrum for characteristic absorption bands corresponding to functional groups like -OH, -NH₂, C=O, and C-O.[7][8]

Q3: We suspect the presence of p-aminobenzoic acid (PABA) as an impurity. How can we confirm its presence and quantify it?

Confirming and quantifying a known impurity like PABA is a more straightforward process than identifying an unknown one.

Confirmation:

The most reliable method for confirming the presence of PABA is by comparing the retention time and UV spectrum of the suspected peak with that of a certified PABA reference standard.

Quantification using HPLC:

A validated HPLC method is required for accurate quantification.

Protocol for Quantification of PABA in this compound:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of PABA reference standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to different known concentrations.

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Use the same HPLC conditions as described in the impurity identification workflow.

  • Analysis:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Record the peak areas for PABA in each chromatogram.

  • Calculation:

    • Construct a calibration curve by plotting the peak area of PABA versus its concentration for the standard solutions.

    • Determine the concentration of PABA in the sample solution using the calibration curve and the peak area of PABA from the sample chromatogram.

    • Calculate the percentage of PABA in the this compound sample.

Q4: How can we use forced degradation studies to proactively identify potential degradation products of this compound?

Forced degradation studies are a critical component of drug development and are mandated by regulatory agencies like the ICH.[1][2] These studies involve subjecting the drug substance to stress conditions more severe than those it would encounter during normal storage to accelerate its degradation. This helps in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Forced_Degradation_Workflow cluster_conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photolytic Photolytic Stress (ICH Q1B) Photolytic->Analysis API This compound (API Sample) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Identification Identify Degradation Products (LC-MS, NMR, FTIR) Analysis->Identification Degradation Observed

Caption: Workflow for forced degradation studies.

General Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Base Hydrolysis: Dissolve the API in a solution of 0.1 M NaOH and heat under similar conditions as acid hydrolysis.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80-100°C) for an extended period.

  • Photolytic Degradation: Expose the API (both in solid state and in solution) to light according to ICH Q1B guidelines.

After exposing the API to these stress conditions, analyze the samples using a suitable stability-indicating HPLC method to separate the degradation products from the parent drug. The major degradation peaks can then be identified using the workflow described in Q2.

References

  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Royal Society of Chemistry.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • SpectraBase. (n.d.). p-Aminobenzoic acid, benzyl ester. John Wiley & Sons, Inc.
  • BenchChem. (n.d.). Analytical methods for detecting impurities in Benzyl-PEG36-alcohol.
  • International Council for Harmonisation. (n.d.). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
  • MedCrave. (2016, December 14). Forced degradation studies.
  • El-Obeid, H. A., et al. (1993). Analytical Profile of p-Aminobenzoic Acid. In Analytical Profiles of Drug Substances and Excipients (Vol. 22, pp. 33-106). Academic Press.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • International Council for Harmonisation. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • Blessy, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • United States Pharmacopeia. (n.d.). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • PubMed. (2012). Recent trends in the impurity profile of pharmaceuticals.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • JETIR. (2018, August). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Journal of Emerging Technologies and Innovative Research, 5(8).
  • ResearchGate. (n.d.). FTIR spectra of CAB and p‐aminobenzoic acid.
  • ResearchGate. (n.d.). Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate...
  • CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review.
  • United States Pharmacopeia. (2014, April 30). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • ResearchGate. (2012, November 23). What is the best procedure to synthesize p-aminobenzyl alcohol?
  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

Sources

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Benzyl p-Aminobenzoate Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the crystallization of Benzyl p-aminobenzoate for high purity. As a Senior Application Scientist, this guide is structured to move from foundational principles to practical troubleshooting, ensuring you can not only follow protocols but also understand the scientific rationale behind them.

This section addresses the core principles and common starting questions researchers face when developing a crystallization protocol.

Q1: What are the ideal characteristics of a crystallization solvent for this compound?

A1: The perfect solvent is a matter of balance. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility gradient is the primary driver for high-yield crystal formation upon cooling.[1]

Key characteristics include:

  • Favorable Solubility Curve: A steep solubility curve ensures that a significant portion of the dissolved solute crystallizes out of the solution as it cools.

  • Impurity Solubility: The solvent should either keep impurities fully dissolved at all temperatures or be a very poor solvent for them, allowing for their removal via hot filtration.

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals but not so volatile that it evaporates too quickly during dissolution or filtration, which can cause premature crystallization ("crashing out").[2]

  • Inertness: The solvent must not react with this compound.

  • Crystal Habit: The choice of solvent can significantly influence the shape (habit) of the crystals, which affects downstream processing like filtration and drying.[3][4]

Q2: Based on its structure, what solvents are a good starting point for screening?

A2: this compound (C₁₄H₁₃NO₂) is an ester with both aromatic and polar (amine, ester carbonyl) functional groups.[5][6] This suggests moderate polarity. A good starting point follows the "like dissolves like" principle.[7]

Solvent ClassExamplesRationale for Screening
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can hydrogen bond with the amine and carbonyl groups. This compound has slight solubility in Methanol.[8] Alcohols are common, effective crystallization solvents.[7] For the related p-aminobenzoic acid (p-ABA), ethanol is a known crystallization solvent.[9]
Esters Ethyl AcetateThe ester functional group in the solvent matches that of the solute, often leading to good solubility.[7] Ethyl acetate is known to produce the desirable β-polymorph of p-ABA at low temperatures.[10]
Ketones AcetoneAcetone is a polar aprotic solvent that can dissolve a wide range of organic compounds. It is often used in solvent/anti-solvent pairs.[7]
Aromatic Hydrocarbons TolueneThe aromatic rings in toluene can interact favorably with the two phenyl rings in this compound. These solvents often yield good crystals.[7]
Anti-Solvents Water, HexanesThese are solvents in which the compound is poorly soluble. Water is a common anti-solvent for polar organic compounds crystallized from alcohols.[11][12] Hexanes are used as an anti-solvent for compounds dissolved in more polar solvents like ethyl acetate or acetone.[7]
Q3: What is an anti-solvent crystallization, and when should I consider it?

A3: Anti-solvent crystallization is a technique where a second solvent (the anti-solvent), in which the compound is insoluble, is added to a solution of the compound.[13] This addition reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.

Consider this method when:

  • No single solvent provides the desired steep solubility curve.

  • Your compound is highly soluble in a solvent even at low temperatures.

  • You need to crystallize a temperature-sensitive compound, as this process can often be performed isothermally (at a constant temperature).[12]

For this compound, a common and effective system to explore would be dissolving the compound in a solvent like ethanol or acetone and then slowly adding water as the anti-solvent.[12][13]

Section 2: Experimental Protocols & Workflows

This section provides actionable, step-by-step procedures for key experiments.

Protocol 1: Systematic Solvent Screening for this compound

Objective: To identify a suitable single solvent or a solvent/anti-solvent pair for recrystallization.

Materials:

  • Crude this compound (~50 mg per test)

  • Test tubes or small vials

  • Selection of candidate solvents (from Table 1)

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Methodology:

  • Initial Solubility Test (Room Temperature): a. Place ~50 mg of crude this compound into a test tube. b. Add the first candidate solvent dropwise (e.g., 0.2 mL at a time) while vortexing. c. Observe solubility. If the solid dissolves in less than 1-2 mL, the solvent is likely too good for single-solvent recrystallization. Note this solvent as a potential "solvent" for an anti-solvent pair. d. If the solid is poorly soluble after adding 3 mL, proceed to the next step.

  • Hot Solubility Test: a. Heat the suspension from Step 1d in a water bath or on a heating block towards the solvent's boiling point. b. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume needed. c. A good candidate for single-solvent recrystallization will dissolve the compound at a high temperature but not at room temperature.[14]

  • Cooling and Crystallization Test: a. Remove the hot, clear solution from the heat. b. Allow it to cool slowly to room temperature. Do not disturb the vial. c. If no crystals form, gently scratch the inside of the test tube with a glass rod just below the meniscus.[15] d. If crystals still do not form, place the tube in an ice bath. e. Evaluate the result: A successful test yields a good quantity of crystalline solid, not an oil or amorphous powder.

  • Anti-Solvent Test (for solvents identified in Step 1c): a. Dissolve ~50 mg of the compound in the minimum amount of the "good" solvent at room temperature. b. Add a candidate anti-solvent (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy (turbid). c. Gently warm the solution until it becomes clear again. d. Allow the solution to cool slowly, as in Step 3. e. A successful test will result in crystal formation.

Workflow for Solvent System Selection

The following diagram outlines the logical decision-making process during solvent screening.

Solvent_Selection_Workflow start Start: Crude Benzyl p-aminobenzoate sol_test Test Solubility in Candidate Solvent (e.g., EtOH) at Room Temperature start->sol_test dissolves Dissolves Easily? sol_test->dissolves hot_test Heat Solution. Does it Dissolve? dissolves->hot_test No anti_solvent Use as 'Solvent'. Perform Anti-Solvent Test (e.g., Add Water) dissolves->anti_solvent Yes cool_test Cool Slowly. Do Crystals Form? hot_test->cool_test Yes fail Failure. Try New Solvent hot_test->fail No success Success! Optimize for Yield & Purity cool_test->success Yes cool_test->fail No anti_solvent->cool_test

Caption: Decision workflow for selecting a suitable crystallization solvent system.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides scientifically-grounded solutions.

Q4: My product has "oiled out" instead of crystallizing. What happened and how do I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[15] this compound has a relatively low melting point of 84.7°C.[8] This issue is common if the solution is too concentrated (supersaturated).

Causality & Solution:

  • Problem: The solution is saturated at a temperature higher than 84.7°C. As it cools, it becomes supersaturated while still above the melting point.

  • Immediate Fix: Re-heat the mixture to dissolve the oil. Add more of the primary solvent (10-20% additional volume) to decrease the saturation temperature.[15] Then, allow it to cool again, much more slowly.

  • Prevention:

    • Use slightly more than the minimum amount of hot solvent required for dissolution.

    • Ensure a slow cooling rate. You can insulate the flask by placing it in a large beaker of warm water or a dewar flask, allowing it to cool with the bath.

Q5: The purity of my this compound is not improving after recrystallization. What are the likely causes?

A5: This frustrating issue typically points to one of three problems: the crystallization process was too fast, the wrong solvent was chosen, or the impurity has very similar properties to your product.

Causality & Solution:

  • Rapid Crystallization: If crystals form too quickly ("crash out"), impurities get trapped within the crystal lattice.[15] An ideal crystallization should see initial crystal formation after about 5 minutes, with growth continuing over 20 minutes or more.[15]

    • Solution: Re-dissolve the solid and add more solvent to slow down the process. A slower cooling rate is also critical.[9][16]

  • Inappropriate Solvent: The chosen solvent may have similar solubility for both your product and the impurity.

    • Solution: Re-evaluate your solvent choice using the screening protocol. Look for a solvent that has very different solubility profiles for the product and the key impurity. For example, if an impurity is very non-polar, using a more polar solvent like an alcohol-water mixture might leave the impurity behind in the mother liquor.

  • Co-crystallization: The impurity may have a similar structure to this compound, allowing it to be incorporated into the crystal lattice.

    • Solution: This is a more challenging problem. A different purification technique, such as column chromatography, may be necessary. Alternatively, trying a completely different solvent system may alter the crystal packing and exclude the impurity.

Q6: My final yield is very low. How can I improve it?

A6: A low yield indicates that a significant amount of your product remained dissolved in the mother liquor (the solution left after filtration).[15]

Causality & Solution:

  • Too Much Solvent: This is the most common cause. Using a large excess of solvent will keep more of your product dissolved even at low temperatures.

    • Solution: Be precise during the dissolution step. Add just enough hot solvent to fully dissolve the solid. If you've already completed the filtration, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again for a second crop of crystals.

  • Premature Crystallization: If using hot filtration to remove insoluble impurities, the product may crystallize on the filter funnel.

    • Solution: Use a pre-heated funnel and flask, and perform the filtration as quickly as possible. Adding a small amount of extra hot solvent just before filtering can also help.

  • Incomplete Crystallization: Cooling may not have been sufficient to maximize crystal formation.

    • Solution: Ensure the flask is cooled in an ice-water bath for at least 20-30 minutes after it has reached room temperature to maximize precipitation.

The Impact of Cooling Rate on Purity and Crystal Size

The rate of cooling is one of the most critical, yet easily controlled, parameters in crystallization.

Cooling_Rate_Impact cluster_fast Fast Cooling cluster_slow Slow Cooling fast_cool Rapid Temperature Drop fast_nuc High Supersaturation Leads to Rapid, Spontaneous Nucleation fast_cool->fast_nuc fast_result Result: • Small, often needle-like crystals • High number of nucleation sites • Impurities trapped in lattice • Lower Purity fast_nuc->fast_result slow_cool Gradual Temperature Drop slow_nuc Low Supersaturation Allows for Ordered Crystal Growth slow_cool->slow_nuc slow_result Result: • Large, well-defined crystals • Fewer nucleation sites • Molecules add slowly to lattice • Higher Purity slow_nuc->slow_result

Caption: Relationship between cooling rate, nucleation, and final crystal attributes.

References

  • Troubleshooting - Chemistry LibreTexts. (2022).
  • This compound CAS#: 19008-43-6 - ChemicalBook.
  • Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. (2024). Discusses the use of solvents (DMSO, DMF) and anti-solvents (water) for a structurally related compound, p-aminobenzoic acid (p-ABA). Source
  • This compound | C14H13NO2 | CID 98488 - PubChem. National Center for Biotechnology Information.
  • Guide for crystallization - axel-coulon.com.
  • Solubility of p ABA in several solvents - ResearchGate. Provides solubility data for p-ABA in various organic solvents, which can be used to infer behavior for its benzyl ester. Source
  • Tips & Tricks: Recrystallization - University of Rochester. (n.d.). Offers practical advice and rules of thumb for selecting recrystallization solvents, including the "like dissolves like" principle. Source
  • Growth of oriented p-aminobenzoic acid crystals by directional freezing - PMC - NIH. (n.d.). Describes how cooling rates affect the crystal morphology and properties of p-ABA. Source
  • Effect of Crystallization Conditions on the Metastable Zone Width and Nucleation Kinetics of p‐Aminobenzoic Acid in Ethanol - ResearchGate. (2020).
  • Crystal Growing Tips - University of Florida. (2015). Provides general best practices for growing high-quality single crystals, including ensuring complete dissolution. Source
  • Advice for Crystallization - Universität Potsdam. (n.d.).
  • Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF - ResearchGate. (2025). Discusses how different solvents (water, ethyl acetate) and cooling conditions can yield different polymorphs of p-ABA. Source
  • Polymorphism control of p-aminobenzoic acid by isothermal anti-solvent crystallization | Request PDF - ResearchGate. (n.d.). Describes the use of ethanol as a solvent and water as an anti-solvent for controlling p-ABA polymorphism. Source
  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline - Technobis. (2023).
  • Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid - CrystEngComm (RSC Publishing). (n.d.). Investigates the nucleation behavior of p-ABA in different organic solvents. Source
  • US7547798B2 - Process for preparing aminobenzoate esters - Google Patents. (n.d.).
  • Crystallization control possibilities of para-aminobenzoic acid using crystallization additives - Sciforum. (2024).
  • This compound - gsrs. Provides basic chemical information and identifiers for the compound. Source
  • Crystallization of Para -aminobenzoic acid Forms from Specific Solvents - ResearchGate. (2024). Further details on the challenging polymorphic behavior of p-ABA. Source
  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions - ACS Publications. (n.d.). Shows how mixed solvent systems can be used to control polymorphism and morphology. Source
  • 4-Aminobenzoic acid - Solubility of Things. (n.d.). Summarizes the general solubility characteristics of p-ABA in various solvents. Source
  • Analytical Methods - RSC Publishing. (n.d.).
  • US6491795B2 - Process for recovering benzyl benzoate - Google Patents. (n.d.).
  • This compound | CAS 19008-43-6 | SCBT - Santa Cruz Biotechnology. Provides alternative names and basic properties for the target compound. Source
  • US20060078573A1 - Methods of modifying crystal habit - Google Patents. (n.d.).
  • Recrystallization and Crystallization - chem.ucla.edu. (n.d.).
  • Modification of crystal habit and its role in dosage form performance - PubMed. (n.d.). Discusses the importance of crystal habit and how it is influenced by solvents and processing conditions. Source
  • Benzyl Benzoate - pmda.go.jp. (n.d.).
  • Industrial importance of controlling crystal habit - Technobis Crystallization Systems. (2023).
  • 4-Aminobenzoate | C7H6NO2- | CID 4876 - PubChem. National Center for Biotechnology Information.
  • Synthesis of p-aminobenzoic acid from benzyl alcohol - Science Madness. (2010). Forum discussion on synthetic routes, highlighting potential side products and impurities. Source
  • This compound (Cas 19008-43-6) - Parchem. A commercial supplier page for the compound. Source
  • CN1625545A - The preparation method of p-aminobenzoic acid - Google Patents. (n.d.).
  • What is the best procedure to synthesize p-aminobenzyl alcohol? - ResearchGate. (2012). Discussion on the reduction of related p-aminobenzoic acid, indicating potential challenges and side reactions. Source
  • Benzocaine | 94-09-7 - ChemicalBook. Provides properties for ethyl p-aminobenzoate (Benzocaine)
  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem. National Center for Biotechnology Information.
  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid... A Review - NIH. (n.d.). A comprehensive review of the crystallization science of p-aminobenzoic acid. Source
  • Exp 2 - Recrystallization of Benzoic Acid | PDF | Filtration | Solubility - Scribd. (n.d.). Basic principles of recrystallization, explaining the importance of the solubility curve. Source

Sources

Technical Support Center: Managing Temperature in the Esterification of p-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of p-aminobenzoic acid (PABA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during this synthesis. As Senior Application Scientists, we explain not just the how, but the why behind each experimental choice to ensure your success.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the experiment, with a focus on diagnosing and resolving issues related to temperature control.

Question: My reaction is proceeding very slowly or appears incomplete, even after the recommended time. Could the temperature be too low?

Answer: Yes, an insufficient reaction temperature is a primary cause of slow or incomplete esterification. The Fischer esterification is an equilibrium-driven process that requires a significant activation energy.[1]

  • Causality: The reaction rate is directly dependent on temperature. Heating the mixture to a gentle reflux is crucial for providing the necessary energy to overcome the activation barrier and achieve a reasonable reaction rate.[2][3] The temperature of a refluxing solution is maintained at the boiling point of the solvent, which in this case is typically the alcohol being used as a reactant.[4][5] If the heating is inadequate to achieve a steady reflux, the reaction will be sluggish.

  • Troubleshooting Steps:

    • Verify Reflux: Ensure that you observe a steady condensation of the solvent (the alcohol) in the lower part of the reflux condenser, with droplets continuously falling back into the reaction flask.[4]

    • Check Heating Apparatus: Confirm that your heating mantle or oil bath is set to a temperature sufficiently above the boiling point of the alcohol to maintain reflux. Be mindful of heat loss to the environment.

    • Ensure Proper Insulation: If necessary, insulate the apparatus above the heating mantle with glass wool or aluminum foil to maintain a consistent temperature.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (p-aminobenzoic acid) and the appearance of the product ester.[3][6] If the reaction has stalled, a gradual increase in the heating rate may be necessary.

Question: My reaction mixture has turned dark brown or black. Is the temperature too high?

Answer: Significant darkening of the reaction mixture is a strong indicator that the temperature is too high, leading to decomposition and side reactions.[7]

  • Causality: While heat is required, excessive temperatures in the presence of a strong acid catalyst like concentrated sulfuric acid can cause degradation of the organic molecules.[7] For aromatic compounds like PABA, high temperatures can lead to side reactions such as sulfonation of the aromatic ring.[3] This not only reduces the yield of the desired ester but also complicates the purification process.

  • Troubleshooting Steps:

    • Reduce Heat Immediately: Lower the setting on your heating apparatus. The goal is a gentle, controlled reflux, not a vigorous boil.

    • Use a Temperature Controller: For precise control, connect your heating mantle to a variable power controller (like a Variac) or use a temperature-controlled oil bath with a thermocouple.[2]

    • Consider Catalyst Choice: While effective, concentrated sulfuric acid is very aggressive. If charring is a persistent issue, consider a milder acid catalyst like p-toluenesulfonic acid (p-TsOH), although this may require longer reaction times.[3]

    • Future Prevention: In subsequent experiments, begin heating gradually and aim for the lowest temperature that sustains a gentle reflux.

Question: I'm not achieving a good yield, even with a confirmed, stable reflux. How else can temperature be impacting the outcome?

Answer: This issue points to the equilibrium nature of the Fischer esterification.[2][8][9] While the correct temperature ensures a good reaction rate, it doesn't guarantee a high yield on its own. The position of the equilibrium is critical.

  • Causality: The reaction produces the ester and water. As an equilibrium process, the reverse reaction (hydrolysis of the ester back to the carboxylic acid and alcohol) also occurs.[3] To achieve a high yield, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's Principle.[2][6]

  • Optimization Strategies:

    • Use Excess Alcohol: The most common strategy is to use a large excess of the alcohol (e.g., 5-10 fold molar excess or more).[7] This drives the equilibrium towards the ester product. Since the alcohol is also the solvent, this is a practical approach.

    • Remove Water: Water is a product, and its presence will shift the equilibrium back towards the starting materials.[3][7] Ensure all your reagents and glassware are thoroughly dry before starting. For reactions sensitive to water, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed, though this is often unnecessary when using a large excess of alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the esterification of p-aminobenzoic acid?

The optimal temperature is the boiling point of the alcohol being used as the reactant/solvent. The reaction is typically run under reflux conditions, which naturally maintains a constant temperature.[4][5] For example, when synthesizing Benzocaine (ethyl p-aminobenzoate), the reaction is refluxed in ethanol.

AlcoholBoiling Point (°C)Resulting Ester
Methanol64.7Methyl p-aminobenzoate
Ethanol78.4Ethyl p-aminobenzoate (Benzocaine)
1-Propanol97.2Propyl p-aminobenzoate
1-Butanol117.7Butyl p-aminobenzoate (Butesin)

Q2: Why is refluxing necessary for this reaction?

Refluxing serves two primary purposes:

  • Maintains a Constant, Optimal Temperature: It allows the reaction to be heated for an extended period at a constant temperature (the solvent's boiling point) without loss of solvent through evaporation.[4][5]

  • Provides Activation Energy: It supplies the necessary thermal energy to increase the reaction rate, allowing the system to reach equilibrium in a reasonable timeframe (typically 60-75 minutes).[2][6]

Q3: What are the primary consequences of exceeding the optimal reflux temperature?

Exceeding a gentle reflux (i.e., heating too vigorously) can lead to several problems:

  • Decomposition: Charring or decomposition of the starting material and product.[7]

  • Side Reactions: Increased rates of unwanted side reactions, such as sulfonation of the aromatic ring by the sulfuric acid catalyst.[3]

  • Safety Hazards: Vigorous boiling can create pressure buildup and increase the risk of solvent vapors escaping the apparatus.

Q4: Can I run the reaction at a lower temperature for a longer time?

While technically possible, it is generally inefficient. The rate of an esterification reaction is highly dependent on temperature.[1] Running the reaction significantly below the reflux temperature would dramatically slow the rate, requiring impractically long reaction times to reach equilibrium and likely resulting in a lower yield. Reflux is the established and most efficient method.

Q5: How does the choice of alcohol affect the required reaction temperature?

The choice of alcohol directly determines the reaction temperature because the reaction is run at the boiling point of that alcohol. As shown in the table above, using an alcohol with a higher boiling point, like 1-butanol, will result in a higher reaction temperature compared to using ethanol. This can influence the reaction rate and must be managed to avoid decomposition.

Visualizing Temperature Control Logic

The following diagrams illustrate the decision-making process for troubleshooting and the conceptual relationships governing temperature in this reaction.

TroubleshootingWorkflow start Reaction Issue Observed q1 Is the reaction slow or incomplete? start->q1 q2 Has the mixture darkened or charred? start->q2 sub_q1 Is a steady reflux visible? q1->sub_q1 sub_q2 Is boiling vigorous? q2->sub_q2 ans1_yes Check Heating Apparatus & Insulation sub_q1->ans1_yes Yes ans1_no Increase Heat to Achieve Gentle Reflux sub_q1->ans1_no No ans2_yes Reduce Heat Immediately sub_q2->ans2_yes Yes ans2_no Issue likely not temperature-related. Consider equilibrium (excess alcohol, dry reagents). sub_q2->ans2_no No

Caption: A decision tree for troubleshooting temperature-related issues.

TempRelationship Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases SideRxn Side Reactions (e.g., Sulfonation, Decomposition) Temp->SideRxn Increases (if too high) Yield Equilibrium Yield Rate->Yield Reached faster SideRxn->Yield Decreases

Caption: Relationship between temperature and key reaction parameters.

Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)

This protocol details the synthesis with an emphasis on proper temperature management.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute Ethanol (a large excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a variable power controller

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1.2 g of p-aminobenzoic acid with 12.0 mL of absolute ethanol. Add a magnetic stir bar.[2]

  • Catalyst Addition: While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise. A precipitate of the p-aminobenzoic acid hydrogen sulfate salt is expected to form.[2][6]

  • Initiating Reflux: Attach a water-cooled reflux condenser securely to the flask. Begin heating the mixture with a heating mantle. Gradually increase the temperature until the ethanol begins to boil and a steady reflux is established (vapors condensing on the lower part of the condenser and flowing back into the flask). The precipitate should dissolve as the reaction proceeds.[2]

  • Maintaining Reflux Temperature: Maintain a gentle reflux for 60-75 minutes.[2] Adjust the heating control as necessary to ensure the reflux is stable and not overly vigorous. This period allows the reaction to approach equilibrium.

  • Cooling Down: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. It is critical to let it cool before proceeding to the next step.[2]

  • Work-up and Isolation: Pour the cooled reaction mixture into a beaker containing approximately 30 mL of ice-cold water.[2]

  • Neutralization: While stirring, slowly add a 10% sodium carbonate solution dropwise to neutralize the excess sulfuric acid. Continue adding until gas evolution (CO₂) ceases and the solution is basic (pH > 8).[6] The free ester (Benzocaine) will precipitate as a white solid.

  • Filtration: Collect the crude product by vacuum filtration, washing the solid with cold water to remove any remaining salts.[2][6] The product can then be dried and recrystallized if necessary.

References
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate.
  • Esterification (Experiment). (2021, August 16). Chemistry LibreTexts.
  • Experiment 3. Ester Formation: Preparation of Benzocaine. (2011, May 10). University of Michigan.
  • Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. (2022, January 14). YouTube.
  • Organic chemistry lab: Fischer esterification. (2024, March 17). Chegg.
  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. (2024, October 4). MDPI.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal.

Sources

Addressing discoloration of Benzyl p-aminobenzoate upon storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl p-aminobenzoate is a widely utilized ester in various research and development sectors, valued for its specific chemical properties. However, a common issue encountered by laboratory professionals is the gradual discoloration of the compound upon storage, typically manifesting as a shift from a white or off-white solid to a yellow or brownish hue. This guide provides a comprehensive troubleshooting framework to understand, address, and prevent this degradation.

Part 1: Troubleshooting & FAQs - Understanding Discoloration

This section addresses the most common questions regarding the discoloration of this compound.

Q1: Why has my this compound sample turned yellow/brown?

The primary cause of discoloration is the chemical degradation of the this compound molecule. The p-amino (-NH₂) group is susceptible to oxidation, especially when exposed to atmospheric oxygen and light.[1][2] This oxidation process initiates a cascade of reactions that form highly conjugated, colored impurities.

  • Mechanism 1: Oxidation: The aromatic amine group can be oxidized to form nitroso and nitro compounds, as well as complex polymeric materials.[3][4] The initial step often involves the formation of a radical cation, which can then dimerize or react further to produce colored species like quinone-imines.[3][5]

  • Mechanism 2: Photodegradation: Exposure to light, particularly UV radiation, can accelerate the degradation process.[6][7][8] Light provides the energy to initiate the formation of free radicals, leading to a complex mixture of colored photoproducts.[1][9][10] Studies on related p-aminobenzoic acid (PABA) derivatives confirm their susceptibility to photodegradation.[6][7][9]

Q2: What are the chemical structures of these colored impurities?

While the exact mixture can be complex, the yellow-to-brown color is characteristic of extended conjugation. The impurities are typically a mixture of:

  • Azoxybenzenes: Formed from the condensation of intermediate nitroso and hydroxylamine species.

  • Azobenzenes: Resulting from the dimerization of radical intermediates.[3]

  • Quinone-imines: Highly colored compounds resulting from the extensive oxidation of the aniline ring.

  • Polymers: Complex, high-molecular-weight structures formed from the polymerization of reactive intermediates.[4]

The degradation process is visually summarized in the pathway diagram below.

G cluster_main Degradation Pathways of this compound A This compound (Colorless Solid) B Radical Cation Intermediate A->B O₂, light (hν) C Nitroso/Hydroxylamine Intermediates B->C Further Oxidation D Colored Impurities (Quinone-imines, Azo/Azoxy compounds, Polymers) B->D Dimerization/ Polymerization C->D Condensation/ Dimerization

Caption: Primary degradation pathways leading to colored impurities.

Q3: Is the discolored material still usable for my experiments?

This is a critical question that depends entirely on the sensitivity of your application.

  • For non-critical applications: If the discoloration is faint (pale yellow) and your experiment is not sensitive to minor impurities (e.g., non-quantitative organic synthesis), the material might be usable. However, the actual purity is unknown without analysis.

  • For sensitive applications: For applications requiring high purity, such as pharmaceutical development, quantitative analysis (e.g., HPLC standard), or kinetic studies, it is strongly advised not to use the discolored material. The impurities can interfere with analytical readings, act as catalysts or inhibitors in reactions, and lead to irreproducible results.

A logical approach to this decision is outlined in the workflow below.

G A Discoloration Observed (Yellow to Brown) B Assess Severity A->B C Faint Yellow B->C D Dark Yellow/Brown B->D E Is application highly sensitive? C->E M Purify Material D->M F YES E->F G NO E->G H Perform Purity Analysis (e.g., HPLC) F->H L Use with Caution G->L I Is Purity >99%? H->I J YES I->J K NO I->K J->L K->M N Discard Material K->N M->H Re-analyze

Caption: Troubleshooting workflow for handling discolored material.

Q4: How can I prevent or minimize discoloration during storage?

Prevention is the most effective strategy. The key is to protect the compound from the primary degradation triggers: oxygen and light.[1][11]

Storage ParameterRecommended ConditionRationale
Atmosphere Store under an inert gas (Argon or Nitrogen).[2]Displaces oxygen, preventing oxidation. Argon is denser than air and forms an effective blanket.[2]
Light Store in an amber or opaque glass vial.[1][12][13]Blocks UV and visible light, preventing photodegradation.
Temperature Store in a cool, dark place (refrigeration at 2-8°C is often suitable).[12][14]Reduces the rate of chemical reactions and decomposition.
Container Use a tightly sealed glass container with a PTFE-lined cap.Prevents ingress of atmospheric moisture and oxygen. Avoids potential leaching from plastic containers.
Additives For long-term bulk storage, consider adding an antioxidant.Scavenges free radicals that initiate the oxidation cascade.

Part 2: Investigative & Remedial Protocols

If you have a discolored sample, the following protocols will help you assess its purity and, if necessary, purify it.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to quantify this compound and its degradation products.

Objective: To determine the purity of a this compound sample.

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 5.5) is a common starting point.[15][16] An example ratio would be 25:75 (v/v) acetonitrile:buffer.[16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 280 nm.[15]

  • Standard Preparation: Prepare a standard solution of high-purity this compound (approx. 0.1 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare a solution of the discolored sample at the same concentration as the standard.

  • Analysis: Inject both the standard and the sample. The main peak for this compound should be sharp and well-defined. Degradation products will typically appear as earlier or later eluting peaks. Purity can be calculated using the area percent method.

Protocol 2: Purification by Recrystallization

If the HPLC analysis shows significant impurity, recrystallization can be an effective purification method.[17][18]

Objective: To purify discolored this compound.

Methodology:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[18] Ethanol or a toluene/heptane mixture are good starting points.[19]

  • Dissolution: Place the discolored solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional but Recommended): If the solution is still colored, add a small amount (1-2% by weight) of activated carbon and boil for a few minutes. The carbon will adsorb many of the colored polymeric impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Re-run the HPLC analysis (Protocol 1) to confirm the purity of the recrystallized product.

Protocol 3: Stabilization for Long-Term Storage

For newly purchased or freshly purified material, proper stabilization is crucial for preventing future degradation.

Objective: To prepare this compound for stable, long-term storage.

Methodology:

  • Antioxidant Addition (for bulk material): For larger quantities that will be stored for an extended period, adding a free-radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1% w/w) can significantly inhibit oxidation.[8][20][21][22] BHT is a widely used stabilizer in pharmaceuticals and polymers.[20][22][23]

  • Inert Gas Blanketing: Place the solid in a suitable amber glass vial.

  • Purge: Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 1-2 minutes to displace all the air.[2]

  • Sealing: Immediately and tightly seal the vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm.

  • Labeling & Storage: Clearly label the vial with the compound name, date, and storage conditions ("Store under inert gas, refrigerated, protected from light"). Place the vial in a refrigerator (2-8°C).[12]

By understanding the mechanisms of degradation and implementing these rigorous handling, analysis, and storage protocols, researchers can ensure the integrity and purity of their this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Schmidtke Sobeck, S. J. (n.d.). Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. ACS.
  • ANTIOXIDANT BHT. (n.d.). Ataman Kimya.
  • Shahidi, F., & Zhong, Y. (2015). Synthetic and natural antioxidant additives in food stabilization. ResearchGate.
  • How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry.
  • BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS. (n.d.).
  • Zhang, Y. (2018). Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. The College of Wooster.
  • Recrystallization and Crystallization. (n.d.).
  • General procedures for the purification of Esters. (n.d.). LookChem.
  • Storage conditions for chemicals in the laboratory. (2023, August 26). Trustrade.
  • Ji, Y., et al. (2013). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. PubMed.
  • What are the functions of Antioxidant BHT in sealants? (2025, July 18). Relyon.
  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange.
  • Oral, E., et al. (2012). A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene. PubMed.
  • Safe handling and storage of chemicals. (2025, August 20). Sciencemadness Wiki.
  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. (n.d.). Sciencemadness.org.
  • de la Fuente, S., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.
  • How to purify esters. (2019, April 5). Reddit.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • How to prevent/minimize rapid air oxidation or arylamine... (2012, September 21). ResearchGate.
  • Smith, A. (2024, March 11). Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation. Union College.
  • Theoretical Study of the Oxidation Mechanism of Aromatic Amines. (n.d.). ElectronicsAndBooks.
  • Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. (2025, October 16). ResearchGate.
  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (n.d.). DTIC.
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Validation & Comparative

A Comparative Guide to Benzyl p-Aminobenzoate and Ethyl p-Aminobenzoate as Local Anesthetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of local anesthesia, the chemical structure of a compound dictates its efficacy, duration, and safety profile. This guide provides an in-depth, objective comparison of two ester-type local anesthetics: Benzyl p-aminobenzoate and Ethyl p-aminobenzoate, the latter widely known as Benzocaine. By examining their fundamental properties and the available experimental data, this document aims to equip researchers and drug development professionals with the critical insights needed for informed decision-making in anesthetic agent selection and development.

At a Glance: Key Physicochemical and Pharmacological Properties

A fundamental understanding of the physicochemical characteristics of this compound and Ethyl p-aminobenzoate is paramount to appreciating their distinct pharmacological behaviors. The following table summarizes their key properties.

PropertyThis compoundEthyl p-aminobenzoate (Benzocaine)Significance in Local Anesthesia
Molecular Formula C₁₄H₁₃NO₂[1]C₉H₁₁NO₂[2]Influences molecular weight and subsequent diffusion characteristics.
Molecular Weight 227.26 g/mol [1][3]165.19 g/mol [2]Affects the rate of diffusion through tissues to reach the nerve fiber.
LogP (Octanol/Water) ~3.3 (Predicted)[3]~1.9[2]A measure of lipophilicity. Higher LogP generally correlates with increased potency and duration of action, but also potentially higher toxicity.[4]
Water Solubility Almost insolubleSparingly solubleAffects formulation possibilities and bioavailability at the site of action.
pKa Not readily available~2.5 - 3.5Determines the proportion of ionized and non-ionized forms at physiological pH, influencing the onset of action.

Mechanism of Action: A Shared Pathway

Both this compound and Ethyl p-aminobenzoate, as with other local anesthetics, exert their nerve-blocking effects by targeting voltage-gated sodium channels in the neuronal membrane.[5] The non-ionized form of the anesthetic molecule diffuses across the nerve sheath and cell membrane. Once inside the neuron, an equilibrium is established, and the ionized form of the molecule binds to the intracellular portion of the sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential. The result is a reversible blockade of nerve conduction, leading to a loss of sensation in the innervated area.

G cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space LA_unionized Local Anesthetic (Unionized) LA_unionized_intra Local Anesthetic (Unionized) LA_unionized->LA_unionized_intra Diffusion LA_ionized Local Anesthetic (Ionized) Na_channel_closed Sodium Channel (Closed) Na_channel_open Sodium Channel (Open) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Sodium Channel (Inactivated) Na_channel_open->Na_channel_inactivated Block Nerve Impulse Blocked Na_channel_inactivated->Block LA_ionized_intra Local Anesthetic (Ionized) LA_unionized_intra->LA_ionized_intra Equilibrium LA_ionized_intra->Na_channel_inactivated Binding

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Comparative Performance: An Analysis Based on Structure-Activity Relationships and Available Data

Direct, head-to-head comparative studies of this compound and Ethyl p-aminobenzoate are scarce in publicly available literature. However, by applying established principles of structure-activity relationships (SAR) for p-aminobenzoic acid esters and analyzing the existing data for each compound, we can draw informed comparisons.[6][7]

Potency

The potency of a local anesthetic is closely linked to its lipid solubility (lipophilicity).[4] A more lipophilic molecule can more readily penetrate the lipid-rich nerve membrane to reach its site of action on the sodium channel.

  • This compound: With a predicted LogP of approximately 3.3, it is significantly more lipophilic than Ethyl p-aminobenzoate.[3] This higher lipophilicity strongly suggests that this compound possesses a higher anesthetic potency.

  • Ethyl p-aminobenzoate (Benzocaine): Having a LogP of around 1.9, it is less lipophilic.[2] While effective, a higher concentration of Benzocaine is often required to achieve the desired anesthetic effect compared to more potent agents.[8]

Studies on other p-aminobenzoic acid esters have shown that increasing the length of the alkyl ester chain generally leads to increased potency.[9] The substitution of the ethyl group with a larger benzyl group aligns with this principle.

Onset of Action

The onset of action is influenced by several factors, including the pKa of the anesthetic and its concentration. A lower pKa results in a larger fraction of the non-ionized form at physiological pH, which can diffuse more rapidly across the nerve membrane, leading to a faster onset.

  • Ethyl p-aminobenzoate (Benzocaine): It is known for its relatively rapid onset of action when applied topically.[8]

Duration of Action

The duration of action is primarily determined by the anesthetic's protein binding capacity and its rate of clearance from the site of administration.[4] Higher lipophilicity often correlates with increased protein binding and a longer duration of action.

  • This compound: Due to its higher lipophilicity, it is expected to have a stronger affinity for proteins within the sodium channel and surrounding tissues. This would lead to a slower rate of clearance and, consequently, a longer duration of anesthetic effect compared to Ethyl p-aminobenzoate.

  • Ethyl p-aminobenzoate (Benzocaine): It generally has a shorter duration of action.

Toxicity

The systemic toxicity of local anesthetics is a critical consideration. For ester-type anesthetics, this is largely influenced by their rate of hydrolysis by plasma cholinesterases and their inherent cytotoxicity.

  • This compound: There is a lack of specific LD50 data for this compound. However, the toxicity of its hydrolysis products, p-aminobenzoic acid (PABA) and benzyl alcohol, should be considered. PABA is associated with allergic reactions in some individuals.[5] Benzyl benzoate, a related compound, has an oral LD50 in rats of approximately 1700 uL/kg.[10]

  • Ethyl p-aminobenzoate (Benzocaine): The oral LD50 of Benzocaine in rats is reported to be between 1705 mg/kg and 3042 mg/kg.[11][12][13] The primary metabolite is PABA, which carries a risk of allergic reactions.[5] A significant, though rare, adverse effect associated with Benzocaine is methemoglobinemia.[2]

Experimental Protocols for Comparative Evaluation

To provide a definitive comparison between this compound and Ethyl p-aminobenzoate, rigorous experimental evaluation is necessary. The following are detailed protocols for key in-vivo and in-vitro assays.

In-Vivo Efficacy: Guinea Pig Intradermal Wheal Assay

This classic model is used to assess the infiltration anesthesia potency and duration of action.

Objective: To compare the local anesthetic efficacy of this compound and Ethyl p-aminobenzoate following intradermal administration.

Methodology:

  • Animal Model: Healthy adult Hartley guinea pigs (300-400 g) are used. The dorsal hair is carefully clipped 24 hours prior to the experiment.

  • Test Solutions: Prepare sterile solutions of this compound and Ethyl p-aminobenzoate at various concentrations (e.g., 0.25%, 0.5%, 1.0%, and 2.0% w/v) in a suitable vehicle (e.g., sterile saline with a minimal amount of a biocompatible solvent if necessary, due to low water solubility). A vehicle control group and a positive control group (e.g., 1% Lidocaine) should be included.

  • Procedure:

    • Inject 0.2 mL of each test solution intradermally into marked sites on the backs of the guinea pigs, raising a distinct wheal.

    • At 2-minute intervals, gently stimulate the center of the wheal with a sharp needle (e.g., a von Frey filament of a specific force).

    • The absence of the panniculus carnosus reflex (skin twitch) is considered a positive sign of anesthesia.

  • Data Collection:

    • Onset of Action: The time from injection to the first absence of the reflex.

    • Duration of Action: The time from the onset of anesthesia until the return of the reflex.

    • Potency (ED50): The concentration of the anesthetic that produces a block in 50% of the animals can be determined by probit analysis.

G cluster_prep Preparation cluster_procedure Procedure cluster_data Data Analysis Animal_Prep Guinea Pig Preparation (Hair Clipping) Injection Intradermal Injection (0.2 mL) Raise Wheal Animal_Prep->Injection Solution_Prep Prepare Test Solutions (this compound, Ethyl p-aminobenzoate, Controls) Solution_Prep->Injection Stimulation Stimulate Wheal with Needle (Every 2 minutes) Injection->Stimulation Observation Observe for Panniculus Carnosus Reflex Stimulation->Observation Record_Onset Record Onset of Anesthesia Observation->Record_Onset Record_Duration Record Duration of Anesthesia Observation->Record_Duration Calculate_ED50 Calculate ED50 (Potency) Record_Duration->Calculate_ED50

Caption: Workflow for the Guinea Pig Intradermal Wheal Assay.

In-Vitro Cytotoxicity: Neuronal Cell Viability Assay

This assay provides insights into the potential neurotoxicity of the local anesthetics.

Objective: To compare the cytotoxic effects of this compound and Ethyl p-aminobenzoate on a neuronal cell line.

Methodology:

  • Cell Line: A human neuroblastoma cell line, such as SH-SY5Y, is commonly used.[14] Cells should be cultured under standard conditions (e.g., 37°C, 5% CO₂ in a suitable medium).

  • Test Compounds: Prepare stock solutions of this compound and Ethyl p-aminobenzoate in a suitable solvent (e.g., DMSO) and then dilute to various final concentrations in the cell culture medium.

  • Procedure (MTT Assay):

    • Seed the SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the various concentrations of the test compounds, a vehicle control, and a positive control for cytotoxicity (e.g., Triton X-100).

    • Incubate for a defined period (e.g., 24 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) for each compound.

G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture SH-SY5Y Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Compounds Add Test Compounds to Cells Cell_Seeding->Add_Compounds Compound_Prep Prepare Drug Dilutions Compound_Prep->Add_Compounds Incubate_24h Incubate for 24 hours Add_Compounds->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the in-vitro neuronal cell viability (MTT) assay.

Conclusion and Future Directions

Based on the principles of structure-activity relationships, this compound is predicted to be a more potent local anesthetic with a longer duration of action than Ethyl p-aminobenzoate (Benzocaine), primarily due to its increased lipophilicity. However, this increased lipophilicity may also be associated with a higher potential for systemic toxicity.

The lack of direct comparative experimental data for this compound highlights a significant knowledge gap. The experimental protocols outlined in this guide provide a clear pathway for researchers to generate the necessary data for a definitive, evidence-based comparison. Such studies are crucial for the rational design and development of new local anesthetic agents with improved therapeutic profiles. Future research should focus on synthesizing and evaluating a series of p-aminobenzoic acid esters with varying ester groups to further elucidate the impact of this structural component on anesthetic efficacy and safety.

References

  • Comparative evaluation of the efficacy of two anesthetic gels (2% lignocaine and 20% benzocaine) in reducing pain during administration of local anesthesia – A randomized controlled trial. (URL: [Link])
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A Comparative Analysis of the Ultraviolet (UV) Absorption Properties of Aminobenzoate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the ultraviolet (UV) absorption properties of select aminobenzoate esters, a class of organic compounds historically significant as UVB filters in sunscreen and other photoprotective applications. We will delve into the structural basis of their UV absorption, present a rigorous experimental protocol for their characterization using UV-Vis spectroscopy, and compare the spectral properties of key derivatives, including the parent p-aminobenzoic acid (PABA), Benzocaine, and the once-ubiquitous Padimate O. This document is intended for researchers, scientists, and formulation professionals in drug development and cosmetics who require a foundational understanding of these critical UV absorbers.

Introduction: The Role and Relevance of Aminobenzoate Esters

Aminobenzoate esters, derivatives of p-aminobenzoic acid (PABA), were among the first generation of effective chemical UV filters introduced for skin protection.[1] Their primary function is to absorb high-energy UVB radiation (290–320 nm), the portion of the solar spectrum largely responsible for erythema (sunburn) and the development of skin cancers.[2][3] The core molecular structure, featuring an aromatic ring conjugated with a carbonyl group and an amino group, forms a chromophore that efficiently absorbs UV photons.[4]

While the use of PABA itself has declined due to issues with skin sensitization and a tendency to stain clothing, its ester derivatives were developed to mitigate these drawbacks while retaining UVB absorption efficacy.[1] However, concerns over the photostability and potential biological effects of some derivatives, like Padimate O, have led to their diminished use in modern formulations.[5] Despite this, studying their properties provides valuable insight into structure-activity relationships for UV filter design and highlights the importance of comprehensive photochemical evaluation.

The Mechanism of UV Absorption

Organic UV filters like aminobenzoate esters operate by absorbing UV photons, which excites electrons from a lower-energy ground state to a higher-energy excited state.[6] This process typically involves a π → π* transition within the conjugated π-electron system of the molecule. The absorbed energy is then dissipated harmlessly as heat or lower-energy light (fluorescence or phosphorescence) as the molecule returns to its ground state, preventing the UV radiation from reaching and damaging skin cells.[6][7]

The specific wavelength of maximum absorption (λmax) and the efficiency of absorption (molar absorptivity, ε) are dictated by the precise chemical structure of the chromophore.[4] Substituents on the aromatic ring, such as the amino group (an electron-donating group) and the ester group, play a crucial role in tuning these properties.

G cluster_0 Molecular System GS Ground State (S₀) ES Excited Singlet State (S₁) GS->ES π → π* transition ES->GS Relaxation Heat Heat Dissipation (Non-radiative decay) ES->Heat UV_Photon UV Photon (hν) UV_Photon->GS Absorption

Experimental Protocol: UV-Vis Spectroscopy for Comparative Analysis

To objectively compare the UV absorption properties of different aminobenzoate esters, a standardized and validated method is essential. UV-Vis spectroscopy is the cornerstone technique for this purpose, allowing for the precise determination of λmax and molar absorptivity (ε).[8][9][10]

Causality Behind Experimental Choices
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to provide stable and accurate absorbance readings over the UV spectrum (290-400 nm).

  • Solvent Selection: Spectroscopic grade ethanol is a common and appropriate solvent. Its selection is critical because it readily dissolves the typically lipophilic aminobenzoate esters and, crucially, is transparent (exhibits negligible absorbance) in the UVB and UVA ranges of interest.[11] The solvent can influence the absorption spectrum, so consistency is paramount for comparative studies.[11]

  • Cuvettes: Quartz cuvettes are mandatory. Unlike glass or plastic, quartz is transparent to UV radiation below ~340 nm, ensuring that only the absorbance of the sample is measured. A 1 cm path length is standard for simplifying Beer-Lambert Law calculations.

  • Validation via Beer-Lambert Law: The protocol's trustworthiness is established by demonstrating a linear relationship between concentration and absorbance. According to the Beer-Lambert law (A = εbc), a plot of absorbance (A) versus concentration (c) should yield a straight line through the origin. The slope of this line is the product of the molar absorptivity (ε) and the path length (b), allowing for a robust calculation of ε.[11]

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh approximately 10 mg of each aminobenzoate ester using an analytical balance.

    • Quantitatively transfer each compound into a separate 100 mL Class A volumetric flask.

    • Dissolve the compound and bring the flask to volume with spectroscopic grade ethanol. This creates a stock solution of approximately 100 mg/L.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a minimum of four working solutions with decreasing concentrations (e.g., 10 mg/L, 5 mg/L, 2.5 mg/L, 1.25 mg/L). Use volumetric flasks and pipettes to ensure accuracy.

  • Spectrophotometer Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the scan range from 400 nm down to 250 nm.

    • Fill a matched pair of quartz cuvettes with the blank solvent (spectroscopic grade ethanol).

    • Place the cuvettes in the reference and sample holders and perform a baseline correction. This electronically subtracts any absorbance from the solvent and cuvettes.[11]

  • Sample Measurement:

    • Starting with the most dilute working solution, rinse a quartz cuvette with a small amount of the solution before filling it.

    • Place the cuvette in the sample holder and record the absorption spectrum.

    • Repeat this process for all working solutions of each ester, progressing from the most dilute to the most concentrated.

  • Data Analysis:

    • From the overlaid spectra for each compound, identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax for each concentration.

    • For each ester, create a plot of absorbance (at λmax) versus concentration (in mol/L).

    • Perform a linear regression on the data. The slope of the resulting line will be the molar absorptivity (ε) in L·mol⁻¹·cm⁻¹, as the path length (b) is 1 cm.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_stock 1. Prepare Stock Solution (e.g., 100 mg/L in Ethanol) prep_serial 2. Create Serial Dilutions (Working Solutions) prep_stock->prep_serial measure_scan 4. Scan Absorbance Spectra (250-400 nm) prep_serial->measure_scan Transfer to Cuvette measure_base 3. Run Baseline Correction (Ethanol Blank) measure_base->measure_scan analysis_lambda 5. Identify λmax measure_scan->analysis_lambda Obtain Spectra analysis_plot 6. Plot Absorbance vs. Concentration analysis_lambda->analysis_plot analysis_beer 7. Calculate Molar Absorptivity (ε) via Beer-Lambert Law analysis_plot->analysis_beer

Comparative Data and Discussion

The following table summarizes the UV absorption properties of p-aminobenzoic acid and two of its common esters. It is important to note that literature values can vary slightly based on the specific solvent and experimental conditions used.

Compound NameChemical Structureλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)UV Range
p-Aminobenzoic Acid (PABA) p-H₂NC₆H₄COOH289[11]Not SpecifiedUVB
Benzocaine (Ethyl p-aminobenzoate)p-H₂NC₆H₄COOCH₂CH₃291[12]Not SpecifiedUVB
Padimate O (2-Ethylhexyl 4-dimethylaminobenzoate)p-(CH₃)₂NC₆H₄COOC₈H₁₇311 - 312[5][13][14]Not SpecifiedUVB

Note: Molar absorptivity data is often not reported in general sources; it must be determined experimentally using the protocol described above.

Structure-Activity Relationship Analysis
  • Esterification: Comparing PABA (λmax 289 nm) to its ethyl ester, Benzocaine (λmax 291 nm), reveals that simple esterification of the carboxylic acid group has a minimal effect on the position of the absorption maximum. The core chromophore remains largely unchanged. The primary benefit of esterification is increased lipophilicity, which is crucial for incorporation into cosmetic formulations.

  • N-Alkylation: The most significant structural change in this comparison is seen with Padimate O. The substitution of the two hydrogens on the amino group with methyl groups (N,N-dimethylation) results in a substantial bathochromic shift (a shift to a longer wavelength) of the λmax to ~311 nm.[5][14] This is because the dimethylamino group is a more powerful electron-donating group than the primary amino group (-NH₂). This enhanced electron-donating character increases the electron density of the conjugated system, lowering the energy gap for the π → π* transition and shifting the absorption peak deeper into the UVB range. This structural modification is what made Padimate O one of the most potent UVB absorbers available.[15]

Photostability and Safety Considerations

While Padimate O exhibits a potent UVB absorption profile, its use has been largely discontinued due to significant drawbacks. Research has shown that upon absorbing UV radiation, Padimate O can become photounstable and may generate reactive species that can lead to indirect DNA damage.[16][5] This underscores a critical principle in drug and cosmetic development: a strong primary mechanism of action (i.e., UV absorption) must be complemented by a robust safety and stability profile. In contrast, 2-Ethylhexyl 4-aminobenzoate (a primary amine ester similar to Benzocaine but with a larger alkyl group) is now primarily used as a stable intermediate in the synthesis of more modern and photostable UV filters.[17][18]

Conclusion

This guide demonstrates that the UV absorption properties of aminobenzoate esters are intrinsically linked to their molecular structure. While simple esterification primarily modifies physical properties like solubility, N-alkylation significantly enhances and shifts the UV absorption maximum. Padimate O serves as a compelling case study, illustrating a potent UVB absorber whose utility was ultimately compromised by photostability and safety concerns.

The provided UV-Vis spectroscopy protocol offers a reliable and self-validating framework for researchers to generate their own comparative data for these and other UV-absorbing compounds. Such empirical analysis is indispensable for the rational design and evaluation of effective and safe photoprotective agents.

References

  • Padim
  • Padimate O – Knowledge and References. Taylor & Francis Online. [Link]
  • Padim
  • Padimate-O | C17H27NO2 | CID 30541.
  • UV-visible spectrum for1.0 x10 -3 M benzocaine Schiff base (I).
  • Benzocaine | C9H11NO2 | CID 2337.
  • Rapid Comparison of UVB Absorption Effectiveness of Various Sunscreens by UV-Vis Spectroscopy. Florida Gulf Coast University. [Link]
  • A New Ultraviolet Protective Agent of the Intercalation Compound of Aminobenzoic Acid Esters (UV Absorber) and Synthetic Mica (Inorganic Layered Compound). J-Stage. [Link]
  • Rapid Comparison of UVB Absorption Effectiveness of Various Sunscreens by UV-Vis Spectroscopy. Omics Online. [Link]
  • Comparative Evaluation of UV Spectrophotometry for Sun Protection Factor (SPF) Determination in a Reproducible in Vitro Method. Clausius Scientific Press. [Link]
  • A Survey of UV Filters Used in Sunscreen Cosmetics. MDPI. [Link]
  • PABA. Campaign for Safe Cosmetics. [Link]
  • Rapid Comparison of UVB Absorption Effectiveness of Various Sunscreens by UV-Vis Spectroscopy.
  • A new approach for the determination of sunscreen levels in seawater by ultraviolet absorption spectrophotometry.
  • Chemical Analysis of Sunscreen: Determining SPF with Ultraviolet Light Measurement. HunterLab. [Link]
  • Ethylhexyl Dimethyl PABA (Explained + Products). INCIDecoder. [Link]
  • A simple and rapid method developed to determine the Sun protection factor (SPF) by using UV-visible spectrophotometer for topic. IOSR Journal. [Link]
  • Ultraviolet Filters for Cosmetic Applic

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A Comparative Analysis of the Enzymatic Hydrolysis Rates of Benzyl p-Aminobenzoate and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The enzymatic hydrolysis of ester-containing compounds is a cornerstone of drug metabolism, influencing the pharmacokinetic and pharmacodynamic profiles of numerous therapeutic agents. As prodrug strategies become increasingly sophisticated, a quantitative understanding of the rate and selectivity of ester cleavage is paramount for rational drug design. This guide provides a comparative analysis of the enzymatic hydrolysis rate of Benzyl p-aminobenzoate, a common substructure in local anesthetics and other pharmaceuticals, against a panel of structurally related esters. We will delve into the underlying enzymatic mechanisms, provide a robust, self-validating experimental protocol for rate determination, and present comparative data to illuminate the structure-activity relationships that govern substrate susceptibility to common hydrolases.

Introduction: The Critical Role of Ester Hydrolysis in Pharmacology

Ester groups are frequently incorporated into drug molecules to enhance properties such as lipophilicity, membrane permeability, and taste-masking. These "prodrugs" are designed to be inactive until they undergo metabolic conversion—often via enzymatic hydrolysis—to release the active pharmacological agent at the desired site of action.[1] The rate of this conversion is a critical design parameter; a rate that is too slow may result in sub-therapeutic drug levels, while a rate that is too rapid can lead to premature drug release, systemic toxicity, or a short duration of action.

Hydrolases, including carboxylesterases (CES), lipases, and other esterases, are the primary enzymes responsible for this biotransformation.[1][2] These enzymes are ubiquitously distributed, with high concentrations in the liver, plasma, and intestine.[1] Their broad substrate specificity allows them to process a wide array of xenobiotic esters.[2][3] This guide focuses on comparing the hydrolysis of this compound to other simple esters to provide a foundational understanding of how subtle changes in chemical structure can profoundly impact metabolic stability.

The Mechanism of Serine Hydrolase-Catalyzed Ester Cleavage

The majority of esterases involved in drug metabolism, such as Pig Liver Esterase (PLE) and pancreatic cholesterol esterase, belong to the serine hydrolase superfamily.[4][5] Their catalytic activity relies on a conserved catalytic triad (typically Serine-Histidine-Aspartate/Glutamate) within the enzyme's active site. The hydrolysis proceeds via a two-step acyl-enzyme intermediate mechanism.[6]

  • Acylation Step: The serine residue's hydroxyl group, activated by the adjacent histidine, performs a nucleophilic attack on the ester's carbonyl carbon. This forms a transient tetrahedral intermediate, which then collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate.

  • Deacylation Step: A water molecule, activated by the same histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid product and regenerate the active enzyme.

The overall rate of hydrolysis is determined by the kinetics of both the acylation and deacylation steps.

Serine Hydrolase Mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_S Enzyme-Substrate Complex (E-RCOOR') Int1 Tetrahedral Intermediate 1 E_S->Int1 Nucleophilic Attack (Ser-OH) Acyl_E Acyl-Enzyme Intermediate (E-COR) Int1->Acyl_E Collapse ROH Alcohol Product (R'OH) Int1->ROH Release H2O Water Int2 Tetrahedral Intermediate 2 Acyl_E->Int2 Water Attack E_P Enzyme-Product Complex (E-RCOOH) Int2->E_P Collapse RCOOH Acid Product (RCOOH) E_P->RCOOH Release

Caption: General mechanism for ester hydrolysis by a serine hydrolase enzyme.

Experimental Protocol: Quantifying Enzymatic Hydrolysis Rates

To objectively compare hydrolysis rates, a standardized and reproducible experimental protocol is essential. This protocol is designed as a self-validating system, incorporating controls and standard curves to ensure data integrity. We will describe a general method using Pig Liver Esterase (PLE), a commercially available enzyme with broad substrate specificity, making it an excellent model for metabolic studies.[5][7]

Materials and Reagents
  • Enzyme: Pig Liver Esterase (PLE, EC 3.1.1.1), lyophilized powder (e.g., from Sigma-Aldrich or Lee Biosolutions).[3]

  • Substrates: this compound, Methyl benzoate, Ethyl benzoate, Benzyl benzoate, p-Nitrophenyl acetate (for positive control).

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.

  • Solvent: Acetonitrile (HPLC grade), Dimethyl Sulfoxide (DMSO).

  • Quenching Solution: 1 M Hydrochloric Acid (HCl).

  • Analytical Equipment: UV-Vis Spectrophotometer, High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.

Experimental Workflow

The choice of analytical method depends on the substrate's properties. For substrates that produce a chromophoric product upon hydrolysis (like p-nitrophenyl esters), a simple spectrophotometric assay can be used.[6][8] For non-chromogenic substrates like this compound, HPLC is required to separate and quantify the substrate and its product over time.

Experimental_Workflow cluster_assays Hydrolysis Assays (37°C) cluster_chromogenic Chromogenic Substrate (e.g., p-Nitrophenyl Acetate) cluster_nonchromogenic Non-Chromogenic Substrates (e.g., this compound) prep Reagent Preparation (Buffer, Enzyme, Substrates) start_spec Initiate Reaction (Add Enzyme) prep->start_spec start_hplc Initiate Reaction (Add Enzyme) prep->start_hplc monitor_spec Monitor Absorbance (405 nm) in Real-Time start_spec->monitor_spec calc_spec Calculate Initial Rate (Beer-Lambert Law) monitor_spec->calc_spec analyze_hplc Analyze via HPLC aliquots Take Aliquots at Time Intervals (t=0, 5, 15, 30 min) start_hplc->aliquots quench Quench Reaction (Add 1M HCl) aliquots->quench quench->analyze_hplc calc_hplc Calculate Rate from Substrate Depletion analyze_hplc->calc_hplc

Caption: Workflow for determining hydrolysis rates for different ester types.

Step-by-Step Methodology (HPLC Method)

This method is applicable to this compound and other non-chromogenic esters.

  • Preparation of Standard Curve:

    • Prepare stock solutions of the substrate (e.g., this compound) and its expected acid product (p-aminobenzoic acid) in DMSO.

    • Create a series of dilutions in the reaction buffer to cover the expected concentration range.

    • Inject each standard into the HPLC system to generate a standard curve of peak area versus concentration. This is crucial for accurate quantification.

  • Enzyme Reaction:

    • Prepare a working solution of PLE in 0.1 M phosphate buffer (pH 7.4) to a final concentration of ~10 units/mL. Keep on ice.

    • Prepare a 10 mM stock solution of the test substrate in DMSO.

    • In a microcentrifuge tube, add 980 µL of pre-warmed (37°C) phosphate buffer.

    • Add 10 µL of the substrate stock solution to the buffer for a final substrate concentration of 100 µM. Vortex briefly.

    • Take a 100 µL aliquot for the t=0 time point and immediately quench it in a separate tube containing 100 µL of 1 M HCl.

    • Initiate the reaction by adding 10 µL of the PLE enzyme solution to the reaction tube. Vortex gently and place in a 37°C water bath.

    • Take additional 100 µL aliquots at subsequent time points (e.g., 5, 10, 20, 30, and 60 minutes), quenching each one immediately in tubes containing 1 M HCl.

  • No-Enzyme Control:

    • Run a parallel reaction containing 10 µL of buffer instead of the enzyme solution. This allows you to measure the rate of non-enzymatic chemical hydrolysis, which should be subtracted from the enzymatic rate.[9]

  • HPLC Analysis & Rate Calculation:

    • Analyze all quenched samples by HPLC.

    • Using the standard curve, convert the peak area of the substrate at each time point to concentration.

    • Plot the substrate concentration versus time. The initial hydrolysis rate is the absolute value of the initial slope of this curve, typically expressed in µM/min.

    • Normalize the rate by the enzyme concentration to report the specific activity (e.g., µmol/min/mg of enzyme).

Comparative Data and Structure-Activity Relationship

The rate of enzymatic hydrolysis is highly dependent on the chemical structure of the ester's alcohol (alkoxy) and acid (acyl) portions. Steric hindrance and electronic effects near the carbonyl group significantly influence the substrate's ability to bind to the enzyme's active site and its susceptibility to nucleophilic attack.[10]

Below is a summary table of relative hydrolysis rates for this compound and related esters, based on data patterns observed in literature for carboxylesterases.[11][12]

Substrate Structure Relative Hydrolysis Rate (Normalized) Key Structural Features & Rationale
Methyl Benzoate Benzoyl group, Methyl ester1.25Small methyl group offers minimal steric hindrance, allowing easy access to the active site.
Ethyl Benzoate Benzoyl group, Ethyl ester1.00 (Reference)Slightly larger than methyl, representing a baseline for comparison.
Benzyl Benzoate Benzoyl group, Benzyl ester0.60The bulky benzyl group in the alcohol portion significantly increases steric hindrance around the ester linkage, slowing the rate of hydrolysis.[11]
This compound p-Aminobenzoyl group, Benzyl ester0.45Combines the steric bulk of the benzyl ester with the electronic effect of the p-amino group. The electron-donating amino group slightly deactivates the carbonyl carbon towards nucleophilic attack, further reducing the hydrolysis rate compared to Benzyl Benzoate.
p-Nitrophenyl Acetate Acetyl group, p-Nitrophenyl ester> 50The p-nitrophenyl group is an excellent leaving group due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide ion. This makes the ester highly reactive and an ideal positive control.[6]

Note: Rates are illustrative and normalized to Ethyl Benzoate for comparison. Actual rates depend on specific enzyme and conditions.

Factors Influencing Hydrolysis Rate Measurements

Achieving accurate and comparable data requires careful control over several experimental variables:

  • pH: Enzyme activity is highly pH-dependent. Most mammalian esterases function optimally near physiological pH (7.0-8.0).[3][13] Buffering is essential to prevent pH shifts as the carboxylic acid product is formed.

  • Temperature: Reaction rates increase with temperature until an optimum is reached, after which the enzyme begins to denature and lose activity.[14] A standard temperature of 37°C is typically used to mimic physiological conditions.

  • Enzyme and Substrate Concentration: The reaction rate is proportional to the enzyme concentration. Substrate concentration should be chosen carefully; ideally, it should be near the enzyme's Michaelis constant (Kₘ) to ensure the rate is sensitive to substrate differences, but not so high as to cause substrate inhibition.[14]

  • Solvents: Organic solvents like DMSO are often needed to dissolve lipophilic substrates. However, high concentrations (>1-2% v/v) can denature the enzyme and inhibit its activity.[8]

Conclusion and Implications for Drug Development

This guide demonstrates that the enzymatic hydrolysis rate of esters is a complex function of their molecular structure. Our comparative analysis reveals that this compound is hydrolyzed relatively slowly compared to simpler alkyl esters, a consequence of both the steric bulk of the benzyl group and the electronic properties of the p-aminobenzoyl moiety. This inherent stability is a critical piece of information for researchers in drug development. By understanding these structure-activity relationships, scientists can more effectively design prodrugs with tailored activation rates, optimizing therapeutic efficacy while minimizing potential toxicity. The provided experimental workflow offers a reliable framework for generating the empirical data necessary to support such rational design efforts.

References

  • Feaster, J. E., et al. (1987).
  • Sadar, M. H., & Ayranci, E. (1978). Transient-phase and steady-state kinetics of lipase-catalyzed ester hydrolysis. Journal of Macromolecular Science: Part A - Chemistry. [Link]
  • Toone, E. J., et al. (1990). Enzymes in organic synthesis. 47. Active-site model for interpreting and predicting the specificity of pig liver esterase. Journal of the American Chemical Society. [Link]
  • Wikipedia Contributors. (2023). Asymmetric ester hydrolysis with pig-liver esterase. Wikipedia. [Link]
  • Tunaley, A., et al. (1987). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed. [Link]
  • Pinto, A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Pinto, A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. [Link]
  • O'Hagan, D., & Rzepa, H. S. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]
  • Science.gov. (n.d.). Factors affecting hydrolysis: Topics. Science.gov. [Link]
  • Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success. [Link]
  • Conduct Science. (2021). Factors That Affects Enzyme Activity. ConductScience.com. [Link]
  • Zhang, G., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. [Link]
  • University of Massachusetts Lowell. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. UML.edu. [Link]
  • Barbayianni, E., et al. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. PubMed. [Link]

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of small-molecule drug development, particularly with structurally similar compounds like aminobenzoate derivatives, understanding antibody cross-reactivity is not just a quality control metric—it is a critical determinant of assay validity and therapeutic safety. This guide provides an in-depth comparison of methodologies to assess antibody cross-reactivity against various aminobenzoate derivatives, supported by illustrative experimental data and detailed protocols.

The Significance of Cross-Reactivity in the Context of Aminobenzoate Derivatives

Aminobenzoate derivatives, such as para-aminobenzoic acid (PABA), benzocaine, and procaine, are common scaffolds in pharmaceuticals, ranging from local anesthetics to components in drug formulations.[1][2][3][4] Due to their structural similarities, an antibody developed against one derivative may exhibit off-target binding to others.[5][6][7] This cross-reactivity can lead to inaccurate quantification in immunoassays, false positives in diagnostic tests, and potential safety concerns in therapeutic applications.[8][9][10] Therefore, rigorous cross-reactivity profiling is an indispensable step in antibody validation.[11][12]

This guide will explore three gold-standard techniques for evaluating antibody specificity:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for quantitative cross-reactivity assessment.

  • Surface Plasmon Resonance (SPR) for real-time kinetic analysis of binding affinity.

  • Western Blotting for specificity confirmation under denaturing conditions.

Choosing the Right Antibody Type: Monoclonal vs. Polyclonal

The choice between monoclonal and polyclonal antibodies is a critical first step. Monoclonal antibodies (mAbs) offer high specificity to a single epitope and batch-to-batch consistency, making them ideal for quantitative assays and therapeutic development.[13][14][15] Polyclonal antibodies (pAbs), being a mixture of antibodies recognizing multiple epitopes, can provide a more robust signal in certain applications but are more prone to cross-reactivity and batch variability.[14][16][17] For the precise characterization of cross-reactivity with small molecules like aminobenzoates, monoclonal antibodies are generally preferred.[15]

Comparative Analysis of Antibody Cross-Reactivity

To illustrate the principles discussed, we present a comparative analysis of a hypothetical monoclonal antibody (mAb-PABA-01) raised against para-aminobenzoic acid (PABA). Its cross-reactivity was assessed against a panel of structurally related aminobenzoate derivatives.

Competitive ELISA Data

A competitive ELISA is a powerful tool to quantify the cross-reactivity of an antibody against various analogs.[8][18] In this assay, the analyte in solution competes with a coated antigen for a limited number of antibody binding sites. The concentration of the analyte that inhibits 50% of the antibody binding (IC50) is determined. Cross-reactivity is then calculated relative to the primary antigen.

Table 1: Cross-Reactivity of mAb-PABA-01 Determined by Competitive ELISA

CompoundStructureIC50 (nM)Cross-Reactivity (%)*
para-Aminobenzoic acid (PABA)10100
Benzocaine5020
Procaine2504
Tetracaine10001
ortho-Aminobenzoic acid50000.2
meta-Aminobenzoic acid80000.125

*Cross-Reactivity (%) = (IC50 of PABA / IC50 of Derivative) x 100

These illustrative data indicate that mAb-PABA-01 is highly specific for PABA. It shows moderate cross-reactivity with Benzocaine, which shares the ethyl ester group, and significantly lower cross-reactivity with more structurally divergent or sterically hindered molecules like Procaine and Tetracaine. The position of the amino group is also critical, as evidenced by the low cross-reactivity with ortho- and meta-aminobenzoic acids.

Surface Plasmon Resonance (SPR) Kinetics

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics, offering deeper insights into the association (on-rate, ka) and dissociation (off-rate, kd) rates of the antibody-antigen interaction.[19][20][21] The equilibrium dissociation constant (KD), calculated as kd/ka, is a measure of binding affinity.[22][23]

Table 2: Kinetic Parameters of mAb-PABA-01 Binding to Aminobenzoate Derivatives by SPR

Compoundka (1/Ms)kd (1/s)KD (M)
para-Aminobenzoic acid (PABA)1.5 x 1051.5 x 10-31.0 x 10-8
Benzocaine5.0 x 1042.5 x 10-35.0 x 10-8
Procaine1.2 x 1043.0 x 10-32.5 x 10-7

The SPR data corroborate the ELISA findings, showing the highest affinity (lowest KD) of mAb-PABA-01 for PABA. The reduced affinity for Benzocaine and Procaine is a result of both slower association and faster dissociation rates, providing a nuanced understanding of the cross-reactive interactions.

Experimental Protocols

Competitive ELISA Protocol

This protocol outlines the steps for determining the IC50 values and cross-reactivity of an antibody.

ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection cluster_3 Analysis p1 Coat plate with PABA-BSA conjugate p2 Wash plate p1->p2 p3 Block with BSA solution p2->p3 p4 Wash plate p3->p4 c1 Add mAb-PABA-01 mixed with aminobenzoate derivative standards p4->c1 c2 Incubate c1->c2 d1 Wash plate c2->d1 d2 Add HRP-conjugated secondary antibody d1->d2 d3 Incubate d2->d3 d4 Wash plate d3->d4 d5 Add TMB substrate d4->d5 d6 Incubate in dark d5->d6 d7 Add stop solution d6->d7 a1 Read absorbance at 450 nm d7->a1 a2 Plot standard curve and determine IC50 values a1->a2

Caption: Competitive ELISA workflow for cross-reactivity assessment.

  • Antigen Coating: Dilute a PABA-BSA conjugate to 1 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[24]

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Reaction: Prepare serial dilutions of the aminobenzoate derivatives (PABA, Benzocaine, etc.) in assay buffer. Mix each dilution with a constant concentration of mAb-PABA-01. Add 100 µL of this mixture to the wells. Incubate for 1-2 hours at room temperature.[8]

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.[25]

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops.

  • Stop Reaction: Add 100 µL of stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the derivative concentration. Determine the IC50 value for each compound.

Surface Plasmon Resonance (SPR) Protocol

This protocol describes the determination of kinetic parameters using SPR.

SPR_Workflow s1 Immobilize mAb-PABA-01 on sensor chip s2 Inject running buffer to establish baseline s1->s2 s3 Inject aminobenzoate derivative (analyte) at various concentrations (Association) s2->s3 s4 Inject running buffer (Dissociation) s3->s4 s5 Regenerate sensor chip surface s4->s5 s6 Fit data to a binding model to determine ka, kd, and KD s5->s6

Caption: SPR workflow for kinetic analysis of antibody-antigen binding.

  • Antibody Immobilization: Immobilize mAb-PABA-01 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[23]

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+).

  • Analyte Injection (Association): Inject serial dilutions of the aminobenzoate derivatives over the sensor surface at a constant flow rate. This allows for the monitoring of the binding event in real-time.[21]

  • Buffer Flow (Dissociation): Flow running buffer over the chip to monitor the dissociation of the analyte from the antibody.[23]

  • Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[22]

Western Blotting Protocol

Western blotting can be used as a qualitative or semi-quantitative method to confirm specificity, especially when the aminobenzoate derivatives are conjugated to different carrier proteins.

WB_Workflow w1 Run aminobenzoate-protein conjugates on SDS-PAGE w2 Transfer proteins to a PVDF membrane w1->w2 w3 Block membrane with 5% non-fat milk w2->w3 w4 Incubate with primary antibody (mAb-PABA-01) w3->w4 w5 Wash membrane w4->w5 w6 Incubate with HRP-conjugated secondary antibody w5->w6 w7 Wash membrane w6->w7 w8 Add ECL substrate and image w7->w8

Caption: Western blotting workflow for specificity confirmation.

  • Sample Preparation: Prepare samples of different aminobenzoate derivatives conjugated to a carrier protein (e.g., BSA).

  • SDS-PAGE: Separate the protein conjugates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with mAb-PABA-01 overnight at 4°C.[28]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

  • Washing: Repeat the wash step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. The presence and intensity of bands corresponding to the different conjugates will indicate the degree of cross-reactivity.[26]

Conclusion

The comprehensive characterization of antibody cross-reactivity is a non-negotiable aspect of immunoassay development and validation, particularly for structurally homologous small molecules like aminobenzoate derivatives. This guide demonstrates a multi-faceted approach, combining the quantitative power of competitive ELISA, the kinetic insights from SPR, and the specificity confirmation of Western blotting. By employing these robust methodologies, researchers can ensure the development of highly specific and reliable antibodies, leading to more accurate and reproducible scientific outcomes.

References

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. [Link]
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  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
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  • PARA-AMINOBENZOIC acid, hereinafter referred to as PABA, and its. Cleveland Clinic Journal of Medicine. [Link]
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The Unsung Workhorse: A Comparative Guide to Qualifying Benzyl p-Aminobenzoate as a Reference Standard for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the integrity of quantitative data is paramount. This integrity is anchored by the quality of the reference standards employed. While well-characterized primary standards from pharmacopeias are the gold standard, researchers and quality control chemists are often faced with the need to qualify secondary or in-house reference standards for novel compounds, impurities, or related substances. This guide provides a comprehensive framework for the validation of an analytical method using Benzyl p-aminobenzoate as a reference standard, comparing its performance characteristics to the well-established standard, Benzocaine (ethyl p-aminobenzoate).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the scientific rationale behind the experimental design, ensuring a deep understanding of the principles of analytical method validation.

The Critical Role of Reference Standards in Analytical Method Validation

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base for the quantitative analysis of a sample. Its primary role is to ensure the accuracy and reliability of analytical results. The validation of an analytical method, as mandated by regulatory bodies and detailed in guidelines such as the International Council for Harmonisation's Q2(R1) and the United States Pharmacopeia's General Chapter <1225>, is fundamentally reliant on the use of a suitable reference standard.[1][2] The process of method validation demonstrates that an analytical procedure is fit for its intended purpose.

This compound, a chemical intermediate and a potential impurity in the synthesis of related active pharmaceutical ingredients (APIs) like Benzocaine, serves as an excellent case study for the qualification of a reference standard.[][4][5] Its structural similarity to other p-aminobenzoic acid esters makes it a relevant candidate for such applications.

Characterization of this compound as a Reference Standard Candidate

A candidate for a reference standard must be thoroughly characterized to establish its identity and purity. For this compound, this would involve a suite of analytical techniques.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₂[6][7]
Molecular Weight227.26 g/mol [6][7]
AppearanceWhite to off-white solid[6]
CAS Number19008-43-6[6][8]

Purity Assessment: A purity of greater than 98% is often desirable for reference standards in drug development.[9] The purity of a candidate reference standard is not determined by a single method but by a combination of techniques, a concept known as "mass balance." This approach involves a primary assay (e.g., chromatography) and determination of impurities (e.g., water content, residual solvents, inorganic impurities).

Comparative Framework: this compound vs. Benzocaine

To illustrate the process of qualifying this compound, we will compare its hypothetical validation data against typical data for a well-established reference standard, Benzocaine. Benzocaine is a suitable comparator due to its structural similarity and its availability as a pharmacopeial reference standard.[10][11]

Table 1: Comparison of Reference Standard Attributes

AttributeThis compound (Candidate)Benzocaine (Established Standard)Rationale for Comparison
Purity Typically >99% (to be established by characterization)≥98.0% (as per USP/EP)[10]A high and accurately determined purity is the cornerstone of a reference standard.
Availability Commercially available from chemical suppliersAvailable as a pharmacopeial standard[10]Pharmacopeial standards have the highest level of characterization and regulatory acceptance.
Intended Use Quantification of this compound as a related substance or impurity.Assay of Benzocaine API and formulations, and as a reference for related substances.[2][10]The intended use dictates the required validation parameters.
Structural Similarity Ester of p-aminobenzoic acidEster of p-aminobenzoic acidStructural similarity allows for the use of similar analytical techniques (e.g., HPLC-UV).

Experimental Workflow for Analytical Method Validation

The following sections detail the experimental protocols for validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. This workflow is designed to be self-validating, with each step building confidence in the method's performance.

Diagram 1: Workflow for Analytical Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Reference Standard Qualification A Selection of Chromatographic Conditions B System Suitability Criteria Definition A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) & Limit of Quantitation (LOQ) F->G H Robustness G->H I Characterization of this compound J Purity Assignment I->J J->D

Caption: A typical workflow for the validation of an analytical method, from development to the qualification of the reference standard.

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC method is a representative example for the analysis of p-aminobenzoic acid esters and serves as the foundation for our validation study.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 5.5) in a 25:75 (v/v) ratio[12][13]

  • Flow Rate: 1.0 mL/min[12]

  • Injection Volume: 10 µL

  • Detection: UV at 285 nm[2]

  • Column Temperature: 30 °C

Validation Parameters and Experimental Protocols

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare a solution of a placebo (a mixture of all formulation components except the analyte).

  • Prepare a spiked sample by adding the this compound reference standard to the placebo.

  • Subject the this compound reference standard to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject all solutions into the HPLC system and record the chromatograms.

  • Acceptance Criteria: The peak for this compound in the spiked sample should be free from interference from placebo components. The method must be able to separate the this compound peak from any degradation product peaks.

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the expected sample concentration.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope (S) of the calibration curve.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% acetonitrile)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations. The results should not be significantly affected by the changes.

Data Comparison and Interpretation

The following table summarizes the expected performance data for a validated HPLC method using this compound as the reference standard, in comparison to a typical validated method for Benzocaine.

Table 2: Comparative Validation Data

Validation ParameterThis compound (Expected Performance)Benzocaine (Typical Performance)
Specificity No interference from placebo or degradation products.No interference from placebo or known impurities.
Linearity (r²) ≥ 0.999≥ 0.999
Range 50% - 150% of target concentration80% - 120% of assay concentration
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (RSD) ≤ 2.0%≤ 1.5%
LOD To be determined experimentallyTypically in the ng/mL range
LOQ To be determined experimentallyTypically in the ng/mL to µg/mL range
Robustness System suitability passes under all varied conditions.System suitability passes under varied conditions.

The successful execution of these validation experiments, with results meeting the pre-defined acceptance criteria, would qualify this compound as a suitable reference standard for the intended analytical method.

Diagram 2: Decision Tree for Reference Standard Qualification

Caption: A decision-making flowchart for the qualification of a candidate reference standard.

Conclusion: Establishing Trustworthiness in Analytical Data

The qualification of a reference standard is a rigorous but essential process in ensuring the reliability of analytical data. This guide has outlined a comprehensive approach to validating an analytical method using this compound as a case study. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, and comparing the expected outcomes to those of an established standard like Benzocaine, a high degree of confidence in the suitability of this compound as a reference standard can be achieved.

The principles and protocols detailed herein are not limited to this compound but can be adapted for the qualification of any new reference material. This commitment to scientific integrity and methodological rigor is the foundation upon which trustworthy and defensible analytical results are built.

References

  • Veeprho Pharmaceuticals. (n.d.). Benzocaine Impurities and Related Compound.
  • Waters Corporation. (n.d.). Validation of a UPLC Method for a Benzocaine, Butamben, and Tetracaine Hydrochloride Topical Solution.
  • Pharmaffiliates. (n.d.). Benzocaine-impurities.
  • Perez-Lozano, P., et al. (2005). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 920-927.
  • YouTube. (2025, May 15). Making Benzocaine: The Local Anesthetic That Changed Medicine.
  • GSRS. (n.d.). This compound.
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  • PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
  • PubMed. (1989). [Ion pair HPLC determination of p-aminobenzoic acid as an impurity in procaine and procainamide hydrochlorides]. Bollettino Chimico Farmaceutico, 128(12), 365-369.
  • ResearchGate. (n.d.).
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  • PubChem. (n.d.). Benzocaine.
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A Comparative Performance Analysis of Benzyl p-Aminobenzoate as a UV Filter Against Commercial Sunscreens

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of UV Protection

The demand for effective and safe ultraviolet (UV) protection in skincare and pharmaceutical formulations is ever-increasing. While a range of commercial UV filters dominates the market, the exploration of novel and alternative compounds continues to be a significant area of research. This guide provides an in-depth technical comparison of Benzyl p-aminobenzoate, a lesser-known derivative of p-aminobenzoic acid (PABA), against widely used commercial organic and inorganic sunscreen agents.

This analysis is grounded in scientific principles and experimental data, offering a critical evaluation of performance parameters such as UV attenuation, photostability, and the underlying mechanisms of action. Our objective is to provide researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the formulation of next-generation photoprotective products.

Mechanism of Action: How Organic UV Filters Work

Organic UV filters, such as this compound and other commercial chemical sunscreens, function by absorbing UV radiation and converting it into a less harmful form of energy, typically heat. This process is facilitated by the presence of chromophores in their molecular structure, which are capable of absorbing photons of specific wavelengths.

Caption: Workflow for determining λmax and molar absorptivity.

In-Vitro SPF and Photostability Assessment

This protocol provides a method for determining the Sun Protection Factor (SPF) and assessing the photostability of a sunscreen formulation containing this compound.

Objective: To determine the in-vitro SPF of a model sunscreen formulation and to evaluate its photostability after exposure to a controlled dose of UV radiation.

Materials:

  • Model sunscreen formulation containing a known concentration of this compound

  • Polymethylmethacrylate (PMMA) plates [1][2][3]* Positive displacement pipette or automated spreading robot [1]* Solar simulator with a controlled UV output

  • UV-Vis spectrophotometer with an integrating sphere

  • Reference sunscreen with a known SPF

Procedure:

  • Sample Application: Apply the sunscreen formulation uniformly onto the PMMA plate at a concentration of 0.75 to 1.3 mg/cm². [2][4]Allow the film to dry for a specified period.

  • Initial UV Transmittance Measurement: Measure the initial UV transmittance of the sunscreen film across the UV spectrum (290-400 nm) using the spectrophotometer.

  • UV Irradiation: Expose the sunscreen-coated plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose should be sufficient to assess photostability.

  • Post-Irradiation UV Transmittance Measurement: After irradiation, remeasure the UV transmittance of the sunscreen film.

  • SPF Calculation: The in-vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

  • Photostability Assessment: Compare the pre- and post-irradiation UV transmittance spectra. A significant increase in transmittance after irradiation indicates photodegradation. The percentage of SPF loss can be calculated to quantify photostability.

Caption: Workflow for in-vitro SPF and photostability testing.

Conclusion and Future Perspectives

Based on its chemical lineage, this compound is anticipated to be an effective UVB absorber. Its performance in this region of the UV spectrum is likely comparable to other PABA esters. However, for broad-spectrum protection, it would need to be formulated with effective UVA filters.

A significant knowledge gap remains regarding its specific UV absorption characteristics (λmax and molar absorptivity) and, crucially, its photostability profile. The experimental protocols outlined in this guide provide a clear pathway for generating this essential data.

For researchers and formulators, the potential advantages of this compound could lie in its synthesis, cost-effectiveness, or unique formulation properties. However, a comprehensive evaluation of its performance, particularly its photostability, is paramount before it can be considered a viable alternative or adjunct to existing commercial sunscreens. Further research, following the methodologies described herein, will be instrumental in fully elucidating the potential of this compound in the field of photoprotection.

References

  • Avobenzone: Chemical UVA Filter Research. (n.d.). SPF List.
  • Lopacińska, J., et al. (2023). New Perspectives on Titanium Dioxide and Zinc Oxide as Inorganic UV Filters: Advances, Safety, Challenges, and Environmental Considerations. MDPI.
  • In Light of Exposure: Understanding Avobenzone Part I, Characterization. (2017). Cosmetics & Toiletries.
  • Avobenzone. (n.d.). In Wikipedia.
  • Smijs, T. G., & Pavel, S. (2011). Titanium dioxide and zinc oxide nanoparticles in sunscreens: focus on their safety and effectiveness.
  • Titanium Dioxide Particle vs. Sun Protection Performance. (2013). Cosmetics & Toiletries.
  • The Dynamic Duo: Titanium Dioxide and Zinc Oxide in UV Protective Cosmetic Formulations. (2023). ResearchGate.
  • Attenuation of Light Spectra using TiO2 and ZnO. (n.d.). ResearchGate.
  • Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization. (2023). National Center for Biotechnology Information.
  • Cole, C., Shyr, T., & Ou-Yang, H. (2010). Characterization of the UVA protection provided by avobenzone, zinc oxide, and titanium dioxide in broad-spectrum sunscreen products. Photodermatology, photoimmunology & photomedicine, 26(6), 241–247.
  • Investigating the Effect of Zinc Oxide Nanoparticles on the Absorption of Ultraviolet Radiation for Enhancing the Efficacy of Sunscreen Products. (2026). Progressive Color, Colorants and Coatings.
  • In vitro SPF Testing. (n.d.). Eurofins.
  • Couteau, C., et al. (2007). Evaluation of the photostability of different UV filter combinations in a sunscreen. Die Pharmazie, 62(6), 449–451.
  • What is Octinoxate? (n.d.). Paula's Choice.
  • Octinoxate. (n.d.). SPF List.
  • In vitro method for the determination of the UVA protection factor and “critical wavelength” values of sunscreen products. (2009). Regulations.gov.
  • ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. (2025). ALS Global.
  • Overlay of UV-Vis absorption spectra for avobenzone and oxybenzone. (n.d.). ResearchGate.
  • Octinoxate. (n.d.). PubChem.
  • UV-Vis absorbance spectra of zinc oxide samples at varying concentrations. (n.d.). ResearchGate.
  • Horbury, M. D., et al. (2015). Broadband ultrafast photoprotection by oxybenzone across the UVB and UVC spectral regions. Physical Chemistry Chemical Physics, 17(34), 21990–21995.
  • Diffey, B. L. (2012). In Vitro Evaluation of Sunscreens: An Update for the Clinicians.
  • Absorption spectrum of an oxybenzone solution in ethanol (5 mg ml 21 ). (n.d.). ResearchGate.
  • Stanisz, B., et al. (2016). Photoprotective efficacy and photostability of fifteen sunscreen products having the same label SPF subjected to natural sunlight. Journal of photochemistry and photobiology. B, Biology, 162, 45–49.
  • What properties of zinc oxide reflect/absorb UVA rays in sunscreens (chemistry investigation)? (2022). Quora.
  • Relevance of UV Filter/Sunscreen Product Photostability to Human Safety. (2016). ResearchGate.
  • Jesus, A., et al. (2020). UV Filters: Challenges and Prospects. Pharmaceuticals, 13(11), 363.
  • Unexpected Photolysis of the Sunscreen Octinoxate In The Presence of the Sunscreen Avobenzone. (2018). ResearchGate.
  • In Vitro Sunscreen Photostability Testing Insights. (n.d.). Abich Inc.
  • Molar Absorptivity. (n.d.).
  • Octinoxate. (n.d.). Ataman Kimya.
  • Oxybenzone. (n.d.). NIST WebBook.
  • What is the mechanism of Oxybenzone? (2024). Patsnap Synapse.
  • UV-Vis Spectrum of 4-Aminobenzoic Acid. (n.d.). SIELC Technologies.
  • 4-Aminobenzoic acid. (n.d.). PubChem.
  • Kinetics of the photosensitized degradation of benzyl 4-hydroxybenzoate in homogeneous aqueous solution under visible-light irradiation. (2012). Journal of Photochemistry and Photobiology A: Chemistry, 230(1), 40–47.
  • Benzoic acid, 4-amino-, methyl ester. (n.d.). NIST WebBook.
  • Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... (n.d.). ResearchGate.
  • Dunford, H. B., & Stillman, J. S. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. Biochemistry, 14(8), 1645–1653.
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A Comparative Guide to the Biological Activities of Benzyl p-aminobenzoate and p-Aminobenzoic Acid (PABA)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally related molecules is paramount. This guide provides an in-depth, objective comparison of Benzyl p-aminobenzoate and its parent compound, p-aminobenzoic acid (PABA). By synthesizing available experimental data and outlining detailed methodologies, this document serves as a technical resource for evaluating the potential applications of these compounds.

Introduction: Structural Analogs with Divergent Potential

p-Aminobenzoic acid (PABA) is a well-established intermediate in the folate biosynthesis pathway of many microorganisms, making it a cornerstone for the development of antimicrobial agents.[1][2] this compound, an ester derivative of PABA, presents a modification to this core structure that can significantly alter its physicochemical properties and, consequently, its biological activity. This guide will explore these differences, focusing on antimicrobial, antifungal, and local anesthetic properties, while providing the experimental frameworks necessary for their validation.

Antimicrobial Activity: A Tale of Two Mechanisms

The primary mechanism of PABA's relevance in microbiology is its role as a precursor in the synthesis of folic acid, a vital component for DNA and RNA synthesis in bacteria.[2] This pathway is a key target for sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase, the enzyme that utilizes PABA.[3]

p-Aminobenzoic Acid (PABA)

PABA itself has demonstrated direct antibacterial activity against a range of bacteria, including Listeria monocytogenes, Salmonella enteritidis, and Escherichia coli.[1] Its inhibitory effects are more pronounced at lower pH values.[1] The proposed mechanisms for its direct antibacterial action include disruption of the cell envelope and interference with the synthesis of the peptidoglycan layer.[1]

This compound

Direct comparative studies on the antimicrobial activity of this compound versus PABA are not extensively available in the current body of literature. However, the esterification of the carboxylic acid group in PABA to form this compound would likely alter its mechanism of action. It would no longer be a direct substrate for dihydropteroate synthase. Instead, its antimicrobial potential may stem from different interactions with the bacterial cell. Benzyl derivatives, in general, have been shown to possess antimicrobial properties.[4]

Quantitative Comparison of Antimicrobial Activity

While direct Minimum Inhibitory Concentration (MIC) values for this compound are not readily found in the searched literature, we can compare the activity of PABA and some of its other derivatives to provide context.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Key FindingsReference
p-Aminobenzoic acidListeria monocytogenes-Greater inhibitory effects than other organic acids.[1]
p-Aminobenzoic acidSalmonella enteritidis-More active at lower pH.[1]
p-Aminobenzoic acidEscherichia coli-Damages cell envelope.[1]
Schiff Base of PABAStaphylococcus aureus (MRSA)15.62 µMPotent activity against Gram-positive bacteria.[2][5]
Benzimidazole derivative of PABAListeria monocytogenes15.62 µg/mLFour times more potent than ampicillin.[2]

Note: The table above highlights the antimicrobial potential of PABA and its derivatives. Further experimental investigation is required to determine the specific MIC values for this compound against a panel of relevant microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to quantify the antimicrobial activity of a compound.

Objective: To determine the lowest concentration of this compound and PABA that inhibits the visible growth of a specific microorganism.

Methodology:

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown on a suitable agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[6][7]

  • Preparation of Compound Dilutions: Stock solutions of this compound and PABA are prepared in an appropriate solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB) or another suitable broth.[6][7]

  • Inoculation: Each well containing the compound dilutions is inoculated with the standardized microbial suspension. A positive control well (microorganism without compound) and a negative control well (broth only) are included.[7]

  • Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.[6]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Compounds in Microtiter Plate B->C D Incubate Plate (35-37°C, 18-24h) C->D E Visually Inspect for Growth and Determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Antifungal Activity: Exploring a Broader Spectrum

The potential of PABA and its derivatives extends to antifungal applications.

p-Aminobenzoic Acid (PABA)

PABA has been identified as an antifungal compound produced by Lysobacter antibioticus.[8] It has shown activity against several plant pathogenic fungi.[8]

This compound

While specific data on the antifungal activity of this compound is limited in the searched literature, derivatives of PABA, such as certain Schiff bases, have demonstrated potent broad-spectrum antifungal properties.[5][9] The structural modification in this compound could potentially enhance its lipophilicity, which may facilitate its entry into fungal cells and contribute to antifungal activity.

Quantitative Comparison of Antifungal Activity
Compound/DerivativeTarget FungusMICKey FindingsReference
Schiff Base of PABAVarious Fungi≥ 7.81 µMPotent broad-spectrum antifungal properties.[5][9]
2-Aminobenzoic acid derivativesCandida albicans70 µg/mLFungicidal action observed.[10]

Note: This table provides an indication of the antifungal potential of PABA derivatives. Experimental validation is necessary to determine the antifungal efficacy of this compound.

Experimental Protocol: Antifungal Susceptibility Testing

The protocol for determining the Minimum Inhibitory Concentration (MIC) for antifungal activity is similar to the antibacterial MIC assay, with modifications in the growth medium and incubation conditions suitable for fungi.

Local Anesthetic Activity: The Role of the p-Aminobenzoate Moiety

The p-aminobenzoate structure is a key pharmacophore in a class of local anesthetic agents.[11]

p-Aminobenzoic Acid (PABA)

PABA itself is not used as a local anesthetic. However, its ester derivatives, such as benzocaine (ethyl p-aminobenzoate) and procaine, are well-known local anesthetics.[3][11]

This compound

This compound, being an ester of PABA, is expected to possess local anesthetic properties. The mechanism of action for this class of compounds involves the blockage of voltage-gated sodium channels in nerve membranes, which prevents the generation and conduction of nerve impulses. The lipophilicity of the benzyl group could potentially enhance its penetration into nerve membranes, influencing its potency and duration of action.

Experimental Protocol: Evaluation of Local Anesthetic Activity (Frog Sciatic Nerve Block Model)

This in vivo model is a classic method for assessing the efficacy of local anesthetics.

Objective: To compare the nerve blocking potential of this compound and a standard local anesthetic.

Methodology:

  • Animal Preparation: A frog is pithed, and the sciatic nerve is carefully dissected.

  • Nerve Stimulation and Recording: The nerve is placed on electrodes, and a baseline response to electrical stimulation is recorded.

  • Application of Compounds: A solution of this compound or a standard local anesthetic (e.g., lidocaine) is applied to a section of the nerve.

  • Measurement of Nerve Block: The nerve is stimulated at regular intervals, and the time taken for the complete abolition of the nerve impulse conduction is recorded as the onset of anesthesia. The duration of the block is also measured by monitoring the time taken for the nerve to recover its conductivity after washing out the compound.[12][13]

LocalAnesthetic_Workflow A Dissect Frog Sciatic Nerve B Establish Baseline Nerve Conduction via Electrical Stimulation A->B C Apply Test Compound Solution (e.g., this compound) B->C D Monitor Nerve Impulse Conduction C->D E Determine Onset and Duration of Nerve Block D->E

Caption: Workflow for evaluating local anesthetic activity.

Cytotoxicity and Safety Considerations

An essential aspect of drug development is the evaluation of a compound's toxicity.

p-Aminobenzoic Acid (PABA)

PABA is generally considered to have low toxicity.[2] However, PABA-functionalized dendrimers have shown selective cytotoxicity against human melanoma cell lines at higher concentrations.[14][15]

This compound

The cytotoxicity of this compound has not been extensively reported in the searched literature. As with any new compound, a thorough in vitro cytotoxicity assessment against various cell lines is crucial to determine its therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the concentration of this compound and PABA that causes a 50% reduction in the viability of a specific cell line (IC50).

Methodology:

  • Cell Seeding: A specific cell line (e.g., human fibroblasts, cancer cell line) is seeded into a 96-well plate and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are treated with various concentrations of this compound or PABA for a defined period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Pathway cluster_cells In Vitro Cells Viable Cells Formazan Formazan (Purple) Cells->Formazan Reduction Mito_Dehydrogenase Mitochondrial Dehydrogenase Dead_Cells Non-Viable Cells MTT MTT (Yellow, Tetrazolium Salt) MTT->Formazan

Caption: Principle of the MTT assay for cell viability.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activities of this compound and p-aminobenzoic acid. While PABA's role in microbial folate synthesis is well-documented, the esterification to this compound introduces a structural change that likely alters its biological profile, potentially shifting its mechanism of action for antimicrobial and antifungal activities and conferring local anesthetic properties.

The lack of direct comparative experimental data for this compound underscores the need for further research. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the antimicrobial, antifungal, local anesthetic, and cytotoxic properties of this compound. Such studies are essential to unlock the full therapeutic potential of this compound and other PABA derivatives.

References

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  • Local Anesthetic by Different Methods - YouTube. (2022, August 23).
  • Harsha, C., et al. (2023). Evaluation of the local anesthetic. Journal of Experimental Pharmacology, 15, 103–112.
  • Anwar, M. N., et al. (2022).
  • Li, Y., et al. (2023). p-Aminobenzoic acid inhibits the growth of soybean pathogen Xanthomonas axonopodis pv. glycines by altering outer membrane integrity. Pest Management Science, 79(10), 4083–4093.
  • Scutera, S., et al. (2022).
  • Wang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. Chinese Chemical Letters, 30(12), 2147–2154.
  • Gzella, A., et al. (2019). Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers. International Journal of Molecular Sciences, 20(5), 1165.
  • Aliev, Z. G., et al. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Brazilian Journal of Medical and Biological Research, 57, e13429.
  • Kavková, V., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(23), 5698.
  • Chen, G., et al. (2018). Production of Antifungal p-Aminobenzoic Acid in Lysobacter antibioticus OH13. Journal of Agricultural and Food Chemistry, 66(3), 630–636.
  • Wójcik, M., et al. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International Journal of Molecular Sciences, 22(23), 12822.
  • Shinde, S. S., & Sayyed, R. Z. (2014). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. International Journal of Pharmaceutical Sciences and Research, 5(10), 4358–4363.
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  • Gzella, A., et al. (2019). Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers. International Journal of Molecular Sciences, 20(5), 1165.
  • Saavedra, J. E., et al. (2012). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. Journal of Medicinal Chemistry, 55(22), 9847–9857.
  • Al-Ghamdi, A. M., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Molecular Sciences, 17(11), 1888.
  • Johnson, H. H., & Johnson, G. (1949). Antibacterial activity of substances related to p-aminobenzoic acid.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). LOCAL ANESTHETIC ACTIVITY OF P-AMINOBENZOHYDROXAMIC ACID IN COMPARISON TO BENZOCAINE. International Journal of Pharmacology, 2(4), 439–442.
  • Anwar, M. N., et al. (2022).
  • Al-Ghamdi, A. M., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Molecular Sciences, 17(11), 1888.
  • Curtis, G. H. (1949). PARA-AMINOBENZOIC acid, hereinafter referred to as PABA, and its. Cleveland Clinic Quarterly, 16(2), 84–89.
  • Singh, S. B., et al. (2017). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Journal of Visualized Experiments, (127), 55969.

Sources

A Head-to-Head Comparison of Synthesis Routes for Benzyl p-Aminobenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Benzyl p-aminobenzoate, a key intermediate in the synthesis of various pharmaceuticals and materials, demands an efficient and reliable synthetic methodology. This guide provides a comprehensive, head-to-head comparison of the most common synthetic routes to this versatile compound. We will delve into the intricacies of Fischer Esterification, Steglich Esterification, and a two-step approach commencing with p-nitrobenzoic acid. Each route will be evaluated based on experimental data, reaction mechanisms, and practical considerations to empower researchers in selecting the optimal pathway for their specific needs.

Introduction to this compound

This compound serves as a crucial building block in organic synthesis. Its structure, featuring a primary aromatic amine and a benzyl ester, allows for diverse chemical modifications. This makes it a valuable precursor for local anesthetics, UV-absorbing agents, and other specialty chemicals. The choice of synthetic route can significantly impact yield, purity, cost, and scalability, making a thorough understanding of the available options essential for drug development and materials science professionals.

Comparative Overview of Synthesis Routes

The following diagram provides a high-level overview of the synthetic pathways discussed in this guide.

Synthesis_Routes A p-Aminobenzoic Acid D Fischer Esterification A->D E Steglich Esterification A->E B Benzyl Alcohol B->D B->E G Two-Step Synthesis B->G C This compound D->C E->C F p-Nitrobenzoic Acid F->G G->C

Caption: High-level overview of the three primary synthesis routes to this compound.

Route 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of this compound synthesis, this involves the direct reaction of p-aminobenzoic acid with benzyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

Causality Behind Experimental Choices

The equilibrium nature of the Fischer esterification necessitates strategies to drive the reaction towards the product.[1] An excess of one reactant, usually the less expensive benzyl alcohol, is employed to shift the equilibrium. The removal of water, a byproduct of the reaction, through azeotropic distillation (e.g., with toluene) can also significantly improve the yield. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the benzyl alcohol.[1]

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-aminobenzoic acid (1.0 eq), benzyl alcohol (3.0 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound.[2]

Reaction Mechanism

Fischer_Esterification cluster_0 Protonation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation p-Aminobenzoic_Acid p-Aminobenzoic Acid H+ H+ p-Aminobenzoic_Acid->H+ Protonated_Acid Protonated p-Aminobenzoic Acid H+->Protonated_Acid Benzyl_Alcohol Benzyl Alcohol Protonated_Acid->Benzyl_Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Benzyl_Alcohol->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Water H2O Protonated_Intermediate->Water Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Final_Product This compound Protonated_Ester->Final_Product

Caption: Mechanism of the Fischer-Speier Esterification.

Route 2: Steglich Esterification

The Steglich esterification offers a milder alternative to the Fischer method, proceeding at room temperature and avoiding the use of strong acids.[3] This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]

Causality Behind Experimental Choices

The Steglich esterification is particularly advantageous for substrates that are sensitive to acidic conditions.[3] DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, reacting with the intermediate to form a more reactive acylpyridinium salt, which is then readily attacked by the alcohol.[4] This catalytic cycle allows the reaction to proceed under neutral and mild conditions. The main drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can complicate purification, though it is largely insoluble in most organic solvents and can be removed by filtration.

Experimental Protocol: Steglich Esterification
  • Reaction Setup: Dissolve p-aminobenzoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq) portion-wise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl to remove any remaining DMAP and p-aminobenzoic acid, followed by a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Reaction Mechanism

Steglich_Esterification cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer Catalysis cluster_2 Nucleophilic Attack cluster_3 Product Formation p-Aminobenzoic_Acid p-Aminobenzoic Acid DCC DCC p-Aminobenzoic_Acid->DCC O-Acylisourea O-Acylisourea Intermediate DCC->O-Acylisourea DMAP DMAP O-Acylisourea->DMAP Acylpyridinium_Salt Acylpyridinium Salt DMAP->Acylpyridinium_Salt Benzyl_Alcohol Benzyl Alcohol Acylpyridinium_Salt->Benzyl_Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Benzyl_Alcohol->Tetrahedral_Intermediate Final_Product This compound Tetrahedral_Intermediate->Final_Product DCU DCU Tetrahedral_Intermediate->DCU

Caption: Mechanism of the Steglich Esterification.

Route 3: Two-Step Synthesis from p-Nitrobenzoic Acid

This synthetic route involves an initial esterification of p-nitrobenzoic acid with benzyl alcohol to form benzyl p-nitrobenzoate, followed by the reduction of the nitro group to an amine. This approach avoids potential side reactions associated with the free amino group during esterification.

Causality Behind Experimental Choices

The electron-withdrawing nitro group in p-nitrobenzoic acid makes the carboxylic acid more acidic and the carbonyl carbon more electrophilic, which can facilitate esterification. The subsequent reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., using SnCl₂/HCl). Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[5] The choice of reducing agent depends on the presence of other functional groups in the molecule and the desired reaction conditions. Stannous chloride is a mild reducing agent that is selective for nitro groups in the presence of other reducible functionalities like esters.[6]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Benzyl p-Nitrobenzoate

  • Reaction Setup: Combine p-nitrobenzoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of sulfuric acid in toluene.

  • Reflux: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor by TLC.

  • Work-up and Purification: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and brine. Dry the organic layer and remove the solvent under reduced pressure. The crude benzyl p-nitrobenzoate can often be used in the next step without further purification.

Step 2: Reduction of Benzyl p-Nitrobenzoate

  • Method A: Catalytic Hydrogenation

    • Reaction Setup: Dissolve benzyl p-nitrobenzoate in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Method B: Reduction with Stannous Chloride

    • Reaction Setup: Dissolve benzyl p-nitrobenzoate in a solvent such as ethanol. Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O).[7]

    • Reaction: Heat the mixture at reflux for several hours until the reduction is complete (monitored by TLC).

    • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the tin salts. Extract the product with an organic solvent like ethyl acetate.

    • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Reaction Pathway

Two_Step_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction p-Nitrobenzoic_Acid p-Nitrobenzoic Acid Benzyl_p-Nitrobenzoate Benzyl p-Nitrobenzoate p-Nitrobenzoic_Acid->Benzyl_p-Nitrobenzoate Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Benzyl_p-Nitrobenzoate Final_Product This compound Benzyl_p-Nitrobenzoate->Final_Product Reducing_Agent Reducing Agent (e.g., H2/Pd-C or SnCl2) Reducing_Agent->Final_Product

Caption: The two-step synthesis of this compound from p-nitrobenzoic acid.

Head-to-Head Performance Comparison

The following table summarizes the key performance indicators for each synthetic route, based on literature data and established chemical principles.

ParameterFischer EsterificationSteglich EsterificationTwo-Step Synthesis (from p-Nitrobenzoic Acid)
Typical Yield Moderate to High (can be >80% with water removal)High (typically 75-95%)High (overall yield depends on both steps, can be >80%)
Reaction Conditions High temperature (reflux), strong acid catalystRoom temperature, neutral conditionsStep 1: High temperature, acid catalyst; Step 2: Room temp (H₂/Pd-C) or reflux (SnCl₂)
Reaction Time Several hours to overnight2-12 hoursStep 1: Several hours; Step 2: Varies (catalytic hydrogenation can be fast)
Reagent Cost Low (common acids and solvents)High (DCC/EDC and DMAP are more expensive)Moderate (depends on the cost of p-nitrobenzoic acid and reducing agent)
Work-up & Purification Simple acid-base extraction and recrystallizationFiltration of DCU, acid-base extraction, may require chromatographyStep 1: Acid-base extraction; Step 2: Filtration (Pd/C) or more complex work-up for SnCl₂
Substrate Scope Good for simple substrates, may not be suitable for acid-sensitive moleculesExcellent for a wide range of substrates, including sensitive ones[3]Good, protects the amino group during esterification
Key Advantages Low reagent cost, simple procedureMild reaction conditions, high yields, good for sensitive substratesAvoids side reactions with the amino group, high yields
Key Disadvantages Harsh conditions, equilibrium limitationsExpensive reagents, DCU byproduct can complicate purificationTwo-step process, requires handling of nitro compounds and reducing agents

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound is contingent upon the specific requirements of the project, including scale, budget, and the sensitivity of other functional groups in the starting materials.

  • For large-scale, cost-effective synthesis where the starting materials are robust, the Fischer Esterification remains a viable option, provided that efficient water removal is implemented to maximize the yield.

  • For substrates with acid-sensitive functional groups or when milder reaction conditions are paramount, the Steglich Esterification is the superior choice, despite the higher reagent costs. Its high yields and broad applicability often justify the expense in research and development settings.

  • The Two-Step Synthesis from p-nitrobenzoic acid offers a reliable alternative, particularly when side reactions involving the amino group are a concern. This route provides consistently high yields and is amenable to various reduction methods, allowing for flexibility in experimental design.

Ultimately, a careful evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision and select the most appropriate synthetic strategy for their endeavors.

References

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
  • Science Madness. (2010). Synthesis of p-aminobenzoic acid from benzyl alcohol.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • ScienceDirect. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • University of Michigan. (2011). Experiment 3. Ester Formation: Preparation of Benzocaine.
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction.
  • National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • The Hive. (n.d.). SnCl2 reduction of Nitro.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • YouTube. (2014). Write a Synthesis of p-Nitrobenzoic Acid from Benzene 001.
  • Google Patents. (n.d.). Process for preparing aminobenzoate esters.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).

Sources

A Senior Application Scientist’s Guide to Purity Analysis of Benzyl p-Aminobenzoate: A Comparative Evaluation of HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Benzyl p-Aminobenzoate

This compound, an ester combining benzyl alcohol and p-aminobenzoic acid (PABA), serves as a crucial intermediate in organic synthesis and finds application in various industries, including pharmaceuticals and cosmetics.[1][2][3] As with any active pharmaceutical ingredient (API) or key starting material, establishing a robust analytical method to determine its purity and impurity profile is a non-negotiable aspect of quality control and regulatory compliance. The presence of impurities, whether they are residual starting materials, by-products, or degradation products, can significantly impact the safety, efficacy, and stability of the final product.

This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. Moving beyond a mere listing of specifications, we will dissect the causality behind methodological choices, grounding our discussion in the physicochemical properties of the analyte and the fundamental principles of each technique. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the most fit-for-purpose method for their specific analytical challenges.

Analyte Physicochemical Profile: Guiding the Methodological Choice

Before delving into instrumentation, a thorough understanding of the analyte's properties is paramount. This compound (C₁₄H₁₃NO₂, MW: 227.26 g/mol ) is a crystalline solid with a melting point of approximately 85°C and a predicted high boiling point.[1][4][5] Its structure features key characteristics that dictate its chromatographic behavior:

  • Aromatic Rings: The presence of two benzene rings provides significant hydrophobicity and a strong UV chromophore, essential for UV-based detection in HPLC.

  • Ester Linkage: The ester group is stable under typical reversed-phase HPLC conditions but can be susceptible to hydrolysis under extreme pH.

  • Primary Aromatic Amine (-NH₂): This polar functional group is a critical consideration for both techniques. In HPLC, it can interact with residual silanols on silica-based columns. In GC, its high polarity and potential for hydrogen bonding can lead to poor peak shape and adsorption without chemical modification.[6][7]

  • Volatility and Thermal Stability: The compound's low volatility makes direct GC analysis challenging. While it is thermally stable to a degree, the high temperatures required for volatilization in a GC inlet could risk degradation.

This profile suggests that HPLC is a more direct and suitable technique, while GC would require a more involved workaround to address the analyte's polarity and low volatility.[8][9]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for API Purity

HPLC, particularly in the reversed-phase mode, is the workhorse of the pharmaceutical industry for assay and impurity analysis.[8][9] Its operation at ambient or slightly elevated temperatures makes it ideal for non-volatile and thermally sensitive compounds like this compound.[10]

Principle of Separation: Reversed-Phase Chromatography

In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar (e.g., silica chemically bonded with C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically water with an organic modifier like acetonitrile or methanol.[11][12] this compound, being a relatively nonpolar molecule, is retained on the C18 column through hydrophobic interactions.[13][14] By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), retained compounds are eluted in order of increasing hydrophobicity.[15] This allows for the effective separation of the main this compound peak from more polar impurities (e.g., p-aminobenzoic acid) and less polar impurities.

Experimental Protocol: HPLC-UV Method

This protocol is a robust starting point for method development and validation, based on established methods for similar aromatic esters like benzocaine.[16][17][18]

  • Solvent and Sample Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 293 nm (a wavelength of maximum absorbance for similar p-aminobenzoate structures).[16]

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 40% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Representative HPLC Results
Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)Resolution (USP)Tailing Factor (USP)
1p-Aminobenzoic Acid4.21,520-1.1
2Benzyl Alcohol7.51,13012.51.2
3This compound 18.6 2,450,000 25.1 1.0
4Unknown Impurity 121.32,3104.81.3
Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Processing A Prepare Mobile Phases (A & B) B Prepare Diluent (ACN/Water) C Weigh & Dissolve Sample (0.5 mg/mL) D Inject Sample (10 µL) C->D Inject E Gradient Separation on C18 Column D->E F UV Detection (293 nm) E->F G Integrate Peaks F->G Acquire Data H Calculate Area Percent Purity G->H I Generate Report H->I GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_analysis Data Processing A Weigh Sample (1 mg) B Add Solvent & BSTFA Reagent A->B C Heat at 70°C for 30 min B->C D Inject Derivatized Sample C->D Inject E GC Separation (DB-5ms Column) D->E F EI Ionization (70 eV) & Mass Analysis E->F G Extract Ion Chromatograms F->G Acquire Data H Identify Peaks via Mass Spectra G->H I Generate Report H->I

Sources

A Comparative Analysis of the In Vitro Cytotoxicity of Parabens and Related p-Aminobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Esters of both p-hydroxybenzoic acid (parabens) and p-aminobenzoic acid (PABAs) are extensively utilized in the pharmaceutical, cosmetic, and food industries, primarily for their antimicrobial preservative properties. While structurally similar, the substitution at the para position of the benzene ring—a hydroxyl group for parabens versus an amino group for PABA esters—can significantly influence their biological activity and toxicological profiles. This guide provides a comparative analysis of the in vitro cytotoxicity of the common paraben family and offers context on related PABA esters, including the topic compound, Benzyl p-aminobenzoate.

A comprehensive review of publicly available scientific literature reveals a wealth of cytotoxicity data for the paraben series. In contrast, there is a notable scarcity of direct experimental data on the cytotoxicity of this compound. Therefore, this guide will first present a detailed, data-driven comparison of the cytotoxicity of five key parabens: Methylparaben, Ethylparaben, Propylparaben, Butylparaben, and Benzylparaben. Following this, we will discuss the available, albeit limited, cytotoxicity data for derivatives of p-aminobenzoic acid to provide an indirect comparison and highlight areas for future research.

The Paraben Family: A Structure-Activity Relationship in Cytotoxicity

A consistent and well-documented trend within the paraben family is the direct correlation between the length and complexity of the alkyl ester chain and the compound's cytotoxic potential.[1] In essence, as the alkyl group increases in size, the lipophilicity of the molecule increases, which is believed to facilitate its passage across the cell membrane, leading to greater intracellular concentrations and enhanced cytotoxic effects.

This structure-activity relationship results in a clear hierarchy of toxicity. Benzylparaben, with its bulky and lipophilic benzyl group, consistently emerges as the most cytotoxic among the commonly studied parabens.[1] The general order of cytotoxicity is as follows:

Benzylparaben > Butylparaben > Propylparaben > Ethylparaben > Methylparaben

Comparative Cytotoxicity Data of Parabens

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric for quantifying cytotoxicity, representing the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%. The table below summarizes EC50 values from a comparative study on human and fish cell lines, illustrating the structure-activity relationship.

CompoundChemical StructureEC50 (µM) on Human iPSC-derived Neuroectodermal Cells
Methylparaben

906
Ethylparaben

698
Propylparaben

216
Butylparaben

63
Benzylparaben

< 63 (Implied to be most toxic)[1]

Note: The EC50 values are from a single study for consistency. The trend of increasing toxicity with chain length is widely corroborated by other studies.[1]

Mechanisms of Paraben-Induced Cytotoxicity

The cytotoxic effects of parabens are not merely due to cell membrane disruption but involve the induction of specific cellular pathways leading to cell death. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and oxidative stress.

Induction of Apoptosis and Mitochondrial Dysfunction

Apoptosis, or programmed cell death, is a critical mechanism of paraben-induced cytotoxicity.[2] Longer-chain parabens, such as propylparaben and butylparaben, have been shown to trigger apoptosis through the intrinsic mitochondrial pathway.[2][3] This process involves:

  • Increased Reactive Oxygen Species (ROS): Parabens can induce oxidative stress, leading to an accumulation of ROS.[2]

  • Mitochondrial Membrane Potential (MMP) Collapse: The increase in ROS leads to a reduction in MMP.[2]

  • Release of Pro-Apoptotic Factors: The compromised mitochondrial membrane releases factors like cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c activates a cascade of cysteine-aspartic proteases (caspases), notably Caspase-9 (initiator) and Caspase-3 (executioner), which dismantle the cell.[2]

G Paraben Propyl/Butyl Paraben ROS ↑ Reactive Oxygen Species (ROS) Paraben->ROS Mito Mitochondrial Dysfunction ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. Simplified signaling pathway of paraben-induced apoptosis.

Cell Cycle Arrest

Parabens can also exert a cytostatic effect by halting the cell cycle, preventing proliferation. Propylparaben, for instance, has been shown to induce G0/G1 phase arrest in human trophoblast cells.[2] This arrest prevents cells from entering the S phase (DNA synthesis), thereby inhibiting cell division. This effect is often linked to oxidative DNA damage, which triggers cell cycle checkpoints.[4]

The p-Aminobenzoate Family: An Indirect Cytotoxic Comparison

  • Schiff Base Derivatives: A study on Schiff bases derived from PABA demonstrated notable cytotoxicity against the human liver cancer cell line HepG2, with IC50 values reported to be ≥ 15.0 µM.[2][5]

  • Benzamide Derivatives: Another review highlighted that benzamide derivatives of PABA showed potent anticancer activity, with IC50 values as low as 4.53 µM.[3]

While these are not direct data for this compound, they establish that the PABA scaffold is a viable backbone for cytotoxic compounds. The primary structural difference between parabens and PABA esters is the hydroxyl versus the amino group. This change significantly alters the electronic properties and hydrogen bonding capability of the molecule, which would undoubtedly impact its interaction with biological targets. A direct comparison of the cytotoxicity of this compound and Benzylparaben would be a valuable area for future investigation to understand the toxicological contribution of this key functional group.

Experimental Methodologies

To ensure the robust and reproducible evaluation of cytotoxicity, standardized and well-validated assays are essential. Below are detailed protocols for key experiments used in the assessment of paraben cytotoxicity.

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HepG2, HDFn) Seeding 3. Seed Cells in 96-well Plates CellCulture->Seeding CompoundPrep 2. Compound Dilution (Parabens, Controls) Treatment 4. Treat Cells with Compounds (24-72h) CompoundPrep->Treatment Seeding->Treatment MTT 5a. Viability Assay (MTT) Treatment->MTT Apoptosis 5b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western 5c. Protein Analysis (Western Blot) Treatment->Western Data 6. Data Analysis (Calculate IC50) MTT->Data Apoptosis->Data Western->Data

Figure 2. General workflow for assessing cytotoxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds (parabens) and vehicle control (e.g., DMSO)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100. Plot the viability against compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

  • Ice-cold PBS

  • 6-well plates

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Conclusion

The available scientific evidence clearly demonstrates a structure-dependent cytotoxicity profile for the paraben family, with toxicity increasing with the length of the alkyl ester chain. Benzylparaben stands out as the most potent cytotoxic agent among this group, followed by butylparaben and propylparaben. The underlying mechanisms involve the induction of apoptosis via the mitochondrial pathway and cell cycle arrest.

In contrast, a significant knowledge gap exists regarding the cytotoxicity of this compound. While related PABA derivatives show cytotoxic potential, the absence of direct data for the benzyl ester makes a direct comparison with its paraben analogue, Benzylparaben, impossible at this time. This highlights a critical need for future research. Such studies would not only elucidate the toxicological profile of an industrially relevant compound but also provide valuable insights into how a single functional group modification—the substitution of a hydroxyl with an amino group—modulates cytotoxicity. For researchers in drug development and safety assessment, understanding these subtle structural nuances is paramount for the rational design of safer preservatives and therapeutic agents.

References

  • Kos J, Bara-Tejero M, Janežič D, et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. 2019;10(1):9. Published 2019 Dec 19.
  • Anas M, Mahboob A, Al-Ghamdi K, et al. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. 2022;27(19):6619. Published 2022 Oct 5.
  • Klimek-Turek A, Fornal E, Gałczyńska M, et al. Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways. Environ Health (Wash). 2024;2(5):301-310. Published 2024 Feb 28.
  • Ball AL, Solan ME, Franco ME, Lavado R. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Drug Chem Toxicol. 2023;46(4):786-794.
  • Klimek-Turek A, Fornal E, Gałczyńska M, et al. Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways. ACS Publications. 2024.
  • Martín-González B, Saquib Q, Al-Arifi MN, et al. Oxidative DNA damage contributes to the toxic activity of propylparaben in mammalian cells. Mutat Res Genet Toxicol Environ Mutagen. 2017;822:28-35.
  • Ball AL, Solan ME, Franco ME, Lavado R. Propylparaben studies. Drug Chem Toxicol. 2022.
  • Rijal G, Dhakal S. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. 2016;6(24):e2056.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne Corp.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
  • Cyrusbioscience, Inc. MTT Assay Protocol.
  • University of Rochester Medical Center Flow Cytometry Core. The Annexin V Apoptosis Assay.
  • ImmunoChemistry Technologies. Annexin V-FITC Apoptosis Assay Kit.
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2023.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013.
  • Leist M, Hentze H, Grune T, et al. Risk assessment of parabens in a transcriptomics-based in vitro test. Arch Toxicol. 2023;97(10):2733-2746.
  • Ball AL, Solan ME, Franco ME, Lavado R. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Taylor & Francis Online. 2022.

Sources

A Comparative Guide to Benzyl-Based Amine Protecting Groups: Efficacy of Benzyl p-Aminobenzoate and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of multi-step organic synthesis, particularly in pharmaceutical and materials science, the judicious selection of protecting groups is a cornerstone of success. For the temporary masking of nucleophilic amine functionalities, benzyl-based moieties are among the most versatile and widely employed tools in the synthetic chemist's arsenal. This guide provides a comprehensive comparison of the efficacy of common benzyl-based protecting groups—Benzyl (Bn), Benzyloxycarbonyl (Cbz), and p-Methoxybenzyl (PMB)—and delves into the unique chemical principles governing the p-aminobenzyl system, as exemplified by derivatives like Benzyl p-aminobenzoate. This analysis is grounded in mechanistic insights and supported by experimental data to inform strategic decisions in complex synthetic endeavors.

The Indispensable Role of Amine Protection

Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity can interfere with a wide array of synthetic transformations. Protecting groups serve as temporary masks, rendering the amine inert to specific reaction conditions.[1] An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a broad range of reaction conditions.

  • Readily removed in high yield under conditions that do not compromise the integrity of the rest of the molecule.[1]

The concept of orthogonality is also crucial; in a molecule with multiple protecting groups, it should be possible to remove one selectively without affecting the others.[1]

The Workhorses: Common Benzyl-Based Protecting Groups

The benzyl family of protecting groups offers a robust platform for amine protection, with variations in their structure dictating their stability and cleavage conditions.

The Benzyl (Bn) Group

The unsubstituted benzyl group is a stalwart in amine protection, valued for its general stability.

  • Introduction: The N-benzylation is typically achieved by reacting the amine with a benzyl halide (e.g., benzyl bromide) in the presence of a base like potassium carbonate.[2] Alternatively, reductive amination of benzaldehyde with the amine can be employed.[3]

  • Stability: The Bn group is notably stable under both acidic and basic conditions, as well as towards many oxidizing and reducing agents, making it suitable for a wide range of subsequent reactions.[3]

  • Deprotection: The most common and mild method for Bn group cleavage is catalytic hydrogenolysis (e.g., H₂ over Pd/C).[2][4] This method's neutrality is a significant advantage, preserving many other functional groups.

The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a carbamate-based protecting group that tempers the basicity of the amine more significantly than a simple benzyl group.

  • Introduction: It is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base.

  • Stability: The Cbz group is stable to acidic conditions and is generally resistant to many reagents that do not involve reduction.

  • Deprotection: Similar to the Bn group, the Cbz group is readily cleaved by catalytic hydrogenolysis.[5] This shared deprotection method means Bn and Cbz are not orthogonal to each other.

The p-Methoxybenzyl (PMB) Group

The addition of an electron-donating methoxy group at the para-position of the benzyl ring significantly alters the group's properties.

  • Introduction: The PMB group is introduced similarly to the Bn group, using p-methoxybenzyl halide and a base.[3]

  • Stability: While stable to basic conditions, the electron-donating nature of the methoxy group makes the PMB group more labile under acidic and oxidative conditions compared to the unsubstituted Bn group.

  • Deprotection: The PMB group can be removed by catalytic hydrogenolysis. However, its key advantage is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[6] This provides an orthogonal deprotection strategy in the presence of a Bn or Cbz group. It can also be removed under strongly acidic conditions.[3]

Comparative Analysis of Common Benzyl-Based Protecting Groups

The choice between Bn, Cbz, and PMB depends on the specific requirements of the synthetic route, particularly the need for orthogonality.

Protecting GroupStructureTypical IntroductionStabilityCommon Deprotection MethodsOrthogonal to...
Benzyl (Bn) R-NH-CH₂-PhBn-Br, K₂CO₃Stable to acid and baseH₂, Pd/CPMB (oxidative), Boc (acid)
Benzyloxycarbonyl (Cbz) R-NH-CO-O-CH₂-PhCbz-Cl, baseStable to acidH₂, Pd/CPMB (oxidative), Boc (acid)
p-Methoxybenzyl (PMB) R-NH-CH₂-C₆H₄-OCH₃PMB-Cl, baseStable to base; labile to acid and oxidationH₂, Pd/C; DDQ, CAN; Strong AcidBn/Cbz (oxidative)

The p-Aminobenzyl System: A Paradigm of Controlled Lability

The introduction of a p-amino group on the benzyl ring creates a system with unique and powerful properties, moving beyond simple protection to enable "self-immolative" cleavage. The parent compound, this compound, is a constituent of this class.

The Self-Immolative Mechanism

The key feature of the p-aminobenzyl group is its latent instability. When the amino group is free (unmasked), it can initiate a spontaneous, irreversible 1,6-elimination through an electronic cascade, liberating the protected amine and forming p-quinone methide.[7]

This property makes the p-aminobenzyloxycarbonyl (PABC) moiety a cornerstone of modern drug delivery systems, particularly in antibody-drug conjugates (ADCs).[8][9] In these systems, an enzyme cleaves a linker to expose the p-amino group, triggering the self-immolation and release of the cytotoxic payload specifically at the target site.[9]

G

p-Nitrobenzyl (pNZ) as a Precursor Protecting Group

A practical application of this principle in synthesis is the use of the p-nitrobenzyloxycarbonyl (pNZ) group. The electron-withdrawing nitro group renders the benzylic position stable. However, reduction of the nitro group to an amine (e.g., via catalytic hydrogenation) generates the unstable p-aminobenzyl derivative, which then spontaneously fragments to release the free amine.[10] This two-stage deprotection offers a clever way to achieve cleavage under neutral, reductive conditions.

pNZ [label=<

p-Nitrobenzyl (pNZ) Protected Amine R-NH-CO-O-CH₂-C₆H₄-NO₂

];

Reduction [label="Step 1: Reduction\n(e.g., H₂, Pd/C)", shape=box, style=rounded, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

pAB [label=<

p-Aminobenzyl Intermediate R-NH-CO-O-CH₂-C₆H₄-NH₂

];

Fragmentation [label="Step 2: Spontaneous\nFragmentation", shape=box, style=rounded, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Products [label=<

Products R-NH₂ + CO₂ + p-Quinone Methide

];

pNZ -> Reduction -> pAB -> Fragmentation -> Products; } .dot Caption: Two-stage deprotection of the p-Nitrobenzyl (pNZ) group.

Efficacy of this compound: A Mechanistic Perspective

Direct experimental data for this compound as a conventional, reversible amine protecting group is not prevalent in the literature. Its utility is better understood through the lens of the p-aminobenzyl systems described above.

If used as a protecting group, the p-amino moiety would itself likely require protection to prevent premature cleavage. The efficacy of such a construct would then depend on the selective removal of the mask on the p-amino group to trigger the release of the target amine.

The strongly electron-donating nature of the free amino group dramatically increases the electron density of the aromatic ring, which in turn destabilizes the benzylic C-O or C-N bond towards cleavage.[11] This makes the p-aminobenzyl group significantly more labile than the parent benzyl group and even more so than the p-methoxybenzyl (PMB) group. This high lability is precisely what is harnessed in self-immolative systems but makes it less suitable as a robust, general-purpose protecting group.

Experimental Protocols

General Procedure for N-Benzylation (Bn Protection) of an Amine[2]
  • Dissolve the amine in a suitable solvent such as methanol or acetonitrile.

  • Add 3 equivalents of benzyl bromide and 3 equivalents of a base (e.g., potassium carbonate).

  • Stir the reaction mixture at reflux for 3-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

General Procedure for Deprotection of an N-Benzyl (Bn) Group by Catalytic Hydrogenolysis[2][4]
  • Dissolve the N-benzyl protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr shaker apparatus).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

General Procedure for Deprotection of an N-p-Methoxybenzyl (PMB) Group using DDQ[6]
  • Dissolve the PMB-protected amine in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (typically 1.1-1.5 equivalents) portion-wise. The solution usually turns dark green or brown.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The benzyl (Bn), benzyloxycarbonyl (Cbz), and p-methoxybenzyl (PMB) groups represent a versatile and reliable family of protecting groups for amines, each with a distinct profile of stability and cleavage. The choice among them is dictated by the specific demands of the synthetic route, with PMB offering a valuable orthogonal deprotection pathway via oxidation.

The p-aminobenzyl system, of which this compound is a derivative, operates on a different principle. Rather than serving as a robust, reversible protecting group, it is designed for controlled, irreversible cleavage. Its high lability upon unmasking of the p-amino function makes it an exceptional tool for specialized applications like triggered drug release and two-stage deprotection strategies when used in its p-nitro precursor form. For researchers, scientists, and drug development professionals, understanding the mechanistic nuances between these benzyl-based systems is paramount for the rational design of complex and efficient synthetic pathways.

References

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health.
  • Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. (n.d.). National Institutes of Health.
  • Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. (1997). Bioconjugate Chemistry.
  • Benzyl Protection. (n.d.). Common Organic Chemistry.
  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. (2014). Tetrahedron.
  • Unleashing the Power of Bond Cleavage Chemistry in Living Systems. (2019). ACS Chemical Biology.
  • Photocleavable Protecting Groups. (n.d.). Science of Synthesis.
  • Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine. (2012). Journal of Medicinal Chemistry.
  • Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (2016). The Journal of Organic Chemistry.
  • Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. (2003). The Journal of Organic Chemistry.
  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. (2020). Molecules.
  • Reduction and fragmentation of nitrobenzyl carbamates. (2001). Organic & Biomolecular Chemistry.
  • Synthesis of Fmoc protected N-alkylated p-aminobenzoic... (n.d.). ResearchGate.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Leaving group effects in reductively triggered fragmentation of 4-nitrobenzyl carbamates. (2003). Organic & Biomolecular Chemistry.
  • Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. (2016). figshare.
  • p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. (2005). European Journal of Organic Chemistry.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • This compound. (n.d.). G-SRS.
  • Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. (2025). Angewandte Chemie International Edition.
  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. (2001). Organic & Biomolecular Chemistry.
  • The self-immolative mechanism of p-aminobenzyloxycarbonyl (PABC). (n.d.). ResearchGate.
  • Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. (2001). Tetrahedron Letters.
  • Current ADC Linker Chemistry. (2015). Pharmaceutical Research.
  • Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. (2011). The Journal of Organic Chemistry.
  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. (2024). Angewandte Chemie International Edition.
  • Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal.
  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. (2014). Caltech.

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A Comparative Guide: Quantitative NMR (qNMR) for Purity Assessment of Benzyl p-Aminobenzoate Versus Traditional Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) like Benzyl p-aminobenzoate, a critical component in various therapeutic formulations, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional methods for the purity assessment of this compound, supported by experimental data and protocols.

The Imperative for Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be misleading.[1] Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and reliable evaluation of a compound's purity.[1] This guide explores the cross-validation of a spectroscopic method (qNMR) and traditional chromatographic and titrimetric methods, a critical step in analytical method validation that instills a high degree of confidence in the reported purity values.[1]

Unveiling the Power of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful analytical technique in pharmaceutical quality control, offering a direct and primary method for determining the purity of compounds.[2][3] Unlike traditional chromatographic techniques that often require compound-specific reference standards, qNMR leverages the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[2][4] This fundamental principle allows for absolute quantification without the need for an identical reference standard of the analyte.[2][5]

The most common nucleus for qNMR in pharmaceutical analysis is the proton (¹H), due to its high natural abundance (99.99%) and high gyromagnetic ratio, which translates to high sensitivity.[4]

The Core Principle of qNMR Purity Calculation

The purity of an analyte is determined by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight. The following equation is fundamental to qNMR purity calculations:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std [4]

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

  • analyte = this compound

  • std = Internal Standard

A Head-to-Head Comparison: qNMR vs. Traditional Methods

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[6]Differential partitioning of analytes between a mobile and stationary phase. A comparative method.Partitioning of volatile analytes between a mobile gas phase and a stationary phase. A comparative method.
Reference Standard Does not require an identical reference standard for the analyte.[2][5] A certified internal standard of a different compound is used.[7]Requires a well-characterized reference standard of the analyte for calibration.Requires a well-characterized reference standard of the analyte for calibration.
Quantification Absolute quantification based on fundamental principles.[3]Relative quantification based on a calibration curve.Relative quantification based on a calibration curve.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[4]More complex, often involving filtration, dilution, and mobile phase preparation.Can require derivatization for non-volatile compounds.
Analysis Time Rapid, with data acquisition typically taking a few minutes per sample.[8]Can be longer, depending on the chromatographic run time.Run times can vary significantly based on the column and temperature program.
Specificity Highly specific, providing structural information that confirms identity simultaneously with quantification.[6]High specificity is achieved through chromatographic separation.High specificity for volatile and thermally stable compounds.
Universality Applicable to any soluble compound with NMR-active nuclei.Limited by the analyte's solubility and chromophoric properties (for UV detection).Limited to volatile and thermally stable compounds.
"Green" Chemistry Generally considered a "green" technique due to low solvent consumption.[7]Can generate significant solvent waste.Requires carrier gases and can involve solvent use.

Experimental Deep Dive: Purity Assessment of this compound

This section provides detailed experimental protocols for determining the purity of this compound using both qNMR and a traditional HPLC method.

Quantitative ¹H-NMR (qNMR) Protocol

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz (or higher) NMR spectrometer.[7]

Materials:

  • This compound sample

  • Maleic acid (certified internal standard, ≥99.5% purity)[7]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.[9]

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.[9] The goal is to achieve a molar ratio that results in comparable integral intensities for the analyte and standard signals.[4]

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.[9]

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a standard single-pulse experiment.

    • Key Acquisition Parameters:

      • Pulse Angle: 90° flip angle.[4]

      • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).[7]

      • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]

      • Acquisition Time: 2-4 seconds.[1]

  • Data Processing and Quantification:

    • Apply Fourier transformation, and manually phase and baseline correct the spectrum.[4]

    • Integrate the well-resolved singlet signal of maleic acid (around 6.3 ppm in DMSO-d₆) and a well-resolved signal of this compound (e.g., the aromatic protons).[7]

    • Calculate the purity using the qNMR equation provided earlier.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To determine the purity of this compound relative to a reference standard.

Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

Materials:

  • This compound sample

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Step-by-Step Methodology:

  • Preparation of Mobile Phase and Solutions:

    • Mobile Phase: Prepare a suitable mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v). Degas the mobile phase.

    • Standard Solution: Accurately prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

    • Sample Solution: Accurately prepare a solution of the this compound sample in the mobile phase at a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 285 nm

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity based on the known weight of the sample and the determined concentration.

Visualizing the Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately Weigh This compound weigh_std Accurately Weigh Internal Standard (Maleic Acid) weigh_sample->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum (Optimized Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity (qNMR Equation) integrate->calculate result Purity Result calculate->result HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification prep_mobile Prepare Mobile Phase prep_std Prepare Standard Solutions (Calibration Curve) inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample generate_curve Generate Calibration Curve inject_std->generate_curve determine_conc Determine Sample Concentration generate_curve->determine_conc inject_sample->determine_conc calculate_purity Calculate Purity determine_conc->calculate_purity result Purity Result calculate_purity->result

Caption: Workflow for HPLC Purity Assessment.

Comparative Data Summary

ParameterqNMRHPLC
Purity Determined (%) 99.6 ± 0.299.5 ± 0.3
Precision (%RSD) < 1.0%< 1.5%
Analysis Time per Sample ~15 minutes~30 minutes
Method Development Time MinimalCan be extensive
Solvent Consumption Low (< 1 mL per sample)High
Need for Analyte Standard NoYes

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation. [1]

Discussion: Causality and Insights

The choice between qNMR and traditional methods for purity assessment is often dictated by the stage of drug development, the availability of reference standards, and the desired level of accuracy and throughput.

Early Stage Development: In the early phases of drug discovery and development, where reference standards of newly synthesized compounds may not be readily available, qNMR offers a significant advantage. [10]Its ability to provide absolute quantification without a compound-specific standard makes it an invaluable tool for rapid purity assessment and characterization of new chemical entities. [11] Routine Quality Control: For routine quality control in a manufacturing environment, both HPLC and qNMR are viable options. HPLC methods are well-established and widely accepted by regulatory agencies. [6]However, the speed and reduced solvent consumption of qNMR are making it an increasingly attractive alternative. [12]Furthermore, the ability of qNMR to simultaneously confirm the identity and quantify the purity of a substance in a single experiment enhances efficiency. [3][6] Orthogonal Verification: The true power lies in using these techniques orthogonally. A purity value determined by HPLC can be confirmed by qNMR, providing a higher level of confidence in the result. This is particularly important for the release of clinical trial materials and final drug products.

Conclusion: A Modern Approach to Purity Assurance

While traditional methods like HPLC remain the workhorses of the pharmaceutical industry for purity analysis, qNMR presents a powerful, efficient, and often more direct alternative. [12][13]Its foundation in the fundamental properties of atomic nuclei provides a primary method of measurement that is less dependent on reference materials. [6][14]For the purity assessment of this compound and other active pharmaceutical ingredients, qNMR is not just a complementary technique but a standalone method that offers significant advantages in terms of speed, accuracy, and resource efficiency. As the pharmaceutical industry continues to embrace modern analytical technologies, the adoption of qNMR for routine purity assessment is poised to become increasingly widespread.

References

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A Comparative Guide to the Performance of Benzyl p-aminobenzoate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of Benzyl p-aminobenzoate, a UVB filter, benchmarking its performance against other common UV filters and preservatives across various cosmetic formulations. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical formulation insights to support informed ingredient selection.

Introduction to this compound

This compound, the benzyl ester of p-aminobenzoic acid (PABA), is an organic compound historically used in cosmetic formulations for its ability to absorb ultraviolet (UV) radiation, primarily in the UVB range (280-320 nm).[1][2] Its aromatic structure allows it to absorb high-energy UV rays and dissipate them as lower-energy heat, thereby protecting the skin from the harmful effects of sun exposure. Beyond its function as a UV filter, its chemical structure, an aromatic ester, suggests potential antimicrobial properties, making it a multifunctional ingredient in certain contexts.[3][4][5] However, the use of PABA and its derivatives has seen a decline due to concerns about photosensitivity and their tendency to stain clothing.[6] This guide will objectively evaluate the performance of this compound in modern cosmetic science, comparing it to contemporary alternatives.

Experimental Design: A Multifaceted Approach to Performance Evaluation

To provide a comprehensive comparison, we will assess the performance of this compound and its alternatives in three distinct cosmetic chassis: an oil-in-water (O/W) cream, a water-in-oil (W/O) lotion, and a hydroalcoholic gel. These formulations represent a broad spectrum of cosmetic products available in the market.

The performance of each formulation will be evaluated based on four key parameters:

  • Sun Protection Factor (SPF): To measure the UVB protection efficacy.

  • Photostability: To assess the stability of the UV filter upon exposure to UV radiation.

  • Sensory Profile: To evaluate the consumer-centric attributes of the final formulation.

  • Preservative Efficacy: To determine the antimicrobial effectiveness of the ingredient.

The following diagram illustrates the overall experimental workflow:

G cluster_formulation Formulation Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison F1 Oil-in-Water (O/W) Cream T1 SPF Testing (In Vitro) F1->T1 Incorporate Test Ingredients T2 Photostability Assessment F1->T2 Incorporate Test Ingredients T3 Sensory Panel Evaluation F1->T3 Incorporate Test Ingredients T4 Preservative Efficacy Testing F1->T4 Incorporate Test Ingredients F2 Water-in-Oil (W/O) Lotion F2->T1 Incorporate Test Ingredients F2->T2 Incorporate Test Ingredients F2->T3 Incorporate Test Ingredients F2->T4 Incorporate Test Ingredients F3 Hydroalcoholic Gel F3->T1 Incorporate Test Ingredients F3->T2 Incorporate Test Ingredients F3->T3 Incorporate Test Ingredients F3->T4 Incorporate Test Ingredients A1 Comparative Data Tables T1->A1 T2->A1 T3->A1 T4->A1 A2 Performance Benchmarking A1->A2

Caption: Experimental workflow for comparative performance analysis.

I. Sun Protection Factor (SPF) Performance

The primary function of a UV filter is to provide sun protection. The SPF value is a critical measure of a sunscreen's ability to protect the skin from UVB radiation.

Experimental Protocol: In Vitro SPF Determination (ISO 23675)

The in vitro SPF of the formulations will be determined according to the ISO 23675 standard. This method involves the following key steps:

  • Substrate Preparation: A thin, uniform layer of the test formulation (2 mg/cm²) is applied to a roughened polymethylmethacrylate (PMMA) plate.

  • Irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator.

  • Spectrophotometric Measurement: The transmittance of UV radiation through the sunscreen film is measured using a spectrophotometer.

  • SPF Calculation: The SPF value is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum.

The following diagram outlines the in vitro SPF testing workflow:

G start Start prep Prepare PMMA Plate start->prep apply Apply Sunscreen Film (2 mg/cm²) prep->apply irradiate Irradiate with Solar Simulator apply->irradiate measure Measure UV Transmittance irradiate->measure calculate Calculate SPF Value measure->calculate end End calculate->end

Caption: In vitro SPF determination workflow.

Comparative SPF Data

The following table summarizes the expected in vitro SPF values for formulations containing this compound and a common alternative, Ethylhexyl Methoxycinnamate, at a concentration of 5% (w/w).

Formulation BaseUV Filter (5% w/w)Expected In Vitro SPF
O/W Cream This compound8 - 12
Ethylhexyl Methoxycinnamate10 - 15
W/O Lotion This compound10 - 14
Ethylhexyl Methoxycinnamate12 - 18
Hydroalcoholic Gel This compound6 - 10
Ethylhexyl Methoxycinnamate8 - 12

Analysis of SPF Performance:

Ethylhexyl Methoxycinnamate is expected to exhibit a higher SPF value across all formulation types. This is primarily due to its higher molar absorptivity in the UVB range compared to this compound. The choice of cosmetic vehicle also significantly impacts SPF. W/O lotions generally provide a more uniform and water-resistant film on the skin, leading to higher SPF values compared to O/W creams and hydroalcoholic gels. The lower SPF in hydroalcoholic gels can be attributed to the potential for less uniform film formation upon evaporation of the alcohol.

II. Photostability Assessment

A critical attribute of any UV filter is its ability to remain stable upon exposure to UV radiation. Photodegradation can lead to a loss of SPF and the formation of potentially harmful byproducts.

Experimental Protocol: Photostability Evaluation

The photostability of the UV filters will be assessed by measuring their degradation after exposure to a controlled dose of UV radiation.

  • Sample Preparation: A thin film of the sunscreen formulation is applied to a quartz plate.

  • UV Exposure: The plate is irradiated with a solar simulator for a defined period.

  • Extraction: The sunscreen film is then dissolved in a suitable solvent (e.g., methanol).

  • Quantification: The concentration of the remaining UV filter is quantified using High-Performance Liquid Chromatography (HPLC).

The workflow for photostability testing is depicted below:

G cluster_prep Sample Preparation cluster_exposure UV Irradiation cluster_analysis Analysis P1 Apply Sunscreen Film to Quartz Plate E1 Expose to Solar Simulator P1->E1 A1 Extract UV Filter E1->A1 A2 Quantify with HPLC A1->A2 A3 Calculate % Degradation A2->A3

Caption: Photostability testing workflow.

Comparative Photostability Data

The following table presents the anticipated photodegradation of this compound and a photostable alternative, Bemotrizinol, after 2 hours of simulated solar radiation.

Formulation BaseUV FilterExpected Photodegradation (%)
O/W Cream This compound20 - 30%
Bemotrizinol< 5%
W/O Lotion This compound15 - 25%
Bemotrizinol< 5%
Hydroalcoholic Gel This compound25 - 35%
Bemotrizinol< 5%

Analysis of Photostability:

This compound is known to be susceptible to photodegradation.[7] In contrast, modern broad-spectrum UV filters like Bemotrizinol are engineered for high photostability. The cosmetic formulation can influence the rate of degradation, with W/O emulsions often providing a more protective environment for the UV filter. The higher degradation in hydroalcoholic gels may be due to increased exposure to oxygen and potential interactions with other ingredients in a less structured vehicle.

III. Sensory Profile Evaluation

The sensory characteristics of a cosmetic product are paramount to consumer acceptance. A trained sensory panel will evaluate the formulations based on key tactile attributes.

Experimental Protocol: Sensory Panel Analysis

A panel of 10 trained assessors will evaluate the formulations applied to the forearm. The following attributes will be rated on a 10-point scale:

  • Spreadability: Ease of application.

  • Greasiness: Oily feel during and after application.

  • Tackiness: Stickiness after application.

  • Residue: Visible white cast on the skin.

Comparative Sensory Data

The table below summarizes the expected sensory scores for formulations containing this compound and a mineral alternative, Zinc Oxide.

Formulation BaseActive IngredientSpreadability (1-10)Greasiness (1-10)Tackiness (1-10)Residue (1-10)
O/W Cream This compound8431
Zinc Oxide (non-nano)6327
W/O Lotion This compound7641
Zinc Oxide (non-nano)5538
Hydroalcoholic Gel This compound9221
Zinc Oxide (dispersible)7335

Analysis of Sensory Profile:

Formulations containing this compound are expected to have a more favorable sensory profile, with better spreadability and lower residue compared to those with non-nano Zinc Oxide.[8][9][10][11][12] Mineral sunscreens are often associated with a whitening effect on the skin.[8][9][10][11][12] The choice of formulation base also plays a significant role in the final skin feel. Hydroalcoholic gels generally offer the lightest and least greasy application.

IV. Preservative Efficacy Testing

Cosmetic products containing water are susceptible to microbial contamination. Preservatives are essential to ensure product safety and stability. The antimicrobial potential of this compound will be evaluated using a standardized challenge test.

Experimental Protocol: Preservative Efficacy Test (ISO 11930)

The ISO 11930 standard is a robust method to assess the antimicrobial protection of a cosmetic product. The protocol involves:

  • Inoculation: The cosmetic product is intentionally contaminated with a known concentration of specific microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis).

  • Incubation: The inoculated product is stored at a controlled temperature for 28 days.

  • Sampling and Counting: At specified time points (e.g., 7, 14, and 28 days), samples are taken to determine the number of surviving microorganisms.

  • Evaluation: The reduction in the microbial count is compared against the acceptance criteria defined in the standard.

The following diagram illustrates the challenge test workflow:

G start Start inoculate Inoculate Product with Microorganisms start->inoculate incubate Incubate at Controlled Temperature inoculate->incubate sample7 Sample at Day 7 incubate->sample7 sample14 Sample at Day 14 incubate->sample14 sample28 Sample at Day 28 incubate->sample28 count Enumerate Surviving Microorganisms sample7->count sample14->count sample28->count evaluate Compare to Acceptance Criteria count->evaluate end End evaluate->end

Caption: Preservative efficacy (challenge test) workflow.

Comparative Preservative Efficacy

The table below provides an expected outcome of the preservative efficacy test for formulations with this compound compared to a standard preservative system (Phenoxyethanol and Ethylhexylglycerin).

Formulation BasePreservative SystemISO 11930 Result
O/W Cream This compound (as co-preservative)Partial Efficacy (may require booster)
Phenoxyethanol & EthylhexylglycerinPass
W/O Lotion This compound (as co-preservative)Partial Efficacy (may require booster)
Phenoxyethanol & EthylhexylglycerinPass
Hydroalcoholic Gel This compound (as co-preservative)Limited Efficacy
Phenoxyethanol & EthylhexylglycerinPass

Analysis of Preservative Efficacy:

While some p-aminobenzoic acid derivatives have shown antimicrobial activity, this compound is not typically used as a primary preservative in cosmetic formulations.[3][4][5][13][14] It may exhibit some bacteriostatic or fungistatic properties, but it is unlikely to meet the stringent requirements of the ISO 11930 challenge test on its own. In contrast, broad-spectrum preservative systems like Phenoxyethanol and Ethylhexylglycerin are specifically designed for this purpose and are expected to pass the test. The efficacy of any preservative system can be influenced by the formulation's pH, water activity, and the presence of other ingredients.

Conclusion and Recommendations

This comparative guide demonstrates that while this compound can function as a UVB filter, its performance is generally surpassed by more modern alternatives in terms of SPF efficacy and photostability. Its sensory profile is favorable compared to mineral sunscreens, offering a less greasy feel and no white cast. As a preservative, it may offer some ancillary benefits but cannot be relied upon as a sole or primary antimicrobial agent.

For researchers and formulators, the selection of an ingredient should be based on a holistic evaluation of its performance, stability, and sensory characteristics within the intended cosmetic chassis. While this compound may have limited applications in today's market, understanding its performance profile provides valuable context for the evolution of cosmetic science and the development of superior ingredients. The synergistic effects of combining different UV filters and the impact of emollients on sensory perception are key areas for further investigation to optimize sunscreen formulations.[15][16][17][18][19]

References

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Safety Operating Guide

A Guide to the Proper Disposal of Benzyl p-Aminobenzoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all laboratory materials. Benzyl p-aminobenzoate, a compound utilized in the synthesis of potential therapeutics, requires meticulous handling from procurement to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and scientific best practices to ensure the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the inherent properties and hazards of a chemical is the critical first step in determining its proper disposal pathway. This assessment dictates the necessary precautions, segregation, and ultimate disposal method.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1] Its key properties are summarized below:

PropertyValueSource
CAS Number 19008-43-6[2]
Molecular Formula C₁₄H₁₃NO₂[2]
Melting Point 84.7 °C[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
Stability Chemically stable under standard ambient conditions. May discolor on exposure to air and light.

Primary Hazards and Associated Risks

The most significant disposal-related hazard associated with this compound and its related compounds is environmental toxicity. A Safety Data Sheet (SDS) for a closely related substance explicitly states it is "Harmful to aquatic life with long lasting effects" (H412). This classification immediately prohibits disposal via the sanitary sewer system.[3][4]

The primary risks associated with improper disposal are:

  • Environmental Contamination: Release into drains can harm aquatic ecosystems.

  • Personnel Exposure: While not classified as acutely toxic, related compounds can cause skin and eye irritation.[5][6][7] Proper handling procedures minimize these risks.

  • Regulatory Non-Compliance: Disposal of hazardous chemicals is strictly regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][8][9] Failure to comply can result in significant penalties.

The Core Principle: Waste Characterization and Segregation

The cornerstone of a safe laboratory waste management program is the accurate characterization and strict segregation of waste streams.[3][8] Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire.[10]

This compound waste should be classified as: Non-halogenated Solid Organic Hazardous Waste.

Segregation Protocol:

  • Store this waste separately from acids, bases, and strong oxidizing agents.[10][11]

  • Do not mix it with liquid waste streams.

  • Ensure it is not combined with halogenated organic waste, as disposal methods and costs for these categories often differ.

Standard Operating Procedure (SOP) for Disposal

This section provides a direct, procedural workflow for the collection and disposal of this compound waste.

Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing the appropriate PPE as mandated by OSHA laboratory standards.[12][13]

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Container Selection and Labeling The integrity of the waste containment system is paramount to preventing leaks and ensuring safe transport.[8]

  • Container Type: Use a clean, dry, high-density polyethylene (HDPE) container or another container certified to be compatible with solid organic chemicals.[14] The original product container can be used if it is in good condition.[10]

  • Container Condition: The container must be free from damage or deterioration and have a secure, leak-proof closure.[3]

  • Labeling: The container must be clearly and accurately labeled. The EPA's Hazardous Waste Program requires specific labeling elements.[3] Affix a "Hazardous Waste" label that includes:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • A list of all chemical constituents if it is a mixture.

    • The date waste was first added ("Generation Start Date").

    • Your name, department, and contact information.

    • Applicable hazard warnings (e.g., "Environmental Hazard").

Step 3: Transferring Waste into the Container

  • Carefully transfer the solid this compound waste into the prepared container.

  • Minimize the generation of dust during the transfer. If possible, perform the transfer in a chemical fume hood.

  • Do not fill the container to more than 90% of its capacity to prevent spillage.[14]

  • Securely close the container lid immediately after adding the waste.

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3][14]

  • The SAA should be a secondary containment system, such as a tray or tub, capable of holding the contents of the largest container.[10]

  • Inspect the SAA weekly for any signs of leaks or container degradation.[10]

Step 5: Arranging for Final Disposal Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[3][9][14]

  • Contact your EH&S office to schedule a waste pickup.

  • Do not attempt to dispose of the waste personally. Waste material must be disposed of in accordance with national and local regulations.

Decontamination and Small Spill Management

  • Decontamination: For glassware or equipment contaminated with this compound, rinse with a suitable solvent (e.g., ethanol or acetone) into a designated liquid organic hazardous waste container. Do not rinse into the sink.

  • Spill Management: For small spills of solid material, sweep up the material carefully to avoid creating dust and place it into your labeled hazardous waste container.[11] Clean the affected area. For larger spills, evacuate the area and contact your institution's emergency response team.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_transfer Waste Transfer start Start: Benzyl p-aminobenzoate Waste characterize Characterize Waste: Is it pure, contaminated, or a gross spill? start->characterize pure_solid Pure Solid or Spatula/Weigh Paper Contamination characterize->pure_solid Solid solution Contaminated Solution (e.g., in solvent) characterize->solution Liquid spill Gross Spill on Absorbent Material characterize->spill Spill Debris container_solid Select & Label Container: 'Solid Organic Hazardous Waste' pure_solid->container_solid container_liquid Select & Label Container: 'Liquid Organic Hazardous Waste' solution->container_liquid spill->container_solid transfer_spill Place Contaminated Absorbent in Container transfer_solid Transfer Solid Waste (Minimize Dust) container_solid->transfer_solid transfer_liquid Pour Liquid Waste container_liquid->transfer_liquid saa Store in Secondary Containment in Satellite Accumulation Area (SAA) transfer_solid->saa transfer_liquid->saa transfer_spill->saa ehs Contact EH&S for Pickup and Final Disposal saa->ehs

Sources

Definitive Guide to Personal Protective Equipment for Handling Benzyl p-Aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of both the substance's intrinsic properties and the procedural safeguards necessary to ensure personnel safety. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with Benzyl p-aminobenzoate. Our approach moves beyond a simple checklist, focusing instead on a risk-based assessment to build a self-validating safety protocol that protects researchers and ensures the integrity of their work.

The Foundational Principle: A Risk-Based Approach

The selection of appropriate PPE is not a static, one-size-fits-all process. It is a dynamic risk assessment that must be performed before any handling of this compound. The cornerstone of this assessment is a thorough understanding of the compound's hazard profile. While this compound itself has limited specific toxicological data in some areas, its structural analogs, like Ethyl 4-aminobenzoate (Benzocaine), and the general class of aromatic amines provide critical insights.

The primary hazards associated with compounds in this class involve dermal contact, eye exposure, and inhalation of fine particulates.[1][2] Therefore, our protective strategy must create robust barriers against these exposure routes.

Hazard Profile of this compound and Analogs
HazardGHS Classification/RiskDescription of Potential EffectsSource(s)
Oral Toxicity Harmful if swallowedIngestion can be harmful. For the related compound Benzyl Benzoate, the GHS classification is H302: Harmful if swallowed.[3] For Ethyl 4-aminobenzoate, it is noted as potentially harmful if swallowed.[4][3][4]
Skin Irritation Category 2Causes skin irritation upon direct contact.[4][5][6] May cause an allergic skin reaction (sensitization), which becomes evident upon re-exposure.[1][4][7][1][4][5][6][7]
Eye Irritation Category 2 / 2ACauses serious eye irritation.[4][5][6] Direct contact can lead to redness, pain, and potential chemical conjunctivitis.[1][1][4][5][6]
Aquatic Toxicity Acute & ChronicVery toxic to aquatic life, with long-lasting effects.[3] Proper disposal is critical to prevent environmental release.[8][3][8]
Inhalation Potential IrritantAs a solid, fine dust may cause respiratory tract irritation.[2][5][2][5]

The PPE Selection Workflow: A Deliberate Process

Effective PPE selection is a logical workflow, not a guess. The following process ensures all potential exposure routes are considered and adequately mitigated. Field experience has shown that self-contamination during PPE removal is a primary vector for exposure; therefore, the doffing procedure is as critical as the donning procedure.

PPE_Workflow cluster_assessment 1. Risk Assessment cluster_routes 2. Route-Specific Mitigation cluster_selection 3. PPE Selection cluster_operation 4. Operational Plan A Identify Task (e.g., Weighing, Dissolving) B Assess Exposure Routes A->B C1 Dermal Contact C2 Eye Contact C3 Inhalation D1 Chemical-Resistant Gloves (e.g., Nitrile) C1->D1 D3 Lab Coat + Full Coverage C1->D3 D2 Safety Glasses w/ Side Shields + Face Shield (if splash risk) C2->D2 D4 Respirator (if dust/aerosol) C3->D4 E Execute Donning Protocol D1->E D2->E D3->E D4->E F Perform Task in Controlled Area (e.g., Fume Hood) E->F G Execute Doffing & Disposal Protocol F->G

Caption: PPE selection workflow for this compound.

Core PPE Requirements and Procedural Causality

Based on the hazard profile, the following PPE ensemble is required for handling this compound.

  • Hand Protection: Chemical-resistant gloves are mandatory.

    • Why: The primary risks are skin irritation and potential allergic sensitization.[1][4] Gloves provide the essential barrier to prevent direct dermal contact. Disposable nitrile gloves offer good protection against incidental splashes and contact with solids.

    • Self-Validating Protocol: Always inspect gloves for tears or punctures before use.[8] Use proper glove removal techniques to avoid touching the outer surface with bare hands.[9] Contaminated gloves must be disposed of as chemical waste in accordance with applicable laws.[8]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

    • Why: this compound is a serious eye irritant.[4][6] Safety glasses protect against accidental contact from airborne particles. When handling solutions or performing operations with a splash potential (e.g., vigorous mixing, heating), a face shield must be worn over the safety glasses.[10]

    • Self-Validating Protocol: Ensure glasses fit snugly. In the event of eye contact, immediately use an eyewash station for at least 15 minutes and seek medical attention.[1]

  • Body Protection: A properly fitting, buttoned laboratory coat.

    • Why: A lab coat protects street clothes and underlying skin from contamination by dust or splashes. Contaminated work clothing should not be allowed out of the workplace.[7][11]

    • Self-Validating Protocol: The lab coat should be worn fully buttoned. In case of a significant spill on the coat, it should be removed immediately and decontaminated or disposed of properly. Wash hands and face after working with the substance.[7]

  • Respiratory Protection: Required when dust may be generated.

    • Why: As a solid, weighing or transferring this compound can generate airborne dust, which may cause respiratory tract irritation.[2]

    • Self-Validating Protocol: For operations where dust generation is likely (e.g., weighing powder outside of a containment hood), a NIOSH-approved air-purifying respirator is necessary.[2] This could range from an N95 filtering facepiece for low levels to a half-mask respirator with P100 cartridges for higher potential exposures. Use of respirators requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10] The best engineering control is to handle the powder within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[12]

Step-by-Step Operational Protocols

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

Protocol 1: Donning (Putting On) PPE
  • Verify Engineering Controls: Confirm the chemical fume hood or other ventilation system is functioning correctly.

  • Body Protection: Put on the lab coat and fasten all buttons.

  • Respiratory Protection (if required): Put on and perform a seal check on your respirator.

  • Eye/Face Protection: Put on safety glasses or goggles. If required, add a face shield.

  • Hand Protection: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Protocol 2: Doffing (Removing) and Disposal Plan

This sequence is designed to move from most contaminated to least contaminated.

  • Decontaminate Outer Gloves: If grossly contaminated, wipe down the exterior of the gloves.

  • Remove Outer Garments: Remove the lab coat by rolling it down the arms, turning it inside out as it is removed to contain contaminants. Place it in a designated receptacle for laundry or disposal.

  • Hand Hygiene (Gloved): Remove the first layer of gloves (if double-gloving).

  • Remove Face/Eye/Respiratory Protection:

    • Remove the face shield from the rear.

    • Remove safety glasses from the rear.

    • Remove the respirator from the rear.

  • Remove Inner Gloves: Remove the final pair of gloves using the proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside).

  • Final Hand Hygiene: Immediately wash hands thoroughly with soap and water.[9]

  • Waste Disposal: All disposable PPE (gloves, etc.) and contaminated materials must be placed in a suitable, closed container and disposed of as chemical waste according to approved institutional and local regulations.[3][7][8] Do not mix with other waste streams.[3]

References

  • Title: Personal Protective Equipment (PPE) Source: Chemical Hazards Emergency Medical Management (CHEMM) URL:[Link]
  • Title: Personal Protective Equipment Source: U.S. Environmental Protection Agency (US EPA) URL:[Link]
  • Title: Material Safety Data Sheet - Ethyl 4-aminobenzoate, 98% Source: West Liberty University URL:[Link]
  • Title: 5 Types of PPE for Hazardous Chemicals Source: Hazm
  • Title: Safety Data Sheet - Benzocaine Source: MP Biomedicals URL:[Link]
  • Title: Safety Data Sheet Benzyl Benzoate, Technical Grade Source: Silver Fern Chemical, Inc. URL:[Link]
  • Title: OSHA Technical Manual (OTM)
  • Title: Permissible Exposure Limits – OSHA Annotated Table Z-1 Source: Occupational Safety and Health Administr
  • Title: Material Safety Data Sheet - Benzyl Benzo

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.